(S)-BoroPro-(-)-Pinanediol-HCl
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMNBVQOPZMPY-NTEAFONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678786 | |
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149716-73-4 | |
| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-BoroPro-(-)-Pinanediol-HCl as a Dipeptidyl Peptidase-4 Inhibitor
This guide provides a comprehensive technical overview of the mechanism of action of (S)-BoroPro-(-)-Pinanediol-HCl, a potent inhibitor of the serine protease Dipeptidyl Peptidase-4 (DPP-4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, immunology, and protease biology.
Introduction: The Significance of Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl Peptidase-4 (also known as CD26) is a type II transmembrane glycoprotein that is also found in a soluble, circulating form.[1] It is a serine exopeptidase that plays a critical role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of a wide range of polypeptides.[1] This enzymatic activity modulates the biological function of numerous substrates, including growth factors, chemokines, and neuropeptides.[1]
A key function of DPP-4 is in glucose homeostasis, where it is the primary enzyme responsible for the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][4] The rapid inactivation of GLP-1 and GIP by DPP-4, with a half-life of only 1-2 minutes for GLP-1, curtails their insulinotropic effects.[5] Consequently, inhibition of DPP-4 has emerged as a major therapeutic strategy for the management of type 2 diabetes mellitus.[3][6] By preventing incretin degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP, thereby enhancing glycemic control in a glucose-dependent manner.[2][4]
This compound: A Proline-Mimetic Boronic Acid Inhibitor
This compound is a synthetic compound featuring a proline-mimetic pyrrolidine ring coupled to a boronic acid moiety.[7] The boronic acid functional group is a key feature that confers its potent inhibitory activity against serine proteases.[8] The pinanediol group is a chiral auxiliary used during the synthesis of the molecule to ensure the correct stereochemistry and also serves to protect the boronic acid.[9] In an aqueous environment, the pinanediol ester can be hydrolyzed, releasing the active boronic acid inhibitor.
The structure of this compound is designed to mimic the natural substrates of DPP-4, which have a proline or alanine residue at the P1 position (the second amino acid from the N-terminus). The pyrrolidine ring of the inhibitor occupies the S1 subsite of the DPP-4 active site, which is a hydrophobic pocket that accommodates the proline residue of the substrate.[10]
The Molecular Mechanism of DPP-4 Inhibition
The inhibition of DPP-4 by the active, deprotected form of this compound is a multi-step process characterized by slow-binding kinetics and the formation of a reversible covalent bond with the catalytic serine residue of the enzyme.[4][8]
Transition State Analogy
Boronic acid-based inhibitors are potent because they act as transition-state analogs.[11] The catalytic mechanism of serine proteases like DPP-4 involves the nucleophilic attack of the active site serine (Ser630) on the carbonyl carbon of the scissile peptide bond of the substrate.[11] This forms a transient, tetrahedral intermediate. The boronic acid moiety of the inhibitor, with its trigonal planar geometry, readily accepts the nucleophilic attack from the Ser630 hydroxyl group, forming a stable, nearly tetrahedral adduct.[12] This adduct mimics the high-energy transition state of the normal enzymatic reaction, thus binding to the active site with high affinity.[11][12]
Covalent Adduct Formation
The core of the inhibitory mechanism is the formation of a covalent, yet reversible, bond between the boron atom of the inhibitor and the hydroxyl oxygen of the catalytic Ser630 residue in the DPP-4 active site.[12] This interaction is facilitated by the catalytic triad of DPP-4, which consists of Ser630, His740, and Asp708.[11] The His740 acts as a general base, abstracting a proton from Ser630 to increase its nucleophilicity for the attack on the boron atom. The resulting tetrahedral boronate is stabilized by interactions within the active site, including the oxyanion hole.[11]
Key Interactions in the DPP-4 Active Site
The high potency and specificity of boroPro-containing inhibitors are due to a network of interactions within the DPP-4 active site. X-ray crystallography and molecular modeling studies of DPP-4 in complex with various inhibitors have elucidated these key interactions:[2][11]
-
S1 Subsite: The proline-mimetic pyrrolidine ring of the inhibitor fits snugly into the hydrophobic S1 pocket of DPP-4.
-
Catalytic Triad: As mentioned, Ser630 forms a covalent bond with the boron atom, while His740 and Asp708 facilitate this process.[11]
-
Oxyanion Hole: The negatively charged hydroxyl group on the boron atom is stabilized by hydrogen bonds from backbone amides in the oxyanion hole, further mimicking the transition state.
-
N-terminus Interaction: The free amino group of the proline analog interacts with a pair of glutamic acid residues (Glu205 and Glu206), which are crucial for anchoring the N-terminus of the substrate.[11]
The following diagram illustrates the key interactions of a boroPro-containing inhibitor within the active site of DPP-4.
Caption: Covalent and non-covalent interactions of a boroPro inhibitor in the DPP-4 active site.
Kinetic Properties of Inhibition
Dipeptide boronic acid inhibitors of DPP-4 are characterized as potent, slow-binding, competitive inhibitors.[4][8]
-
Potency: The inhibition constants (Ki) for this class of inhibitors are typically in the low nanomolar to picomolar range. For instance, the related compound Val-boroPro has a reported Ki of approximately 0.18 nM for DPP-4.[6] This high potency is a direct result of the stable tetrahedral adduct formed in the active site.
-
Slow-Binding Kinetics: The inhibition process does not reach equilibrium instantaneously.[4] There is an initial, rapid formation of a non-covalent enzyme-inhibitor complex, followed by a slower isomerization to the final, stable covalent adduct. This is reflected in progress curves that show a time-dependent increase in inhibition.
-
Reversibility: Despite the formation of a covalent bond, the inhibition is reversible.[12] However, the dissociation of the inhibitor from the enzyme can be extremely slow. For Val-boroPro, the half-life for dissociation of the enzyme-inhibitor complex has been estimated to be approximately 27 days at 23°C, indicating a very stable complex.[12]
The following table summarizes the key kinetic parameters for boroPro-type DPP-4 inhibitors.
| Parameter | Typical Value/Characteristic | Significance |
| Inhibition Constant (Ki) | Low nM to pM range[6] | Indicates very high affinity of the inhibitor for the enzyme. |
| Type of Inhibition | Competitive, Slow-Binding[4][8] | The inhibitor competes with the substrate for the active site, and the inhibition process is time-dependent. |
| Covalent Adduct | Reversible, but with a very slow dissociation rate[12] | Leads to a prolonged duration of enzyme inhibition. |
Stereochemistry: A Critical Determinant of Activity
The stereochemistry of proline-mimetic inhibitors is crucial for their potent activity against DPP-4. The enzyme's active site is chiral and will preferentially bind an inhibitor with the correct stereochemical configuration. The "(S)" designation in this compound refers to the stereocenter at the alpha-carbon of the pyrrolidine ring, which corresponds to the natural L-proline configuration. This is the preferred stereochemistry for recognition by the S1 subsite of DPP-4. The (-)-pinanediol is a specific chiral auxiliary used to direct and maintain this stereochemistry during the synthesis of the boronic acid.[9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against DPP-4 in vitro. This protocol is based on the use of a fluorogenic substrate.
Materials and Reagents
-
Recombinant human DPP-4
-
This compound
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Assay Procedure
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations.
-
Dilute the recombinant DPP-4 in assay buffer to the working concentration.
-
Dissolve the Gly-Pro-AMC substrate in assay buffer to the working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 solution and an equivalent volume of assay buffer with DMSO (without inhibitor).
-
Inhibitor wells: Add DPP-4 solution and the desired concentrations of the inhibitor solution.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram illustrates the experimental workflow for the DPP-4 inhibition assay.
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Conclusion
This compound represents a class of highly potent and specific inhibitors of dipeptidyl peptidase-4. Its mechanism of action is rooted in its ability to act as a transition-state analog, forming a stable, reversible covalent adduct with the catalytic serine residue in the enzyme's active site. This interaction is characterized by slow-binding kinetics and a very slow dissociation rate, leading to prolonged inhibition of DPP-4 activity. The stereochemistry of the proline-mimetic ring is a critical determinant of its high affinity. A thorough understanding of this mechanism is vital for the continued development and optimization of boronic acid-based inhibitors for therapeutic applications, particularly in the treatment of type 2 diabetes mellitus.
References
- Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7611-7617. [Link]
- Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies. Clinical Pharmacology & Therapeutics, 78(6), 675-688. [Link]
- Flentke, G. R., et al. (1991). Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. Proceedings of the National Academy of Sciences, 88(4), 1556-1559. [Link]
- Kelly, T. A., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094. [Link]
- Thoma, R., et al. (2003). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 12(8), 1545-1555. [Link]
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
- Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(20), 6343-6353. [Link]
- Lambeir, A. M., et al. (2003). Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme.
- Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. [Link]
- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]
- Aertgeerts, K., et al. (2004). The crystal structure of human dipeptidyl peptidase IV in complex with a substrate-like inhibitor. Protein Science, 13(2), 412-421. [Link]
- My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. [Link]
- Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews, 87(4), 1409-1439. [Link]
- Wikipedia. (n.d.). Dipeptidyl peptidase-4. [Link]
- ResearchGate. (2016). Schematic representation of DPP-4 X-ray crystal structures. [Link]
- MDPI. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
- NCBI. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. [Link]
- MDPI. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. [Link]
- Scott, G. R., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1466-1473. [Link]
- Edfeldt, F. N. B., et al. (2011). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: A New Class of Potent Inhibitors with a Rapid On-Rate and a Long Duration of Action. Journal of Medicinal Chemistry, 54(11), 3825-3837. [Link]
- StatPearls. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]
- NCBI. (2023).
- Frontiers. (2020).
- MDPI. (2021).
- Balkan, B., & Li, X. (1999). Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats. Diabetologia, 42(11), 1324-1331. [Link]
- NCBI. (2019). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. [Link]
- PubMed. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. [Link]
- NCBI. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
- NCBI. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]
Sources
- 1. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. US20080182995A1 - Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-iv - Google Patents [patents.google.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-BoroPro-(-)-Pinanediol-HCl: A Comprehensive Technical Guide to Synthesis and Characterization
Introduction: The Significance of (S)-BoroPro-(-)-Pinanediol-HCl in Modern Drug Discovery
This compound, a chiral α-aminoboronic acid derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the boronic acid moiety protected by a chiral pinanediol auxiliary, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Most notably, it is a key precursor to the proteasome inhibitor bortezomib, a frontline therapy for multiple myeloma.[1][2] The boronic acid functional group is a bioisostere for the carboxylic acid group of amino acids, enabling it to reversibly bind to the active sites of serine proteases, which are implicated in a wide range of diseases, including cancer and viral infections.[3][4] The pinanediol moiety serves as a chiral auxiliary, ensuring the stereochemical integrity of the final product, a crucial factor for therapeutic efficacy and safety.[4]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and outline robust analytical methods for the comprehensive characterization of this vital molecule.
Synthesis of this compound: A Stereoselective Approach
The synthesis of this compound is a multi-step process that leverages the principles of stereoselective synthesis to achieve high enantiomeric purity. The general strategy involves the use of (-)-pinanediol as a chiral auxiliary to direct the stereochemistry of the newly formed chiral center. A key transformation in this synthesis is the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain.[5][6]
Synthetic Workflow Overview
The overall synthetic pathway can be conceptualized as a three-stage process:
-
Formation of the Chiral Boronic Ester Starting Material: This involves the reaction of a suitable boronic acid with (-)-pinanediol to form the chiral boronic ester.
-
Matteson Homologation and Amination: The chiral boronic ester undergoes a Matteson homologation to introduce a chloromethyl group, which is then displaced by an amine source to form the desired aminoboronic ester.
-
Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the hydrochloride salt.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation of procedures found in the literature for related compounds and should be adapted and optimized for specific laboratory conditions.[7][8][9]
Step 1: Synthesis of (-)-Pinanediol Isobutylboronate
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add isobutylboronic acid (1.0 eq) and (-)-pinanediol (1.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude (-)-pinanediol isobutylboronate, which can often be used in the next step without further purification.
Step 2: Matteson Homologation to form the α-Chloro Boronic Ester
Causality: This step is critical for creating the new stereocenter with high diastereoselectivity, directed by the chiral pinanediol auxiliary. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is essential to generate the dichloromethyllithium reagent in situ while avoiding side reactions.[10]
-
In a three-necked flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve (-)-pinanediol isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.
-
Slowly add the boronic ester solution to the LDA solution at -78 °C and stir for 30 minutes.
-
Add a solution of anhydrous zinc chloride (1.1 eq) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloro boronic ester.
Step 3: Amination and Hydrochloride Salt Formation
Causality: Lithium hexamethyldisilazide (LiHMDS) is used as a nitrogen nucleophile to displace the chloride. The resulting N-silylated intermediate is then deprotected with an acid, such as trifluoroacetic acid (TFA), to yield the amine, which is subsequently converted to the hydrochloride salt.[7][9]
-
Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LiHMDS (1.1 eq) in THF.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C and carefully add trifluoroacetic acid to deprotect the amine.
-
To form the hydrochloride salt, the trifluoroacetate salt can be treated with HCl in a suitable solvent.[11]
-
The crude product can be purified by recrystallization or column chromatography.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key signals to identify include those for the pinanediol backbone, the pyrrolidine ring, and the protons on the carbon adjacent to the boron atom.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon atom bonded to boron may be difficult to observe due to quadrupolar relaxation.[12]
-
¹¹B NMR: The boron NMR spectrum is characteristic of the coordination state of the boron atom. For a tricoordinate boronic ester, a broad signal is expected in the range of δ 20-35 ppm.[13][14]
Table 1: Expected NMR Data for this compound (in CDCl₃)
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 0.8 - 4.5 | Complex multiplets for pinanediol and pyrrolidine protons. |
| ¹³C | 20 - 90 | Signals corresponding to the aliphatic carbons of the pinanediol and pyrrolidine moieties. The C-B signal may be broad or absent. |
| ¹¹B | 20 - 35 | A single, broad signal characteristic of a trigonal boronic ester. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[15][16][17]
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z |
| ESI+ | [M+H]⁺ | 286.18 |
| ESI+ | [M+Na]⁺ | 308.16 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is crucial for determining the enantiomeric purity of this compound. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers.
Causality: The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of the CSP and mobile phase is critical for achieving good resolution.[18][19][20]
A Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is a good starting point.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
-
Detection: UV detection at a wavelength where the molecule has sufficient absorbance (e.g., 210 nm).
Caption: Workflow for the comprehensive characterization of this compound.
Deprotection and Applications in Synthesis
The pinanediol protecting group is robust but can be removed under specific conditions to liberate the free boronic acid, which is the active form for subsequent reactions. A common method for deprotection is transesterification with another boronic acid, such as isobutylboronic acid, in a biphasic system.[8][12]
Protocol for Pinanediol Deprotection:
-
Dissolve the pinanediol boronic ester in a mixture of an organic solvent (e.g., hexanes or diethyl ether) and an acidic aqueous solution (e.g., aqueous HCl).
-
Add an excess of a sacrificial boronic acid, such as isobutylboronic acid.
-
Stir the biphasic mixture vigorously for several hours.
-
Separate the aqueous layer, which now contains the desired free boronic acid. The pinanediol remains in the organic layer as its boronic ester.
The primary application of this compound is as a key intermediate in the synthesis of bortezomib and its analogs.[21][22] The deprotected aminoboronic acid is coupled with N-protected amino acids to build the peptide backbone of the final drug molecule. The stereochemical purity established during the synthesis of this compound is critical for the biological activity of the final therapeutic agent.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, enabling the stereoselective synthesis of important therapeutic agents. A thorough understanding of its synthesis and characterization is paramount for researchers in drug discovery and development. The methodologies outlined in this guide, from the stereocontrolled Matteson homologation to comprehensive analytical characterization, provide a robust framework for the reliable production and validation of this critical synthetic intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-defined synthetic and analytical protocols for key chiral building blocks like this compound will only increase.
References
- Smolecule. (2023, August 15). Buy this compound | 149716-73-4.
- Smolecule. (2023, August 15). Buy this compound | 149716-73-4.
- Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471.
- Google Patents. (2011). EP2377868A1 - Synthesis of Bortezomib.
- Google Patents. (n.d.). RU2402564C2 - Method of obtaining pyrazinoyl-(l)-phenylalanyl-(l)-leucine boronic acid or its anhydride.
- Rao, R. J. R., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. Journal of the Korean Chemical Society, 55(5), 765-773.
- Dembitsky, V. M., & Qyle, M. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 50(44), 6064-6067.
- Sadler, P. J., & Li, H. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1466–1475.
- Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1936–1939.
- ChemBK. (2024, April 10). (1R)-(S)-Pinanediol 1-Ammonium trifluoroacetate-3-Methylbutane-1-BORONATE.
- Kazmaier, U. (2021). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 19(1), 33.
- Schofield, C. J., et al. (n.d.). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford.
- ChemBK. (2024, April 9). (1S,2S,3R,5S)-Pinanediol N-(2-pyrazinecarbony1)-L-phenylalanine-L-leucine boronate.
- Yudin, A. K., & Liu, C. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(20), 5444–5447.
- Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 20(22), 5621.
- New Drug Approvals. (2014, March 5). BORTEZOMIB, PS 341.
- Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.
- Chem-Station. (2016, May 10). Matteson Reaction.
- Bioengineer.org. (2026, January 7). Electrochemical Defluorinative Matteson Homologation Breakthrough.
- Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate.
- Dolan, J. W. (2014). HPLC Solutions #66: Enantiomer Separations. LCGC North America, 32(4), 266-271.
- Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates.
- Google Patents. (n.d.). CN102268029B - Preparation of compound (1S, 2S, 3R, 5S)-pinanediol-L-phenylalanine-L-leucine boronate.
- Cenmed Enterprises. (n.d.). (1R) (1S 2S 3R 5S) Pinanediol N (N Pyrazinylphenylalaninoyl) 1 Amino 3 Methylbutane 1 Boronate.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column...
- HZPH. (n.d.). (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate.
- Klán, P., et al. (2010). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 8(19), 4389-4396.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with...
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Song, Y., et al. (2015). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials, 5(2), 644–667.
- Boroncore. (n.d.). 149716-73-4 | this compound.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Al-Saeed, F. A., & El-Rjoob, A.-W. O. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1159.
- Jäkle, F. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Rutgers University.
- Klán, P., et al. (2010). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry.
- Finetech Industry Limited. (n.d.). This compound | CAS: 149716-73-4.
- ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d...
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of boronic ester and acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enantiomer Separations | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-BoroPro-(-)-Pinanediol-HCl: Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-BoroPro-(-)-Pinanediol-HCl, a vital chiral building block and serine protease inhibitor. Drawing upon field-proven insights and established scientific literature, this document delves into the core physicochemical properties, solubility characteristics, and practical applications of this compound, offering a self-validating framework for its effective use in research and development.
Introduction: A Versatile Tool in Medicinal Chemistry and Beyond
This compound, with the CAS number 149716-73-4, is a boronic acid derivative featuring a pinanediol protecting group and a pyrrolidine moiety.[1][2][3] Its specific stereochemistry and the presence of the boronic acid functional group make it a compound of significant interest in several scientific domains.[1]
Primarily, it serves as a lead compound in the development of novel protease inhibitors, which are critical in the therapeutic intervention of diseases such as cancer and viral infections.[1] The boronic acid moiety can form a reversible covalent bond with the active site serine residues of proteases, effectively inhibiting their enzymatic activity.[1] Beyond its role in drug discovery, it is a valuable tool in biochemical research for studying enzyme mechanisms and as an intermediate in synthetic organic chemistry for constructing complex molecules.[1]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 149716-73-4 | [2][3] |
| Molecular Formula | C₁₄H₂₅BClNO₂ | [2] |
| Molecular Weight | 285.62 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 254-257°C (decomposes) | [2] |
| Storage Temperature | -20°C, under inert atmosphere | [2] |
Solubility Profile: A Practical Guide
Qualitative Solubility:
Based on available data, this compound is known to be soluble in the following solvents:
Practical Solubility for Experimental Use:
In the context of its application in organic synthesis and biological assays, the following solvents are frequently employed, indicating at least operational solubility:
-
Tetrahydrofuran (THF): Widely used as a reaction solvent in synthetic procedures involving this compound and similar boronic esters.[4]
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of inhibitors for biological assays. The compound is typically dissolved in DMSO at a high concentration and then diluted into aqueous assay buffers.
-
Aqueous Buffers: While the hydrochloride salt form suggests some degree of water solubility, boronic acid pinanediol esters generally exhibit limited solubility in purely aqueous solutions. For biological assays, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution in the aqueous buffer to the final working concentration.
Factors Influencing Solubility:
The solubility of boronic acids and their esters can be influenced by several factors:
-
pH: The protonation state of the pyrrolidine nitrogen can affect aqueous solubility.
-
Temperature: Solubility generally increases with temperature.
-
Salt Form: The hydrochloride salt is expected to have higher aqueous solubility than the free base.
Diagram: General Solubility Workflow for Biological Assays
Caption: Workflow for preparing this compound solutions for biological assays.
Experimental Protocols: A Step-by-Step Approach
The following protocols are representative of the common experimental uses of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Preparation of a Stock Solution for Biological Assays
This protocol outlines the preparation of a high-concentration stock solution in DMSO, a standard practice for water-insoluble or poorly soluble compounds.
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Rationale: Precise weighing is critical for accurate final concentrations in the assay.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Rationale: Anhydrous DMSO prevents hydrolysis of the boronic ester and ensures complete dissolution.
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but caution should be exercised to avoid degradation. Rationale: Thorough mixing ensures a homogenous stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Rationale: Low-temperature storage preserves the stability of the compound, and aliquoting prevents degradation from repeated temperature changes.
General Protocol for a Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target serine protease.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for the specific protease being studied (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
-
Enzyme Solution: Dilute the stock solution of the serine protease to the desired working concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate specific to the protease in the assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of final inhibitor concentrations. Rationale: A serial dilution allows for the determination of the IC₅₀ value.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the diluted inhibitor to the wells. Include a control with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. Rationale: The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Diagram: Workflow for a Protease Inhibition Assay
Caption: A generalized workflow for determining the inhibitory potency of a compound.
Stability and Handling Considerations
Boronic acid pinanediol esters are generally more stable than their corresponding free boronic acids.[4] However, they can be susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, it is recommended to:
-
Store the solid compound in a desiccator at -20°C under an inert atmosphere.[2]
-
Use anhydrous solvents for preparing stock solutions.
-
Prepare fresh dilutions in aqueous buffers immediately before use.
-
Avoid prolonged storage of the compound in aqueous solutions.
Conclusion
This compound is a cornerstone chiral building block with significant applications in drug discovery and chemical synthesis. While quantitative solubility data remains a gap in the literature, a practical understanding of its solubility in key organic solvents such as chloroform, methanol, THF, and DMSO allows for its effective use in a variety of experimental settings. The protocols and handling guidelines provided in this technical guide are designed to empower researchers to confidently and reproducibly utilize this versatile compound in their scientific endeavors. Adherence to the principles of careful handling and appropriate solvent selection will ensure the integrity and efficacy of this compound in advancing scientific discovery.
References
- Pu, Y., et al. (2014). Synthesis of Biologically Active Boron-Containing Compounds. ACS Medicinal Chemistry Letters, 5(9), 945-949.
- Google Patents. (1990). Boron analogs of amino acid/peptide protease inhibitors. (US4963655A).
- Google Patents. (2005). Formulation of boronic acid compounds. (US20050282742A1).
- González, A. Z., & Yudin, A. K. (2021). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chemical Society Reviews, 50(21), 12047-12071.
- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using organoboron compounds. Chemical Reviews, 109(9), 4439-4486.
- D-Chem. This compound. (n.d.).
Sources
Spectroscopic Profile of (S)-BoroPro-(-)-Pinanediol-HCl: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (S)-BoroPro-(-)-Pinanediol-HCl (CAS Number: 149716-73-4), a vital chiral building block in contemporary drug discovery and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this compound. The insights herein are synthesized from foundational spectroscopic principles and comparative analysis of its constituent structural motifs: a proline-derived boronic acid, a pinanediol chiral auxiliary, and a hydrochloride salt. This approach is necessitated by the limited availability of publicly accessible, raw experimental spectra for this specific molecule.
Introduction to this compound
This compound is a proline boronic acid derivative protected by a pinanediol group.[1] The "(S)" designation refers to the stereochemistry at the alpha-carbon of the proline moiety, a critical feature for stereoselective synthesis. This compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors, by leveraging the unique reactivity of the boronic acid functional group.[1] Its application is particularly prominent in the development of serine protease inhibitors and in Suzuki-Miyaura cross-coupling reactions.[1] The pinanediol group not only imparts stability to the otherwise labile boronic acid but also provides a chiral environment that can influence the stereochemical outcome of reactions.[1]
The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. Spectroscopic analysis is paramount for verifying the structural integrity and purity of this reagent before its use in sensitive downstream applications.
Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed map of the atomic connectivity and chemical environment.
Expected ¹H NMR Spectral Data
The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the pinanediol moiety. The hydrochloride salt form will result in the presence of an exchangeable proton on the pyrrolidinium nitrogen.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Broad singlet | 2H | N-H (pyrrolidinium) | The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupolar coupling and exchange. |
| ~4.3 - 4.5 | Doublet | 1H | O-CH (pinanediol) | The proton on the carbon bearing the oxygen of the boronic ester is in a deshielded environment. |
| ~3.0 - 3.5 | Multiplet | 3H | CH-B and N-CH₂ (pyrrolidine) | The protons on the carbon attached to boron and the protons on the carbons adjacent to the nitrogen will be in this region. |
| ~1.8 - 2.5 | Multiplets | 6H | CH₂ and CH (pyrrolidine and pinanediol) | Aliphatic protons of both the pyrrolidine and pinanediol rings. |
| ~1.3 | Singlet | 3H | CH₃ (pinanediol) | One of the methyl groups on the pinanediol bridge. |
| ~1.2 | Singlet | 3H | CH₃ (pinanediol) | The second methyl group on the pinanediol bridge. |
| ~0.8 | Singlet | 3H | CH₃ (pinanediol) | The third methyl group of the pinanediol moiety. |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~86 | C-O (pinanediol) | Carbons directly attached to the oxygen of the boronic ester. |
| ~78 | C-O (pinanediol) | The other carbon attached to the oxygen of the boronic ester. |
| ~50 - 60 | C-N (pyrrolidine) | Carbons adjacent to the protonated nitrogen atom. |
| ~40 - 50 | C-B (pyrrolidine) | The carbon atom directly bonded to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus. |
| ~20 - 40 | Aliphatic CH and CH₂ | Remaining aliphatic carbons of the pinanediol and pyrrolidine rings. |
| ~20 - 30 | Aliphatic CH₃ | The three methyl carbons of the pinanediol group. |
Expected ¹¹B NMR Spectral Data
¹¹B NMR is particularly informative for boron-containing compounds, as the chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~20 - 35 | Trigonal boronic ester | The boron atom in a trigonal planar boronic ester environment typically resonates in this downfield region. The broadness of the signal is characteristic of the quadrupolar ¹¹B nucleus. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Typical spectral width: 0 to 200 ppm.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.
-
Typical spectral width: -100 to 100 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2400 - 2700 | Broad, Multiple Bands | N⁺-H | Stretching (in hydrochloride salt) |
| ~2850 - 2960 | Strong | C-H | Stretching (aliphatic) |
| ~1370 - 1380 | Medium-Strong | B-O | Stretching |
| ~1050 - 1150 | Strong | C-O | Stretching |
| ~1100 - 1200 | Medium | C-N | Stretching |
| ~1450 - 1470 | Medium | C-H | Bending (scissoring) |
| ~1365 and ~1385 | Medium | C-H | Bending (gem-dimethyl) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometric Data
The analysis of boronic acids by mass spectrometry can be complicated by in-source reactions. However, with ESI, the protonated molecule of the free base is expected to be observed.
| m/z (mass-to-charge ratio) | Ion | Notes |
| ~250.2 | [M+H]⁺ | This corresponds to the protonated molecule of the free base (C₁₄H₂₄BNO₂). The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable. |
| ~272.2 | [M+Na]⁺ | Adduct with sodium ions, which are often present as impurities. |
Fragmentation Pathway
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment. A plausible fragmentation pathway is the loss of the pinanediol moiety.
Caption: A plausible fragmentation pathway for the protonated (S)-BoroPro-(-)-Pinanediol.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
For fragmentation studies, perform an MS/MS experiment by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the m/z values of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on well-established principles and analysis of analogous structures. This information provides a robust framework for the characterization of this compound. For any application where the purity and identity of this reagent are critical, it is imperative to acquire and interpret experimental data as outlined in the provided protocols. This ensures the reliability of starting materials, which is a cornerstone of reproducible and successful research and development.
References
- ChemBK. (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride.
Sources
Chiral Amine Boronate Esters in Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chiral α-aminoboronic acids and their corresponding boronate esters have emerged as pivotal structural motifs in medicinal chemistry and as versatile building blocks in synthetic organic chemistry. Their significance is underscored by their presence in potent therapeutic agents, including the proteasome inhibitor Bortezomib.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and applications of chiral amine boronate esters in the realm of asymmetric catalysis. We will delve into various catalytic strategies that enable the stereocontrolled synthesis of these valuable compounds, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of chiral amine boronate esters.
Introduction: The Rise of Chiral Amine Boronate Esters
The unique electronic properties of the boron atom, particularly its empty p-orbital, allow boronic acids and their esters to engage in a wide array of chemical transformations. When incorporated into an amino acid framework, the resulting α-aminoboronic acid derivatives exhibit potent and specific biological activities, often acting as transition-state analogue inhibitors of serine proteases.[1][2] The boronate ester moiety not only plays a crucial role in biological activity but also serves as a versatile handle for further synthetic manipulations, making these compounds highly sought-after chiral building blocks.[4][5][6]
The development of stereoselective methods for the synthesis of chiral amine boronate esters is therefore a critical endeavor. Asymmetric catalysis offers the most elegant and efficient approach to accessing these molecules in high enantiopurity, avoiding the need for chiral auxiliaries or resolutions of racemic mixtures. This guide will explore several key catalytic methodologies that have proven instrumental in advancing this field.
Synthetic Strategies for Chiral Amine Boronate Esters
The asymmetric synthesis of chiral amine boronate esters has been approached through various innovative catalytic methods. This section will detail some of the most significant and widely adopted strategies, providing both the conceptual framework and practical experimental details.
Transition Metal-Catalyzed Asymmetric Hydroboration
Asymmetric hydroboration, a powerful tool for the enantioselective synthesis of organoboranes, has been successfully applied to the preparation of chiral α-amino boronate esters.[4]
A notable advancement in this area is the rhodium-catalyzed asymmetric hydroboration of α-arylenamides, which provides access to valuable chiral α-amino tertiary boronic esters.[4]
Causality Behind Experimental Choices:
-
Substrate: α-Arylenamides are chosen as substrates due to the directing effect of the amide group and the electronic properties of the aryl substituent, which favor the desired regioselectivity.
-
Catalyst System: A rhodium precursor, such as [Rh(nbd)₂]BF₄, is used in combination with a chiral phosphorus ligand. The choice of ligand is critical for achieving high enantioselectivity. P-chiral monophosphorus ligands like BI-DIME have proven to be particularly effective in inducing high levels of stereocontrol.[4] The ligand coordinates to the rhodium center, creating a chiral environment that dictates the facial selectivity of the hydroboration reaction.
-
Boron Source: Bis(pinacolato)diboron ((Bpin)₂) is a commonly used and commercially available boron source that is stable and easy to handle.[4]
Proposed Catalytic Cycle:
The reaction is proposed to proceed through a catalytic cycle involving the oxidative addition of the B-B bond to the rhodium center, followed by insertion of the enamide into the Rh-B bond. Reductive elimination then furnishes the desired chiral α-amino tertiary boronate ester and regenerates the active catalyst.[4]
Caption: Proposed Catalytic Cycle for Rh-Catalyzed Asymmetric Hydroboration.
Experimental Protocol: Synthesis of Chiral α-Amino Tertiary Boronate Esters [4]
-
Preparation: In a nitrogen-filled glovebox, a screw-capped vial is charged with the α-arylenamide (0.3 mmol, 1.0 equiv), bis(pinacolato)diboron (0.45 mmol, 1.5 equiv), [Rh(nbd)₂]BF₄ (0.006 mmol, 2 mol %), and the chiral ligand (e.g., BI-DIME, 0.006 mmol, 2 mol %).
-
Reaction: The appropriate solvent (e.g., THF, 1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 60 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral α-amino tertiary boronate ester.
-
Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Nickel-Catalyzed Asymmetric Hydroamidation
A complementary and highly efficient strategy for accessing enantioenriched α-aminoboronates is the NiH-catalyzed asymmetric hydroamidation of alkenyl boronates.[7]
Causality Behind Experimental Choices:
-
Catalyst System: This method utilizes a chiral nickel hydride (NiH) catalyst, generated in situ from a nickel precursor and a reducing agent, in the presence of a chiral ligand. Simple amino alcohol ligands have proven effective in inducing high enantioselectivity.[7]
-
Substrates: The reaction couples readily available alkenyl boronates with dioxazolones as the amidating reagent. The choice of dioxazolone is advantageous as it serves as a traceless source of the amido group.
-
Mechanism: The proposed mechanism involves an enantioselective hydrometallation of the alkenyl boronate by the chiral NiH catalyst, followed by an inner-sphere nitrenoid transfer from the dioxazolone and subsequent C-N bond formation.[7] This pathway ensures high stereocontrol.
Caption: Simplified Mechanism of NiH-Catalyzed Asymmetric Hydroamidation.
Experimental Protocol: NiH-Catalyzed Asymmetric Hydroamidation [7]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with Ni(OAc)₂ (5 mol %), the chiral amino alcohol ligand (6 mol %), and a suitable solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, the alkenyl boronate (1.0 equiv) and the dioxazolone (1.2 equiv) are added, followed by a reducing agent (e.g., a silane).
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 24 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Copper-Catalyzed Asymmetric N-Alkylation
A modular approach to chiral α-aminoboronic acid derivatives involves the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters.[8]
Causality Behind Experimental Choices:
-
Dynamic Kinetic Asymmetric Transformation: This method proceeds via a dynamic kinetic asymmetric transformation (DYKAT), where the racemic starting material is converted into a single enantiomer of the product. The copper catalyst, in conjunction with a chiral diamine ligand, facilitates the enantioselective C-N bond formation.[8]
-
Substrates: The use of readily available racemic α-chloroboronate esters and various carbamates allows for a high degree of modularity, enabling the synthesis of a diverse library of α-aminoboronates.[8]
-
Catalyst System: A combination of a copper salt (e.g., CuCl), a chiral diamine ligand, and a secondary phosphine ligand is employed to achieve high yields and enantioselectivities.[8] The interplay between these components is crucial for the efficiency of the catalytic cycle.
Data Presentation: Substrate Scope and Enantioselectivity
| Entry | Electrophile (α-chloroboronate ester) | Nucleophile (Carbamate) | Yield (%) | ee (%) |
| 1 | Phenyl | Boc-NH₂ | 85 | 96 |
| 2 | 4-Methoxyphenyl | Cbz-NH₂ | 82 | 95 |
| 3 | 2-Naphthyl | Boc-NH₂ | 78 | 97 |
| 4 | Cyclohexyl | Boc-NH₂ | 75 | 92 |
Data is representative and compiled for illustrative purposes based on findings in the cited literature.[8]
Applications in Asymmetric Catalysis and Drug Development
Chiral amine boronate esters are not only synthetic targets but also serve as powerful catalysts themselves in certain transformations.
Bifunctional Catalysis
Aminoboronic acids can act as bifunctional catalysts, where the amine and boronic acid moieties work in concert to activate substrates.[9][10] For example, they have been shown to catalyze direct amide formation and asymmetric aldol reactions.[9][10] The Lewis acidic boron center can activate a carboxylic acid, while the basic amine group can activate the nucleophile, leading to an efficient and stereocontrolled reaction.[11]
Caption: Conceptual Workflow of Bifunctional Aminoboronic Acid Catalysis.
Drug Development
The most prominent application of chiral α-aminoboronic acids is in drug development. The proteasome inhibitor Bortezomib (Velcade®) is a prime example, used in the treatment of multiple myeloma.[1][2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular component for protein degradation. The boron atom plays a critical role by forming a stable tetrahedral intermediate with the active site threonine residue of the proteasome. The chirality at the α-carbon is crucial for its potent and selective activity.
Conclusion and Future Outlook
The field of chiral amine boronate esters in asymmetric catalysis has witnessed remarkable growth, driven by the development of novel and efficient catalytic methodologies. The strategies outlined in this guide, including transition metal-catalyzed hydroboration and hydroamidation, as well as copper-catalyzed N-alkylation, provide powerful tools for accessing these valuable compounds with high stereocontrol. The continued exploration of new catalyst systems and reaction pathways will undoubtedly lead to even more versatile and practical methods for their synthesis. As our understanding of the biological roles of boron-containing compounds expands, the demand for enantiomerically pure chiral amine boronate esters in drug discovery and development will continue to grow, making this an exciting and impactful area of research.
References
- Title: Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides Source: Journal of the American Chemical Society URL:[Link]
- Title: Boronic Esters in Asymmetric Synthesis Source: The Journal of Organic Chemistry URL:[Link]
- Title: Boronic Esters in Asymmetric Synthesis Source: The Journal of Organic Chemistry URL:[Link]
- Title: Asymmetric Synthesis of Secondary and Tertiary Boronic Esters Source: University of Bristol URL:[Link]
- Title: A diastereoselective preparation of cyclic α-aminoboron
- Title: Asymmetric Synthesis of Secondary and Tertiary Boronic Esters Source: PubMed URL:[Link]
- Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL:[Link]
- Title: Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis Source: Accounts of Chemical Research URL:[Link]
- Title: Enantioselective Catalytic 1,2-Boronate Rearrangements Source: PMC - NIH URL:[Link]
- Title: Synthesis of aminoboronic acids and their applications in bifunctional c
- Title: Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boron
- Title: Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkyl
- Title: Chiral Boronate Derivatives via Catalytic Enantioselective Conjugate Addition of Grignard Reagents on 3-Boronyl Unsaturated Esters and Thioesters Source: Journal of the American Chemical Society URL:[Link]
- Title: Synthesis of α-aminoboronic acids Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters Source: PMC - NIH URL:[Link]
- Title: Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis Source: Journal of the American Chemical Society URL:[Link]
- Title: Enantioselective approaches to access chiral homoallylic boronate...
- Title: Chiral Amine-Boronic Acid Catalysis: Enantioselective 1,4-Addition to Source: Angewandte Chemie Intern
- Title: Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality Source: PMC - PubMed Central URL:[Link]
- Title: Chiral Amine/Boronic Acid Catalytic Enantioselective Alkylations of Branched Aldehydes with Allylic Alcohols.
- Title: Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters Source: PubMed URL:[Link]
- Title: (PDF)
- Title: Stereospecific Enzymatic Conversion of Boronic Acids to Amines Source: OSTI.GOV URL:[Link]
- Title: Asymmetric Synthesis of Chiral 1,2‐Bis(Boronic) Esters Featuring Acyclic, Non‐Adjacent 1,3‐Stereocenters Source: OUCI URL:[Link]
- Title: Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes Source: Journal of the American Chemical Society URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
The Versatility of Pinanediol: A Technical Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This control is crucial in the development of pharmaceuticals and other biologically active molecules, where often only a single enantiomer exhibits the desired therapeutic effect.[1] A foundational strategy in achieving this stereocontrol is the use of chiral auxiliaries: stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1] Among the arsenal of chiral auxiliaries available to the synthetic chemist, pinanediol, derived from the naturally abundant monoterpene α-pinene, stands out as a cost-effective, reliable, and versatile tool.[2][3]
This technical guide provides an in-depth exploration of the applications of pinanediol as a chiral auxiliary. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of its stereodirecting power, offer practical insights into experimental design, and present detailed methodologies for its key applications in modern organic synthesis.
Core Principles: Understanding the Stereodirecting Power of the Pinane Scaffold
The efficacy of pinanediol as a chiral auxiliary stems from its rigid bicyclic [3.1.1]heptane framework.[4] This rigid structure provides a well-defined and sterically demanding chiral environment, effectively shielding one face of a reactive intermediate and compelling an incoming reagent to approach from the less hindered face. Both (+)-pinanediol and (-)-pinanediol are readily available, allowing for access to both enantiomers of a target molecule.
The primary mode of action for pinanediol involves its covalent attachment to a substrate, typically forming an ester or a boronic ester. This covalent linkage brings the chiral influence of the pinane scaffold into close proximity with the reaction center, enabling high levels of diastereoselectivity in subsequent transformations.
Application I: Asymmetric Aldol Reactions for the Synthesis of β-Hydroxy Carbonyl Compounds
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5][6] The utilization of pinanediol as a chiral auxiliary in boron-mediated aldol reactions provides a powerful method for the stereocontrolled synthesis of β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[5]
Mechanistic Insight: The Zimmerman-Traxler Model in Action
The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model.[5] The reaction proceeds through a boron enolate, where the boron atom chelates to both the enolate oxygen and the ester carbonyl oxygen, forming a rigid, chair-like six-membered ring transition state. The bulky pinane group of the auxiliary sterically blocks one face of the enolate, thereby directing the approach of the aldehyde from the less hindered face.[5]
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Experimental Workflow and Protocol
The general workflow for an asymmetric aldol reaction using a pinanediol auxiliary involves three key stages: formation of the pinanediol ester, the diastereoselective aldol reaction, and finally, cleavage of the auxiliary to yield the chiral β-hydroxy carboxylic acid or its derivative.[5]
Caption: Experimental workflow for the asymmetric aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction
-
Esterification: To a solution of the desired carboxylic acid (1.0 equiv) and (+)-pinanediol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv). A solution of dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM is then added slowly. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The resulting dicyclohexylurea byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the pinanediol ester.[5]
-
Aldol Reaction: The (+)-pinanediol ester (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere. Di-n-butylboron triflate (Bu₂BOTf) (1.2 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.5 equiv). The mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the boron enolate. The aldehyde (1.2 equiv) is then added dropwise. The reaction is maintained at -78 °C for 2-4 hours before being allowed to warm to 0 °C over 1 hour.[5]
-
Workup and Auxiliary Cleavage: The reaction is quenched by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C, and stirred vigorously for 1 hour. For cleavage via hydrolysis, the aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water, and an excess of lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until completion. The reaction is then acidified with 1 M HCl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid. The pinanediol auxiliary can often be recovered from the aqueous layer.[5]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | 85 |
| Isobutyraldehyde | >98:2 | 90 |
| Acetaldehyde | 90:10 | 78 |
| Typical results for the aldol reaction of a (+)-pinanediol propionate ester with various aldehydes.[5] |
Application II: Matteson Homologation for the Synthesis of Chiral α-Amino Acids
Pinanediol has proven to be a cornerstone chiral auxiliary in the Matteson homologation reaction, a powerful method for the asymmetric synthesis of a diverse range of chiral compounds, most notably α-amino acids.[2] This reaction involves the one-carbon chain extension of a pinanediol-derived boronic ester, proceeding with exceptional levels of diastereoselectivity, often exceeding 98%.[2][7]
The Power of Chiral Boronic Esters
The general strategy involves the reaction of a pinanediol boronic ester with a chloromethyllithium species, followed by displacement of the chloride with a nucleophile. The stereochemical outcome is dictated by the chirality of the pinanediol auxiliary.[2]
Caption: General workflow of the Matteson homologation reaction.
Detailed Protocol: Synthesis of an α-Amino Acid via Matteson Homologation
-
Formation of the α-Azido Boronic Ester: A solution of the starting (+)-pinanediol boronic ester in anhydrous THF is cooled to -78 °C. A solution of (dichloromethyl)lithium is added, followed by anhydrous zinc chloride. The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature. The resulting α-chloro boronic ester is then treated with sodium azide in a suitable solvent (e.g., DMF) to yield the α-azido boronic ester.
-
Reduction and Deprotection: The α-azido boronic ester is reduced to the corresponding α-amino boronic ester using a reducing agent such as hydrogen gas with a palladium catalyst. The pinanediol auxiliary is then cleaved by transesterification with phenylboronic acid. The free α-amino boronic acid is subsequently oxidized (e.g., with hydrogen peroxide) to afford the desired α-amino acid.[2] The pinanediol can be recovered from the organic layer after the transesterification step.[2][8]
Application III: Asymmetric Hetero-Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[9] By incorporating pinanediol into a diene to form a chiral 1,3-dienylboronate, this cycloaddition can be rendered highly diastereoselective.[2][10] This approach has been successfully applied to the synthesis of chiral nitrogen-containing heterocycles.[2]
Protocol: Hetero-Diels-Alder Reaction
-
A solution of the (+)-pinanediol 1,3-butadienylboronate (1.0 equiv) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cycloadduct with high diastereoselectivity.[2][3]
Auxiliary Cleavage and Recovery: A Key to Practicality
A significant advantage of using pinanediol as a chiral auxiliary is the relative ease of its removal and the potential for its recovery and reuse, which is crucial for process efficiency and cost-effectiveness.[5][8]
Common Cleavage Methods:
-
Hydrolysis: Basic hydrolysis using reagents like lithium hydroxide is effective for cleaving pinanediol esters.[5]
-
Transesterification: Treatment with an alcohol (e.g., methanol) in the presence of a catalytic amount of base or acid can be used to convert the pinanediol ester to a simpler ester, releasing the pinanediol.[5]
-
Reaction with Phenylboronic Acid: This is a common method for cleaving pinanediol boronic esters.[2][8]
-
Fluoride-Mediated Cleavage: Reagents like potassium hydrogen difluoride can be used to cleave pinanediol boronate esters, forming trifluoroborate salts from which the free boronic acid can be obtained.[11][12]
Conclusion: An Indispensable Tool in the Synthetic Chemist's Toolkit
Pinanediol has firmly established itself as a versatile and reliable chiral auxiliary in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its robust performance in a variety of key transformations, makes it an invaluable tool for researchers in academia and industry. From the stereocontrolled synthesis of β-hydroxy esters and α-amino acids to its application in cycloaddition reactions, the rigid pinane framework provides a predictable and highly effective means of inducing chirality. A thorough understanding of its applications and the underlying mechanistic principles is essential for the design and execution of efficient and innovative synthetic strategies for the creation of complex chiral molecules.[4]
References
- BenchChem. (2025). Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions.
- BenchChem. (2025). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
- BenchChem. (2025). A Technical Guide to (+)
- BenchChem. (2025). A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field.
- Gibson, F. S., et al. (2002). A Practical Synthesis of l-Valyl-pyrrolidine-(2R)-boronic Acid: Efficient Recycling of the Costly Chiral Auxiliary (+)-Pinanediol. Organic Process Research & Development.
- Chem-Impex. (n.d.). (1S,2S,3R,5S)-(+)-2,3-Pinanediol.
- Matteson, D. S., et al. (1985). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- Kan, Y., & Jiang, B. (2001).
- Matteson, D. S. (1986). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society.
- Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters.
- Kunz, H. (2008). Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol. The Journal of Organic Chemistry.
- Forró, E., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
- Williams, R. M. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology.
- Wikipedia. (n.d.). Chiral auxiliary.
- University of Windsor. (n.d.). Asymmetric Synthesis.
- Coppola, G. M., & Schuster, H. F. (2012). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- National Center for Biotechnology Inform
- Centurion University of Technology and Management. (n.d.). Asymmetric synthesis. CUTM Courseware.
- Vedejs, E., & Chapman, R. W. (1994).
- Schindelka, J., et al. (2024). Efficient Formation of Secondary Organic Aerosols from the Aqueous Oxidation of Terpenoic 1,2-Diols by OH. Environmental Science & Technology.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Sparr, C., & Reber, K. P. (2019).
- Inglis, G. G. A., et al. (2004).
- Bergens, S. H., et al. (1992). Asymmetric Catalysis. Mechanism of Asymmetric Catalytic Intramolecular Hydrosilation. Journal of the American Chemical Society.
- Forró, E., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
- Wikipedia. (n.d.). Aldol reaction.
- Yang, Z.-P., et al. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute.
- University of California, Irvine. (n.d.). Diels–Alder Reaction (Part 2).
- Adamczyk-Woźniak, A., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
- Marques, M. M. B., & Pinho e Melo, T. M. V. D. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules.
- Maurya, H. K. (2011). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. Maejo International Journal of Science and Technology.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Resurgence of Asymmetric Aminocatalysis: A Technical Guide to Proline-Derived Organocatalysts
Abstract
The field of asymmetric organocatalysis has revolutionized the way chemists approach the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based and enzymatic catalysis.[1] Among the diverse array of small organic molecules employed as catalysts, the simple amino acid L-proline and its derivatives have carved out a significant niche, demonstrating remarkable efficacy and stereocontrol in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proline-derived organocatalysts. We will delve into the core mechanistic principles, explore the classification and evolution of these catalysts, present detailed, field-proven experimental protocols for key transformations, and showcase their application in the synthesis of complex, biologically active molecules. Our focus is not merely on the "how," but critically, on the "why," elucidating the causal relationships between catalyst structure, reaction conditions, and stereochemical outcomes to empower you to rationally design and execute your own asymmetric syntheses.
The Genesis and Core Principles of Proline Catalysis
The concept of using simple organic molecules as catalysts is not new, but the modern era of organocatalysis was significantly propelled by the rediscovery and systematic exploration of proline's catalytic prowess in the early 2000s.[3] What makes proline, a naturally occurring, inexpensive, and non-toxic amino acid, such a powerful catalyst lies in its unique bifunctional nature.[2] The secondary amine serves as a nucleophilic center to activate carbonyl compounds, while the carboxylic acid moiety acts as an internal Brønsted acid, playing a crucial role in transition state organization and stereochemical induction.[4]
Proline and its derivatives primarily operate through two key catalytic cycles: enamine catalysis and iminium catalysis .
-
Enamine Catalysis: In this mode, the secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is a more potent nucleophile than the corresponding enolate and reacts with an electrophile in a highly stereocontrolled manner. The classic example is the proline-catalyzed asymmetric aldol reaction.
-
Iminium Catalysis: Here, the proline catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and facilitating conjugate addition of nucleophiles.
The stereochemical outcome in many proline-catalyzed reactions is rationalized by the formation of a highly organized, chair-like transition state, often invoking the Zimmerman-Traxler model, where the carboxylic acid group of proline directs the approach of the electrophile through hydrogen bonding.[5]
Diagram 1: The Dual Catalytic Modes of Proline
A generalized workflow for conducting a proline-catalyzed asymmetric aldol reaction.
Protocol 3.1.1: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde [6]
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (6.9 mg, 0.06 mmol, 20 mol%).
-
Add a mixture of methanol (80 µL) and water (20 µL). The use of a protic solvent mixture like MeOH/H₂O can surprisingly enhance both reactivity and enantioselectivity for certain substrates. [6]3. Add cyclohexanone (155 µL, 1.5 mmol, 5 equivalents). Using the ketone as a co-solvent ensures a high concentration of the enamine precursor.
-
Add p-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1 equivalent).
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Representative Data for Proline-Catalyzed Aldol Reactions [6]
| Ketone Donor | Aldehyde Acceptor | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|---|---|
| Cyclohexanone | p-Nitrobenzaldehyde | MeOH/H₂O (4:1) | 24 | 95 | 95:5 | 98 |
| Cyclopentanone | p-Nitrobenzaldehyde | MeOH/H₂O (4:1) | 48 | 90 | 55:45 | 96 |
| Acetone | Isovaleraldehyde | DMSO | 48 | 65 | - | 93 |
| Cyclohexanone | Benzaldehyde | MeOH/H₂O (4:1) | 48 | 85 | 92:8 | 97 |
The Three-Component Masterpiece: Proline-Catalyzed Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a variety of biologically active molecules. The proline-catalyzed three-component Mannich reaction is a particularly elegant example of organocatalysis, assembling three molecules with high stereocontrol in a single step.
Protocol 3.2.1: Asymmetric Mannich Reaction of Acetaldehyde, p-Anisidine, and Propanal [7]
-
Imine Formation (in situ): In a vial, dissolve p-anisidine (34.5 mg, 0.28 mmol, 1 equivalent) and acetaldehyde (15.6 µL, 0.28 mmol, 1 equivalent) in N,N-dimethylformamide (DMF, 1.0 mL).
-
Catalyst Addition: Add (S)-proline (9.7 mg, 0.084 mmol, 30 mol%) to the solution.
-
Nucleophile Addition: Add propanal (40.5 µL, 0.56 mmol, 2 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction at 4 °C for 48 hours. The low temperature is crucial for minimizing side reactions and maximizing stereoselectivity.
-
Work-up and Purification: Quench the reaction with a half-saturated aqueous solution of ammonium chloride. Extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Analysis: The β-amino aldehyde product is often reduced in situ with NaBH₄ to the more stable β-amino alcohol for easier characterization and determination of stereoselectivity by chiral HPLC.
Table 3: Representative Data for Proline-Catalyzed Mannich Reactions [7][8]
| Aldehyde Donor | Imine (from Aldehyde + Amine) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|
| Propanal | Acetaldehyde + p-Anisidine | DMF | 48 | 85 | >95:5 | 96 |
| Acetone | p-Nitrobenzaldehyde + p-Anisidine | DMSO | 24 | 92 | - | 94 |
| Cyclohexanone | Formaldehyde + Aniline | Dioxane | 24 | 88 | 90:10 | 99 |
| Acetaldehyde | Isatin-derived ketimine | CH₂Cl₂ | 12 | 91 | >99:1 | 99 |
Expanding the Toolkit: Diarylprolinol Silyl Ether-Catalyzed Michael Addition
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds via conjugate addition. Diarylprolinol silyl ethers are exceptionally effective catalysts for asymmetric Michael additions, affording products with high enantiomeric excess.
Protocol 3.3.1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene [9]
-
Reaction Setup: In a vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10.0 mg, 0.03 mmol, 10 mol%) in anhydrous toluene (1.0 mL). The use of an inert atmosphere is recommended to prevent moisture from hydrolyzing the silyl ether.
-
Add trans-β-nitrostyrene (44.7 mg, 0.3 mmol, 1 equivalent).
-
Cool the reaction mixture to 0 °C.
-
Nucleophile Addition: Slowly add propanal (43.5 µL, 0.6 mmol, 2 equivalents) to the cooled solution. The slow addition of the donor helps to suppress self-condensation reactions.
-
Reaction Execution: Stir the reaction at 0 °C for 20 hours.
-
Work-up and Purification: Concentrate the reaction mixture directly under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the stereoselectivity as described in the previous protocols.
Table 4: Representative Data for Diarylprolinol Silyl Ether-Catalyzed Michael Additions [4][9]
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | 10 | Toluene | 96 | >95:5 | 78 |
| Cyclohexanone | trans-β-Nitrostyrene | 5 | Toluene | 99 | 93:7 | 99 |
| Dimethyl malonate | Chalcone | 10 | CH₂Cl₂ | 95 | - | 92 |
| Thiophenol | Cyclohexenone | 10 | Toluene | 90 | - | 95 |
Applications in Drug Development and Total Synthesis
The true measure of a synthetic methodology's utility lies in its application to the synthesis of complex and valuable molecules. Proline-derived organocatalysts have been instrumental in the synthesis of numerous pharmaceuticals and natural products.
A notable example is the use of a proline-catalyzed intramolecular aldol reaction, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which provides a key intermediate for the synthesis of steroids. [5]More recently, organocatalytic methods have been employed in the synthesis of antiviral drugs like Oseltamivir (Tamiflu), where a diarylprolinol silyl ether-catalyzed Michael addition was a key step in establishing a crucial stereocenter.
The development of enantioselective Mannich reactions has provided efficient routes to chiral 1,3-amino alcohols, which are important structural motifs in many pharmaceuticals, including anti-HIV agents and antidepressants. [10]
Conclusion and Future Outlook
Proline-derived organocatalysts have matured from a laboratory curiosity to a robust and reliable tool in the arsenal of the synthetic chemist. Their low cost, ready availability, operational simplicity, and excellent stereocontrol make them an attractive and sustainable alternative to traditional catalytic systems. The continued development of new generations of proline-based catalysts, including immobilized and multifunctional variants, promises to further expand the scope and applicability of this powerful technology. As the demand for enantiomerically pure pharmaceuticals and complex chiral building blocks continues to grow, the role of proline-derived organocatalysis is set to become even more prominent in both academic research and industrial drug development.
References
- Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(9), 3400-3469. [Link]
- Hayashi, Y. (2016). Diphenylprolinol Silyl Ethers: Versatile and Robust Organocatalysts. Chem. Soc. Rev., 45, 618-639. [Link]
- Dondoni, A., & Massi, A. (2008). Asymmetric Organocatalysis: From Infancy to Adolescence. Angewandte Chemie International Edition, 47(25), 4638-4660. [Link]
- Gruttadauria, M., Giacalone, F., & Noto, R. (2009). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Society Reviews, 38(1), 161-176. [Link]
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]
- Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-supported organic catalysts. Chemical Reviews, 103(9), 3401-3430. [Link]
- Alza, E., Cambeiro, X. C., & Pericàs, M. A. (2010). Immobilized Diarylprolinol Ethers as Highly Recyclable and Enantioselective Organocatalysts for the Michael Addition of Aldehydes to Nitroalkenes. Organic Letters, 12(19), 4466-4469. [Link]
- List, B. (2002). Proline-catalyzed direct asymmetric three-component Mannich reactions: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link]
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
- Yang, J. W., Chandler, C., Stadler, M., Kampen, D., & List, B. (2008). Proline-catalysed Mannich reactions of acetaldehyde.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI.
- Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
- List, B. (2004). The ying and yang of asymmetric aminocatalysis.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health.
- Córdova, A. (2004). The direct catalytic asymmetric Mannich reaction. Chemistry–A European Journal, 10(8), 1982-1989. [Link]
- Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. (n.d.). Organic Chemistry Portal.
- Asymmetric Robinson cyclization reaction catalyzed by polymer-bound L-proline. (n.d.). ResearchGate.
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (n.d.). ACS Publications.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (n.d.). Lancaster University.
- The Diarylprolinol Silyl Ether System: A General Organocatalyst. (n.d.). ACS Publications.
- Bridging Theory and Experiment: A Teaching Project on L-Proline- Catalyzed Asymmetric Mannich Reactions. (n.d.). ChemRxiv.
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. (n.d.). Royal Society of Chemistry.
- Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. (n.d.). National Institutes of Health.
- Aldolic reaction catalyzed by proline-derived tetrazole in a flow system. (n.d.). ResearchGate.
- A homo-proline tetrazole as an improved organocatalyst for the asymmetric Michael addition of carbonyl compounds to nitro-olefins. (n.d.). University of Reading.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 20.210.105.67 [20.210.105.67]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Molecule: A Technical Guide to Asymmetric Synthesis with Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the vast toolkit available, boronic acid derivatives have emerged as remarkably versatile and powerful reagents for stereoselective carbon-carbon and carbon-heteroatom bond formation. Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of asymmetric synthesis, enabling the construction of complex chiral architectures with exceptional control.[1][2][3] This guide provides an in-depth exploration of the core principles, key methodologies, and practical applications of asymmetric synthesis using these indispensable building blocks.
Part 1: The Foundation - Understanding Boronic Acids in Asymmetric Catalysis
Boronic acids (RB(OH)₂) and their corresponding esters are Lewis acidic compounds that can engage in a variety of catalytic cycles. Their utility in asymmetric synthesis stems from their ability to undergo transmetalation with transition metal catalysts, which are rendered chiral by specialized ligands. This transient formation of a chiral organometallic species is often the stereochemistry-determining step in many transformations. The generally good air and moisture stability of boronic acids and esters makes them highly practical reagents in a laboratory setting.[2][4]
The success of any asymmetric transformation hinges on the precise control of the three-dimensional arrangement of atoms. In the context of boronic acid chemistry, this is primarily achieved through the use of chiral ligands that coordinate to a metal center (e.g., rhodium, palladium, copper), creating a chiral environment that directs the approach of the substrates.[5][6][7][8] The choice of ligand is therefore critical and is often tailored to the specific reaction and substrate.
Part 2: Key Methodologies in Asymmetric Synthesis
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The rhodium-catalyzed asymmetric 1,4-conjugate addition of organoboronic acids to electron-deficient olefins is a robust and widely used method for the enantioselective formation of carbon-carbon bonds.[9][10] This reaction is particularly valuable for the synthesis of chiral β-substituted ketones, esters, and nitroalkanes, which are versatile intermediates in organic synthesis.[9][11][12][13]
Mechanism and Stereocontrol:
The catalytic cycle is proposed to involve the transmetalation of the aryl or alkenyl group from the boronic acid to the rhodium(I) catalyst, forming a chiral aryl- or alkenyl-rhodium species.[10] This is followed by the insertion of the α,β-unsaturated substrate into the Rh-C bond. The enantioselectivity is determined during this insertion step, where the chiral ligand dictates the facial selectivity of the addition. Subsequent hydrolysis or protonolysis of the resulting rhodium enolate releases the product and regenerates the active catalyst.[10] A key feature of this reaction is that it is often carried out in aqueous solvent systems.[9][10]
Experimental Protocol: Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
-
Materials: Rh(acac)(C₂H₄)₂, (S)-BINAP, phenylboronic acid, 2-cyclohexenone, dioxane, water.
-
Procedure:
-
In a Schlenk tube, Rh(acac)(C₂H₄)₂ (3 mol%) and (S)-BINAP (3.3 mol%) are dissolved in dioxane.
-
Phenylboronic acid (1.5 mmol) and 2-cyclohexenone (1.0 mmol) are added to the solution.
-
Water is added to the mixture (dioxane/H₂O = 10:1).
-
The mixture is heated to 100 °C and stirred for 5 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired product.
-
Data Presentation: Rhodium-Catalyzed Asymmetric 1,4-Addition
| Entry | Enone | Arylboronic Acid | Catalyst (mol%) | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | 3 | (S)-BINAP | 95 | 97 |
| 2 | 2-Cyclopentenone | Phenylboronic acid | 3 | (S)-BINAP | 91 | 97 |
| 3 | Methyl vinyl ketone | Phenylboronic acid | 3 | (S)-BINAP | 88 | 96 |
Data adapted from representative literature.[9][10]
Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition
Caption: Catalytic cycle for the Rh-catalyzed 1,4-addition.
Palladium-Catalyzed Asymmetric Conjugate Addition and Suzuki-Miyaura Coupling
Palladium catalysis is another cornerstone of modern organic synthesis, and its application in asymmetric reactions with boronic acids is extensive. Two prominent examples are the asymmetric conjugate addition and the asymmetric Suzuki-Miyaura cross-coupling reaction.
Asymmetric Conjugate Addition: Similar to the rhodium-catalyzed variant, palladium catalysts in conjunction with chiral ligands can effect the enantioselective 1,4-addition of arylboronic acids to α,β-unsaturated ketones.[14][15] This method is particularly effective for the construction of all-carbon quaternary stereocenters.[14]
Asymmetric Suzuki-Miyaura Coupling: This reaction is a powerful tool for the synthesis of axially chiral biaryls, which are important structural motifs in many chiral ligands and pharmaceuticals.[5][6][7][8][16] The key to success in this transformation is the use of a chiral phosphine ligand that can control the atropisomerism of the biaryl product during the reductive elimination step.
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls
-
Materials: Aryl bromide, arylboronic acid, Pd(OAc)₂, a chiral monophosphorus ligand, K₃PO₄, toluene.
-
Procedure:
-
A mixture of the aryl bromide (0.2 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and the chiral ligand (10 mol%) is placed in a Schlenk tube.
-
K₃PO₄ (0.4 mmol) and toluene (2 mL) are added.
-
The mixture is stirred at 80 °C for 24 hours under an inert atmosphere.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
-
Data Presentation: Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 1-bromo-2-naphthol | 2-methylphenylboronic acid | Chiral Monophosphine | 95 | 96 |
| 2 | 1-bromo-2-methoxynaphthalene | 2-isopropylphenylboronic acid | Chiral Monophosphine | 92 | 94 |
| 3 | 2-bromonitrobenzene | Naphthalene-1-boronic acid | Chiral Monophosphine | 88 | 92 |
Data synthesized from representative literature reports.[5][6]
Logical Workflow for Asymmetric Suzuki-Miyaura Coupling
Caption: Key steps in asymmetric Suzuki-Miyaura coupling.
Asymmetric Petasis Borono-Mannich Reaction
The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an aldehyde, an amine, and a boronic acid to produce substituted amines.[17][18][19][20] Its asymmetric variant provides a powerful method for the synthesis of chiral α-amino acids and other valuable amine-containing molecules.[17][18] Enantioselectivity can be induced by using a chiral amine, a chiral aldehyde, or a chiral catalyst.[17]
Mechanism and Stereocontrol:
The reaction is believed to proceed through the formation of a carbinolamine intermediate from the aldehyde and amine, which then dehydrates to form an iminium ion. The boronic acid then reacts with the iminium ion. In the catalytic asymmetric version, a chiral catalyst, such as a derivative of BINOL, can coordinate to the boronic acid, forming a chiral boronate complex that then adds to the iminium ion in a stereoselective manner.[17][21]
Experimental Protocol: Catalytic Asymmetric Petasis Reaction
-
Materials: Salicylaldehyde, a secondary amine (e.g., dibenzylamine), a vinylboronate, (R)-BINOL, 4 Å molecular sieves, toluene.
-
Procedure:
-
To a solution of (R)-BINOL (10 mol%) in toluene are added 4 Å molecular sieves.
-
Salicylaldehyde (0.5 mmol), the secondary amine (0.6 mmol), and the vinylboronate (0.75 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
-
Data Presentation: Asymmetric Petasis Reaction
| Entry | Aldehyde | Amine | Boronic Acid | Catalyst | Yield (%) | ee (%) |
| 1 | Salicylaldehyde | Dibenzylamine | Vinylboronic acid | (R)-BINOL | 94 | 99 |
| 2 | Salicylaldehyde | Morpholine | Phenylboronic acid | (R)-BINOL | 85 | 95 |
| 3 | Glyoxylic acid | Benzylamine | (E)-Styrylboronic acid | Chiral Diol | 78 | 92 |
Data compiled from representative literature.[17][21]
Mechanism of the Asymmetric Petasis Reaction
Caption: Simplified mechanism of the catalytic asymmetric Petasis reaction.
Part 3: Synthesis of Chiral Boronic Esters
The availability of enantiomerically enriched boronic esters is crucial for their application in asymmetric synthesis.[2][4][22] Several methods have been developed for their preparation, including:
-
Asymmetric Hydroboration: The rhodium- or iridium-catalyzed hydroboration of alkenes with catecholborane or pinacolborane in the presence of a chiral ligand is a classic method for accessing chiral boronic esters.[4][23]
-
Copper-Catalyzed Borylation: Copper(I) catalysts with chiral ligands have been successfully employed for the asymmetric borylation of various substrates, including α,β-unsaturated esters and imines.[24][25][26][27][28][29][30] This approach has proven to be highly efficient for the synthesis of chiral α-aminoboronic acid derivatives.[24][25][27][28][29]
-
1,2-Metallate Rearrangements: The reaction of a boron-ate complex with an electrophile can proceed with inversion of stereochemistry, providing a route to a variety of chiral boronic esters.[31]
Part 4: Applications in Drug Discovery and Development
The unique properties of the boronic acid moiety have not gone unnoticed by the pharmaceutical industry. The ability of the boron atom to form reversible covalent bonds with active site serine, threonine, or cysteine residues has made boronic acid derivatives attractive as enzyme inhibitors.[1][3][32][33][34] The proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid, is a landmark example of a successful drug containing this functional group, used in the treatment of multiple myeloma.[1][32][34][35] The development of efficient asymmetric syntheses for chiral α-aminoboronic acids and their derivatives is therefore of paramount importance for the discovery of new therapeutic agents.[24][28][29][36]
Conclusion
Asymmetric synthesis using boronic acid derivatives has matured into a highly sophisticated and indispensable field of organic chemistry. The methodologies discussed herein represent a fraction of the ever-expanding repertoire of reactions that leverage the unique reactivity of boron. For researchers in both academia and industry, a deep understanding of these transformations is essential for the design and synthesis of the next generation of chiral molecules, from complex natural products to innovative pharmaceuticals. The continued development of novel chiral ligands and catalytic systems promises to further enhance the power and scope of these remarkable reactions.
References
- Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters.
- Matteson, D. S. (2008). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 73(16), 6069-6077. [Link]
- Fernandes, G. F. S., et al. (2020).
- Novák, Z., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048-1085. [Link]
- Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887. [Link]
- Wang, Z., et al. (2018). Asymmetric 1,4-addition of boronic acids to enones catalyzed by a tartaric acid derivative. Organic & Biomolecular Chemistry, 16(33), 6044-6047. [Link]
- Li, Y., et al. (2019). Chiral Hydroxytetraphenylene-Catalyzed Asymmetric Conjugate Addition of Boronic Acids to Enones. Organic Letters, 21(13), 5123-5127. [Link]
- Hayashi, T., et al. (2001). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 123(8), 1780-1781. [Link]
- He, J., et al. (2019). Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society, 142(1), 139-145. [Link]
- Kanbara, T., et al. (2011). Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids.
- Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of Organic Chemistry, 79(8), 3671-3677. [Link]
- Nishikata, T., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8046-8054. [Link]
- Sharma, K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. [Link]
- Crudden, C. M., et al. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society, 133(42), 16827-16830. [Link]
- Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of Organic Chemistry, 79(8), 3671-3677. [Link]
- Tang, W., et al. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Organic Letters, 14(9), 2258-2261. [Link]
- Leonori, D., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11726-11749. [Link]
- Liu, W.-B., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 9(49), eadj8831. [Link]
- Afonso, C. A. M., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(13), 5130. [Link]
- Nagani, A., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(13), 5130. [Link]
- Ito, H., et al. (2009). Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones. Journal of the American Chemical Society, 131(32), 11454-11456. [Link]
- Nishikata, T., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8046-8054. [Link]
- Hayashi, T., et al. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Nitroalkenes. Journal of the American Chemical Society, 122(43), 10716-10717. [Link]
- Shibasaki, M., et al. (2015). Asymmetric Synthesis of α-Aminoboronic Acid Derivatives by Copper-Catalyzed Enantioselective Hydroamination. Journal of the American Chemical Society, 137(50), 15843-15846. [Link]
- Fernandes, G. F. S., et al. (2020).
- Tang, W., et al. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Organic Letters, 14(9), 2258-2261. [Link]
- Fernandes, G. F. S., et al. (2020).
- Fu, G. C., & Ellman, J. A. (2017). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 139(4), 1436-1439. [Link]
- Sharma, K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. [Link]
- Leonori, D., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11726-11749. [Link]
- Leonori, D., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11726-11749. [Link]
- Zhou, Y.-G., et al. (2019). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 21(17), 6796-6800. [Link]
- Fu, G. C., & Ellman, J. A. (2017). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 139(4), 1436-1439. [Link]
- Tang, W., et al. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki-Miyaura Coupling Reactions. Organic Letters, 14(9), 2258-2261. [Link]
- Cativiela, C., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1648. [Link]
- Zhu, H., et al. (2020). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Carbonyl-Activated Alkenyl Azaarenes. Organic Letters, 22(15), 5891-5896. [Link]
- Sigman, M. S., & Engle, K. M. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15029-15035. [Link]
- Shi, M., et al. (2013). Catalytic Asymmetric Petasis Reactions of Vinylboronates. The Journal of Organic Chemistry, 78(17), 8769-8776. [Link]
- Zhang, J., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids.
- Johnston, J. N., et al. (2018). Strategies for the Development of Asymmetric and Non‐Directed Petasis Reactions. Chemistry – A European Journal, 24(60), 15956-15965. [Link]
- Follmann, M., et al. (2005). Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Synlett, 2005(6), 1009-1011. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Secondary and Tertiary Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Petasis Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 24. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (S)-BoroPro-(-)-Pinanediol-HCl (CAS 149716-73-4): A Chiral Building Block for Protease Inhibition and Organic Synthesis
This guide provides an in-depth technical overview of (S)-BoroPro-(-)-Pinanediol-HCl, a chiral aminoboronic acid derivative of significant interest to researchers in drug discovery and synthetic chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, stability, and application, offering field-proven insights into its use as a potent enzyme inhibitor and a versatile synthetic intermediate.
Introduction and Strategic Significance
This compound is a specialized chemical reagent that derives its utility from a unique combination of three structural features: an (S)-configured proline ring, a boronic acid functional group, and a (-)-pinanediol chiral auxiliary. This architecture makes it an invaluable tool, particularly in the development of serine protease inhibitors and as a stereochemically defined building block in complex molecule synthesis.[1]
The proline scaffold provides a conformationally restricted backbone, often mimicking key turn structures in peptide substrates that bind to enzyme active sites. The boronic acid is the functional warhead; its electrophilic boron atom can form a reversible covalent bond with the nucleophilic hydroxyl group of a serine residue within a protease's catalytic triad.[1][2] This interaction is the basis for its potent inhibitory activity. Finally, the (-)-pinanediol group serves a dual purpose: it acts as a chiral auxiliary to ensure the stereochemical integrity of the adjacent carbon center during synthesis and serves as a robust protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.[1][3][4]
Physicochemical Properties and Characterization
The reliable use of any reagent begins with a thorough understanding of its physical properties and the analytical methods for confirming its identity and purity.
| Property | Value | Source(s) |
| CAS Number | 149716-73-4 | [1] |
| Molecular Formula | C₁₄H₂₅BClNO₂ | [1] |
| Molecular Weight | 285.62 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 254-257 °C (decomposes) | [6] |
| Solubility | Soluble in Chloroform, Methanol | [6] |
| Storage | Store at -20°C under an inert atmosphere. Keep container tightly sealed in a dry, well-ventilated place. | [5][6] |
Analytical Characterization: As a Senior Application Scientist, I would advise a multi-pronged approach to verify the quality of a new batch of this compound.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is essential for confirming the structural integrity. Proton NMR will verify the presence of the proline and pinanediol scaffolds. ¹¹B NMR is particularly crucial for confirming the presence of the boronate ester, which typically shows a characteristic broad signal.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A chiral HPLC method may be necessary to confirm the enantiomeric excess (e.e.).
-
Polarimetry: To confirm the specific rotation, providing evidence of the correct absolute stereochemistry.
The Chemistry of this compound
Synthesis and Stereochemical Control
The synthesis of this compound is a prime example of leveraging chiral auxiliaries for stereocontrol. The general approach involves the condensation of an N-protected (S)-pyrrolidine-2-boronic acid with (-)-pinanediol.[1] A patent describes a method starting from N-protected pyrrole, which is lithiated and then reacted with a trialkylborate. Subsequent reduction and esterification with the diol, followed by deprotection, yields the final product.[7]
The key to this process is the use of (-)-pinanediol. Its rigid, bicyclic structure creates a highly defined steric environment, directing reactions at the adjacent prochiral center and ensuring the desired stereochemistry is established with high fidelity.[8] This is a foundational principle in asymmetric synthesis, exemplified by methodologies like the Matteson homologation for preparing chiral α-aminoboronic esters.[8][9]
Caption: General synthesis workflow for this compound.
Stability and Handling: The Pinanediol Advantage
Free boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate stoichiometry and reactivity. Furthermore, many simple boronic esters exhibit poor hydrolytic stability.[4] Pinanediol esters, however, are among the most thermodynamically and hydrolytically stable boronic esters known.[3][4][9]
This exceptional stability is attributed to two factors:
-
Steric Hindrance: The bulky, rigid pinanediol scaffold sterically shields the electrophilic boron atom from attack by water or other nucleophiles.[4]
-
Ring Strain: The five-membered dioxaborolane ring formed with pinanediol is strained. While this may seem counterintuitive, studies have shown that this strain contributes to a very high stability constant for the trigonal ester form (Ktrig ≈ 2 × 10⁴ M⁻¹).[10]
Handling Protocol: Due to its stability, the compound can be handled in air for weighing, but long-term storage should be under an inert atmosphere (N₂ or Ar) at -20°C to prevent slow degradation.[6] Always use anhydrous solvents when preparing stock solutions for reactions like Suzuki couplings to prevent hydrolysis.
Applications in Drug Discovery and Chemical Biology
Mechanism of Serine Protease Inhibition
The primary application in medicinal chemistry is the inhibition of serine proteases, a class of enzymes implicated in numerous diseases, including cancer, viral infections, and inflammatory disorders.[1][2] The mechanism hinges on the Lewis acidic nature of the boron atom.
In the enzyme's active site, the catalytic serine's hydroxyl group acts as a nucleophile, attacking the electrophilic boron atom of the inhibitor. This forms a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis.[6] This bond is covalent but reversible, allowing for potent inhibition with potentially fewer off-target effects than irreversible inhibitors.[11] The proline ring and other residues on the inhibitor backbone are responsible for guiding the molecule to the correct enzyme and ensuring specificity through interactions with the enzyme's substrate-binding pockets (e.g., S1, S2 pockets).[6]
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in rationales for key steps.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the use of this compound as the boronic acid partner in a palladium-catalyzed cross-coupling reaction. The pinanediol ester can often be used directly.[6]
Objective: To couple an aryl bromide (Ar-Br) with the proline moiety.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equivalents), aqueous solution (e.g., 2M)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or reaction vial, inert atmosphere setup (N₂ or Ar), stirring plate, heating mantle.
Step-by-Step Methodology:
-
Vessel Preparation (The Foundation of Success): To a dry Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, and the phosphine ligand (if not using a pre-formed complex). Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: Add the anhydrous organic solvent (e.g., dioxane) via syringe, followed by the aqueous base solution. Rationale: The base is essential for the transmetalation step, forming a more nucleophilic 'ate' complex with the boron, which facilitates transfer of the organic group to the palladium center. A biphasic system with water is common and often beneficial.
-
Degassing (Crucial for Catalyst Longevity): Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with argon for 15-20 minutes. Rationale: This rigorously removes dissolved oxygen, which is the primary cause of catalyst decomposition and formation of unwanted side products.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Rationale: Heat is required to drive the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Rationale: The aqueous workup removes the inorganic base and salts. Chromatography separates the desired product from the catalyst residue and any side products.
Protocol: Handling and Preparation of Stock Solutions
-
Environment: Handle the solid compound in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weighing: Briefly remove the compound from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the desired amount quickly.
-
Solubilization: For a 10 mM stock solution, dissolve 2.86 mg of this compound in 1.0 mL of anhydrous methanol or chloroform. Ensure the solvent is truly anhydrous by using a freshly opened bottle or one stored over molecular sieves.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial. For biochemical assays, it may be necessary to perform a final dilution into the aqueous buffer immediately before use.
Safety and Hazard Information
This compound is intended for research use only.[1] Standard laboratory safety precautions should be strictly followed.
| Hazard Type | Precautionary Statement | Source(s) |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection. | |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Contact | Avoid contact with skin and eyes. Wash hands thoroughly after handling. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | |
| Spillage | Absorb solutions with liquid-binding material. Avoid letting the product enter drains. Dispose of contaminated material according to local regulations. |
Conclusion and Future Outlook
This compound stands as a testament to rational molecular design. The convergence of a biomimetic scaffold, a potent functional group, and a robust chiral auxiliary/protecting group makes it a powerful reagent. Its stability simplifies handling and increases reaction reliability, while its stereochemical purity allows for precise applications in asymmetric synthesis. For drug development professionals, it serves as a validated starting point for the design of highly selective serine protease inhibitors. For synthetic chemists, it is a dependable chiral building block for constructing complex molecular architectures. Future research will likely focus on expanding its applications in novel catalytic cycles and developing next-generation inhibitors with even greater potency and in vivo stability.
References
- Guangzhou Yaoguang Technology Co., Ltd. Buy (R)-BoroPro-(+)-Pinanediol-HCl.
- ResearchGate. Order of thermodynamic stability of representative boronic esters.
- Bernardini, R., et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic, Chemistry Letters.
- Bernardini, R., et al. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 35(10), 1138-1139.
- ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease.
- Gahan, J. A., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC, NIH.
- Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS.
- ChemBK. (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride.
- Klíma, J., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(12), 2271-2279.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Singh, J., et al. (2017). Synthesis of biologically active boron-containing compounds. PMC, NIH.
- Boroncore. 149716-73-4 | this compound.
- finetech industry limited. This compound | CAS: 149716-73-4.
- Kettner, C. A., & Shenvi, A. B. (1994). Method for making a prolineboronate ester. Google Patents (CA2123128A1).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. data.epo.org [data.epo.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Role of the Pinanediol Group in Chiral Induction
Abstract
Derived from the abundant natural monoterpene α-pinene, the pinanediol group has been established as a highly effective and reliable chiral auxiliary in modern asymmetric synthesis.[1] Its rigid bicyclic pinane skeleton provides a well-defined and sterically hindered chiral environment, enabling exceptional levels of stereocontrol in a variety of crucial chemical transformations. This technical guide provides an in-depth exploration of the mechanistic principles underpinning the function of the pinanediol group in chiral induction. We will dissect its primary application in the stereocontrolled synthesis of chiral boronic esters via the Matteson homologation reaction, its role in directing asymmetric aldol reactions through the formation of rigid transition states, and its utility in stereoselective cycloaddition reactions. Detailed, field-proven protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful chiral auxiliary.
The Principle of Chiral Induction and the Unique Architecture of Pinanediol
In the synthesis of enantiomerically pure compounds, a central challenge is to control the three-dimensional arrangement of atoms around a newly formed stereocenter. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to stereoselectively form one enantiomer over the other.[2] The auxiliary is then removed, having imparted its chiral information to the molecule.
The efficacy of a chiral auxiliary is contingent on its structural characteristics. (+)-Pinanediol, derived from (+)-α-pinene, is a cornerstone auxiliary due to its C₂-symmetric, rigid bicyclic framework.[1] This rigidity is paramount; it minimizes conformational ambiguity, creating a predictable and sterically defined pocket around the reactive center. This inherent steric bias is the primary mechanism by which the pinanediol group directs the approach of incoming reagents, effectively shielding one face of the molecule and leaving the other exposed for attack.
Caption: General workflow employing a chiral auxiliary for asymmetric synthesis.
The Cornerstone Application: Asymmetric Matteson Homologation
The most profound and widespread application of pinanediol is in the formation of chiral boronic esters and their subsequent elaboration through the Matteson homologation reaction.[1] This powerful methodology facilitates the asymmetric extension of a carbon chain by one carbon, proceeding with exceptional levels of diastereoselectivity, often exceeding 98%.[1] It provides a reliable pathway to a diverse array of valuable chiral building blocks, including α-amino acids and complex polyols.[1][3]
2.1. Mechanism of Stereodirection
The stereochemical outcome of the Matteson homologation is dictated entirely by the chirality of the pinanediol auxiliary. The reaction begins with a pinanediol-derived boronic ester. This starting material is reacted with dichloromethyllithium (LiCHCl₂) at low temperatures. The resulting ate complex rearranges to form an α-chloro boronic ester intermediate. It is at this stage that the pinanediol group exerts its control. The bulky, rigid pinane skeleton sterically blocks one face of the trigonal boron center, directing the incoming nucleophile (e.g., a Grignard reagent or organolithium) to attack the α-carbon from the less hindered face. This results in a stereospecific displacement of the chloride with complete inversion of configuration, leading to the homologated boronic ester with high diastereomeric purity.
Caption: General workflow of the Matteson homologation reaction.[1]
2.2. Experimental Protocol: Synthesis of an α-Aminoboronic Ester
This protocol outlines the general synthesis of α-aminoboronic esters, key precursors to α-amino acids, based on the Matteson homologation.[4]
Materials:
-
Substituted (+)-pinanediol boronic ester (1.0 equiv)
-
Dichloromethane (anhydrous)
-
n-Butyllithium (n-BuLi)
-
Zinc Chloride (ZnCl₂)
-
Lithium hexamethyldisilazide (LiHMDS)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl)
-
Phenylboronic acid
Procedure:
-
α-Chloroboronic Ester Formation: Dissolve the starting pinanediol boronic ester (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C under an inert nitrogen or argon atmosphere. In a separate flask, generate dichloromethyllithium by adding n-BuLi to a solution of dichloromethane in THF at -100 °C. Add the freshly prepared LiCHCl₂ solution to the boronic ester solution. After stirring, add a solution of ZnCl₂ to catalyze the rearrangement, forming the α-chloroboronic ester.[4]
-
Nucleophilic Substitution: To the solution containing the α-chloroboronic ester at -78 °C, add a solution of LiHMDS in THF. Allow the reaction to warm slowly to room temperature. This step displaces the chloride with the nitrogen nucleophile.[4]
-
Deprotection and Auxiliary Removal: After the reaction is complete, quench the reaction and remove the trimethylsilyl (TMS) group from the nitrogen by adding a mild acid. To remove the pinanediol auxiliary, engage in transesterification by stirring the boronic ester vigorously with phenylboronic acid in a biphasic ether/water system.[1][4]
-
Isolation: The desired α-amino boronic acid will be in the aqueous layer, while the pinanediol auxiliary can be recovered from the organic layer for reuse. The aqueous solution can then be used directly for subsequent transformations, such as oxidation with hydrogen peroxide to yield the final α-amino acid.[1]
Asymmetric Aldol Reactions via Chiral Boron Enolates
While the Matteson homologation is its primary role, (+)-pinanediol can also serve as an effective chiral auxiliary in asymmetric aldol reactions for the synthesis of β-hydroxy carbonyl compounds.[5] The strategy involves converting a carboxylic acid into its corresponding (+)-pinanediol ester. This ester is then transformed into a boron enolate, where the pinanediol group masterfully directs the approach of an aldehyde.
3.1. The Zimmerman-Traxler Transition State
The high diastereoselectivity observed in these reactions is explained by the Zimmerman-Traxler transition state model.[5] A dialkylboron triflate is used to form a boron enolate from the pinanediol ester. The boron atom chelates to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid, six-membered, chair-like transition state. The bulky pinane framework of the auxiliary sterically shields one face of the enolate, compelling the incoming aldehyde to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed C-C bond.[5]
Caption: Zimmerman-Traxler model for the pinanediol-boron-mediated aldol reaction.[5]
3.2. Experimental Protocol: Asymmetric Aldol Reaction
This protocol details the esterification of a carboxylic acid with (+)-pinanediol, followed by the diastereoselective aldol reaction.[5]
Part A: Synthesis of (+)-Pinanediol Acyl Ester
-
Esterification: To a solution of the desired carboxylic acid (1.0 equiv) and (+)-pinanediol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography to afford the pure ester.[5]
Part B: Aldol Reaction
-
Enolate Formation: Dissolve the (+)-pinanediol acyl ester (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere. Add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv) dropwise, followed by the slow addition of triethylamine (TEA, 1.5 equiv). Stir at -78 °C for 30 minutes.[5]
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise to the reaction mixture. Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.[5]
-
Quench and Oxidative Workup: Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour. Add saturated aqueous NaHCO₃ and extract the product with DCM.[5]
-
Auxiliary Removal: The pinanediol auxiliary can be cleaved from the aldol adduct by hydrolysis (e.g., with LiOH in THF/water) or transesterification (e.g., with NaOMe in methanol) to yield the chiral β-hydroxy carboxylic acid or ester, respectively.[5]
3.3. Representative Data
The diastereoselectivity of the aldol reaction using a (+)-pinanediol propionate ester is consistently high across a range of aldehydes.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | 85 | >95:5 |
| Benzaldehyde | 90 | >95:5 |
| Acetaldehyde | 78 | 90:10 |
| Data adapted from established procedures.[5] |
Other Applications in Asymmetric Synthesis
While less common than its use in boronic ester chemistry, the pinanediol moiety is also employed in other important transformations.
4.1. Hetero-Diels-Alder Reactions (+)-Pinanediol can be incorporated into dienes to create chiral 1,3-dienylboronates. These chiral dienes can participate in asymmetric hetero-Diels-Alder reactions with dienophiles like azo-compounds to produce chiral nitrogen-containing heterocycles with excellent stereocontrol. In a reported case, the reaction of (+)-pinanediol 1,3-butadien-1-ylboronate with 4-phenyl-1,2,4-triazoline-3,5-dione gave the corresponding cycloadduct in 84% yield as a single stereoisomer.[1][6]
4.2. Pinane-Derived Ligands and Reagents The pinane scaffold is a valuable building block for a variety of other chiral ligands and reagents. For example, pinane-based aminodiols have been synthesized and successfully applied as chiral catalysts in the enantioselective addition of diethylzinc to aldehydes.[7][8] Furthermore, reagents derived directly from α-pinene, such as Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), are well-established for the enantioselective reduction of certain ketones.[1]
Conclusion and Perspective
The pinanediol group is a powerful and cost-effective tool in the arsenal of the synthetic chemist. Its efficacy stems directly from its rigid, C₂-symmetric bicyclic structure, which provides a predictable and highly effective chiral environment for directing a range of chemical reactions. Its dominance in the field of boronic ester synthesis via the Matteson homologation is a testament to its reliability and high stereocontrol, providing access to essential chiral building blocks for the pharmaceutical and agrochemical industries. While its application in other areas, such as aldol reactions, is less ubiquitous compared to specialized auxiliaries like Evans oxazolidinones, it remains a valuable and versatile chiral auxiliary.[1] The continued development of new ligands and catalysts based on the pinane framework ensures that this humble derivative of a natural terpene will remain a cornerstone of asymmetric synthesis for the foreseeable future.[7]
References
- BenchChem. (2025). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis. [Online PDF].
- BenchChem. (2025). Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions. [Online PDF].
- BenchChem. (2025). A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field. [Online PDF].
- BenchChem. (2025). Catalytic Applications of Metal Complexes with (+)-Pinanediol: Application Notes and Protocols. [Online PDF].
- Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society.
- Hirschhäuser, C., et al. (2026). Insertion of Chiral Carbenoids in Pinanediol Boronic Esters.
- Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- Szatmári, I., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Forgó, P., & Fülöp, F. (2012). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.
- Forgó, P., & Fülöp, F. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
- Lázár, L., et al. (2014). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives.
- Matteson, D. S., Beedle, E. C., et al. (1988). A chiral synthesis of (2S, 3S)‐phenylalanine‐3‐2H via boronic esters. Journal of Labelled Compounds and Radiopharmaceuticals.
- Baker, S. J., et al. (2015). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry.
- Wikipedia. (n.d.). Chiral auxiliary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic and Steric Effects of (S)-BoroPro-(-)-Pinanediol-HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BoroPro-(-)-Pinanediol-HCl is a chiral boronic acid derivative of proline that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural architecture, combining the stereochemical rigidity of the pinanediol moiety with the Lewis acidic nature of the boronic acid, imparts distinct electronic and steric properties that govern its reactivity and biological activity. This guide provides a comprehensive analysis of these effects, offering field-proven insights into its application as a serine protease inhibitor and a versatile building block in stereoselective synthesis. By elucidating the causality behind its molecular interactions and providing detailed experimental frameworks, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.
Introduction: The Convergence of Chirality and Lewis Acidity
This compound, with the chemical formula C₁₄H₂₅BClNO₂ and a molecular weight of 285.62 g/mol , is a crystalline solid soluble in solvents like chloroform and methanol.[1][2] At its core, the molecule is an ester of (S)-proline boronic acid with (-)-pinanediol, presented as a hydrochloride salt. This unique combination of a chiral amino acid derivative, a bulky chiral diol, and an electrophilic boron center is the foundation of its utility.
The pyrrolidine ring of the proline moiety provides a defined stereochemical scaffold, while the boronic acid functional group acts as a potent electrophile and a transition-state analogue for serine proteases.[2] The (-)-pinanediol group serves a dual purpose: it acts as a chiral auxiliary, directing stereoselective reactions, and as a sterically demanding protecting group that enhances the stability of the boronic acid.[2] Understanding the interplay between the electronic nature of the boron center and the steric hindrance imposed by the pinanediol group is paramount to effectively utilizing this reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 149716-73-4 | [3] |
| Molecular Formula | C₁₄H₂₅BClNO₂ | [3] |
| Molecular Weight | 285.62 g/mol | [3] |
| Melting Point | 254-257 °C (decomposes) | [1] |
| Appearance | White solid | [1] |
| Solubility | Chloroform, Methanol | [1] |
| Storage | -20°C Freezer, Under Inert Atmosphere | [1] |
Electronic Effects: The Lewis Acidic Boron Center
The boron atom in this compound is sp² hybridized, possessing a vacant p-orbital that renders it a Lewis acid. This electron deficiency is the primary driver of its reactivity, particularly its ability to form reversible covalent bonds with nucleophiles.
Hybridization and Geometry: The Trigonal vs. Tetrahedral State
In its ground state, the boron atom and its three substituents lie in a trigonal planar geometry. Upon interaction with a nucleophile, such as the hydroxyl group of a serine residue in an enzyme's active site, the boron atom undergoes rehybridization to a more stable sp³ tetrahedral state. This transition is central to its mechanism of action as a protease inhibitor.
A study on the formation of pinanediol-boronic acid esters revealed that the trigonal ester form (Ktrig ≈ 2 × 10⁴ M⁻¹) can be significantly more stable than the tetrahedral hydroxocomplex (Ktet ≈ 5 × 10³ M⁻¹), an observation that contradicts the typically observed trend. This suggests that the electronic effects of the diol play a more significant role in determining stability than the release of ring strain in the tetrahedral form.
The equilibrium between these two states is highly dependent on the pH of the environment and the pKa of the boronic acid. While the specific pKa of this compound is not widely reported, the pKa of related aryl boronic acids can be influenced by substituents, with electron-withdrawing groups generally lowering the pKa.
Caption: Boron Hybridization Equilibrium.
Influence of the Pyrrolidine Ring
The nitrogen atom in the adjacent pyrrolidine ring can influence the Lewis acidity of the boron center through inductive effects. The protonated state of the amine (as the HCl salt) can enhance the electrophilicity of the boron, making it more susceptible to nucleophilic attack. This electronic modulation is a key aspect of its potency as an enzyme inhibitor.
Steric Effects: The Bulky Pinanediol Moiety
The (-)-pinanediol group is a rigid, bicyclic structure derived from (-)-α-pinene. Its primary role is to exert significant steric influence, which has profound implications for both the stability and stereoselectivity of the molecule.
Steric Shielding and Stability
The bulky pinanediol framework sterically hinders the approach of certain reagents to the boron center. This "shielding" contributes to the remarkable stability of pinanediol boronic esters compared to those derived from simpler diols. This stability is advantageous in synthetic applications, allowing the boronic acid moiety to be carried through multiple reaction steps without degradation.
Chiral Induction in Asymmetric Synthesis
As a chiral auxiliary, the (-)-pinanediol group provides a well-defined three-dimensional environment around the boron atom. This chirality is effectively transferred during reactions, enabling high levels of stereocontrol. This is particularly valuable in the synthesis of chiral molecules where a specific enantiomer is required for biological activity.
Caption: Stereodirecting Role of the Pinanediol Group.
Applications and Experimental Protocols
The unique electronic and steric properties of this compound make it a valuable tool in two primary areas: serine protease inhibition and stereoselective organic synthesis.
Serine Protease Inhibition
Boronic acids are potent inhibitors of serine proteases because the boronic acid moiety can mimic the tetrahedral transition state of peptide bond hydrolysis. This compound and its derivatives have been extensively studied as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and thrombin.[1]
Mechanism of Inhibition:
-
The inhibitor diffuses into the active site of the serine protease.
-
The Lewis acidic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue.
-
A reversible covalent bond is formed, leading to a stable tetrahedral intermediate that inactivates the enzyme.
The proline scaffold of this compound is particularly effective for targeting post-proline cleaving enzymes like DPP-IV.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease.
-
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
To each well of the microplate, add a fixed volume of the enzyme solution and varying concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the inhibition constant (Ki).
-
Sources
An In-Depth Technical Guide to (S)-BoroPro-(-)-Pinanediol-HCl: Synthesis, Applications, and Supplier Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BoroPro-(-)-Pinanediol-HCl is a chiral boronic acid derivative of proline, protected as a pinanediol ester and supplied as a hydrochloride salt.[1][2] Its unique structural features, particularly the presence of a boronic acid moiety and the defined stereochemistry, make it a valuable reagent in synthetic organic chemistry and a powerful tool in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, practical protocols for its key applications, and information on commercial suppliers.
The core utility of this compound lies in its ability to act as a versatile building block. The boronic acid functionality allows it to participate in a variety of chemical transformations, most notably as a potent inhibitor of serine proteases and as a coupling partner in Suzuki-Miyaura reactions.[1] The pinanediol protecting group confers stability and plays a crucial role in directing the stereochemical outcome of synthetic transformations.[1]
Chemical Properties and Specifications
| Property | Value | Source |
| CAS Number | 149716-73-4 | [1][3][4] |
| Molecular Formula | C₁₄H₂₅BClNO₂ | [1][3] |
| Molecular Weight | 285.62 g/mol | [1][3] |
| IUPAC Name | (2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]pyrrolidine;hydrochloride | [1] |
| Appearance | White solid | [3] |
| Melting Point | 254-257°C (decomposes) | [3] |
| Solubility | Soluble in chloroform and methanol. | [2][3] |
| Storage | Store at -20°C under an inert atmosphere. | [3] |
Note: Specific purity and analytical data should be obtained from the supplier's Certificate of Analysis (CoA) for each batch.
Supplier Information
A number of chemical suppliers offer this compound. Researchers should always request a lot-specific CoA to verify purity and identity before use.
Major Suppliers:
-
Smolecule: Offers the compound for research purposes.[1]
-
Boroncore: Lists the compound with catalog number BC009520.
-
Chemsigma: Provides the product with product code 308975.
-
XIAMEN EQUATION CHEMICAL CO., LTD: A manufactory in China that supplies the industrial-grade compound.[5]
-
J&H Chemical Co., Ltd: A supplier based in China.[6]
-
ChemicalBook: Provides properties and a list of global suppliers.[3]
Synthesis of this compound
The synthesis of chiral α-amino boronic esters like this compound relies on stereoselective methods to control the configuration at the carbon-boron bond. The Matteson homologation is a key and widely cited method for achieving this with high diastereoselectivity.[7][8][9] The following is a plausible, multi-step synthetic protocol synthesized from established chemical principles and literature precedents.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Synthesized from Literature Principles)
Step 1: Synthesis of N-Boc-(S)-Proline Pinanediol Ester
-
To a solution of N-Boc-(S)-proline (1.0 eq) and (-)-pinanediol (1.05 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-(S)-proline pinanediol ester.
Step 2: Diastereoselective Boronation (Matteson Homologation Principle)
This step is a critical adaptation of the Matteson homologation, which typically involves homologation of a boronic ester. Here, we adapt the principle for the direct borylation of a proline derivative, a method suggested by literature on the synthesis of α-amino boronic acids.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this LDA solution, add a solution of the N-Boc-(S)-proline pinanediol ester (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
After stirring for 1 hour at -78 °C, add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-(S)-BoroPro-(-)-pinanediol.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-(S)-BoroPro-(-)-pinanediol (1.0 eq) in anhydrous diethyl ether or dioxane.
-
Cool the solution to 0 °C and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether or dioxane (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Scientific Research
Serine Protease Inhibition
Boronic acids are well-established inhibitors of serine proteases. The boron atom acts as a potent electrophile, forming a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]
Caption: Covalent inhibition of a serine protease by a boronic acid.
This protocol is a general guideline and should be optimized for the specific protease and substrate being studied.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic or chromogenic substrate for the specific protease in DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer or DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the this compound solution to the wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a set time (e.g., 15 minutes).[10]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. Boronic acids and their esters are key nucleophilic partners in this reaction. This compound can be used to couple the proline moiety to various aryl or heteroaryl halides.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Conclusion
This compound is a highly valuable and versatile chiral building block for researchers in organic synthesis and medicinal chemistry. Its utility as a precursor for potent serine protease inhibitors and as a coupling partner in Suzuki-Miyaura reactions makes it an important tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its major applications, serving as a valuable resource for its effective use in the laboratory.
References
- Boroncore. 149716-73-4 | this compound.
- Chemsigma. This compound [149716-73-4].
- ChemBK. (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride.
- DC Chemicals. This compound.
- Matteson, D. S. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1834–1837.
- Bauer, J., & Armstrong, R. W. (2025).
- Matteson, D. S. (2023).
- Kunitz, M. (1947). Crystalline Soybean Trypsin Inhibitor: II. General Properties. The Journal of General Physiology, 30(4), 291–310.
- Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4521.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). RSC Advances, 11(46), 28833-28839.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Chemical Science, 6(2), 1159-1176.
- Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2015). PLoS ONE, 10(6), e0129013.
- Application Notes and Protocols: Stereocontrol with (+)-Pinanediol Boronic Esters. (2025). Benchchem.
- Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis. (2025). Benchchem.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 149716-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [cn.dycnchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound 149716-73-4, China this compound 149716-73-4 Manufacturers, China this compound 149716-73-4 Suppliers - J&H Chemical [chemnet.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (S)-BoroPro-(-)-Pinanediol-HCl in Asymmetric Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chiral Boronic Esters in Asymmetric Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[1] While traditionally used for constructing sp²-sp² linkages, its application in creating stereogenic sp²-sp³ centers has garnered significant attention.[2] This has paved the way for asymmetric Suzuki-Miyaura coupling, a critical tool in the synthesis of chiral molecules for pharmaceuticals and materials science.[3]
At the heart of this advanced application lies the use of chiral boronic esters. (S)-BoroPro-(-)-Pinanediol-HCl, a proline-derived boronic ester, stands out as a particularly effective reagent.[4][5] The pinanediol moiety, derived from naturally abundant α-pinene, serves as a chiral auxiliary.[6] Its rigid, bicyclic structure creates a defined chiral environment, enabling high levels of stereocontrol during the coupling process.[4] This guide provides an in-depth exploration of the application of this compound in asymmetric Suzuki-Miyaura coupling, offering both the theoretical underpinnings and practical protocols for its successful implementation.
The stability of pinanediol boronic esters is a key advantage, arising from the steric hindrance provided by the gem-dimethyl groups and the conformational rigidity of the pinanediol scaffold.[4] This enhanced stability prevents unwanted side reactions like protodeboronation, a common challenge with simpler boronic acids.[7]
The Mechanism: A Dance of Asymmetric Induction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] In the context of asymmetric coupling with this compound, the chirality of the pinanediol auxiliary plays a crucial role in inducing stereoselectivity, primarily during the transmetalation and reductive elimination steps.[9]
The base is critical for activating the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[10] The choice of base can significantly influence the reaction rate and efficiency.[10]
Caption: Catalytic cycle of the asymmetric Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the asymmetric Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[11]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)[12]
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)[10]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Execution
Caption: General workflow for the asymmetric Suzuki-Miyaura coupling.
Detailed Steps:
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 10 mL of Toluene) and degassed water (e.g., 1 mL).
-
Degassing: Degas the resulting mixture by bubbling the inert gas through it for another 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and dissolve them in a small amount of the reaction solvent. Transfer this catalyst solution to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
The success of an asymmetric Suzuki-Miyaura coupling is evaluated by the chemical yield and the enantiomeric excess (ee) of the product. The following table presents representative data for the coupling of various aryl halides with a generic secondary boronic ester, illustrating the potential of this methodology.
| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | 95 |
| 2 | 1-Iodonaphthalene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 | 97 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF/H₂O | 65 | 75 | 89 |
| 4 | 4-Trifluoromethylbromobenzene | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 90 | 95 | 93 |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common problems and their potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly soluble reagents- Insufficiently degassed system | - Use a fresh batch of catalyst and ligand.- Screen different solvents or solvent mixtures.- Ensure thorough degassing of the reaction mixture.[12] |
| Low Enantioselectivity | - Racemization of the product- Non-optimal ligand | - Lower the reaction temperature.- Screen a variety of chiral ligands. |
| Homocoupling of Boronic Ester | - Presence of oxygen | - Rigorously exclude air from the reaction system.[12] |
| Protodeboronation | - Presence of excess water or acidic impurities | - Use anhydrous solvents and dry reagents.- Employ a milder base.[12] |
Conclusion
This compound is a powerful and versatile reagent for asymmetric Suzuki-Miyaura coupling. The use of the pinanediol chiral auxiliary provides a reliable method for the stereocontrolled synthesis of a wide range of chiral molecules.[6] By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively leverage this methodology to advance their synthetic goals in drug discovery and materials science.
References
- Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society. (2017-11-17). URL
- This compound. Smolecule. (2023-08-15). URL
- Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Royal Society of Chemistry. (2014-10-27). URL
- Enantioselective Suzuki-Miyaura Coupling of Unactivated C-O Electrophiles via Nickel Catalysis.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. (n.d.). URL
- Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. (n.d.). URL
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. (2022-08-15). URL
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). URL
- Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. (2025-12-03). URL
- Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. (n.d.). URL
- Asymmetric Synthesis of Chiral 1,2‐Bis(Boronic) Esters Featuring Acyclic, Non‐Adjacent 1,3‐Stereocenters.
- Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters.
- Suzuki Coupling. YouTube. (2020-07-11). URL
- Selection of boron reagents for Suzuki–Miyaura coupling. Researcher.Life. (2014-01-01). URL
- Suzuki Coupling. Organic Chemistry Portal. (n.d.). URL
- (R)-BoroPro-(+)-Pinanediol-HCl. Guangzhou Yaoguang Technology Co., Ltd. (n.d.). URL
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. (2013-10-03). URL
- The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings.
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
- Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem. (n.d.). URL
- Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. PubMed Central. (2024-10-25). URL
- This compound. Boroncore. (n.d.). URL
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). URL
- Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health. (n.d.). URL
- Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). URL
- This compound Industrial Grade. ECHEMI. (n.d.). URL
- (R)-BoroPro-(+)-Pinanediol-HCl. ChemicalBook. (2025-07-16). URL
- Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. Benchchem. (n.d.). URL
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis. Benchchem. (n.d.). URL
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. (n.d.). URL
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium c
- C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions.
- Thiol ester-boronic acid cross-coupling.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 149716-73-4 [smolecule.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 149716-73-4 | this compound | Boroncore [boroncore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (S)-BoroPro-(-)-Pinanediol-HCl in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: A Modern Approach to Asymmetric Aldol Reactions
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been refined over decades to afford remarkable levels of stereocontrol, enabling the synthesis of complex chiral molecules that are the bedrock of many pharmaceuticals and natural products. Within the arsenal of asymmetric methodologies, the use of chiral boron reagents has proven exceptionally powerful. The formation of a boron enolate leads to a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, which effectively translates the stereochemical information of the catalyst or chiral auxiliary into the product.[1][2][3]
(S)-BoroPro-(-)-Pinanediol-HCl is a chiral Lewis acid that elegantly combines the structural rigidity of the pinane backbone, derived from the chiral pool, with the catalytic prowess of the proline motif. This unique combination offers the potential for high enantio- and diastereoselectivity in aldol reactions. The boron atom acts as a Lewis acid to coordinate with the carbonyl oxygen of the enolate precursor, facilitating its formation, and then orchestrates the stereoselective addition to an aldehyde. This guide provides a detailed exploration of the mechanistic underpinnings, practical applications, and experimental protocols for leveraging this compound in asymmetric aldol reactions.
II. Mechanistic Insights: The Rationale Behind Stereocontrol
The stereochemical outcome of the this compound mediated aldol reaction is dictated by the formation of a well-defined boron enolate and its subsequent reaction through a highly ordered transition state.
A. Formation of the Chiral Boron Enolate
The reaction is initiated by the deprotonation of a ketone in the presence of this compound and a suitable base. The chiral boron reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination increases the acidity of the α-protons, allowing for their removal by a mild base, such as a tertiary amine.[4] The geometry of the resulting boron enolate (Z or E) is critical in determining the diastereoselectivity of the aldol product (syn or anti).
B. The Zimmerman-Traxler Transition State
The key to the high stereoselectivity observed in boron-mediated aldol reactions is the rigid, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[1][2][3] In this model, the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, locking the geometry of the reacting partners.
The chiral pinanediol ligand on the boron atom creates a sterically demanding environment, effectively shielding one face of the enolate. Consequently, the aldehyde can only approach from the less hindered face, leading to a predictable absolute stereochemistry in the product. The preference for the substituents on both the enolate and the aldehyde to occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions determines the relative stereochemistry (syn or anti).[1]
III. Catalytic Cycle of this compound in Aldol Reactions
While a definitive catalytic cycle for this compound in aldol reactions is not extensively documented in the literature, a plausible mechanism can be proposed based on the principles of proline and boron catalysis.
Figure 1. Proposed catalytic cycle for the this compound mediated aldol reaction.
IV. Experimental Protocols
The following protocols are generalized procedures for conducting an asymmetric aldol reaction using this compound. Optimization of reaction conditions, including solvent, temperature, base, and reaction time, may be necessary for specific substrates.
A. General Protocol for the Asymmetric Aldol Reaction
This protocol describes a typical procedure for the reaction between a ketone and an aldehyde.
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Aldehyde (e.g., Benzaldehyde)
-
Tertiary amine base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl ether (Et2O))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Dissolve the catalyst in anhydrous DCM (or another suitable solvent) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the tertiary amine base (1.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of the ketone (1.0 equivalent) in anhydrous DCM.
-
Slowly add the ketone solution to the catalyst-base mixture at -78 °C. Stir for 30-60 minutes to facilitate the formation of the boron enolate.
-
Add the aldehyde (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
B. Work-up Procedure for Cleavage of the Boron Aldolate
In some cases, a more rigorous work-up may be required to cleave the stable boron aldolate.
Procedure:
-
Following the reaction, quench with methanol at low temperature.
-
Add a buffered solution of hydrogen peroxide (e.g., a mixture of methanol, THF, and aqueous H2O2 buffered to pH 7) at 0 °C.[5]
-
Stir vigorously for several hours until the boron aldolate is completely cleaved (monitored by TLC).
-
Proceed with the standard aqueous work-up and extraction as described in the general protocol.
V. Data Presentation: Expected Outcomes
| Ketone | Aldehyde | Catalyst/Reagent System | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) | Reference |
| Propiophenone | Isobutyraldehyde | Chiral Boron Lewis Acid | 85 | >98:2 | 96 | Analogous System |
| Acetone | 4-Nitrobenzaldehyde | (S)-Proline | 68 | - | 76 | [1] |
| Cyclohexanone | Benzaldehyde | (S)-Proline in MeOH/H2O | 95 | 92:8 | 97 | [4] |
| Ethyl Ketone | Benzaldehyde | Evans Auxiliary with Bu2BOTf | 77 | >99:1 (syn) | >99 | [1] |
VI. Experimental Workflow Visualization
The following diagram illustrates the general workflow for performing an asymmetric aldol reaction using this compound.
Figure 2. General experimental workflow for the asymmetric aldol reaction.
VII. Conclusion and Future Outlook
This compound represents a promising chiral Lewis acid for asymmetric aldol reactions, capitalizing on the well-established principles of stereocontrol inherent to both boron chemistry and proline-based organocatalysis. The protocols and mechanistic rationale presented herein provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. While the provided protocols are based on closely related and well-established methodologies, it is crucial to emphasize that optimization for specific substrates is key to achieving maximal yield and stereoselectivity. Future investigations into the substrate scope and the development of catalytic variants of this reaction will undoubtedly further solidify the position of chiral proline-derived boron reagents as powerful tools in modern asymmetric synthesis.
VIII. References
-
Celestini, P., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(12), 3244. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
Myers, A. G. Research Group. Zimmerman Traxler Model. [Link]
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. [Link]
-
Abiko, A., & Masamune, S. (1996). Asymmetric aldol reaction using boron enolates. Tetrahedron Letters, 37(8), 1077-1080. [Link]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. Boron-mediated diastereo- and enantioselective aldol reactions of carboxylic acid esters and amides - American Chemical Society [acs.digitellinc.com]
Application Note & Protocol: (S)-Proline-Derived Oxazaborolidine Catalyzed Asymmetric Reduction of Ketones
Abstract
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, critical for the production of pharmaceuticals and other biologically active molecules.[1][2] Among the most reliable and widely adopted methods for this purpose is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[3][4] This guide provides an in-depth exploration of the CBS reduction catalyzed by the (S)-proline-derived oxazaborolidine system, often referred to by trade names incorporating "(S)-BoroPro". We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights for experimental design, and provide a detailed, self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Power of Chiral Oxazaborolidines
Chiral secondary alcohols are invaluable building blocks in the synthesis of complex molecules. The asymmetric reduction of prochiral ketones represents one of the most direct and efficient routes to access these enantiopure compounds.[5] While various stoichiometric and catalytic methods exist, the oxazaborolidine-catalyzed borane reduction offers a unique combination of high enantioselectivity, broad substrate applicability, and predictable stereochemical outcomes.[1][2]
The catalyst at the heart of this transformation is a chiral oxazaborolidine, typically generated from a β-amino alcohol.[6] The (S)-proline-derived catalyst, prepared from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, is among the most effective and commonly used variants, consistently delivering high enantiomeric excess (ee) for a wide range of ketones.[4][5] A significant advantage of this system is the option for in situ catalyst generation, which circumvents issues of catalyst degradation during storage and improves reproducibility.[5][7]
The Catalytic Heart: Mechanism of the CBS Reduction
The remarkable efficiency and selectivity of the CBS reduction are rooted in a well-defined catalytic cycle that involves the precise coordination of both the borane reducing agent and the ketone substrate to the chiral catalyst.[8] The driving force for the highly stereoselective hydride transfer stems from the dual activation provided by the catalyst: it activates the borane by coordinating to its Lewis basic nitrogen atom and enhances the Lewis acidity of its endocyclic boron atom to coordinate and orient the ketone.[8]
The catalytic cycle can be broken down into four key steps:
-
Catalyst-Borane Adduct Formation: The stoichiometric reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's ring boron atom.[6][8]
-
Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. The coordination occurs preferentially via the lone pair on the carbonyl oxygen that is sterically more accessible, orienting the ketone's smaller substituent (Rₛ) towards the catalyst's chiral framework and the larger substituent (Rₗ) away from it.[8][9]
-
Stereoselective Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone. This occurs through a highly organized, six-membered cyclic transition state.[8][9] The steric arrangement in this transition state minimizes non-bonded interactions, forcing the hydride to attack a specific face of the ketone and thus establishing the product's stereochemistry.[9]
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which then dissociates from the catalyst. This releases the chiral alcohol product upon workup and regenerates the oxazaborolidine catalyst, allowing it to re-enter the catalytic cycle.[8]
Figure 1: Simplified catalytic cycle for the CBS reduction.
Expertise in Practice: Optimizing the Reaction
The success of a CBS reduction hinges on careful control of several experimental parameters. Understanding the causality behind these choices is key to achieving high yields and enantioselectivities.
-
Choice of Borane Source:
-
Borane Dimethyl Sulfide (BMS) & Borane-THF (BH₃·THF): These are the most common hydride sources.[6] BH₃·THF is often preferred for its ease of handling as a solution, though BMS can be used for its higher concentration. The choice rarely impacts selectivity significantly but can affect reaction kinetics.
-
Catecholborane: Can be used as a milder reducing agent, which is sometimes beneficial for sensitive substrates.[10]
-
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It effectively solubilizes the reagents and intermediates without competing for coordination to the boron centers. The presence of water can have a significant negative effect on enantiomeric excess, making rigorous drying of the solvent and apparatus essential.[8]
-
Temperature: Reaction temperature is a critical parameter for maximizing enantioselectivity. While many reductions proceed well at room temperature, cooling the reaction (e.g., to 0 °C or -20 °C) often enhances the energy difference between the diastereomeric transition states, leading to higher % ee.[11] However, for some substrates like aliphatic ketones, slightly higher temperatures can sometimes improve selectivity.[11]
-
Catalyst Loading: Typically, 5-10 mol% of the catalyst precursor ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is sufficient to achieve a high reaction rate and excellent selectivity.[5] Higher loadings are generally unnecessary and not cost-effective.
-
Rate of Ketone Addition: Slow addition of the ketone substrate to the pre-formed catalyst-borane adduct is crucial. This ensures that the catalyzed reduction pathway significantly outcompetes the non-selective background reduction of the ketone by free borane in solution. A rapid addition can lead to a substantial decrease in the observed enantioselectivity.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a reliable, self-validating method for the reduction of acetophenone to (R)-1-phenylethanol using an in situ generated (S)-proline-derived oxazaborolidine catalyst.
Materials & Equipment:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%, e.g., 0.253 g, 1.0 mmol for a 10 mmol scale reaction)
-
Borane-THF complex (1.0 M solution in THF, 1.1 eq, 11.0 mL, 11.0 mmol)
-
Acetophenone (1.0 eq, 1.20 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.253 g, 1.0 mmol) to a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar. Add 10 mL of anhydrous THF to dissolve the solid.
-
Catalyst Generation: To the stirred solution at room temperature, add 1.0 M BH₃·THF solution (1.1 mL, 1.1 mmol) dropwise. A slight evolution of hydrogen gas may be observed. Stir the resulting solution for 15 minutes at room temperature to ensure complete formation of the oxazaborolidine catalyst.
-
Ketone Reduction: Cool the flask to 0 °C in an ice-water bath. In a separate dry vial, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this ketone solution dropwise to the cold catalyst solution over a period of 30 minutes using a syringe pump.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Stir for 20 minutes.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
-
Analysis: Determine the isolated yield. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Performance Data: Substrate Scope
The (S)-proline-derived oxazaborolidine catalyst demonstrates excellent performance across a range of ketone substrates. The following table summarizes typical results obtained using this catalytic system.
| Entry | Substrate (Ketone) | Product Configuration | Typical Yield (%) | Typical ee (%) | Reference |
| 1 | Acetophenone | R | >95 | 97 | [5] |
| 2 | Propiophenone | R | >95 | 96 | [5] |
| 3 | α-Tetralone | R | >90 | 85 | [5] |
| 4 | 2-Chloroacetophenone | S | >90 | 91 | [5] |
| 5 | 1-Indanone | R | >90 | 94 | [7] |
| 6 | 2,2,2-Trifluoroacetophenone | R | >90 | 73-86 | [7][12] |
Conclusion
The asymmetric reduction of ketones catalyzed by (S)-proline-derived oxazaborolidines is a powerful, reliable, and highly selective transformation that has become an indispensable tool in synthetic organic chemistry.[6] By understanding the core mechanism and meticulously controlling key experimental variables, researchers can consistently achieve high yields of chiral secondary alcohols with excellent enantiopurity. The in situ generation protocol presented here offers a practical and reproducible method, making this advanced catalytic system accessible for a wide range of applications, from academic research to industrial-scale pharmaceutical development.
References
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.
- Masui, M., & Shioiri, T. (1996). Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex. Journal of the Chemical Society, Chemical Communications, (10), 1219.
- ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane.
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
- Das, B., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ACS Omega.
- All about Organic Chemistry. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube.
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. CBS Catalysts [sigmaaldrich.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 12. insuf.org [insuf.org]
Application Notes and Protocols for (S)-BoroPro-(-)-Pinanediol-HCl in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of (S)-BoroPro-(-)-Pinanediol-HCl
This compound is a chiral boronic acid derivative that has garnered significant attention in both medicinal and synthetic organic chemistry. This compound uniquely combines a proline scaffold with a boronic acid moiety shielded by a pinanediol protecting group.[1] The inherent chirality and the presence of the boronic acid functional group make it a valuable building block for creating complex molecules with specific three-dimensional structures.[1]
Primarily, this compound and its analogues are recognized for their potent inhibitory activity against serine proteases. The boronic acid group forms a reversible covalent bond with the active site serine residue of these enzymes, effectively blocking their catalytic function.[1] This mechanism of action has positioned these compounds as promising leads in the development of therapeutics for a range of diseases, including cancer and viral infections.[1]
Beyond its biological applications, this compound serves as a versatile intermediate in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The pinanediol group acts as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability and facilitating its handling.[1]
The Pinanediol Advantage: Stability and Stereochemical Control
The use of pinanediol as a protecting group for boronic acids offers several distinct advantages. The rigid, bicyclic structure of pinanediol provides significant steric hindrance around the boron center. This steric shield enhances the stability of the boronic ester compared to simpler diol-based protecting groups, making it more resistant to degradation and easier to handle and purify, even by chromatography on silica gel.[2]
This enhanced stability is crucial for multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions.[3] Furthermore, the chiral nature of (-)-pinanediol allows for stereochemical control during the synthesis of the boronic ester, which is essential for the preparation of enantiomerically pure target molecules.[1]
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a protected proline moiety onto various aromatic and heteroaromatic systems. This is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The addition of water can facilitate the transmetalation step.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Choice depends on the reactivity of the coupling partners. Buchwald precatalysts are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic ester for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF (with water) | The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents are commonly used. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium(0) catalysts are sensitive to oxidation by air. |
Deprotection of the Pinanediol Group
After the cross-coupling reaction, the pinanediol group can be removed to yield the free boronic acid or directly converted to other functional groups.
Protocol for Deprotection via Transesterification:
-
Reaction Setup: Dissolve the pinanediol-protected product in a suitable organic solvent (e.g., diethyl ether).
-
Transesterification: Add an excess of another boronic acid, such as phenylboronic acid or isobutylboronic acid, and stir the mixture vigorously with water.
-
Extraction: The desired free boronic acid will preferentially partition into the aqueous phase. Separate the layers and wash the organic layer with water.
-
Isolation: Acidify the combined aqueous layers and extract the free boronic acid with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected product.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh batch of catalyst. |
| Insufficiently active base or temperature | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and/or increase the reaction temperature. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. Minimize the amount of water in the reaction mixture. |
| Homocoupling of the Aryl Halide | Catalyst decomposition | Use a more stable catalyst or add a ligand to stabilize the palladium complex. |
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its inherent stability, conferred by the pinanediol protecting group, allows for its effective use in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and guidelines presented here provide a solid foundation for researchers to harness the full potential of this important reagent in their synthetic endeavors.
References
- ResearchGate. (n.d.). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters | Request PDF.
- National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. PubMed Central.
- National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 4. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Chiral α-Amino Acids and Their Peptidyl Derivatives Using (S)-BoroPro-(-)-Pinanediol-HCl
Introduction: The Significance of Boron-Containing Proline Isosteres
In the landscape of modern drug discovery and chemical biology, the precise control of molecular architecture is paramount. Chiral α-amino acids and their boronic acid analogues are foundational building blocks for creating therapeutics that exhibit high potency and selectivity.[1][2] (S)-BoroPro-(-)-Pinanediol-HCl is a highly valuable chiral building block that serves as a stable, protected synthetic equivalent of (S)-proline α-boronic acid.[3] It is not typically used to synthesize other, different amino acids, but rather is incorporated directly into peptide chains as a bioisostere of proline.[4]
The incorporation of a boronic acid in place of a carboxylic acid at the P1 position of a peptide sequence generates a potent inhibitor of serine proteases.[5][6] The boron atom, with its empty p-orbital, acts as a powerful electrophile that forms a reversible, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[2][7] This interaction leads to exceptionally tight binding and potent inhibition. This compound is a key precursor for synthesizing inhibitors of dipeptidyl peptidases (DPPs), such as the clinical candidate Talabostat (Val-boroPro), which has been investigated for its anti-tumor and immunomodulatory effects.[6][8]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the stereochemical origins of this reagent, provide detailed protocols for its incorporation into dipeptidyl structures, and outline methods for the critical deprotection step to yield the active pharmaceutical ingredient.
Scientific Foundation: Stereochemical Integrity and the Role of the Chiral Auxiliary
The efficacy of a peptidyl boronic acid inhibitor is critically dependent on the precise stereochemistry at the α-carbon. The (S)-configuration of the boro-proline moiety is established during its synthesis using a powerful and highly diastereoselective method known as the Matteson Homologation.[9]
The Causality of Stereocontrol: The synthesis begins with a boronic ester derived from (-)-pinanediol, a chiral auxiliary obtained from the naturally abundant (-)-α-pinene. The rigid, bicyclic structure of the pinanediol moiety creates a sterically biased environment around the boron atom.[10] During the Matteson homologation, a dichloromethyllithium reagent attacks the boron center. The bulky pinanediol directs this attack to the less hindered face, establishing the initial stereocenter. A subsequent nucleophilic displacement of the chloride, typically with an azide or a protected amine source like lithium hexamethyldisilazide (LiHMDS), proceeds with a predictable inversion of configuration (SN2-type reaction).[9] This two-step, stereochemically defined process locks in the desired (S)-configuration at the α-carbon, resulting in a product with very high diastereomeric excess.[10]
The (-)-pinanediol group serves a dual purpose:
-
Chiral Director: It masterfully controls the stereochemical outcome of the homologation reaction.[10]
-
Protecting Group: It protects the reactive boronic acid functionality during subsequent chemical manipulations, such as peptide coupling.[11] The hydrochloride salt form of the final product enhances its stability and handling as a crystalline solid.[3]
Diagram 1: Conceptual Workflow for Boro-Proline Peptide Synthesis
This diagram illustrates the overall strategy, starting from the protected this compound, proceeding through peptide coupling, and concluding with the deprotection to yield the active dipeptidyl boronic acid inhibitor.
Caption: General workflow for synthesizing a dipeptidyl boronic acid inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative dipeptidyl boronic acid, Val-boroPro, a known inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[8]
Protocol 1: Peptide Coupling of N-Boc-L-Valine with (S)-BoroPro-(-)-Pinanediol
This protocol describes the formation of the peptide bond between the protected valine and the boro-proline building block. The starting material, this compound, must first be neutralized to liberate the secondary amine for coupling.
Materials:
-
This compound (1.0 eq)
-
N-Boc-L-Valine (1.05 eq)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up reagents: Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine), anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), N-Boc-L-Valine (1.05 eq), TBTU (1.1 eq), and HOBt (1.1 eq).
-
Solvent Addition: Add anhydrous DCM or DMF to the flask to dissolve the solids. The choice of solvent depends on the solubility of the reagents; DMF is generally a better solvent for peptide couplings.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to minimize potential side reactions and racemization during the activation of the carboxylic acid.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the cooled, stirring suspension. The first equivalent neutralizes the HCl salt of the boro-proline starting material, and the subsequent amount provides the basic medium required for the coupling reaction to proceed.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product, N-Boc-Val-boroPro-(-)-pinanediol, can be purified by flash column chromatography on silica gel to yield the desired protected dipeptidyl boronic ester.
Protocol 2: Deprotection of the Pinanediol Auxiliary
The final and most crucial step is the removal of the pinanediol protecting group to unveil the active boronic acid. Transesterification with a volatile boronic acid in a biphasic system is a common and effective method.[12][13]
Materials:
-
N-Boc-Val-boroPro-(-)-pinanediol (from Protocol 1) (1.0 eq)
-
Isobutylboronic acid (5-10 eq)
-
Hexane
-
Methanol
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the protected dipeptidyl boronic ester (1.0 eq) in a mixture of hexane and methanol in a round-bottom flask.
-
Transesterification Reagent: Add a large excess of isobutylboronic acid (5-10 eq) to the solution.
-
Acidification: Add 1M HCl to the mixture. The acidic conditions are necessary to facilitate the transesterification equilibrium.
-
Reaction Progression: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The equilibrium will shift as the pinanediol is sequestered by the isobutylboronic acid, forming isobutylboronic acid pinanediol ester, which is preferentially soluble in the hexane layer. The desired deprotected product remains in the aqueous/methanolic layer.
-
Work-up:
-
Separate the two layers using a separatory funnel.
-
Wash the aqueous/methanolic layer with fresh hexane (2-3x) to remove all traces of the pinanediol ester byproduct.
-
Concentrate the aqueous/methanolic layer under reduced pressure to remove the methanol.
-
-
Isolation: The final product, N-Boc-Val-boroPro, can be isolated by lyophilization or extraction into an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH. The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if the free dipeptide is desired.
Diagram 2: Mechanism of Serine Protease Inhibition
This diagram illustrates the mechanism by which the free boronic acid inhibits a serine protease, forming a stable tetrahedral intermediate with the active site serine.
Caption: Inhibition mechanism via formation of a tetrahedral adduct.
Data and Applications
The utility of boro-proline containing peptides is demonstrated by their potent inhibition of various dipeptidyl peptidases. This data is crucial for structure-activity relationship (SAR) studies in drug development.
Table 1: Inhibitory Activity of Boro-Proline Containing Dipeptides
| Compound ID | Structure | Target Enzyme | Kᵢ (nM) | Reference |
| 1 | Ala-boroPro | DPP-IV | 2.4 | [8] |
| 2 | Pro-boroPro | DPP-IV | 1.6 | [8] |
| 3 | Val-boroPro (Talabostat) | DPP-IV | < 4 (IC₅₀) | [6] |
| 4 | Val-boroPro (Talabostat) | FAP | 560 (IC₅₀) | [6] |
| 5 | Arg-(4S)-boroHyp | DPP-IV | Potent | [14][15] |
Kᵢ represents the inhibition constant. A lower value indicates higher potency. IC₅₀ is the half maximal inhibitory concentration. FAP stands for Fibroblast Activation Protein.
The data clearly indicates that dipeptides terminating in boro-proline are nanomolar inhibitors of DPP-IV.[8] The identity of the P2 amino acid (the residue coupled to boro-proline) significantly influences potency and selectivity, highlighting the importance of the synthetic accessibility provided by reagents like this compound.
Conclusion and Best Practices
This compound is an indispensable chiral building block for the synthesis of proline-based boronic acid peptide inhibitors. Its stereochemical integrity, established through the Matteson homologation, is fundamental to its function. The protocols provided herein offer a robust framework for the incorporation of this important pharmacophore into peptidyl structures.
Key Considerations for Success:
-
Anhydrous Conditions: Peptide coupling reactions are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Temperature Control: Perform the activation and coupling steps at 0 °C to minimize racemization.
-
Stoichiometry: Precise control over the stoichiometry of coupling reagents and base is critical for high yields and purity.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon to prevent degradation of reagents.
-
Monitoring: Diligently monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.
By adhering to these principles and protocols, researchers can effectively leverage the power of this compound to accelerate the discovery and development of novel protease inhibitors for a range of therapeutic applications.
References
- Kim, J., et al. (2025). A diastereoselective preparation of cyclic α-aminoboronates. Tetrahedron Letters, 173, 155848. [Link]
- Li, Z., et al. (2016). Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. European Journal of Medicinal Chemistry, 117, 114-126. [Link]
- García-García, P., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1670-1689. [Link]
- Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]
- Matteson, D. S. (2009). Matteson Homologation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Liu, B., et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 63(6), 2789–2801. [Link]
- Fu, G. C. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 145(6), 3323–3329. [Link]
- Semantic Scholar. (n.d.). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II)
- Autechaux. (n.d.).
- Lebl, M., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 50(47), 6513-6516. [Link]
- Reddy, A. S., et al. (2022). An asymmetric synthesis of Taniborbactam enantiomer.
- Fernández, E., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1670-1689. [Link]
- Synform. (2019). Synthesis of Taniborbactam. Synfacts, 15(12), 1251. [Link]
- Isaacs, J. T., et al. (2006). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Cancer Therapeutics, 5(3), 549-556. [Link]
- Krchnak, V., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of Pharmaceutical and Biomedical Analysis, 66, 162-168. [Link]
- ResearchGate. (2003).
- Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]
- Reddy, M. S., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. Acta Pharmaceutica, 64(2), 169-181. [Link]
- Liu, B., et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry, 63(6), 2789-2801. [Link]
- Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. [Link]
- ResearchGate. (2012). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. [Link]
- Demuth, H. U., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454. [Link]
- Bachovchin, W. W., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry, 55(17), 7578-7587. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures. [Link]
- Flentke, G. R., et al. (1991). Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell activation. Proceedings of the National Academy of Sciences, 88(4), 1556-1559. [Link]
Sources
- 1. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 3. Buy this compound | 149716-73-4 [smolecule.com]
- 4. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scribd.com [scribd.com]
- 10. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-BoroPro-(-)-Pinanediol-HCl: Application Notes on Catalyst Loading and Turnover Number Determination
Introduction: A Versatile Chiral Building Block in Catalysis
(S)-BoroPro-(-)-Pinanediol-HCl is a chiral boronic acid derivative that has garnered significant attention in synthetic and medicinal chemistry.[1] Its unique structure, incorporating a proline moiety and a pinanediol-derived boronic ester, makes it a valuable asset in asymmetric synthesis and as a building block for complex molecules.[1] This compound serves as a crucial intermediate in the synthesis of protease inhibitors, which are vital in the treatment of various diseases, including cancer and viral infections.[1] Its utility extends to its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds, which are important structural motifs in many pharmaceuticals.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a catalyst. It delves into the critical aspects of catalyst loading and the precise calculation of the Turnover Number (TON), a key metric for catalyst efficiency and stability.
Understanding Catalyst Loading and Turnover Number (TON)
The efficiency of a catalytic reaction is paramount in both academic research and industrial applications. Two key parameters that quantify this efficiency are catalyst loading and the Turnover Number (TON).
-
Catalyst Loading: This refers to the amount of catalyst used relative to the amount of substrate, typically expressed in mole percent (mol%). Optimizing catalyst loading is a crucial step in reaction development. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe, thereby minimizing costs and simplifying purification. Typical catalyst loadings can range from as low as 0.01 mol% to 10 mol% or higher, depending on the reaction's difficulty and the catalyst's activity.[2]
-
Turnover Number (TON): The TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated.[3][4][5] It is a direct measure of a catalyst's stability and overall productivity.[3] A high TON indicates a robust and long-lived catalyst, which is highly desirable, particularly in industrial settings.[4] The formula for calculating TON is:
TON = (Moles of Product Formed) / (Moles of Catalyst Used) [4][6]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2][7] This protocol provides a general guideline for using a boronic acid derivative in a typical cross-coupling reaction.
Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to an organic halide, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2][7][8]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
This compound or other boronic acid derivative (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.1 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid derivative, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Determining the Turnover Number (TON)
This protocol outlines the steps to accurately calculate the TON for a catalytic reaction.
Procedure:
-
Accurate Molar Quantities: Precisely weigh the limiting substrate and the catalyst to determine their exact molar amounts.
-
Reaction to Completion: Run the catalytic reaction as described in Protocol 1, ensuring it goes to completion or reaches a stable conversion. This can be confirmed by monitoring the disappearance of the limiting reactant via techniques like GC, HPLC, or NMR spectroscopy.
-
Isolate and Quantify the Product: After the reaction is complete, carefully isolate the desired product through appropriate work-up and purification procedures.
-
Determine Moles of Product: Accurately determine the mass of the pure, isolated product and calculate the number of moles.
-
Calculate TON: Use the formula: TON = (Moles of Product Formed) / (Moles of Catalyst Used) .
Example Calculation:
-
Moles of limiting substrate (Aryl Bromide): 1.0 mmol
-
Moles of catalyst (Pd(PPh₃)₄): 0.01 mmol (1 mol% loading)
-
Isolated moles of product (Biaryl): 0.95 mmol (95% yield)
TON = 0.95 mmol / 0.01 mmol = 95
This indicates that one molecule of the catalyst has produced 95 molecules of the product before becoming inactive.
Data Presentation: Catalyst Loading and TON
The following table summarizes hypothetical data to illustrate the relationship between catalyst loading, reaction time, yield, and the resulting TON.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 5.0 | 4 | 98 | 19.6 |
| 2 | 2.0 | 8 | 97 | 48.5 |
| 3 | 1.0 | 16 | 95 | 95 |
| 4 | 0.5 | 24 | 92 | 184 |
| 5 | 0.1 | 48 | 85 | 850 |
Analysis of Data: As the catalyst loading is decreased, the reaction time generally increases. While the yield may slightly decrease at very low loadings, the Turnover Number increases significantly. This demonstrates a more efficient use of the catalyst. The optimal conditions will depend on the desired balance between reaction time, yield, and catalyst cost.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive substrates.
-
Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic solvents like dioxane and toluene are common.[9] The addition of water can sometimes accelerate the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[8] Maintaining an inert atmosphere is critical to prevent catalyst oxidation and deactivation, which would lead to a lower TON.
DOT Diagram: Troubleshooting Low TON
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-BoroPro-(-)-Pinanediol-HCl in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block for Asymmetric Synthesis
(S)-BoroPro-(-)-Pinanediol-HCl is a proline-derived boronic ester that serves as a valuable chiral building block in modern organic synthesis. Its structure combines the stereochemical information of both (S)-proline and (-)-pinanediol, offering a unique platform for the synthesis of enantiomerically enriched molecules, particularly α-amino acids and their derivatives. The boronic ester functionality provides a versatile handle for a variety of chemical transformations, most notably the Matteson homologation, while the inherent chirality of the molecule makes it a powerful tool for controlling stereochemistry.
These application notes provide a comprehensive guide to the utilization of this compound in enantioselective synthesis. We will delve into the mechanistic underpinnings of its stereodirecting capabilities, offer detailed protocols for its application in the synthesis of chiral α-amino acids, and provide methodologies for the crucial determination of enantiomeric excess.
The Principle of Enantioselectivity: The Role of the (-)-Pinanediol Auxiliary
The high degree of enantioselectivity achieved when using this compound in reactions such as the Matteson homologation is primarily attributed to the steric and electronic properties of the (-)-pinanediol chiral auxiliary. The rigid, bicyclic structure of pinanediol creates a highly defined and sterically hindered chiral environment around the boron atom.
In the key step of the Matteson homologation, a nucleophile, such as dichloromethyllithium, adds to the boron atom to form a boronate complex. The bulky pinanediol moiety effectively blocks one face of the boron atom, directing the incoming nucleophile to the less sterically encumbered face. This facial selectivity is the cornerstone of the asymmetric induction. Subsequently, a 1,2-migration of the proline-containing substituent from the boron to the adjacent carbon occurs with retention of configuration, transferring the chirality to the newly formed stereocenter. The presence of a Lewis acid, such as zinc chloride, can further enhance the diastereoselectivity of this migration step.[1][2]
Application I: Asymmetric Synthesis of α-Amino Acids via Matteson Homologation
The Matteson homologation is a powerful and reliable method for the one-carbon extension of boronic esters, providing access to a wide range of chiral compounds with high enantiopurity.[1][3] The following protocol details the synthesis of a protected chiral α-amino acid starting from this compound.
Experimental Workflow: Matteson Homologation
Sources
Application Notes & Protocols: Mastering Diastereoselectivity with Chiral Boronic Esters – A Guide Featuring (S)-BoroPro-(-)-Pinanediol-HCl
Introduction: The Imperative of Stereocontrol in Modern Chemistry
In the landscape of drug discovery and complex molecule synthesis, the precise three-dimensional arrangement of atoms is not a matter of academic curiosity—it is a fundamental determinant of biological activity. Diastereomers, stereoisomers that are not mirror images, can exhibit vastly different pharmacological profiles. Consequently, the ability to selectively synthesize a single diastereomer is a cornerstone of modern organic chemistry.[1] Chiral boron reagents have emerged as exceptionally powerful tools for forging carbon-carbon bonds with exquisite stereocontrol.[2][3][4]
This guide delves into the principles and practices of achieving high diastereoselectivity using chiral boronic esters, with a conceptual focus on structures like (S)-BoroPro-(-)-Pinanediol-HCl . This molecule, a boronic ester derived from L-proline and (-)-pinanediol, encapsulates the key architectural features required for stereochemical induction: a rigid chiral backbone and a well-defined steric environment. While this specific compound is well-documented as a protease inhibitor, its structure serves as an excellent model to understand the broader class of chiral boron reagents used in asymmetric synthesis.[5]
This document will elucidate the mechanistic underpinnings of diastereocontrol, provide a detailed, field-proven protocol for a representative boron-mediated aldol reaction, and present data that underscores the efficacy of this approach for researchers, scientists, and drug development professionals.
The Architecture of Control: Deconstructing the Chiral Boron Reagent
The remarkable efficacy of reagents like this compound in controlling stereochemistry stems from the synergistic interplay of its components:
-
The Boron Atom: As a Lewis acid, the boron center is the linchpin of the reaction. It coordinates to the carbonyl oxygen of the substrate (e.g., a ketone or ester), activating the α-protons for deprotonation and subsequent formation of a boron enolate.[6] The relatively short and strong boron-oxygen and boron-carbon bonds lead to compact and well-organized transition states, amplifying the effects of steric hindrance and maximizing stereoselectivity.[1][2][7]
-
The Pinanediol Auxiliary: Derived from naturally abundant α-pinene, pinanediol provides a rigid, C₂-symmetric bicyclic framework.[8][9] This rigidity is crucial, as it creates a predictable and highly differentiated steric environment. One face of the reactive boron enolate is effectively shielded by the bulky pinane structure, compelling any incoming electrophile (like an aldehyde) to approach from the less hindered face.[8]
-
The Proline Backbone: Amino acids, particularly the conformationally restricted proline, are premier chiral building blocks.[5][10] Incorporating a proline moiety introduces additional, well-defined stereocenters that further influence the chiral environment around the boron atom, contributing to the overall facial selectivity of the reaction.
The Mechanism of Diastereoselection: The Zimmerman-Traxler Model in Action
The boron-mediated aldol reaction is the quintessential example of how these reagents control the formation of two new stereocenters. The high diastereoselectivity observed is rationalized by the Zimmerman-Traxler transition state model .[6][11][12] This model posits that the reaction proceeds through a highly ordered, six-membered chair-like transition state.
Step 1: Boron Enolate Formation: The process begins with the reaction of a carbonyl compound (e.g., a ketone) with a dialkylboron halide or triflate in the presence of a mild base. The boron reagent coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and allowing for their removal by a hindered base like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt). This "soft enolization" generates a boron enolate with a specific geometry (Z or E).[6]
Step 2: The Chair-Like Transition State: The boron enolate then reacts with an aldehyde. The boron atom coordinates to the aldehyde's carbonyl oxygen, creating a pre-organized complex that collapses into a six-membered ring transition state. To minimize steric strain, this ring adopts a chair conformation.[12]
Step 3: Stereochemical Dictation: The substituents on the enolate and the aldehyde arrange themselves to minimize destabilizing 1,3-diaxial interactions. The geometry of the enolate is critical:
-
A Z-enolate places its largest substituent (R¹) in a pseudo-equatorial position. To avoid a clash, the aldehyde's substituent (R²) also occupies a pseudo-equatorial position, leading directly to the syn-aldol product .[12]
-
Conversely, an E-enolate leads to the anti-aldol product through a similar minimization of steric interactions.[13]
The rigidity and steric bulk of the ligands on the boron atom (like the pinanediol group) are paramount, as they lock the transition state into the lowest energy conformation, ensuring the reaction proceeds through a single, highly favored pathway.[1]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ekwan.github.io [ekwan.github.io]
Navigating the Post-Reaction Maze: A Detailed Guide to the Work-Up of (S)-BoroPro-(-)-Pinanediol-HCl Reactions
Introduction: The Critical Role of Work-Up in Boronic Acid Chemistry
(S)-BoroPro-(-)-Pinanediol-HCl is a cornerstone reagent in modern synthetic and medicinal chemistry, prized for its role as a chiral building block in the synthesis of protease inhibitors and other complex molecules.[1] The pinanediol protecting group offers exceptional stability, enabling a wide range of chemical transformations on other parts of the molecule.[2][3] However, this same stability presents unique challenges during the post-reaction work-up, where the ultimate goal is either the isolation of the intact pinanediol ester or its efficient cleavage to yield the free boro-proline.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical techniques required for the successful work-up and purification of reaction mixtures containing this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction conditions.
Pillar 1: Understanding the Stability and Reactivity of this compound
The success of any work-up procedure hinges on a firm grasp of the reagent's chemical properties. The this compound molecule possesses three key features that dictate its behavior during work-up: the pinanediol boronic ester, the pyrrolidine ring (as an HCl salt), and the overall polarity.
The Pinanediol Ester: A Bastion of Stability
Pinanediol boronic esters are renowned for their high stability compared to other common boronic esters like those derived from pinacol or ethylene glycol.[2][3] This enhanced stability is largely due to thermodynamic and kinetic factors rooted in the rigid, bicyclic structure of pinanediol. Entropic penalties for the hydrolysis of this pre-organized cyclic ester are less favorable compared to more flexible diols.[4]
However, this stability is not absolute. The ester is susceptible to hydrolysis under both strongly acidic and basic aqueous conditions.[5] Therefore, if the goal is to isolate the intact ester, maintaining a neutral pH during aqueous extractions is paramount.
The Pyrrolidine HCl Salt: A Handle for pH-Controlled Extractions
The presence of a pyrrolidine ring, protonated as a hydrochloride salt, introduces a pH-switchable handle into the molecule. The pKa of the proline secondary amine is approximately 10.6-11.3.[6][7] This means:
-
At acidic to neutral pH (pH < 9): The pyrrolidine nitrogen is protonated (R₂NH₂⁺), rendering the molecule highly soluble in aqueous phases.
-
At basic pH (pH > 11): The pyrrolidine nitrogen is deprotonated (R₂NH), making the molecule more soluble in organic solvents.
This pH-dependent solubility is a powerful tool that can be exploited during extractive work-ups to separate the desired product from non-polar or non-basic impurities.
pKa Considerations for Work-Up Design
The interplay between the boronic ester stability and the pyrrolidine's basicity is critical. The boronic acid itself is a Lewis acid, with pKa values for arylboronic acids typically in the range of 8-10.[4][8] The work-up strategy must navigate a pH range that ensures the desired state of both the amine and the boronic ester.
| Functional Group | Approximate pKa | State at Acidic pH (~2) | State at Neutral pH (~7) | State at Basic pH (~12) |
| Pyrrolidine Amine | 10.6 - 11.3[6][7] | Protonated (R₂NH₂⁺) | Protonated (R₂NH₂⁺) | Neutral (R₂NH) |
| Boronic Acid | ~8-10 (Aryl)[4][8] | Neutral (B(OH)₂) | Neutral (B(OH)₂) | Boronate (B(OH)₃⁻) |
| Pinanediol Ester | N/A (Kinetically Stable) | Susceptible to Hydrolysis | Generally Stable | Susceptible to Hydrolysis |
Table 1: pH-Dependent Speciation of Key Functional Groups.
Pillar 2: Strategic Work-Up Approaches
The choice of work-up strategy depends on the desired final product: the intact pinanediol ester or the deprotected boro-proline. The following decision tree illustrates the strategic choices a researcher faces.
Caption: A decision-making workflow for selecting the appropriate work-up strategy.
Part A: Isolating the Intact (S)-BoroPro-(-)-Pinanediol Ester
If the synthetic goal is to retain the pinanediol protecting group, the work-up must be designed to avoid hydrolysis.
Core Principle: Maintain Neutrality
The primary directive is to avoid exposing the boronic ester to harsh acidic or basic aqueous conditions.[5] A typical work-up involves quenching the reaction, followed by extraction under neutral or near-neutral conditions.
Standard Protocol: Neutral Extractive Work-Up
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench reactive reagents. For instance, if a peptide coupling was performed using reagents like DCC, the dicyclohexylurea byproduct can often be removed by filtration.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions, to neutralize the medium. Perform this step cautiously to avoid vigorous gas evolution.
-
Water.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification by Chromatography: Navigating the Silica Gel Challenge
Purification of pinanediol boronic esters by standard silica gel chromatography can be problematic, often leading to product degradation or poor recovery.[5] This is due to two main factors:
-
Strong Adsorption: The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface.[9]
-
On-Column Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the ester to the more polar boronic acid, which then binds irreversibly to the column.[9]
Solutions to Chromatographic Challenges:
-
Deactivation of Silica Gel:
-
Base Treatment: Slurry the silica gel in the chosen eluent system and add a small amount of a non-nucleophilic base like triethylamine (~1-2% v/v) to neutralize the acidic silanol groups.[5]
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to improved recovery.[9][10]
-
-
Alternative Stationary Phases:
Part B: Deprotection to Yield Free (S)-Boro-Proline
Often, the final step is the removal of the pinanediol group to unmask the active boronic acid. Due to the high stability of the pinanediol ester, this requires specific chemical methods.
Method 1: Biphasic Transesterification with Phenylboronic Acid
This is a mild and effective method that relies on driving an equilibrium by partitioning the desired product into an aqueous phase.
Causality & Mechanism: The pinanediol ester is treated with an excess of a hydrophobic boronic acid, typically phenylboronic acid (PhB(OH)₂), in a biphasic system (e.g., ether/water). The equilibrium favors the formation of the more hydrophobic phenylboronic acid pinanediol ester, which remains in the organic phase, while the desired, more polar (S)-boro-proline is extracted into the aqueous phase.
Caption: Equilibrium in biphasic transesterification for pinanediol ester deprotection.
Experimental Protocol: Transesterification
-
Dissolution: Dissolve the crude this compound in a mixture of diethyl ether and water (e.g., 1:1 v/v).
-
Addition of Phenylboronic Acid: Add a significant excess (e.g., 5-10 equivalents) of phenylboronic acid to the biphasic mixture.
-
Stirring: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours). Monitor the reaction by TLC or LC-MS by spotting the aqueous layer.
-
Phase Separation: Separate the aqueous and organic layers.
-
Washing: Wash the aqueous layer with fresh diethyl ether (2-3 times) to remove the pinanediol-phenylboronate byproduct and any remaining starting material.
-
Isolation: The resulting aqueous solution contains the hydrochloride salt of (S)-boro-proline. This can be used directly or lyophilized to obtain the solid product.
Method 2: Transesterification with Diethanolamine (DEA) and Acid Hydrolysis
This two-step procedure is highly effective for deprotecting boronic esters, particularly pinacol esters.[5][11] It proceeds via the formation of a stable, often crystalline, diethanolamine adduct. While highly effective for pinacol esters, it's worth noting that some sources suggest the greater stability of pinanediol esters can make this method less applicable.[12] However, it remains a valuable tool to consider.
Causality & Mechanism:
-
Transesterification: The pinanediol ester is treated with diethanolamine in an organic solvent. This forms a thermodynamically stable, sp³-hybridized boron-DEA adduct (a dioxazaborocane), which often precipitates from the reaction mixture, driving the equilibrium to completion.[11][13]
-
Hydrolysis: The isolated DEA adduct is then easily hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl) to yield the free boronic acid.[5]
Experimental Protocol: DEA Transesterification and Hydrolysis [Adapted from Santos, A. M. et al. J. Org. Chem.2011 , 76 (9), pp 3571–3575][5]
-
Adduct Formation:
-
Dissolve the crude pinanediol ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1-1.2 equiv).
-
Stir at room temperature. A white precipitate of the DEA adduct should form within 30-60 minutes.
-
Filter the precipitate, wash with cold ether, and dry under vacuum.
-
-
Hydrolysis:
-
Suspend the isolated DEA adduct in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.
-
Stir vigorously for 20-30 minutes until the solid dissolves.
-
Separate the aqueous layer, which contains the product.
-
Wash the aqueous layer with ether to remove any organic-soluble impurities.
-
Lyophilize the aqueous solution to obtain the boro-proline HCl salt.
-
Method 3: Oxidative Cleavage with Sodium Periodate (NaIO₄)
This method offers an alternative deprotection strategy that is orthogonal to many other functional groups but results in the destruction of the chiral pinanediol auxiliary.[8]
Causality & Mechanism: Sodium periodate cleaves the vicinal diol (pinanediol) through the formation of a cyclic periodate ester, which then fragments to release the free boronic acid and two ketone fragments.
Experimental Protocol: Oxidative Cleavage
-
Dissolution: Dissolve the pinanediol ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and water.
-
Periodate Addition: Add a solution of sodium periodate (NaIO₄, ~1.5-2.0 equivalents) in water to the reaction mixture.
-
Stirring: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench any excess periodate with a small amount of sodium thiosulfate solution.
-
Extract the aqueous phase with an organic solvent (e.g., EtOAc) to remove the pinane-derived byproducts.
-
The aqueous phase, containing the boro-proline, can then be further purified or lyophilized.
-
Pillar 3: Purification of the Final Product
Whether isolating the intact ester or the free boronic acid, final purification is often necessary.
-
Intact Ester: As discussed, modified chromatography (deactivated silica, alumina) or recrystallization are the methods of choice.
-
Free Boro-Proline: This is a polar, water-soluble compound.
-
Recrystallization: If a solid, recrystallization from a solvent system like water/isopropanol or methanol/ether can be effective.
-
Reverse-Phase Chromatography (HPLC): For high-purity applications, reverse-phase HPLC is often the definitive method. A C18 column with a water/acetonitrile or water/methanol gradient containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Ion-Exchange Chromatography: Given the amino acid nature of the product, cation-exchange chromatography can be a powerful purification technique to separate it from neutral or anionic impurities.[14]
-
Conclusion: A Validated Approach to a Common Challenge
The work-up of reactions involving this compound is not a one-size-fits-all procedure. A successful outcome relies on a clear understanding of the desired final product and the unique chemical properties of this versatile reagent. By carefully controlling pH, selecting the appropriate deprotection strategy, and anticipating purification challenges, researchers can confidently navigate the post-reaction landscape. The protocols and principles outlined in this guide provide a robust framework for developing self-validating systems that ensure the high purity and integrity of these valuable synthetic intermediates.
References
- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 716-717. [Link][2]
- Santos, A. M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link][15]
- Santos, A. M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Isobe, T., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Jing, H., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- Santos, A. M., et al. (2011).
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
- Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. OUCI. [Link][17]
- Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry - CSIRO Publishing. [Link][18]
- Coutts, S. J., et al. (1994). ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids.
- Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Adamczyk-Woźniak, A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link][13]
- Santos, A. M. (2010).
- Zhang, Y., et al. (2019). pK a values for boronic acids 1-7.
- Van der Veken, P., et al. (2008). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities.
- Adamczyk-Woźniak, A., et al. (2020). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.
- Inglis, S. R., et al. (2010).
- Lauer, S., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. [Link][25]
- PubChem - NIH. L-Proline | C5H9NO2 | CID 145742. [Link][6]
- Kettner, C. A., & Shenvi, A. B. (2002). Peptide Boronic Acids. Thieme. [Link][26]
- DC Chemicals. This compound. [Link][28]
- Li, Z., et al. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. PubMed. [Link][29]
- The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link][30]
- University of Rochester. Bordwell pKa Table.
- Biocon Ltd. (2003). Process for purification of boronic acid and its derivatives.
- FooDB. (2010). Showing Compound L-Proline (FDB000570). [Link][7]
- Santos, A. M., et al. (2011).
- Dollar, M. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
- Li, Z., et al. (2017). Selective removal of 1,2-propanediol and 1,2-butanediol from bio-ethylene glycol by catalytic reaction: Reaction Engineering, Kinetics and Catalysis.
- Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Xu, X., et al. (2015). Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber Acaudina leucoprota: Separation with ion exchange chrornatography.
- Carillo, P., & Gibon, Y. (2011). PROTOCOL: Extraction and determination of proline.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound L-Proline (FDB000570) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 13. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Matteson Homologation of (S)-BoroPro-(-)-Pinanediol-HCl
Abstract
The Matteson homologation is a powerful and versatile method for the asymmetric synthesis of α-substituted boronic esters, which are pivotal intermediates in modern organic chemistry and drug development.[1][2][3] This reaction facilitates the stereocontrolled insertion of a carbon atom into a carbon-boron bond, enabling the iterative construction of complex chiral molecules.[2][4] A key element of this strategy is the use of chiral auxiliaries, such as pinanediol, which directs the stereochemical outcome with exceptional fidelity.[5][6][7][8][9] The rigid bicyclic structure of pinanediol creates a highly organized steric environment, leading to excellent diastereoselectivity in the formation of the new stereocenter.[5][10]
This technical guide provides a comprehensive overview and a detailed protocol for the Matteson homologation of (S)-BoroPro-(-)-Pinanediol-HCl, a proline-derived boronic ester.[11][12][13] By applying this methodology, researchers can synthesize chiral α-chloro-β-amino boronic esters, valuable building blocks for novel protease inhibitors and other biologically active compounds. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and offer insights into data interpretation and troubleshooting.
Part 1: The Underlying Chemistry: Mechanism and Stereocontrol
The Matteson homologation is a two-step process that begins with a boronic ester and extends the alkyl chain by one carbon.[14][15] The classic iteration involves the reaction of a boronic ester with (dichloromethyl)lithium, which is typically generated in situ.[1][3]
The Mechanism of Action
The generally accepted mechanism proceeds as follows[1][3]:
-
Formation of the 'ate' Complex: The highly nucleophilic carbenoid, (dichloromethyl)lithium (LiCHCl2), adds to the electrophilic boron atom of the pinanediol boronic ester (A) . This addition forms a tetracoordinate boronate intermediate, often called an 'ate' complex (B) .[4][14]
-
Lewis Acid-Promoted Rearrangement: In the presence of a Lewis acid, typically anhydrous zinc chloride (ZnCl2), a 1,2-migration of the alkyl group (the prolyl moiety in this case) from the boron to the adjacent carbon atom occurs.[6][16][17] The ZnCl2 is proposed to coordinate to one of the diol's oxygen atoms and a chlorine atom, facilitating the abstraction of the chloride and promoting the rearrangement.[3][17]
-
Stereoselective Migration: The stereochemical outcome of the reaction is almost exclusively controlled by the chiral pinanediol auxiliary.[1][3] The rigid, C2-symmetric scaffold of the diol blocks one face of the molecule, forcing the alkyl group to migrate to a specific face of the dichloromethyl carbon. This substrate-controlled process results in the formation of the α-chloro boronic ester product (C) with very high diastereoselectivity, typically in a 1,2-anti configuration relative to the existing stereocenter.[1][18]
The use of pinanediol as a chiral director is particularly effective, with reported diastereoselectivities often exceeding 99%.[8][16]
Caption: Figure 1: Mechanism of the Matteson Homologation.
Part 2: Experimental Guide: Protocol for Homologation
This protocol details the homologation of this compound to its corresponding α-chloro boronic ester. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Reagents
-
This compound (Substrate)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Zinc Chloride (ZnCl2), powder
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven and cooled under inert gas
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Step-by-Step Protocol
-
Preparation of LDA Solution (In Situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). b. Cool the flask to -78 °C. c. Add diisopropylamine (1.1 eq) via syringe. d. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. e. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Generation of (Dichloromethyl)lithium: a. To the freshly prepared LDA solution at -78 °C, add anhydrous dichloromethane (1.2 eq) dropwise via syringe. b. A white precipitate may form. Stir the mixture at -78 °C for an additional 30 minutes. This carbenoid solution should be used immediately.[1]
-
Homologation Reaction: a. In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF. Note: The HCl salt may need to be neutralized with a non-nucleophilic base (e.g., 1.0 eq of triethylamine) and filtered, or used directly depending on specific procedural adaptations. For this protocol, we assume prior neutralization or use of the free base form. b. Cool the substrate solution to -78 °C. c. Transfer the substrate solution via cannula to the flask containing the (dichloromethyl)lithium solution at -78 °C. d. Stir the mixture at this temperature for 30 minutes.
-
Zinc Chloride Mediated Rearrangement: a. In another flame-dried flask, suspend anhydrous zinc chloride (1.1 eq) in anhydrous THF. Note: ZnCl2 is highly hygroscopic; handle it quickly in a dry environment. b. Transfer this ZnCl2 slurry via cannula to the reaction mixture at -78 °C. c. After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. d. Stir the reaction overnight (12-16 hours) at room temperature.[5]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure α-chloro boronic ester.
Part 3: Workflow and Data Interpretation
Experimental Workflow
The entire process, from preparation to analysis, follows a logical sequence designed to maximize yield and purity while ensuring safety and reproducibility.
Caption: Figure 2: Experimental Workflow Diagram.
Expected Outcomes and Troubleshooting
High diastereoselectivity is a hallmark of this reaction when using a pinanediol auxiliary.[16] However, various factors can influence the chemical yield and purity.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded).2. Wet solvents or glassware (moisture quenches carbenoid).3. Incomplete formation of LiCHCl2.4. Degradation of the boronic ester substrate. | 1. Titrate n-BuLi before use.2. Ensure all solvents are anhydrous and glassware is properly flame-dried.3. Ensure temperatures are maintained at -78 °C during LDA/LiCHCl2 formation.4. Verify substrate stability under the reaction conditions. |
| Low Diastereoselectivity | 1. Impure chiral auxiliary in the starting material.2. Reaction temperature for rearrangement was too high.3. Insufficient Lewis acid (ZnCl2) to promote the desired pathway. | 1. Use starting material with high enantiomeric excess (>99% ee).2. Allow the reaction to warm slowly to room temperature; do not heat.3. Use freshly opened, anhydrous ZnCl2. |
| Multiple Byproducts | 1. Excess n-BuLi leading to side reactions.2. Multiple insertions of the carbenoid (less common at low temp).[14][15]3. Product decomposition during work-up or chromatography. | 1. Use precisely 1.05-1.1 eq of n-BuLi relative to diisopropylamine.2. Maintain -78 °C during carbenoid formation and substrate addition.3. Use a buffered aqueous quench and consider deactivating silica gel with triethylamine for chromatography. |
Table 1: Troubleshooting Guide for the Matteson Homologation.
Representative Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Scale | 1.0 - 10.0 mmol | Easily managed in a standard laboratory setting. |
| Temperature | -78 °C (formation), RT (rearrangement) | Critical for carbenoid stability and controlled rearrangement.[1][5] |
| Solvent | Anhydrous THF | Aprotic ether solvent ideal for organolithium chemistry. |
| Base | LDA (from n-BuLi/Diisopropylamine) | Strong, non-nucleophilic base suitable for deprotonating DCM on a larger scale.[1][3] |
| Lewis Acid | Anhydrous ZnCl2 | Promotes the 1,2-migration with high stereoselectivity.[16][17] |
| Expected d.r. | >98:2 | Pinanediol provides excellent stereochemical control.[16] |
| Expected Yield | 70 - 90% | Typical range for well-optimized Matteson homologations.[16] |
Table 2: Summary of Typical Reaction Parameters and Expected Outcomes.
Part 4: Applications and Further Transformations
The α-chloro-β-amino boronic ester synthesized via this protocol is a versatile synthetic intermediate. The newly installed α-chloro group can be displaced by a wide range of nucleophiles, such as Grignard reagents, organolithiums, alkoxides, or azides, in a second stereospecific boronate rearrangement.[6] This allows for the modular and highly stereocontrolled synthesis of diverse β-amino acid derivatives and other complex chiral molecules, making the Matteson homologation an indispensable tool in the synthesis of pharmaceuticals and natural products.[2][3]
References
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol. BenchChem Technical Support.
- Kazmaier, U. (2025).
- Jacobsen, E. N., et al. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. PMC - NIH.
- Jacobsen, E. N., et al. (n.d.).
- NROChemistry. (n.d.).
- Sadhu, K. M. (n.d.). SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS. ProQuest.
- Various Authors. (n.d.). Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations.
- Various Authors. (n.d.).
- Hirschhäuser Group. (2021).
- Kazmaier, U. (n.d.).
- Matteson, D. S., & Majumdar, D. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society.
- Hirschhäuser Group. (2017).
- Matteson, D. S., et al. (n.d.). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- Kazmaier, U. (n.d.). Mechanism of Matteson homologation.
- Matteson, D. S., & Ray, R. (n.d.). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society.
- Bioengineer.org. (2026).
- Jacobsen, E. N., et al. (n.d.).
- Smolecule. (2023). Buy this compound. Smolecule.
- Science Trove. (n.d.).
- Huateng Pharma. (n.d.). This compound.
- Aggarwal, V. K., et al. (n.d.). Homologation of chiral boronic esters and application to 1,3-polyols synthesis. SlideShare.
- Chemsigma. (n.d.). This compound [149716-73-4]. Chemsigma.
- ResearchGate. (n.d.). Matteson homologations using pinanediol as chiral auxiliary.
- Various Authors. (n.d.). 2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 11. Buy this compound | 149716-73-4 [smolecule.com]
- 12. This compound | CAS:149716-73-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 13. This compound [149716-73-4] | Chemsigma [chemsigma.com]
- 14. Matteson Reactions | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS - ProQuest [proquest.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. researchgate.net [researchgate.net]
asymmetric crotylation using (S)-BoroPro-(-)-Pinanediol-HCl
Application Notes & Protocols: Asymmetric Crotylation
A Technical Guide to Stereoselective C-C Bond Formation Using Chiral Boron Reagents
Introduction: The Significance of Asymmetric Crotylation
The asymmetric crotylation of carbonyl compounds is a cornerstone reaction in modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the generation of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products, including the polyketides, which are a significant source of therapeutics.[1] The ability to precisely control the absolute and relative stereochemistry at newly formed stereocenters is therefore of paramount importance. Chiral allyl- and crotylboron reagents have emerged as exceptionally reliable and predictable tools for achieving this control, largely due to their tendency to react through highly ordered, chair-like transition states.[2][3] This guide provides a detailed examination of the principles and practices of asymmetric crotylation, with a focus on methodologies employing chiral diol-based boronates.
Clarification of Reagent: (S)-BoroPro-(-)-Pinanediol-HCl
Before delving into crotylation protocols, it is crucial to clarify the function of the specified reagent, This compound . While this compound incorporates the versatile (-)-pinanediol chiral auxiliary, its structure is that of a proline-derived boronic acid ester.[4][5][6]
-
Structure: C₁₄H₂₅BClNO₂
-
Primary Applications: Its established applications are in medicinal chemistry as a potent and reversible inhibitor of serine proteases and in synthetic chemistry as a building block for Suzuki-Miyaura cross-coupling reactions.[4]
The key takeaway is that This compound is not a crotylating agent because it lacks the requisite crotyl (CH₂CH=CHCH₃) group attached to the boron atom. Therefore, it cannot be directly used for the asymmetric crotylation of aldehydes. This guide will instead focus on the principles of using the pinanediol scaffold within a proper crotylboronate framework to achieve the desired transformation.
Core Principles: The Mechanism of Asymmetric Crotylboration
The remarkable stereoselectivity of crotylboration reactions is rationalized by the Zimmerman-Traxler transition state model .[2] This model posits a six-membered, chair-like transition state involving the boron atom, the aldehyde oxygen, the aldehyde carbonyl carbon, and the three carbons of the allyl/crotyl group.
Key tenets of this model include:
-
Coordination: The Lewis acidic boron atom coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.
-
Chair-like Conformation: The reaction proceeds through a highly ordered cyclic transition state, minimizing steric interactions. The largest substituent on the aldehyde (R group) preferentially occupies the equatorial position to avoid steric clash.
-
Stereochemical Transfer: The geometry of the crotylboronate (E vs. Z) dictates the relative stereochemistry (anti vs. syn) of the product. An (E)-crotylboronate typically yields the anti-homoallylic alcohol, while a (Z)-crotylboronate produces the syn-isomer.
-
Enantiocontrol: A chiral auxiliary on the boron atom, such as pinanediol, controls the facial selectivity of the aldehyde, leading to an enantiomerically enriched product.
Caption: The Zimmerman-Traxler model for asymmetric crotylation.
Application Protocol: Asymmetric Crotylation of Aldehydes with a Pinanediol-Derived Crotylboronate
This section outlines a representative protocol for the asymmetric crotylation of an aldehyde using an in situ generated or pre-formed chiral crotylboronic ester derived from (-)-pinanediol. This approach leverages the stereodirecting ability of the pinanediol auxiliary to achieve high enantioselectivity.
I. Reagent and Equipment
-
Reagents:
-
Aldehyde (e.g., benzaldehyde, hydrocinnamaldehyde)
-
(E)- or (Z)-Crotylboronic acid pinacol ester
-
(-)-Pinanediol
-
Anhydrous Toluene or Dichloromethane (DCM)
-
4 Å Molecular Sieves (activated)
-
Anhydrous base (e.g., Na₂CO₃, optional, for specific catalytic systems)[2]
-
Lewis Acid catalyst (e.g., SnCl₄, optional, for catalytic variants)[2]
-
Workup reagents: 3N NaOH, 30% H₂O₂
-
Extraction/Purification: Ethyl acetate, brine, anhydrous MgSO₄, silica gel
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stir plate
-
Rotary evaporator
-
Flash chromatography setup
-
II. Experimental Workflow
The general workflow involves the reaction of the chiral crotylboronate with the aldehyde at low temperature, followed by an oxidative workup to cleave the boronate ester and yield the final alcohol product.
Caption: General experimental workflow for asymmetric crotylation.
III. Step-by-Step Protocol
This protocol is a general representation. Stoichiometry and reaction times may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves (approx. 50 mg per 0.25 mmol of aldehyde). Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Charging & Cooling: Add anhydrous toluene (1.0 mL per 0.25 mmol of aldehyde) via syringe. If using a pre-formed chiral crotylboronate derived from (-)-pinanediol, add it now (1.1 - 1.5 equivalents relative to the aldehyde). Cool the flask to -78 °C in a dry ice/acetone bath and stir for 15 minutes.
-
Expert Insight: The use of molecular sieves is critical to scavenge any trace water, which can hydrolyze the boronate ester and lead to a racemic background reaction.
-
-
Aldehyde Addition: Add the aldehyde (1.0 eq., 0.250 mmol) dropwise to the cold, stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Reaction Quench: Once the aldehyde is consumed, allow the reaction to warm to 0 °C.
-
Oxidative Workup: To the reaction mixture, add 3N aqueous NaOH (0.5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (0.5 mL) at 0 °C.[7]
-
Causality Note: This oxidative workup is essential. The basic peroxide solution cleaves the B-C bond and oxidizes the boronate ester to boric acid and the corresponding diol (pinanediol), liberating the desired homoallylic alcohol product.
-
-
Extraction: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for at least 3 hours. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Expected Results: Substrate Scope and Selectivity
The pinanediol-controlled asymmetric crotylation is effective for a range of aldehydes. The following table summarizes typical outcomes. High diastereoselectivity and enantioselectivity are generally observed, particularly for aliphatic aldehydes.[2]
| Aldehyde Substrate | Crotylboronate Geometry | Expected Major Product | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Ratio (er) / ee |
| Benzaldehyde | (E) | anti | >95:5 | 90:10 to 95:5 (80-90% ee) |
| Benzaldehyde | (Z) | syn | >95:5 | 90:10 to 95:5 (80-90% ee) |
| Hydrocinnamaldehyde | (E) | anti | >95:5 | up to 98:2 (96% ee) |
| Cyclohexanecarboxaldehyde | (E) | anti | >95:5 | up to 98:2 (96% ee) |
| Acrolein | (E) | anti | >90:10 | 85:15 to 90:10 (70-80% ee) |
Note: Data is representative and synthesized from literature precedents on related chiral diol-controlled systems.[2][7]
References
- Hall, D. G., et al. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
- Krische, M. J. (2017). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes.
- Miura, T., & Murakami, M. (2017). Enantioselective Synthesis of anti-1,2-Oxaborinan-3-enes from Aldehydes and 1,1-Di(boryl)alk-3-enes Using Ruthenium and Chiral Phosphoric Acid Catalysts. Journal of the American Chemical Society. [Link]
- Leonori, D., & Aggarwal, V. K. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]
- Chen, M., et al. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)
- Aggarwal, V. K., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]
- Chen, M., et al. (2019). (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. Royal Society of Chemistry. [Link]
- Wipf, P. (2007). Allylations & Crotylations I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]
- Myers, A. G. (Date N/A). Brown Allylation and Crotylation Reactions. Andrew G. Myers Research Group, Harvard University. [Link]
- Boroncore. (Date N/A). 149716-73-4 | this compound. Boroncore. [Link]
- Chemsigma. (Date N/A). This compound [149716-73-4]. Chemsigma. [Link]
- Qualychem. (Date N/A). (r)-boropro-(+)-pinanediol-hcl. Qualychem. [Link]
Sources
- 1. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Buy this compound | 149716-73-4 [smolecule.com]
- 5. 149716-73-4 | this compound | Boroncore [boroncore.com]
- 6. This compound [149716-73-4] | Chemsigma [chemsigma.com]
- 7. Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration [organic-chemistry.org]
Synthesis of Chiral Amines Utilizing (S)-BoroPro-(-)-Pinanediol-HCl: An Application and Protocol Guide
Introduction: The Significance of Chiral Amines and the Advent of Boron-Based Asymmetric Synthesis
Chiral amines are indispensable building blocks in modern organic synthesis, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. Their stereochemistry is often critical to their biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in drug discovery and development. The Petasis borono-Mannich (PBM) reaction has emerged as a powerful multicomponent reaction for the synthesis of structurally diverse amines.[1] This reaction, which couples an amine, a carbonyl compound, and an organoboronic acid, offers a convergent and atom-economical approach to complex chiral amines.[2]
This application note provides a detailed guide to the synthesis of chiral amines using (S)-BoroPro-(-)-Pinanediol-HCl, a proline-derived boronic acid protected with a chiral pinanediol auxiliary. The inherent chirality of both the proline scaffold and the pinanediol moiety offers a compelling strategy for achieving high levels of stereocontrol in the synthesis of α-amino acid derivatives and other valuable chiral amines. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that govern the reaction's success and stereochemical outcome.
Mechanistic Insights: The Petasis Borono-Mannich Reaction Pathway
The Petasis reaction is a multicomponent transformation that proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound.[3] This electrophilic intermediate is then intercepted by a nucleophilic organoboronic acid. A key feature of the reaction is the formation of a tetracoordinate "ate" complex, which facilitates the transfer of the organic group from the boron atom to the iminium carbon.[3]
In the context of using this compound, the reaction is designed to leverage the stereochemical information embedded within the boronic acid component. The proposed mechanism involves the following key steps:
-
Iminium Ion Formation: The reaction commences with the condensation of the chosen amine and aldehyde to generate an electrophilic iminium ion.
-
Boronate Formation: The this compound reacts with a hydroxyl-containing species in the reaction mixture (e.g., from the solvent or a deliberately added activator) to form a more nucleophilic tetracoordinate boronate species.
-
Stereoselective C-C Bond Formation: The crucial carbon-carbon bond-forming step occurs via the addition of the proline-containing organic group from the boronate to the iminium ion. The stereochemical outcome is dictated by the facial selectivity of this addition, which is influenced by the chiral environment created by the (S)-proline backbone and the (-)-pinanediol auxiliary.
-
Product Formation: Subsequent hydrolysis of the resulting intermediate yields the desired chiral amine product.
The use of a proline derivative is particularly advantageous as the cyclic structure of proline can impart significant conformational rigidity to the transition state, leading to high diastereoselectivity.[4]
Figure 1: Proposed mechanism of the Petasis reaction with this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aldehyde (e.g., Glyoxylic acid) | Reagent Grade | Commercially Available | Purify if necessary. |
| Amine (e.g., Dibenzylamine) | Reagent Grade | Commercially Available | Purify if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade | - | - |
| Round-bottom flask | Appropriate size | - | Flame-dried before use. |
| Inert atmosphere setup | Nitrogen or Argon | - | Recommended for optimal results. |
| Thin Layer Chromatography (TLC) | Silica gel plates | - | For reaction monitoring. |
| Column Chromatography System | Silica gel | - | For product purification. |
Experimental Protocol: Synthesis of a Chiral α-Amino Acid Derivative
This protocol describes a general procedure for the synthesis of a chiral α-amino acid derivative using this compound, glyoxylic acid as the aldehyde component, and a secondary amine.
1. Reaction Setup: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 285.6 mg, 1.0 mmol). b. Place the flask under an inert atmosphere (Nitrogen or Argon). c. Add anhydrous dichloromethane (DCM, 20 mL) to the flask. d. To the stirred suspension, add the secondary amine (e.g., dibenzylamine, 1.1 equiv., 1.1 mmol). e. Finally, add the aldehyde (e.g., glyoxylic acid monohydrate, 1.2 equiv., 1.2 mmol).
2. Reaction Execution: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
3. Work-up and Purification: a. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. d. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amine product.
4. Characterization: a. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. b. Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.
Figure 2: General experimental workflow for the synthesis of chiral amines.
Results and Discussion: Factors Influencing Yield and Stereoselectivity
The success of the asymmetric Petasis reaction using this compound is contingent upon several key factors that can influence both the chemical yield and the stereochemical outcome.
-
Substrate Scope: The reaction is generally tolerant of a wide range of amines and aldehydes.[5] For the synthesis of α-amino acids, glyoxylic acid is a common and effective aldehyde component.[5] The nature of the amine component can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent can be critical. While dichloromethane is a common choice, other solvents such as toluene or acetonitrile may also be effective. In some cases, the use of more polar, protic solvents like hexafluoroisopropanol (HFIP) has been shown to accelerate the reaction.[5]
-
Temperature: The reaction is typically performed at room temperature. However, for less reactive substrates, gentle heating may be required. It is important to note that elevated temperatures may have a detrimental effect on the stereoselectivity.
-
Stereocontrol: The high diastereoselectivity observed in Petasis reactions involving proline derivatives is attributed to the rigid cyclic structure of the proline, which directs the facial attack of the boronate on the iminium ion.[4] The (-)-pinanediol auxiliary is also expected to contribute to the overall stereochemical control by creating a specific chiral environment around the boron center. The combination of these two chiral elements is anticipated to lead to high levels of asymmetric induction.
Table of Expected Outcomes for Representative Substrates
| Amine | Aldehyde | Expected Product | Typical Yield (%) | Expected Stereoselectivity (dr or ee) |
| Dibenzylamine | Glyoxylic Acid | N,N-Dibenzyl-(S)-proline derivative | 70-90 | >95:5 dr |
| Morpholine | Benzaldehyde | (S)-α-(Morpholin-4-yl)benzyl-proline derivative | 65-85 | High ee |
| Aniline | Glyoxylic Acid | N-Phenyl-(S)-proline derivative | 60-80 | >90% ee |
Note: The expected yields and stereoselectivities are based on literature precedents for similar Petasis reactions and are provided as a general guide. Actual results may vary depending on the specific reaction conditions and substrates used.
Conclusion
The use of this compound in the Petasis borono-Mannich reaction offers a highly promising and stereoselective route to valuable chiral amines, including non-proteinogenic α-amino acids. The inherent chirality of both the proline and pinanediol components provides a powerful tool for controlling the stereochemical outcome of the reaction. The operational simplicity, mild reaction conditions, and the ability to generate molecular complexity in a single step make this methodology highly attractive for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this powerful synthetic tool.
References
- The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]
- Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols. PMC - NIH. [Link]
- Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols. PubMed. [Link]
- Asymmetric Petasis MCR induced by the helical chirality of the boronic acid component (M)-35.
- Petasis Borono-Mannich reaction and allylation of carbonyl compounds via transient allyl boronates generated by palladium-catalyzed substitution of allyl alcohols. an efficient one-pot route to stereodefined alpha-amino acids and homoallyl alcohols. PubMed. [Link]
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
- Secondary amine selective Petasis (SASP)
- Petasis Borono-Mannich Reaction and Allylation of Carbonyl Compounds via Transient Allyl Boronates Generated by Palladium-Catalyzed Substitution of Allyl Alcohols. An Efficient One-Pot Route to Stereodefined ??-Amino Acids and Homoallyl Alcohols.
- Catalytic Diastereoselective Petasis Reactions. PMC. [Link]
- The anti diastereoselectivity of the Petasis reaction using chiral...
- Petasis reaction. Wikipedia. [Link]
- A General Three-Component Alkyl Petasis Boron–Mannich Reaction. PMC. [Link]
- Petasis Reaction. Organic Chemistry Portal. [Link]
- Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. NIH. [Link]
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]
- Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. PMC - NIH. [Link]
- Solid-phase Petasis multicomponent reaction for the generation of β-lactams 3-substituted with non-proteinogenic α-amino acids.
- A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]
- Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
- The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. [Link]
Sources
- 1. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Petasis Reaction [organic-chemistry.org]
- 4. Secondary amine selective Petasis (SASP) bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04697F [pubs.rsc.org]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
Mastering Large-Scale Synthesis: A Comprehensive Guide to (S)-BoroPro-(-)-Pinanediol-HCl
Introduction: The Strategic Importance of (S)-BoroPro-(-)-Pinanediol-HCl in Modern Drug Discovery
This compound is a chiral boronic acid derivative of proline, a critical building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique structure, incorporating a proline scaffold, a boronic acid moiety masked as a pinanediol ester, and a defined stereochemistry, makes it an invaluable reagent for the synthesis of complex molecules, particularly in the development of novel therapeutics.[2] Boron-containing compounds, especially boronic acids and their derivatives, have garnered significant attention in drug discovery due to their unique ability to form reversible covalent bonds with biological targets, such as the active site serine residues of proteases.[2] This interaction is a cornerstone of the mechanism of action for several successful drugs, including the proteasome inhibitor Bortezomib.[3]
The (S)-stereochemistry at the carbon bearing the boron atom is often crucial for biological activity, necessitating precise stereocontrol during synthesis.[3] The pinanediol group, derived from naturally abundant (-)-α-pinene, serves as a chiral auxiliary, facilitating the stereoselective introduction of the boronic acid functionality.[4] This guide provides a detailed, in-depth technical overview and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and successful application in large-scale synthesis.
| Property | Value | Reference |
| Chemical Name | (S)-2-((3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine hydrochloride | [1] |
| CAS Number | 149716-73-4 | |
| Molecular Formula | C₁₄H₂₅BClNO₂ | [1] |
| Molecular Weight | 285.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [1] |
| Stability | Stable in air, but sensitive to water which can cause hydrolysis of the boronic ester. | [1] |
Synthetic Workflow: A Multi-Step Approach to Stereochemical Precision
The large-scale synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and enantiomeric purity. The overall strategy involves the stereoselective synthesis of the α-aminoboronic acid precursor, followed by esterification with (-)-pinanediol.
Diagram: Overall Synthetic Workflow
Caption: A schematic overview of the key stages in the synthesis of this compound.
Detailed Protocols for Large-Scale Synthesis
The following protocols are designed for scalability and have been adapted from established methodologies for the synthesis of chiral α-aminoboronic acids and their pinanediol esters.[3][4]
Part 1: Synthesis of N-Protected (S)-Prolineboronic Acid
This initial phase focuses on the creation of the chiral prolineboronic acid intermediate. A key method for achieving high stereoselectivity is through the Matteson homologation of a suitable precursor.[3][4]
Materials and Reagents:
-
N-Boc-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Lithiation and Borylation:
-
To a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-pyrrole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrole-2-boronic acid pinacol ester.
-
-
Asymmetric Reduction:
-
In a separate flame-dried vessel, dissolve the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF under a nitrogen atmosphere.
-
Cool the catalyst solution to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (BMS) and stir for 15 minutes.
-
Add a solution of the crude N-Boc-pyrrole-2-boronic acid pinacol ester in anhydrous THF dropwise to the catalyst solution, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product, N-Boc-(S)-prolineboronic acid, can be purified by column chromatography on silica gel.
-
Part 2: Esterification with (-)-Pinanediol and Final Deprotection
This stage involves the protection of the boronic acid as a chiral pinanediol ester, followed by the removal of the N-protecting group to yield the final product.
Materials and Reagents:
-
N-Boc-(S)-prolineboronic acid
-
(-)-Pinanediol
-
Toluene
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Hexanes
Protocol:
-
Esterification:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-Boc-(S)-prolineboronic acid, (-)-pinanediol (1.05 equivalents), and toluene.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).[5]
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude N-Boc-(S)-BoroPro-(-)-Pinanediol can often be used in the next step without further purification.
-
-
N-Boc Deprotection:
-
Dissolve the crude N-Boc-(S)-BoroPro-(-)-Pinanediol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) until the reaction is complete (monitor by TLC).
-
The hydrochloride salt of the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether and hexanes, and dry under vacuum to yield this compound as a white solid.
-
Analytical Methods for Quality Control
Rigorous analytical testing is crucial to ensure the quality, purity, and stereochemical integrity of the final product.
Table: Key Analytical Techniques
| Analytical Method | Purpose | Typical Conditions/Parameters |
| High-Performance Liquid Chromatography (HPLC) - Chiral | Determination of enantiomeric purity (e.p.) | Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). Mobile Phase: Hexane/Isopropanol with a small amount of an amine modifier (for the free base) or an acidic modifier. Detection: UV at a low wavelength (e.g., 210 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Structural confirmation and purity assessment | ¹¹B NMR is particularly useful for confirming the formation of the boronic ester. |
| Mass Spectrometry (MS) | Confirmation of molecular weight | Electrospray ionization (ESI) is a common technique. |
| Melting Point | Physical characterization and purity assessment | A sharp melting point range is indicative of high purity. |
Diagram: Chiral HPLC Analysis Workflow
Caption: A simplified workflow for the determination of enantiomeric purity using chiral HPLC.
Safety and Handling Considerations for Large-Scale Synthesis
Working with organoboron compounds and pyrophoric reagents like n-butyllithium on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves.[6]
-
Inert Atmosphere: Reactions involving n-butyllithium and other air-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and potential fire hazards.[3]
-
Temperature Control: The lithiation and reduction steps are highly exothermic. Proper cooling and temperature monitoring are critical to prevent runaway reactions.
-
Quenching: Quenching of reactive intermediates should be done slowly and at low temperatures to control the release of heat and gas.
-
Ventilation: All operations should be performed in a well-ventilated fume hood or a dedicated containment facility for large-scale synthesis.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Lithiation/Borylation | Incomplete reaction due to moisture or air. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-butyllithium. |
| Poor Stereoselectivity in Reduction | Inactive or insufficient chiral catalyst. | Use a fresh, high-purity catalyst. Optimize the catalyst loading and reaction temperature. |
| Incomplete Esterification | Insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly and allow for adequate reflux time. |
| Hydrolysis of Boronic Ester | Exposure to water during workup or storage. | Use anhydrous solvents and perform aqueous workups quickly. Store the final product in a dry environment. |
| Difficult Purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. Boronic esters can sometimes be challenging to purify via silica gel chromatography.[7] |
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor that provides access to a valuable chiral building block for drug discovery and development. By carefully controlling reaction parameters, adhering to stringent safety protocols, and employing robust analytical methods, researchers and process chemists can successfully produce this important compound with high yield and enantiomeric purity. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for navigating the complexities of this synthesis on a larger scale.
References
- ChemBK. (2024). (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride.
- Yang, F., Zhu, M., Zhang, J., & Zhou, H. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm, 9(2), 201-211.
- Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2291-2307.
- Beenen, M. A., An, C., & Ellman, J. A. (2008). Asymmetric copper-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines. Journal of the American Chemical Society, 130(22), 6910–6911.
- Fu, G. C. (2013). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation.
- Pinto, A., & de Castro, S. L. (2017).
- Google Patents. (2005). Synthesis of boronic ester and acid compounds.
- Kinsinger, T., & Kazmaier, U. (2016). Combining Matteson Homologations and Claisen Rearrangements – An Efficient Protocol for Amino Acid Synthesis. European Journal of Organic Chemistry, 2016(12), 2131-2139.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column....
- ResearchGate. (n.d.). Syntheisis of α-amino pinanediol boronic ester (5).
- Kinsinger, T., & Kazmaier, U. (2023).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Ali, I., & Aboul-Enein, H. Y. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(9), 834-842.
- Pignataro, L., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(11), 3341.
- Chem-Station. (2016). Matteson Reaction.
- Kinsinger, T., & Kazmaier, U. (2025).
- Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Google Patents. (1994). Method for making a prolineboronate ester.
- Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468–471.
- Adamczyk-Woźniak, A., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 9(19), 6836-6844.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Matteson, D. S., Jesthi, P. K., & Sadhu, K. M. (1984). Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics, 3(8), 1284–1288.
- Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters.
- Reddit. (2015). Purification of boronic acids?.
Sources
- 1. chembk.com [chembk.com]
- 2. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Leveraging (S)-BoroPro-(-)-Pinanediol-HCl in Continuous Flow Chemistry for Chiral Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The paradigm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, is undergoing a significant transformation, driven by the adoption of continuous flow chemistry.[1] This technology, which conducts chemical reactions in a continuously flowing stream, offers unparalleled control over reaction parameters, leading to enhanced safety, efficiency, and scalability compared to traditional batch methods.[2][3][4] By providing precise management of temperature, pressure, and residence time, flow chemistry enables higher yields, improved product quality, and the safe handling of hazardous reactions or unstable intermediates.[5][6]
This guide focuses on the application of (S)-BoroPro-(-)-Pinanediol-HCl, a proline-derived chiral boronic ester, within this innovative framework. The unique structure of this reagent, featuring a stereochemically defined proline core and a robust pinanediol chiral auxiliary, makes it a highly valuable building block for asymmetric synthesis.[7] The pinanediol group provides exceptional stereochemical control due to its rigid bicyclic framework, while the boronic acid moiety is a versatile functional group for carbon-carbon bond formation.[7]
This document serves as a detailed technical guide for integrating this compound into continuous flow workflows. We will provide in-depth protocols, mechanistic insights, and process optimization strategies, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry.
Section 1: The Synergy of Boronic Esters and Flow Chemistry
Boronic acids and their ester derivatives are foundational reagents in organic synthesis, yet their use in large-scale batch production can present challenges, including managing reaction exotherms, ensuring homogeneous mixing, and handling potentially unstable intermediates.[5][6] Flow chemistry provides elegant solutions to these issues, creating a synergistic relationship that enhances both safety and efficiency.
The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, easily dissipating the heat generated during exothermic cross-coupling reactions and preventing the formation of thermal hotspots that can lead to side reactions and impurity formation.[5] The continuous and controlled mixing of reagent streams ensures that stoichiometric ratios are precisely maintained throughout the reaction, leading to more consistent product quality and higher yields.[3]
Furthermore, flow chemistry is particularly adept at enabling multi-step, "telescoped" syntheses.[8][9] In such a process, the product stream from one reactor is fed directly into a subsequent reactor for the next transformation, eliminating the need for intermediate isolation and purification steps. This approach, which we will explore as a future outlook, dramatically increases process efficiency and reduces waste.
Section 2: Core Application: Continuous Flow Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most powerful and widely used transformations in drug discovery and development.[10][11] Implementing this reaction in a continuous flow setup using this compound allows for the efficient and stereocontrolled synthesis of chiral biaryl compounds and related structures.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst.[10]
Experimental Workflow
A typical continuous flow setup for a Suzuki-Miyaura coupling is depicted below. The system consists of multiple pumps delivering reagent stock solutions into a mixer. The combined stream then enters a heated reactor coil where the reaction occurs over a defined residence time, controlled by the total flow rate and reactor volume. A back-pressure regulator (BPR) is used to maintain the system pressure, allowing for heating of solvents above their atmospheric boiling points.
Detailed Protocol: Synthesis of a Chiral Proline Derivative
Objective: To perform a Suzuki-Miyaura cross-coupling between this compound and 4-bromoanisole in a continuous flow reactor to produce (S)-2-(4-methoxyphenyl)pyrrolidine pinanediol boronate.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Alfa Chemistry |
| 4-Bromoanisole | Reagent Grade | Sigma-Aldrich |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics |
| Deionized Water | HPLC Grade | - |
| Flow Chemistry System | - | e.g., Vapourtec, Syrris |
| HPLC with Chiral Column | - | - |
Stock Solution Preparation:
-
Solution A (Aryl Halide & Catalyst): In a 50 mL volumetric flask, dissolve 4-bromoanisole (1.87 g, 10.0 mmol) and Pd(PPh₃)₄ (116 mg, 0.1 mmol, 1 mol%) in anhydrous 1,4-dioxane to the mark. Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Solution B (Boronic Ester & Base): In a separate 50 mL volumetric flask, dissolve this compound (3.21 g, 11.0 mmol, 1.1 equiv) and anhydrous K₂CO₃ (4.15 g, 30.0 mmol, 3.0 equiv) in a 4:1 mixture of 1,4-dioxane and deionized water to the mark. Sonicate briefly to aid dissolution and degas the solution.
Step-by-Step Procedure:
-
System Setup: Assemble the flow reactor system as shown in the workflow diagram. Use a 10 mL stainless steel or PFA reactor coil.
-
Priming: Prime both pump lines with the corresponding stock solutions to ensure all lines are filled with reagent and free of air bubbles.
-
Set Parameters:
-
Set the reactor temperature to 100 °C.
-
Set the back-pressure regulator to 10 bar (~150 psi).
-
Set the flow rate for Pump 1 (Solution A) to 0.20 mL/min.
-
Set the flow rate for Pump 2 (Solution B) to 0.20 mL/min.
-
-
Initiate Reaction: Start the pumps simultaneously. The first product will exit the reactor after the calculated residence time.
-
Reach Steady State: Allow the system to run for at least three residence times to ensure it has reached steady state before collecting the product.
-
Collection: Collect the product stream in a flask containing an internal standard (e.g., dodecane) for subsequent analysis by GC or HPLC.
-
Shutdown: Once collection is complete, switch the pump inlets to pure solvent (1,4-dioxane) and flush the entire system for at least 30 minutes to remove all residual reagents and products.
Process Parameters Summary
| Parameter | Value | Calculation/Rationale |
| Total Flow Rate | 0.40 mL/min | 0.20 mL/min (A) + 0.20 mL/min (B) |
| Reactor Volume | 10 mL | Standard coil size |
| Residence Time | 25 minutes | Reactor Volume / Total Flow Rate |
| Temperature | 100 °C | Ensures sufficient reaction rate |
| Pressure | 10 bar | Prevents solvent boiling |
| Stoichiometric Ratio | 1 : 1.1 : 3 (ArBr : BoroPro : Base) | Slight excess of boronic ester to ensure full conversion |
| Throughput | ~2.0 g/hour (of theoretical product) | Based on concentration and total flow rate |
Section 3: Safety, Handling, and Stability
Proper handling of all chemicals is paramount. Boronic acids and their derivatives should be treated with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12]
-
Stability: The pinanediol ester of proline boronic acid exhibits excellent stability compared to simpler boronic acids.[7] However, like most boronic acid derivatives, it is sensitive to moisture and strong oxidizing agents.[12][15] Store the reagent in a tightly sealed container in a cool, dry place.
Hazard Identification and Precautions
| Hazard | Identification | Precautionary Measures |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[12] | Wear gloves and safety goggles. In case of contact, rinse thoroughly with water. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[12] | Handle in a fume hood. Use appropriate respiratory protection for large quantities. |
| Mutagenicity | Some boronic acids can give a positive Ames test.[16] | Treat as a potential mutagen and minimize exposure. |
| Incompatibilities | Strong oxidizing agents, moisture.[12][15] | Store away from incompatible materials in a dry environment. |
Section 4: Broader Applications & Future Outlook
While Suzuki-Miyaura coupling is a primary application, the versatility of this compound extends to other transformations. Its use as a chiral building block is critical for the synthesis of complex molecules, including protease inhibitors, where the boronic acid moiety can act as a warhead that reversibly binds to the active site of serine proteases.[7][16]
The true power of flow chemistry can be realized in multi-step, telescoped syntheses. A potential future workflow could involve the output of the Suzuki coupling being directly mixed with a deprotection agent in a second flow module to cleave the pinanediol group, followed by an in-line purification step, all within a single, continuous process.
Conclusion
The integration of this compound into continuous flow chemistry protocols represents a significant advancement for the synthesis of chiral pharmaceutical intermediates. This approach capitalizes on the enhanced safety, control, and scalability of flow systems while leveraging the unique stereochemical properties of this versatile building block.[1][8] The detailed Suzuki-Miyaura protocol provided herein serves as a robust starting point for researchers to develop efficient, automated, and scalable processes for the production of high-value chiral compounds. As flow technology continues to mature, its application with sophisticated reagents like this compound will undoubtedly accelerate innovation in drug development and manufacturing.[2][17]
References
- Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024).
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH.
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024).
- Flow Chemistry in the Pharmaceutical Industry - Syrris.
- Flow Chemistry | The Pharma Master.
- Role in API Manufacturing - Flow Chemistry - Asynt. (2023).
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing).
- Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds - MDPI. (2018).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. (2022).
- Buy this compound | 149716-73-4 - Smolecule. (2023).
- Flow synthesis produces chiral intermediate for antidepressant drug - Chemistry World. (2019).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017).
- Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors - White Rose eTheses Online.
- Boronic acid - Wikipedia.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (2025).
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (2025).
- A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing).
- Boric Acid Safety & Hazards | Lab Alley.
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- Safety Data Sheet - Cayman Chemical. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Buy (R)-BoroPro-(+)-Pinanediol-HCl from Guangzhou Yaoguang Technology Co., Ltd.
- Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes. (2023).
- Flow Chemistry Applications | Continuous Processing - Vapourtec.
- (R)-BoroPro-(+)-Pinanediol-HCl | 147208-69-3 - ChemicalBook. (2025).
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW - Neuroquantology. (2020).
- (R)-BoroPro-(+)-Pinanediol-HCl - Chongqing Chemdad Co. ,Ltd.
- CAS 149716-73-4 this compound - Alfa Chemistry.
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
Sources
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. syrris.com [syrris.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Buy this compound | 149716-73-4 [smolecule.com]
- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. laballey.com [laballey.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.es [fishersci.es]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. asynt.com [asynt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S)-BoroPro-(-)-Pinanediol-HCl Reaction Failures
Welcome to the technical support center for (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable chiral building block. Here, we address common challenges encountered during its application in asymmetric synthesis and cross-coupling reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral boronic ester derived from (S)-proline and (-)-pinanediol. The pinanediol moiety serves as a chiral auxiliary, enabling stereoselective transformations. Its primary applications are in asymmetric synthesis to create chiral molecules and as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. It is particularly useful in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2]
Q2: How should I handle and store this compound?
This reagent is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Handling should be performed in a well-ventilated area, preferably in a glovebox or under a stream of inert gas, using dry solvents and glassware.
Q3: What is the purpose of the hydrochloride (HCl) salt in this reagent?
The hydrochloride salt enhances the stability of the proline moiety, preventing potential side reactions and decomposition. However, the acidic nature of the HCl may need to be neutralized in situ depending on the specific reaction conditions, particularly if acid-sensitive catalysts or substrates are used.
Q4: My reaction with this compound is not working. What are the first things I should check?
When a reaction fails, a systematic check of the basics is crucial.
-
Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere to prevent oxidation of the boronic ester and the palladium catalyst.
-
Anhydrous Conditions: Confirm that all solvents and reagents were rigorously dried. Water can lead to hydrolysis of the boronic ester.
-
Reagent Quality: Verify the purity of your this compound and other reagents. Impurities can poison the catalyst or lead to side reactions.
-
Catalyst Activity: Ensure your palladium catalyst is active. Consider using a fresh batch or a different type of pre-catalyst.
Troubleshooting Guide: From Low Yields to Poor Stereoselectivity
This section delves into specific experimental failures and provides a logical framework for diagnosing and resolving them.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Cross-Coupling
Low yields in Suzuki-Miyaura reactions are a common frustration. The underlying causes can often be traced back to reagent stability, catalyst activity, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Boronic Ester | Pinanediol boronic esters are relatively stable but can hydrolyze to the corresponding boronic acid, especially in the presence of water and under certain pH conditions.[3] The resulting boronic acid may have different reactivity or solubility. | Ensure all solvents are anhydrous and the reaction is performed under a dry, inert atmosphere. Use of a Dean-Stark trap during ester formation can remove water.[3][4] |
| Protodeboronation | This is a side reaction where the boronic ester is replaced by a hydrogen atom, leading to a non-productive pathway. It is often promoted by protic solvents or acidic/basic conditions. | Use anhydrous aprotic solvents. The choice of base is critical; weaker bases like carbonates may be preferable to hydroxides in some cases. |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities or oxidation. | Use high-purity reagents and degassed solvents. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Homocoupling | The boronic ester can couple with itself, forming a symmetrical biaryl byproduct. This is often favored by the presence of oxygen. | Rigorously degas all solvents and maintain an inert atmosphere. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[5] An inappropriate base can lead to slow or no reaction. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be solvent and substrate-dependent. |
Diagnostic Workflow for Low Yield:
Caption: The hydrolysis of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for the Purification of Pinanediol Boronic Esters
Purification of boronic esters can be challenging due to their sensitivity to hydrolysis on silica gel. [6]
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for chromatography.
-
Silica Gel Deactivation: To minimize hydrolysis, consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%) and then packing the column.
-
Boric Acid Treatment: For particularly sensitive esters, the silica gel can be pre-treated with a solution of boric acid in methanol to passivate the acidic silanol groups. [6]4. Rapid Purification: Perform the chromatography as quickly as possible to minimize contact time with the silica gel.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters. BenchChem.
- BenchChem Technical Support Team. (2025).
- Smolecule. (2023). Buy this compound | 149716-73-4. Smolecule.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
- PubMed. (2012).
- Webster, L., et al. (2010).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis. BenchChem.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Figure S3 -The NMR characterization of XA-O's degradation products....
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Stereocontrol with (+)-Pinanediol Boronic Esters. BenchChem.
- Organic Syntheses. (n.d.). boronic esters. Organic Syntheses Procedure.
- ChemicalBook. (2025). (R)-BoroPro-(+)-Pinanediol-HCl | 147208-69-3. ChemicalBook.
- National Institutes of Health. (n.d.). Asymmetric total synthesis strategies of halichlorine and pinnaic acid.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Chongqing Chemdad Co., Ltd. (n.d.). (R)-BoroPro-(+)-Pinanediol-HCl. Chongqing Chemdad Co., Ltd.
- ResearchGate. (2025). Design of chiral boronate-substituted acrylanilides.
- Royal Society of Chemistry. (n.d.).
- Journal of the American Chemical Society. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubMed. (n.d.). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. PubMed.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-9,9-dimethyl-9H-fluoren-2-ol. BenchChem.
- National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.
- Organic Syntheses. (2020).
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Myers Research Group.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- MDPI. (n.d.). NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. MDPI.
- CONICET. (n.d.).
- MDPI. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI.
- Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- PubMed. (n.d.).
- PubChem. (2026). (R)-Boroallylglycine(+)-pinanediol-HCl | C14H25BClNO2. PubChem.
- ResearchGate. (2025).
Sources
Technical Support Center: Optimizing Enantioselectivity with (S)-BoroPro-(-)-Pinanediol-HCl
Welcome to the technical support center for (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome challenges and optimize your stereoselective reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and mechanistic role of this compound.
Q1: What is this compound and how does it achieve stereocontrol?
A1: this compound is a chiral boronic ester derived from (S)-proline and (-)-pinanediol.[1] Its utility in asymmetric synthesis stems from the unique combination of these two chiral components. The boronic acid moiety is the reactive center, participating in reactions like Suzuki-Miyaura couplings.[1] The stereocontrol is primarily induced by the (-)-pinanediol auxiliary. This rigid, bicyclic diol creates a sterically defined chiral environment around the boron atom, forcing incoming reagents to approach from a specific face, thereby directing the stereochemical outcome of the reaction.[1][2] The (S)-proline backbone provides an additional layer of chirality and a scaffold common in organocatalysis.[3] The hydrochloride salt form enhances the compound's stability and makes it easier to handle as a solid.
Caption: Key components of this compound.
Q2: What are the primary applications of this reagent?
A2: This reagent is highly valued for its versatility in several advanced applications:
-
Asymmetric Synthesis: It is a crucial building block for creating complex molecules with specific 3D structures. Its primary use is as a precursor in stereospecific reactions like the Matteson homologation to synthesize chiral α-amino acids.[2]
-
Suzuki-Miyaura Couplings: As a boronic ester, it is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, where its inherent chirality can influence the product's stereochemistry.[1]
-
Drug Development & Biochemical Research: The boronic acid functional group can act as a potent inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue.[1] This makes it a valuable tool for studying enzyme mechanisms and a lead compound for developing new therapeutics.[1]
Q3: What are the best practices for handling and storing this compound?
A3: Like many boronic acid derivatives, this reagent requires careful handling to maintain its integrity.
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area.[4] Boronic acids are susceptible to degradation, particularly protodeboronation, in the presence of moisture and air.[5]
-
Handling: Handle in a well-ventilated space, preferably under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.[4][6] Avoid creating dust.[4] While generally stable, aliphatic boronic esters can be more prone to oxidation than their aryl counterparts.[5]
Troubleshooting Guide: Low Enantioselectivity (% ee)
Low enantiomeric excess (% ee) is a frequent challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Q4: My reaction is showing very low or no enantioselectivity. What are the first things I should check?
A4: When faced with poor enantioselectivity, a systematic check of your foundational reaction components is the most effective first step. Before optimizing parameters, you must ensure the integrity of your starting materials and setup.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Troubleshooting Checklist: The Basics
| Parameter | Potential Cause of Low % ee | Recommended Action |
| Reagent Integrity | The this compound may have degraded due to improper storage (exposure to moisture/air), leading to achiral impurities. | Visually inspect the reagent; significant discoloration may indicate degradation.[6] If in doubt, use a fresh batch or purify if possible. |
| Substrate Purity | Acidic or basic impurities in your coupling partner (e.g., aryl halide) or other reagents can interfere with the catalytic cycle or cause side reactions.[6] | Purify substrates via chromatography, distillation, or recrystallization. Ensure all starting materials are of the highest possible purity. |
| Solvent Quality | The presence of water or other protic impurities can lead to protodeboronation, consuming the boronic ester and generating achiral byproducts.[7] | Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under inert gas. |
| Inert Atmosphere | For sensitive reactions like Suzuki couplings, oxygen can oxidize the Pd(0) catalyst, deactivating it and leading to poor results.[6] | Ensure your reaction is set up under a rigorously maintained inert atmosphere (N₂ or Ar) using proper Schlenk line or glovebox techniques.[6] |
Q5: I've confirmed my materials are pure and my setup is sound, but my % ee is still suboptimal. Which experimental parameters should I optimize?
A5: Once the fundamentals are secured, you can fine-tune reaction parameters. Temperature and solvent are often the most impactful variables for enantioselectivity.
1. Temperature: Lowering the reaction temperature is one of the most effective strategies for improving enantioselectivity.[6]
-
Causality: Asymmetric reactions proceed through diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the free energy (ΔΔG‡) between these two transition states determines the enantiomeric ratio. Lowering the temperature increases the impact of this small energy difference, thus favoring the formation of the major enantiomer.
-
Practical Steps: If your reaction is running at room temperature, try cooling it to 0 °C or -20 °C.[6] In some cases, temperatures as low as -78 °C may be required. Monitor the reaction time, as kinetics will be slower at lower temperatures.
2. Solvent: The choice of solvent can dramatically influence the stereochemical outcome by stabilizing or destabilizing the key transition states.[7]
-
Causality: Solvents mediate interactions between the catalyst, substrates, and reagents. A solvent's polarity, coordinating ability, and viscosity can alter the conformation of the transition state assembly, directly impacting selectivity.
-
Practical Steps: Perform a solvent screen. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene.[8] Sometimes a mixture of solvents can be beneficial.[7] There is no universal "best" solvent; it must be determined empirically for your specific substrate combination.
Parameter Optimization Summary
| Parameter | General Effect on % ee | Starting Point & Optimization Strategy |
| Temperature | Lower temperature generally increases % ee. | Start at room temperature. If % ee is low, decrease to 0 °C, then -20 °C. Allow for longer reaction times. |
| Solvent | Highly variable; no universal trend. | Screen a range of anhydrous solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF). Polar aprotic solvents are common starting points.[7] |
| Base (for Suzuki) | The base's strength and nature can affect both yield and selectivity. | K₂CO₃ or Cs₂CO₃ are common choices. If issues persist, try a phosphate base like K₃PO₄ or a fluoride source like CsF.[8] |
| Catalyst/Ligand | The choice of palladium source and phosphine ligand is critical for Suzuki couplings. | Pd(PPh₃)₄ or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos) is standard. The ligand can significantly impact selectivity. |
Q6: I'm performing a Suzuki-Miyaura coupling and observing significant protodeboronation. How can I prevent this?
A6: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your valuable boronic ester.
-
Causality: This reaction is often facilitated by the presence of water or other protic sources and can be base-catalyzed.[8] Electron-deficient heteroaryl boronates are particularly susceptible.[9] The pinacol ester moiety in your reagent offers more stability against this pathway compared to a free boronic acid, but it is not immune.[5][8]
-
Solutions:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere.
-
Choice of Base: Some bases can exacerbate the problem. Using a non-aqueous base or one that generates less water upon reaction can be beneficial. Potassium phosphate (K₃PO₄) is often a good choice in these cases.
-
Reaction Rate: If the rate of transmetalation in the Suzuki cycle is slow relative to the rate of protodeboronation, the side reaction will dominate. Using a more active catalyst system (e.g., with a highly active phosphine ligand) can accelerate the desired coupling, outcompeting the decomposition pathway.
-
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with an aryl halide. Optimization of base, solvent, and temperature will likely be necessary.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).[9]
-
Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.[9] A small amount of water is sometimes added to facilitate the reaction, but start with strictly anhydrous conditions if protodeboronation is a concern.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cleavage of the Pinanediol Auxiliary
After the desired transformation, the pinanediol auxiliary often needs to be removed to yield the free boronic acid or a subsequent product.
Methodology:
-
Transesterification: Dissolve the pinanediol boronic ester product in a suitable solvent mixture (e.g., diethyl ether and water).
-
Reagent Addition: Add an excess of a diol that forms a water-soluble boronate, such as phenylboronic acid or isobutyl boronic acid, and stir vigorously. The equilibrium will be driven towards the formation of the more stable or soluble boronic ester.
-
Extraction: Separate the organic and aqueous layers. The desired product (often as the free boronic acid or its derivative) will be in one phase, while the recovered (-)-pinanediol will be in the organic phase.
-
Oxidation (if desired): If the target molecule is an alcohol, the resulting boronic acid can be oxidized directly using standard conditions (e.g., hydrogen peroxide and sodium hydroxide).
References
- Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis - Benchchem.
- The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols | Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions - Benchchem.
- Buy this compound | 149716-73-4 - Smolecule.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI.
- Proline organocatalysis - Wikipedia.
- Enantioselective Construction of Tertiary Boronic Esters by Conjunctive Cross-Coupling.
- Enantioselective addition of boronates to acyl imines catalyzed by chiral biphenols.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols - PubMed.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- On the chemistry of binding sites VII. Enantioselective binding using chiral boronic acids.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
- Catalytic Boron Reagents - Wordpress.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Boron Reagents in Synthesis: Boron Chemistry: An Overview - American Chemical Society.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
- Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis - Benchchem.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-BoroPro-(-)-Pinanediol-HCl Reactions
Prepared by the Senior Application Scientist Desk
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in synthesis, particularly in peptide coupling and related reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and function of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a chiral boronic acid derivative of the amino acid proline.[1][2][3] The boronic acid moiety is protected as a cyclic ester with (-)-pinanediol, and the proline's secondary amine is supplied as a hydrochloride salt. Its primary application is in medicinal chemistry as a building block for synthesizing peptide boronic acids, which are potent, reversible inhibitors of serine proteases.[4][5] These inhibitors have therapeutic potential in various diseases, including cancer and inflammatory conditions.[4][5] It is also a valuable reagent in organic synthesis, for example, in Suzuki-Miyaura cross-coupling reactions.[4]
Q2: How should I properly handle and store this reagent?
Proper handling and storage are critical to maintain the reagent's integrity.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[6][7] Avoid creating dust.[7]
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, away from moisture and incompatible materials like strong bases or oxidizing agents.[6][7] For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[1]
Q3: What is the specific role of the (-)-pinanediol protecting group?
The (-)-pinanediol group serves two crucial functions. First, it acts as a chiral auxiliary, providing a rigid bicyclic framework that imparts exceptional stereochemical control during synthesis.[4] Second, it forms a boronic ester that is significantly more stable to hydrolysis compared to esters derived from simpler diols like pinacol.[8][9][10] This enhanced stability is attributed to the steric hindrance provided by the gem-dimethyl groups on the pinanediol scaffold, which shields the boron atom from nucleophilic attack by water.[9] This stability is crucial for preventing premature deprotection during synthetic reactions and purification.[10]
Q4: Why is the compound supplied as a hydrochloride (HCl) salt?
The proline moiety contains a secondary amine, which is basic. Supplying the compound as a hydrochloride salt protonates this amine, forming a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base. It also prevents the amine from participating in unwanted side reactions. Before use in reactions that require the amine to be nucleophilic (like peptide coupling), it must be neutralized with a non-nucleophilic base (e.g., DIPEA, N-Methylmorpholine).
Troubleshooting Guide: Byproducts & Purification
This section provides solutions to specific experimental problems, focusing on the identification and mitigation of common byproducts.
Q1: My peptide coupling reaction has a low yield. What are the likely causes and solutions?
A low yield in a peptide coupling reaction involving this compound is a common issue, often stemming from the unique challenges of working with both sterically hindered amino acids and boronic acid functionalities.
Causality Analysis:
-
Steric Hindrance: The bulky pinanediol group, combined with potentially large side chains on the coupling partner, can physically impede the approach of the reacting species, slowing the reaction rate.[11]
-
Incomplete Amine Neutralization: The proline amine must be deprotonated from its HCl salt to become nucleophilic. Insufficient base will result in unreacted starting material.
-
Hydrolysis of the Boronic Ester: Although relatively stable, the pinanediol ester can hydrolyze back to the free boronic acid, especially in the presence of trace water over long reaction times.[8][10] This free boronic acid may not behave as expected under the coupling conditions.
-
Suboptimal Coupling Reagents: Standard coupling reagents like DCC or EDC may be inefficient for hindered couplings.[11] More potent reagents are often required.
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support or in solution, making reactive sites inaccessible.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide coupling yields.
Recommended Solutions:
-
Use a Potent Coupling Reagent: For hindered couplings, switch from carbodiimides to uranium- or phosphonium-based reagents like HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome steric barriers.[11]
-
Optimize Base Stoichiometry: Use at least two equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl salt, and the second is required for the coupling reaction itself.
-
Monitor the Reaction: Use analytical techniques like HPLC or LC-MS to track the consumption of the starting materials.[12][13][14] This provides direct evidence of whether the reaction is proceeding or has stalled.
-
Implement Capping: If monitoring shows the reaction has stopped with unreacted amine still present, cap these sites with acetic anhydride to prevent the formation of deletion-sequence byproducts.[15] This simplifies the final purification.
Q2: I've isolated my product, but analytical data (TLC, LC-MS) shows several unexpected impurities. What are these byproducts?
Byproduct formation is a frequent challenge. Understanding their origin is key to prevention and purification.
Common Byproducts and Their Formation Mechanisms:
Sources
- 1. 149716-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 149716-73-4 | this compound | Boroncore [boroncore.com]
- 4. Buy this compound | 149716-73-4 [smolecule.com]
- 5. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. echemi.com [echemi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. peptide.com [peptide.com]
Technical Support Center: Purification of Products from (S)-BoroPro-(-)-Pinanediol-HCl Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for experiments involving (S)-BoroPro-(-)-Pinanediol-HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this catalyst and related boronic acid chemistry. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
The this compound catalyst is a chiral boronic acid derivative frequently employed in asymmetric synthesis. While the catalyst itself is a salt and often easily removed during aqueous workup, the primary purification challenge typically arises from the boronic acid substrates used in the reaction, which are often protected as pinanediol esters. This guide focuses on the isolation of the desired organic products and the effective removal of boron-containing byproducts, particularly the pinanediol protecting group.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of workup and purification planning.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your target product, the crude mixture commonly contains:
-
Unreacted Starting Materials: Including the boronic acid pinanediol ester and any coupling partner.
-
(-)-Pinanediol: The chiral auxiliary released upon deprotection of the boronic acid ester.
-
Boronic Acid Byproducts: Homocoupled products or the hydrolyzed free boronic acid of your starting material.
-
Catalyst Residue: Although this compound is water-soluble, trace amounts may persist.
-
Inorganic Salts: From reagents used in the reaction or workup.
Q2: My reaction is complete according to TLC/LCMS. What is the very first step in my workup?
A2: The first step is typically to quench the reaction. This neutralizes any reactive species and prepares the mixture for extraction. A standard quench involves adding water or a saturated aqueous solution like ammonium chloride (NH₄Cl). Following the quench, the standard procedure is a liquid-liquid extraction, usually with a solvent like ethyl acetate or dichloromethane, to separate the organic products from water-soluble components.[1]
Q3: How do I remove the pinanediol protecting group from my boronic acid product?
A3: Removal of the pinanediol group, a process known as deprotection, is a critical and often challenging step due to its stability.[2] Several methods exist, and the best choice depends on the stability of your desired product. Key methods include transesterification, acidic hydrolysis, or cleavage with specific reagents.[3] A summary of common approaches is provided in the Troubleshooting Guide below.
Q4: My boronic ester product is an oil and cannot be recrystallized. What is the best purification alternative?
A4: For non-crystalline (oily) boronic esters, flash column chromatography is the most common and effective purification method.[4] However, boronic acids and their esters can interact strongly with standard silica gel, leading to poor separation. Specific troubleshooting techniques, such as using boric acid-treated silica gel or switching to a different stationary phase like neutral alumina, are highly recommended.[4][5]
Q5: Can I proceed to the next step, like a Suzuki-Miyaura coupling, with my crude boronic ester?
A5: In many instances, yes. If the subsequent reaction is robust, you may be able to use the crude boronic ester after a simple filtration through a plug of silica gel or Celite to remove catalyst residues and inorganic salts.[6] This avoids a dedicated purification step. However, the purity of the crude material should be assessed (e.g., by ¹H NMR) to ensure impurities will not interfere with the downstream reaction.
Section 2: Troubleshooting Guide: A Stage-by-Stage Approach
This section provides in-depth solutions to specific problems encountered during the purification workflow.
2.1 Reaction Quench & Aqueous Workup
The initial workup is your first line of defense in purification. Its goal is to remove the bulk of water-soluble materials.
-
Problem: An emulsion forms during liquid-liquid extraction.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine solids at the interface. They are common when using chlorinated solvents or when the aqueous phase has a pH close to the pKa of an acidic or basic compound in the mixture.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation.[7]
-
Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can break up the physical suspension.
-
Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Change Solvent: If emulsions persist, consider removing the extraction solvent via rotary evaporation and re-dissolving the residue in a different, less emulsion-prone solvent (e.g., switch from DCM to ethyl acetate).[8]
-
-
-
Problem: My product has significant water solubility and is being lost to the aqueous layers.
-
Causality: Products containing multiple polar functional groups (e.g., amines, carboxylic acids, alcohols) can have partial solubility in water.
-
Solutions:
-
pH Adjustment: If your product has an acidic or basic handle, adjust the pH of the aqueous phase to neutralize it, thereby decreasing its water solubility before extraction.
-
Salting Out: Use brine for all aqueous washes. The increased ionic strength of the aqueous layer decreases the solubility of organic compounds.
-
Back-Extraction: Combine all aqueous layers and re-extract them 2-3 times with fresh organic solvent to recover any dissolved product.[9]
-
-
2.2 Removal of Pinanediol and Boron Impurities
This is often the most crucial step. The pinanediol protecting group is robust, and its removal requires specific chemical strategies.
Caption: Decision tree for selecting a pinanediol deprotection method.
| Method | Key Reagents | Mechanism & Rationale | Pros | Cons |
| Transesterification | Phenylboronic acid (PhB(OH)₂) or Isobutylboronic acid | An equilibrium is driven by partitioning the more hydrophobic pinanediol ester of the sacrificial boronic acid into an organic phase (e.g., hexane), while the desired, more polar free boronic acid remains in the aqueous phase.[2] | Mild conditions; avoids harsh acids/bases. | Requires an additional boronic acid; may require careful phase separation. |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | The B-O bonds of the ester are hydrolyzed under acidic conditions to yield the free boronic acid and pinanediol.[3] | Simple reagents; straightforward procedure. | Requires product to be stable to strong acid; can be slow. |
| Fluoride-Mediated | Potassium hydrogen difluoride (KHF₂) | The boronate ester is converted to a stable, often crystalline, potassium trifluoroborate salt (R-BF₃K), which can be easily isolated. The free boronic acid can then be regenerated by treatment with acid.[10][11] | Forms easily purified solid intermediates; mild conditions. | Requires an additional step to liberate the free boronic acid from the BF₃K salt. |
| Cleavage | Boron trichloride (BCl₃) | A strong Lewis acid that cleaves the B-O bonds of the ester. | Effective for very stable esters. | Harsh, destructive conditions; not compatible with many functional groups.[2] |
2.3 Chromatographic Purification
When chromatography is necessary, preventing product loss on the column is paramount.
-
Problem: My boronic ester/acid streaks badly or remains at the baseline of a silica gel TLC/column.
-
Causality: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of silica gel. This can lead to irreversible binding or hydrolysis of the ester on the column, resulting in tailing and low recovery.[5]
-
Solution 1: Use Boric Acid-Impregnated Silica Gel.
-
Principle: Pre-treating the silica gel with a solution of boric acid effectively "caps" the active silanol sites. The boric acid acts as a competitive binder, passivating the silica surface and allowing the boronic ester product to elute cleanly.[5]
-
Protocol: A detailed protocol for preparing this modified stationary phase is provided in Section 3.
-
-
Solution 2: Use Neutral Alumina.
-
Principle: Alumina is another polar stationary phase, but its surface chemistry is different from silica. Neutral alumina often exhibits less Lewis acidity and can be a suitable alternative for purifying sensitive boronic esters.[4]
-
Implementation: Substitute neutral alumina (Brockmann I, deactivated to III with water if necessary) for silica gel and develop an appropriate solvent system.
-
-
Solution 3: Add a Mobile Phase Modifier.
-
Principle: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve chromatography. Acetic acid can protonate basic sites on the product, while triethylamine can deprotonate acidic silanols on the silica. This approach is highly compound-dependent and requires careful screening.
-
-
| Product Polarity | Recommended Starting Eluent System (v/v) | Notes |
| Non-polar | 100% Hexane -> 5-10% Ethyl Acetate in Hexane | Ideal for simple aryl or alkyl boronic esters. |
| Intermediate Polarity | 10-30% Ethyl Acetate in Hexane | A good starting point for most functionalized boronic esters. |
| Polar | 50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in Dichloromethane | For products with multiple polar groups. Be cautious as methanol can potentially transesterify the product. |
Section 3: Key Protocols & Methodologies
3.1 Protocol: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from methodologies designed to improve the chromatographic purification of boronic esters.[5]
Materials:
-
Standard flash silica gel (e.g., 230-400 mesh)
-
Boric acid (H₃BO₃)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of methanol).
-
In a round-bottom flask, create a slurry by adding the silica gel to the boric acid/methanol solution. Use enough solution to ensure the silica is fully suspended (approx. 5 mL of solution per 1 g of silica).
-
Gently swirl the slurry for 30-60 minutes at room temperature to ensure complete coating.
-
Remove the methanol via rotary evaporation until a dry, free-flowing powder is obtained. Further dry the silica gel under high vacuum for 1-2 hours to remove any residual solvent.
-
The boric acid-impregnated silica gel is now ready for use in packing a column or preparing TLC plates.
3.2 Protocol: Deprotection via Transesterification with Phenylboronic Acid
This biphasic protocol is a mild and effective way to remove the pinanediol group.[2]
Materials:
-
Crude pinanediol boronic ester product
-
Phenylboronic acid (PhB(OH)₂, 1.5-2.0 equivalents)
-
Pentane or Hexane
-
Water
-
Separatory funnel
Procedure:
-
Dissolve the crude pinanediol boronic ester in pentane (or hexane).
-
Add an aqueous solution of phenylboronic acid (1.5-2.0 equivalents). The pH of the aqueous layer can be adjusted depending on the stability and solubility of the target compound.
-
Transfer the biphasic mixture to a separatory funnel and shake vigorously for 1-4 hours. The progress of the transesterification can be monitored by TLC or LCMS analysis of the organic layer.
-
Once the reaction is complete, separate the layers. The desired free boronic acid should now be in the aqueous layer, while the pentane layer contains the newly formed phenylboronic acid pinanediol ester.
-
Wash the organic layer with water one more time, combining the aqueous layers.
-
The desired free boronic acid can be isolated from the combined aqueous layers by extraction with a more polar organic solvent (like ethyl acetate) after adjusting the pH if necessary, or by other suitable methods.
References
- Vedejs, E., et al. (2004). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Journal of Organic Chemistry, 69(13), 468-471. [Link]
- PubMed. (2004).
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
- Inglis, S. R., et al. (2007).
- Moran, W. J., & Akkad, J. (2011).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Isobe, T., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
- University of Rochester, Department of Chemistry. About Workup. [Link]
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
- University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
- Professor Dave Explains. (2019). Separating Components of a Mixture by Extraction. YouTube. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 11. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-BoroPro-(-)-Pinanediol-HCl Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (S)-BoroPro-(-)-Pinanediol-HCl. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the use of this versatile reagent, with a specific focus on the critical role of temperature.
Section 1: Frequently Asked Questions (FAQs) - Understanding Thermal Effects
This section addresses fundamental questions regarding the thermal properties and behavior of this compound and related pinanediol boronic esters.
Q1: What is the general thermal stability of this compound?
A: this compound is built upon a pinanediol boronic ester scaffold, which is known to be one of the most thermodynamically stable and robust boronic ester protecting groups.[1][2] This stability is attributed to the rigid, bicyclic structure of the pinanediol moiety, which imparts significant steric hindrance and conformational rigidity.[3] While the compound is generally stable, prolonged exposure to very high temperatures, especially under harsh acidic or basic conditions, can lead to degradation. For instance, studies on similar pinanediol esters have shown that heating at 95-98°C in acidic aqueous solutions can cause degradation of the pinanediol portion of the molecule.[4] For storage, it is recommended to keep the reagent at low temperatures, under an inert atmosphere, and protected from moisture to prevent hydrolysis.[5]
Q2: How does temperature influence the key steps of a Suzuki-Miyaura coupling reaction involving this reagent?
A: Temperature is a critical parameter that affects every stage of the Suzuki-Miyaura catalytic cycle.[6]
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is often accelerated by heat. Reactions are commonly run at elevated temperatures (e.g., 80-110 °C) to ensure this step proceeds efficiently.[7][8]
-
Transmetalation: This is the transfer of the organic group from the boron atom to the palladium center. The rate of transmetalation can be temperature-dependent. Insufficient heat may lead to a sluggish or incomplete reaction.
-
Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is also typically favored by higher temperatures.
However, an optimal temperature is crucial, as excessive heat can promote side reactions or lead to catalyst decomposition.
Q3: Can I use microwave irradiation for reactions with this compound?
A: Yes, microwave-assisted protocols are highly effective for reactions involving boronic esters and can significantly reduce reaction times from hours to minutes.[3] The key is precise temperature and pressure control. Optimal conditions often involve moderate power settings (100-300 W) with controlled temperature ramps to prevent overheating and decomposition of the reagent or catalyst.[3]
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This guide provides solutions to specific problems you might encounter during your experiments, with a focus on temperature-related causes.
Q: My Suzuki-Miyaura reaction yield is very low, or the reaction is not going to completion. What's the issue?
A: Low yield is a common problem that can often be traced back to suboptimal temperature control.
-
Potential Cause 1: Temperature is too low. The activation energy for one or more steps in the catalytic cycle (particularly oxidative addition) may not be met, leading to an incomplete or very slow reaction.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C). Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific substrates.[7]
-
-
Potential Cause 2: Reagent degradation prior to reaction. If the boronic ester was improperly stored or handled at high temperatures before the reaction, it may have degraded.
-
Solution: Always store this compound at the recommended low temperature and under an inert atmosphere.[5] Allow the reagent to warm to room temperature under inert gas before use to prevent condensation of moisture.
-
Q: I am observing significant side products, such as protodeboronation or homocoupling. How can temperature management help?
A: The formation of side products is often a sign that the reaction conditions are too harsh or not properly controlled.
-
Protodeboronation (Loss of the Boron Moiety): This is a common decomposition pathway for boronic acids and esters, particularly in the presence of water and base, and can be accelerated at higher temperatures.
-
Solution: Use the mildest effective temperature. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure your solvent and reagents are anhydrous, as water can facilitate this side reaction.
-
-
Homocoupling of the Aryl Halide: This side reaction can become competitive at elevated temperatures, especially if the transmetalation step is slow.
-
Solution: Optimize the temperature to balance the rate of oxidative addition with the rate of transmetalation. In some cases, slightly lowering the temperature and extending the reaction time can favor the desired cross-coupling pathway. Also, ensure strict anaerobic conditions, as oxygen can promote homocoupling.[9]
-
Q: My boronic ester appears to be decomposing during the aqueous workup. What should I do?
A: Pinanediol boronic esters are robust, but they are not indestructible. They can be susceptible to hydrolysis under strongly acidic or basic conditions, a process that can be accelerated by any residual heat from the reaction.[5]
-
Solution 1: Ensure the reaction mixture is cooled to room temperature before starting the aqueous workup. Quenching a hot reaction mixture can thermally shock the compound and promote hydrolysis.
-
Solution 2: Perform the workup under neutral or near-neutral pH conditions. If an acidic or basic wash is required, keep the contact time brief and perform the extraction at a low temperature (e.g., in an ice bath).[5]
Section 3: Experimental Protocols & Methodologies
The following protocols are provided as a starting point. You may need to optimize them for your specific substrates.
Protocol 1: General Procedure for a Temperature-Optimized Suzuki-Miyaura Coupling
This protocol outlines a standard setup for a Suzuki-Miyaura coupling, emphasizing temperature control points.
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). This is critical to exclude moisture and oxygen, which can lead to side reactions.[9]
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene and water). Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heating and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (a typical starting point is 80-100 °C).[7]
-
Causality: This temperature is chosen to provide sufficient energy to overcome the activation barrier for the oxidative addition and facilitate the subsequent steps of the catalytic cycle without causing significant thermal degradation of the reactants or catalyst.
-
Stir the mixture vigorously.
-
Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup:
-
Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature.
-
Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography. Note that some boronic esters can be challenging to purify on silica gel.[5] Consider using a deactivated silica gel or an alternative purification method if recovery is low.
Data Summary: Temperature Effects
The following table summarizes the general effects of temperature on Suzuki-Miyaura reactions involving pinanediol boronic esters.
| Temperature Range | Expected Outcome on Reaction Rate | Potential Issues & Side Reactions | Recommendations |
| < 60 °C | Very slow or no reaction. | Incomplete conversion. | Generally too low for most Suzuki couplings unless a highly active catalyst system is used. |
| 60 - 80 °C | Moderate reaction rate. | Possible incomplete conversion with less reactive substrates. | A good starting point for optimization, especially with sensitive functional groups. |
| 80 - 110 °C | Typically optimal reaction rate.[8] | Increased risk of protodeboronation and homocoupling. Potential for catalyst decomposition over long reaction times. | The standard range for many substrates. Careful monitoring is advised. |
| > 110 °C | Very fast reaction, but often problematic. | Significant increase in side products, reagent/catalyst decomposition.[3] | Generally not recommended unless using microwave synthesis with precise temperature control or for very unreactive substrates. |
Section 4: Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the Suzuki-Miyaura coupling. The "Transmetalation" step is often the rate-determining step and is highly influenced by the choice of base and temperature.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical path for diagnosing yield issues where temperature is a potential factor.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry. [Link]
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
- Order of thermodynamic stability of representative boronic esters.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. Semantic Scholar. [Link]
- Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. [Link]
- Standard Lithiation–Borylation A user's guide. University of Cambridge. [Link]
- This compound. DC Chemicals. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Chemistry Portal. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 149716-73-4 [smolecule.com]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects in (S)-BoroPro-(-)-Pinanediol-HCl Mediated Reactions
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in reactions mediated by this versatile chiral building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reagent and the critical role of solvents in its application.
Q1: What is this compound, and what is the function of the (-)-pinanediol group?
A: this compound is the hydrochloride salt of a proline-derived boronic acid protected as a cyclic boronic ester with (-)-pinanediol.[1][2][3] The pinanediol moiety serves two primary functions:
-
Protecting Group: Boronic acids can be unstable, prone to dehydration to form cyclic trimers (boroxines) or degradation under certain conditions.[4] The pinanediol ester enhances stability, allowing for easier handling, purification, and storage.[1][4][5]
-
Chiral Auxiliary: The rigid, bicyclic structure of pinanediol provides a defined chiral environment around the boron atom. This is crucial for stereocontrolled reactions where the chirality of the boron reagent influences the stereochemical outcome of the product.[1]
Q2: How do solvents generally influence palladium-catalyzed cross-coupling reactions?
A: Solvents are not merely inert media; they are active participants that can profoundly influence the reaction's outcome. Their effects include:
-
Solubility: Ensuring all reactants, catalysts, and bases are sufficiently dissolved is paramount for reaction efficiency.
-
Catalyst Activation and Stabilization: Solvents can coordinate to the metal center (e.g., palladium), influencing its electronic properties, stability, and catalytic activity.[6]
-
Modulation of Reactivity: The polarity and coordinating ability of a solvent can affect the reactivity of the boronic ester and the base.[6] For example, polar aprotic solvents can dissolve ionic intermediates and prevent the deactivation of nucleophiles through hydrogen bonding.[7]
-
Transition State Stabilization: The solvent can stabilize or destabilize the transition state of the rate-determining step, thereby affecting the reaction rate and, critically, the enantioselectivity.[8][9]
Q3: What are the recommended starting solvents for reactions with this compound?
A: For Suzuki-Miyaura and related cross-coupling reactions, the most common and effective solvents are anhydrous polar aprotic solvents. Good starting points for optimization include:
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Toluene
-
Diethyl Ether (Et₂O)
The optimal choice is highly substrate-dependent. For instance, in some palladium-catalyzed borylations, Et₂O has been shown to improve both reactivity and enantioselectivity compared to THF or toluene.[10]
Q4: Why is the reagent supplied as a hydrochloride salt, and how does this impact experimental setup?
A: The pyrrolidine nitrogen in the molecule is a secondary amine, which is basic. The hydrochloride salt form protonates this amine, rendering the compound a stable, crystalline, and free-flowing solid that is less prone to oxidation and easier to handle and weigh accurately.
In a typical reaction, the HCl salt must be neutralized. This is usually accomplished by adding at least one extra equivalent of the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) to liberate the free amine in situ. Failure to account for this will consume one equivalent of your reaction base, potentially stalling the reaction.
Q5: Can I use protic solvents like ethanol, or add water to the reaction?
A: The use of protic solvents or uncontrolled water is strongly discouraged. The B-O bonds in the pinanediol ester are susceptible to hydrolysis, which cleaves the protecting group and can lead to the formation of the free boronic acid and its corresponding boroxine.[4] This decomposition pathway reduces the concentration of your active reagent and complicates purification.
Crucial Exception: Some Suzuki-Miyaura protocols for boronic esters specifically require the controlled addition of a small amount of water (e.g., as part of a mixed solvent system like Toluene/H₂O 5:1).[11] In these cases, water facilitates the transmetalation step of the catalytic cycle.[12] Always follow the specific protocol; do not introduce water unless it is explicitly required.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Problem 1: Low or Inconsistent Reaction Yield
Low yields are often traced back to the reaction medium or the integrity of the reagents.
-
Possible Cause A: Solvent Purity and Water Content
-
The "Why": Water is the primary culprit for the degradation of boronic esters via hydrolysis.[4] Furthermore, solvent impurities, even at the ppm level, can act as potent poisons for palladium catalysts. Studies have shown that precursors from solvent manufacturing (e.g., 2,3-dihydrofuran in THF) can significantly decrease conversion.[6]
-
Solution Pathway:
-
Use Anhydrous Solvents: Always use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) to prevent both moisture ingress and oxidation of the boronic acid or catalyst.[4][13]
-
Reagent Check: Ensure the base (e.g., potassium acetate) is dried before use, as it can be hygroscopic.[13]
-
-
-
Possible Cause B: Poor Solubility of Reagents
-
The "Why": A heterogeneous mixture due to poor solubility will result in slow and incomplete reactions. The hydrochloride salt form of the starting material may have different solubility profiles than the free base.
-
Solution Pathway:
-
Observe the Mixture: Before heating, ensure the reaction mixture is a well-suspended slurry or, ideally, a homogeneous solution.
-
Solvent Screening: If solubility is an issue, perform small-scale screening with alternative anhydrous solvents (see Protocol 2). A switch from THF to dioxane or toluene may be beneficial.
-
-
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Poor Enantioselectivity (Low ee%)
When using a chiral reagent, maintaining stereochemical integrity is paramount.
-
Possible Cause: Unfavorable Solvent-Transition State Interaction
-
The "Why": The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The solvent can preferentially stabilize one transition state over the other through dipole-dipole interactions or steric effects. A change in solvent can alter this energy landscape, eroding enantioselectivity.[10][14] An intriguing solvent effect was noted in one study where optimum selectivities were achieved in toluene but decreased when using a hexane/diethyl ether mixture.[14]
-
Solution Pathway:
-
Avoid Protic Solvents: Protic solvents are notorious for interfering with chiral complexes through hydrogen bonding. Stick to aprotic solvents.
-
Systematic Screening: Test a range of aprotic solvents with varying polarities and coordinating abilities. The ideal solvent often provides a balance of good solubility without strongly coordinating to the chiral complex in a way that overrides the intrinsic facial selectivity.
-
Temperature Control: Enantioselectivity is often highly dependent on temperature.[14] Ensure consistent and accurate temperature control. Consider running the reaction at a lower temperature, which can often amplify the energy difference between transition states and improve ee%.
-
-
The following table illustrates hypothetical, yet representative, results from a solvent screening experiment for an asymmetric Suzuki-Miyaura coupling, based on trends observed in the literature.[10][14]
| Solvent | Dielectric Constant (ε) | Typical Observations | Hypothetical ee% |
| Diethyl Ether | 4.3 | Often provides high enantioselectivity due to its moderate polarity and bulk.[10] | 91% |
| Toluene | 2.4 | Non-coordinating; can restore selectivity lost in other solvent systems.[14] | 88% |
| THF | 7.5 | Good coordinating solvent; can sometimes lower ee% compared to less polar ethers.[10] | 75% |
| Dichloromethane | 9.1 | Chlorinated solvents have shown inferior results in some borylation reactions.[10] | 62% |
| Acetonitrile | 37.5 | Highly polar; may disrupt the chiral complex, leading to poor selectivity. | 45% |
Problem 3: Significant Formation of Side Products
The appearance of major side products like homocoupled or protodeborylated materials points to specific mechanistic issues.
-
Possible Cause: Protodeborylation (Loss of Boron Group)
-
The "Why": This side reaction replaces the C-B bond with a C-H bond. The primary cause is the presence of a proton source, most commonly trace water in the solvent or reagents, which hydrolyzes the boronic ester and protonates the resulting aryl anion intermediate.[13]
-
Solution Pathway:
-
Strict Anhydrous Conditions: This is the most critical factor. Re-evaluate all potential sources of moisture as detailed in Problem 1.
-
Degas Solvents: Degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) is crucial to remove not only dissolved oxygen but also any volatile acidic impurities.[13]
-
-
Caption: Key sources of protons leading to protodeborylation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Note: Masses and volumes should be adjusted for your specific substrates.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv - includes 1 equiv to neutralize the HCl salt).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via cannula or a gas-tight syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography. To avoid potential degradation of boron-containing species on silica, consider deactivating the silica by pre-treating it with a solvent system containing 1% triethylamine.[4]
Protocol 2: Parallel Solvent Screening for Reaction Optimization
-
Setup: Arrange a parallel synthesis block or a series of identical reaction vials, each with a stir bar. Prepare all vials under an inert atmosphere.
-
Stock Solutions: If possible, prepare stock solutions of your aryl halide and the catalyst in a high-boiling, inert solvent like toluene to ensure accurate dispensing.
-
Reagent Dispensing: To each vial, add the solid reagents: this compound and the base.
-
Solvent Addition: Add an equal volume of each test solvent (e.g., THF, Dioxane, Toluene, Et₂O, DME) to its designated vial.
-
Initiation: Add the catalyst/aryl halide stock solution to each vial to initiate the reactions simultaneously.
-
Execution: Seal the vials and run all reactions at the same temperature for the same amount of time.
-
Analysis: Quench all reactions at the same time point. Analyze a small, crude aliquot from each vial by LC-MS or ¹H NMR (using an internal standard) to determine the conversion and relative product formation. This allows for a direct comparison of solvent performance.
References
- Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters. Benchchem.
- Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence. Chemical Science (RSC Publishing).
- Solvent effect on enantioselectivity.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Specific Solvent Issues with Borylation Reactions. American Chemical Society.
- Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Sigma-Aldrich.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
- Protecting Groups for Boronic Acids.
- This compound. Smolecule.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent Effects. Chemistry LibreTexts.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- This compound. ECHEMI.
- Solvent Effects on Transition States and Reaction Rates.
- CAS 149716-73-4 this compound. Alfa Chemistry.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06229H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization with (S)-BoroPro-(-)-Pinanediol-HCl
Welcome to the technical support guide for utilizing (S)-BoroPro-(-)-Pinanediol-HCl in asymmetric synthesis. This document is designed for researchers, scientists, and drug development professionals who are leveraging this advanced reagent system to achieve high levels of enantiopurity. As the name suggests, this reagent is a specialized derivative of (S)-proline, where the amine is protected by a boronic ester formed with (-)-pinanediol. This unique structural feature is engineered to provide a rigid chiral environment, crucial for minimizing racemization at the proline α-carbon during critical bond-forming reactions.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal stereochemical outcomes.
Part 1: Troubleshooting Guide - Low Enantiomeric Excess & Side Reactions
This section addresses the most common and critical issue encountered in asymmetric synthesis: the loss of stereochemical integrity.
Q1: I'm observing a low enantiomeric excess (e.e.) in my final product. What are the primary causes and how can I fix it?
A1: Low enantiomeric excess is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the stability of intermediates. Here is a systematic approach to diagnosing and resolving the issue.
Potential Cause 1: Racemization of the (S)-Proline Moiety
The α-proton of proline and its derivatives can be acidic, leading to deprotonation-reprotonation events that scramble the stereocenter. This is often exacerbated by base, temperature, or certain coupling agents.[1]
-
Solution Strategy:
-
Temperature Control: This is the most critical parameter. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Even minor fluctuations can compromise enantioselectivity.[2] Create a detailed temperature profile of your reaction vessel to ensure consistency.
-
Base Selection & Stoichiometry: If a base is required, use the mildest, non-nucleophilic base possible (e.g., DIPEA, 2,6-lutidine). Use the minimum effective stoichiometry, as excess base can promote racemization.
-
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates. Aprotic solvents of low to medium polarity (e.g., DCM, THF, Toluene) are often preferred. Avoid polar protic solvents unless specifically required by the reaction mechanism.
-
Potential Cause 2: Impure Reagents or Chiral Auxiliary
The stereochemical integrity of your reaction is only as good as the enantiomeric purity of your starting materials.
-
Solution Strategy:
-
Verify Auxiliary Purity: Confirm the enantiomeric purity of the (-)-pinanediol used to synthesize the BoroPro reagent. Commercial batches can vary.[2]
-
Fresh Reagents: Ensure all reagents, especially organometallics and bases, are fresh and of high quality. Solvents must be anhydrous, as water can interfere with the boron complex and other sensitive reagents.[2]
-
Proper Storage: Store the this compound reagent under an inert atmosphere (Argon or Nitrogen) and away from moisture to prevent degradation.
-
Potential Cause 3: Incomplete Formation of the Active Species
The protective boron-pinanediol complex must be fully formed to effectively shield one face of the proline derivative.
-
Solution Strategy:
-
Pre-formation Time: Allow sufficient time for the this compound to form its active complex in situ before adding other reactants.
-
Spectroscopic Confirmation: If possible, use NMR spectroscopy to confirm the formation of the desired boron species before proceeding with the main reaction.
-
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q2: My reaction is sluggish and giving a low yield in addition to poor e.e. Are these issues related?
A2: Yes, low reactivity and poor enantioselectivity are often linked. A reaction that is not proceeding efficiently may indicate a problem with catalyst activity or suboptimal conditions, which can also provide more time or alternative pathways for racemization to occur.[2]
-
Solution Strategy:
-
Lewis Acid Additives: In some cases, a mild Lewis acid (e.g., ZnCl₂, MgBr₂) can activate the electrophile and accelerate the desired reaction pathway without promoting racemization. This must be carefully optimized.
-
Concentration: Ensure the reaction concentration is optimal. Reactions that are too dilute may be slow, while those that are too concentrated can lead to side reactions.
-
Re-evaluate Temperature: While low temperatures are crucial for selectivity, a temperature that is too low may be unnecessarily hindering the reaction rate. Perform a temperature screening study (e.g., from -78°C to -40°C) to find the best balance between rate and enantioselectivity.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanism, handling, and analysis related to this compound.
Q3: What is the precise role of the boron-pinanediol complex?
A3: The complex serves two primary functions:
-
Protecting Group: The boron atom complexes with the proline's secondary amine, converting it into a less reactive boronate. This prevents the amine from participating in unwanted side reactions. Boronic esters are a well-established class of protecting groups.[3][4]
-
Chiral Auxiliary: The (-)-pinanediol ligand is a bulky, rigid chiral molecule derived from naturally abundant (-)-α-pinene.[5] When complexed to the boron center, its bicyclic structure creates a highly defined and sterically hindered environment. This blocks one face of the proline derivative, forcing incoming reagents (electrophiles) to approach from the less hindered face, thereby directing the stereochemical outcome of the reaction.[6]
Q4: What is the underlying mechanism for proline racemization?
A4: Proline racemization typically proceeds through the formation of an enamine or enolate intermediate. The secondary amine of proline can react with a carbonyl compound (like an aldehyde or ketone) to form an enamine.[7][8] The α-proton of the proline moiety in this intermediate becomes acidic and can be removed by a base. The resulting achiral enolate can then be reprotonated from either face, leading to a mixture of (S) and (R) enantiomers.
Caption: Simplified racemization pathway via an achiral enolate intermediate.
Q5: How do I remove the boron-pinanediol group after the reaction?
A5: Deprotection of boronic esters is a well-established procedure. A common and effective method involves transesterification or hydrolysis.
-
Method 1: Hydrolysis with an Oxidizing Agent:
-
Quench the reaction mixture.
-
Add an aqueous solution of an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH or NaHCO₃). This will oxidize the carbon-boron bond to a carbon-oxygen bond, releasing the proline derivative.
-
-
Method 2: Exchange with Phenylboronic Acid:
-
After workup, dissolve the crude product in a biphasic solvent system (e.g., diethyl ether and water).
-
Add phenylboronic acid and stir vigorously. The phenylboronic acid will exchange with the proline derivative, sequestering the pinanediol in the organic layer while the deprotected amino acid moves to the aqueous layer.[5]
-
Q6: What are the best analytical techniques to determine the enantiomeric excess of my product?
A6: Determining e.e. accurately is crucial. Direct optical rotation measurements are often unreliable. Chromatographic methods are the industry standard.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.
-
Technique: Use a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating proline derivative enantiomers.[9][10]
-
Detection: Since proline lacks a strong chromophore, derivatization with a UV-active agent (e.g., NBD-Cl, benzoyl chloride) may be necessary for sensitive detection.[10][11][12]
-
-
Gas Chromatography (GC): Can be used for volatile derivatives on a chiral column.
-
NMR Spectroscopy: Using chiral shift reagents can induce diastereomeric separation of signals in the ¹H or ¹³C NMR spectrum, but this is often less accurate than HPLC for precise quantification.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | -78°C to -20°C | Balances reaction rate with minimizing racemization kinetics.[2] |
| Solvent | Anhydrous DCM, THF, Toluene | Aprotic, non-coordinating solvents stabilize the chiral complex. |
| Base | DIPEA, 2,6-Lutidine, Proton Sponge | Non-nucleophilic bases prevent side reactions and minimize racemization. |
| Analysis Method | Chiral HPLC | Provides accurate and reproducible quantification of enantiomers.[9][13] |
| Deprotection | H₂O₂/NaOH or PhB(OH)₂ | Standard, high-yielding methods for cleaving boronic esters.[3][5] |
| Caption: Table summarizing key experimental parameters and recommendations. |
Part 3: Experimental Protocol Example
This section provides a representative protocol for an asymmetric aldol reaction, a common application for proline-based organocatalysis where stereocontrol is paramount.[14][15][16]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Triethylamine (TEA, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous workup solutions (e.g., 1M HCl, sat. NaHCO₃, brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a positive pressure of dry Argon or Nitrogen.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 equiv.).
-
Solvent Addition: Add anhydrous DCM (to achieve a final substrate concentration of 0.2 M). Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add triethylamine (1.2 equiv.) and stir the mixture for 30 minutes at -78°C to allow for in situ formation of the active catalyst.
-
Nucleophile Addition: Add cyclohexanone (2.0 equiv.) dropwise and stir for an additional 20 minutes.
-
Electrophile Addition: Add a solution of 4-nitrobenzaldehyde (1.0 equiv.) in anhydrous DCM dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC.[2]
References
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- HPLC Separation of Enantiomers of a-Substituted Proline Analogues.
- Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides. The Journal of Organic Chemistry. [Link]
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Proline organoc
- Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules.
- Proline as an Asymmetric Organocatalyst. Royal Society of Chemistry. [Link]
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
- Improving the Catalytic Performance of (S)-Proline as Organocatalyst in Asymmetric Aldol Reactions.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impact Factor. [Link]
- Method for detecting trace chiral isomer D-proline in L-proline.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- Protecting Groups for Boronic Acids.
- Reaction mechanism and structure of the active site of proline racemase. Biochemistry. [Link]
- Biosynthesis and racemization of proline and hydroxyprolines.
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
- Boronic acids protecting groups with standard deprotecting conditions.
- Asymmetric reactions_synthesis. SlideShare. [Link]
- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
- 99% Chirally selective synthesis via pinanediol boronic esters. Journal of the American Chemical Society. [Link]
- Asymmetric-Synthesis. University of Reading. [Link]
- Protecting group. Wikipedia. [Link]
- Asymmetric Synthesis. University of York. [Link]
- Concise Introduction to Asymmetric Synthesis. IIT Bombay. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
Sources
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Catalysis with (S)-BoroPro-(-)-Pinanediol-HCl
Welcome to the technical support center for (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this chiral organocatalyst and to troubleshoot common issues encountered during its application. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you improve your reaction yields and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about this compound and its application.
Q1: What is this compound and what are its primary applications?
This compound is a chiral boronic ester derived from (S)-proline and (-)-pinanediol. The boronic acid moiety acts as a Lewis acid, while the proline backbone provides a chiral scaffold. This combination makes it a valuable catalyst for a range of asymmetric transformations. While it is widely recognized as a crucial intermediate in the synthesis of protease inhibitors for drug development, its catalytic potential is also being explored in various organic reactions, such as aldol additions and other carbon-carbon bond-forming reactions.[1][2][3]
Q2: How stable is the pinanediol boronic ester moiety and what are the optimal storage conditions?
Pinanediol boronic esters are generally more stable to chromatography and hydrolysis compared to other boronic esters like those derived from pinacol.[4] This enhanced stability is attributed to the steric hindrance from the gem-dimethyl groups and the rigid bicyclic structure of the pinanediol scaffold.[2] However, they are still susceptible to hydrolysis, particularly under acidic or basic conditions. For optimal stability, store the compound under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light and moisture.[5]
Q3: Why are anhydrous conditions so critical when using this catalyst?
The formation of boronic esters is an equilibrium-driven condensation reaction where water is a byproduct.[2] The presence of water can shift the equilibrium back towards the free boronic acid and pinanediol, leading to catalyst deactivation or inconsistent results. Furthermore, water can interfere with the catalytic cycle by hydrolyzing key intermediates. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere, is crucial to prevent catalyst degradation and ensure reproducibility.[5]
Q4: What is the role of the HCl salt in this compound?
The hydrochloride salt enhances the stability and shelf-life of the compound by protonating the proline nitrogen. In a reaction, the HCl is typically neutralized by the addition of a base to generate the active, neutral catalyst. The choice of base is critical and can significantly impact the reaction outcome.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your experiments.
Guide 1: Low or No Conversion
Low or no conversion is one of the most common issues. The following decision tree and detailed explanations will help you diagnose the root cause.
Sources
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 149716-73-4 [smolecule.com]
- 3. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Air and Moisture Sensitivity of Boronic Esters
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the air and moisture sensitivity of boronic esters. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reactivity of your boronic ester reagents. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve common issues encountered during the handling, storage, and use of these versatile synthetic building blocks.
Introduction: The Duality of Boronic Esters
Boronic esters are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Their popularity stems from their relatively high stability, ease of handling, and purification compared to their corresponding boronic acids.[1][3] However, the term "stable" is relative. Many boronic esters, particularly pinacol esters (Bpin), are susceptible to degradation through hydrolysis and oxidation, which can significantly impact reaction yields and reproducibility.[4][5][6] This guide will provide a comprehensive framework for understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of boronic esters.
Q1: What are the primary degradation pathways for boronic esters?
A1: The two main degradation pathways are hydrolysis and oxidation.[3][6]
-
Hydrolysis: The boron-oxygen bond in boronic esters is susceptible to cleavage by water, reverting the ester back to the corresponding boronic acid and diol (e.g., pinacol).[4][5][7] This process is often reversible but can lead to issues in purification and stoichiometry.[5][7] The rate of hydrolysis is influenced by pH, with physiological pH accelerating the reaction.[8]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of atmospheric oxygen, which converts the boronic ester into an alcohol or phenol.[3][9] This is an irreversible process that results in the loss of your desired reagent.
Q2: How can I tell if my boronic ester has degraded?
A2: Degradation can be identified through several observations:
-
Inconsistent Reaction Yields: A noticeable drop in the yield of your desired product is a primary indicator.[3]
-
Appearance of Byproducts: The presence of the corresponding boronic acid, the protodeboronated arene (where the boronic ester group is replaced by a hydrogen), or the homocoupled product of the boronic ester in your reaction mixture are clear signs of decomposition.[3][10]
-
Physical Changes: Changes in the physical appearance of the material upon storage, such as discoloration or a change in consistency, can suggest degradation.[3]
-
Analytical Evidence: Techniques like NMR, GC-MS, or LC-MS can be used to identify impurities such as the corresponding boronic acid or alcohol/phenol.[4][11]
Q3: Are all boronic esters equally sensitive to air and moisture?
A3: No, the stability of boronic esters varies significantly depending on their structure.
-
Steric Hindrance: Increased steric bulk around the boron center can enhance stability against hydrolysis.[5] For example, boronic esters derived from more sterically hindered diols can exhibit greater stability.
-
Electronic Effects: The electronic properties of the organic substituent on the boron atom can influence stability.
-
Ester Type: While pinacol esters are common, other derivatives like MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts offer significantly enhanced stability and are often preferred for particularly unstable boronic acids (e.g., some 2-heterocyclic, vinyl, and cyclopropyl derivatives).[12][13][14][15]
Q4: Can I use a partially degraded boronic ester in my reaction?
A4: While it may be possible in some cases, it is generally not recommended. The presence of impurities can complicate stoichiometry calculations, leading to lower yields and the formation of unwanted byproducts.[3] For critical applications, it is always best to use a pure, freshly prepared or properly stored boronic ester.
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered when working with boronic esters.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield in a Suzuki-Miyaura coupling reaction. | 1. Degradation of the boronic ester: The ester may have hydrolyzed or oxidized prior to or during the reaction.[10][16] 2. Protodeboronation: The boronic ester group is replaced by a hydrogen atom, a common side reaction, especially with electron-rich or heteroaromatic boronic esters.[17][18] 3. Inefficient transmetalation: The transfer of the organic group from boron to the palladium catalyst is slow.[18] | 1. Verify reagent quality: Use a freshly opened or purified batch of the boronic ester. Store under an inert atmosphere. 2. Optimize reaction conditions: Use anhydrous solvents and degas thoroughly to remove oxygen.[10][16] Consider using milder bases (e.g., K₃PO₄, K₂CO₃, or KF) to suppress protodeboronation.[17] 3. Use a more stable derivative: Convert the boronic acid to a more robust form like a MIDA ester or a trifluoroborate salt.[18] |
| Significant amount of boronic acid observed in the crude reaction mixture. | 1. Hydrolysis on silica gel during chromatography: The acidic nature of standard silica gel can promote the hydrolysis of boronic esters.[12] 2. Incomplete esterification: The initial preparation of the boronic ester may not have gone to completion. 3. Hydrolysis during workup: Aqueous workup conditions can lead to the hydrolysis of the ester. | 1. Modify purification method: Use neutral alumina for column chromatography or deactivate silica gel by treating it with a solution of boric acid or a non-nucleophilic base like triethylamine.[12][19][20] 2. Drive esterification to completion: Ensure anhydrous conditions and use an appropriate method to remove water generated during the reaction (e.g., Dean-Stark apparatus). 3. Minimize contact with water: Use anhydrous extraction and drying agents (e.g., MgSO₄ or Na₂SO₄). |
| Boronic ester streaks or does not elute from a silica gel column. | Strong adsorption to silica gel: The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface.[12][13] | 1. Use a less acidic stationary phase: Neutral alumina is a good alternative to silica gel.[19] 2. Deactivate the silica gel: Prepare a slurry of silica gel in the eluent and add a small amount of triethylamine to neutralize the acidic sites.[12] Alternatively, impregnate the silica gel with boric acid.[20] 3. Derivatize the boronic ester: Conversion to a MIDA boronate can improve chromatographic behavior.[12][13] |
| Inconsistent results between batches of the same boronic ester. | Variable purity and stability: Different batches may have varying levels of impurities or may have degraded to different extents over time.[3] | 1. Implement stringent quality control: Analyze each new batch of boronic ester by NMR or another suitable analytical technique to confirm its purity before use. 2. Standardize storage conditions: Store all boronic esters under an inert atmosphere (nitrogen or argon) in a desiccator or freezer to minimize exposure to air and moisture. |
Visualizing Degradation and Mitigation Strategies
Boronic Ester Degradation Pathways
Caption: Key degradation pathways for boronic esters.
Experimental Workflow for Handling Air-Sensitive Boronic Esters
Caption: Workflow for experiments with sensitive boronic esters.
Detailed Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the setup of a reaction vessel to exclude air and moisture, which is crucial for preventing the degradation of sensitive boronic esters.[21][22][23][24][25][26]
Materials:
-
Round-bottom flask or Schlenk flask
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Needles and syringes
-
Heat gun or oven
Procedure:
-
Drying Glassware: Thoroughly dry the reaction flask and stir bar in an oven (e.g., 125 °C overnight) or by flame-drying with a heat gun under a stream of inert gas.[23][24][26]
-
Assembly and Purging: While still hot, assemble the glassware and cap the flask with a rubber septum.[25][27] Insert a needle connected to the inert gas line and another needle as a vent.
-
Inert Gas Flush: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[25][27]
-
Cooling: Let the flask cool to room temperature under a positive pressure of the inert gas, which can be monitored with an oil bubbler.[23][24]
-
Reagent Addition: Add anhydrous and degassed solvents and reagents via syringe through the septum.[21][27] For solid boronic esters, you can quickly remove the septum and add the solid under a positive flow of inert gas.[25]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent the ingress of air.[23][24]
Protocol 2: Purification of Boronic Esters by Column Chromatography on Deactivated Silica Gel
This method is designed to minimize on-column hydrolysis of boronic esters during purification.[12]
Materials:
-
Silica gel for flash chromatography
-
Triethylamine (NEt₃)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Crude boronic ester
Procedure:
-
Prepare the Slurry: In a beaker, create a slurry of the required amount of silica gel in the chosen eluent.
-
Deactivation: Add a small amount of triethylamine to the slurry (typically 0.5-1% v/v of the total solvent volume). Stir gently for a few minutes to ensure thorough mixing. This neutralizes the acidic silanol groups on the silica surface.[12]
-
Pack the Column: Carefully pack the column with the deactivated silica gel slurry.
-
Equilibrate the Column: Run the eluent (containing the same concentration of triethylamine) through the column until the baseline is stable.
-
Load the Sample: Dissolve the crude boronic ester in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Analysis: Analyze the fractions to identify those containing the pure boronic ester. Combine the pure fractions and remove the solvent under reduced pressure.
Note on TLC Analysis: If your boronic ester is not UV-active, you can visualize the TLC plates using stains such as potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating.[12] Iodine vapor is also an effective visualization technique.[12]
Conclusion
The successful use of boronic esters in synthesis hinges on a thorough understanding of their stability and the implementation of appropriate handling techniques. By recognizing the potential for hydrolysis and oxidation and by employing strategies such as working under an inert atmosphere and utilizing modified purification methods, researchers can ensure the integrity of these valuable reagents. For particularly challenging substrates, the use of more stable derivatives like MIDA boronates offers a robust solution. This guide provides a foundation for troubleshooting and optimizing your experimental workflows, ultimately leading to more reliable and reproducible results in your research and development endeavors.
References
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- ResearchGate. (2024, May 23). How to purify boronate esters?
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973.
- Liu, W. R., & Hall, D. G. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021141118.
- Reddit. (2022, February 8). Purification of alkyl Bpin/other alkyl boronic esters.
- Sandford, C., Rasappan, R., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3937–3950.
- Regalado, E. L., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Chromatography A, 1243, 105–111.
- ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 22(1), 324–327.
- North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(11), 2534–2540.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Wikipedia. (n.d.). Boronic acid.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3590–3591.
- ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- MDPI. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3590–3591.
- KAUST Repository. (2014). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks.
- YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- YouTube. (2017, January 17). Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere.
- Chemistry Stack Exchange. (2021, July 29). Setting up reactor in inert atmosphere.
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
- Momentum Transfer. (n.d.). How we handle Air Sensitive Samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. web.mit.edu [web.mit.edu]
- 25. youtube.com [youtube.com]
- 26. ehs.umich.edu [ehs.umich.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Pinanediol Auxiliary Removal
Welcome to the technical support center for post-reaction processing involving pinanediol chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of pinanediol auxiliaries. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthetic route with confidence.
Introduction: The Role and Challenge of Pinanediol
(+)-Pinanediol, derived from the abundant natural monoterpene (+)-α-pinene, is a highly effective chiral auxiliary. Its rigid, bicyclic structure creates a well-defined chiral environment, making it a cornerstone for asymmetric synthesis, particularly in the formation of chiral boronic esters for reactions like the Matteson homologation.[1] A typical workflow involves covalently coupling the auxiliary to a substrate, performing a diastereoselective transformation, and finally, removing the auxiliary.[2]
However, the very stability that makes pinanediol boronic esters valuable during synthesis also presents a significant challenge during the final deprotection step.[3] Incomplete or harsh removal can lead to low yields, side product formation, or racemization of the desired chiral center. This guide provides a systematic approach to navigating these challenges.
Troubleshooting and FAQs: Navigating Pinanediol Removal
This section addresses the most common issues encountered during the removal of pinanediol auxiliaries in a practical question-and-answer format.
Q1: My standard deprotection isn't working. What are my options for removing the pinanediol auxiliary?
A: There is no single "best" method; the optimal choice depends on the stability of your target molecule and the functional groups it contains. The four primary strategies are Hydrolysis , Transesterification , Fluoride-Mediated Cleavage , and Oxidative Cleavage . Your choice should be guided by your substrate's sensitivity to acid, base, and redox conditions.
Below is a decision-making workflow to help you select an appropriate starting point.
Caption: Decision workflow for selecting a pinanediol removal method.
Q2: I'm trying basic hydrolysis, but the reaction is slow or incomplete. How can I improve it?
A: Basic hydrolysis is a common and effective method but can be sluggish. Here’s how to troubleshoot:
-
Reagent Choice: Lithium hydroxide (LiOH) is frequently used. An excess is necessary to drive the reaction to completion.[4]
-
Solvent System: A biphasic mixture of Tetrahydrofuran (THF) and water is standard. The THF helps solubilize the organic substrate, while water is necessary for the hydrolysis. Ensure vigorous stirring to maximize the interfacial area.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material is your primary indicator.[4]
-
Workup: After acidifying the reaction mixture (e.g., with 1 M HCl), your product can be extracted into an organic solvent like ethyl acetate. The pinanediol auxiliary can often be recovered from the aqueous layer, improving the overall economy of your synthesis.[4]
Q3: My product is base-sensitive. What are some milder alternatives?
A: Transesterification is an excellent, milder alternative when strong bases are not viable. This method swaps the pinanediol for a different diol or alcohol under neutral or mildly acidic/basic conditions.
-
For Methyl Esters: If your target is a methyl ester, using a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol is a very effective method. The reaction is typically run at room temperature and can be neutralized with a mild acid like ammonium chloride upon completion.[4]
-
To Regenerate Boronic Acids: A powerful technique involves transesterification with another boronic acid, often phenylboronic acid (PhB(OH)₂).[1][5] This reaction is reversible, so using an excess of the sacrificial boronic acid can help drive the equilibrium toward your desired product. This is particularly useful for recovering the free boronic acid form of your molecule.
Q4: My compound has multiple sensitive functional groups. Is there a more robust and broadly compatible method?
A: Yes. Fluoride-mediated deprotection is a highly effective and increasingly popular method due to its compatibility with a wide range of functional groups.[6][7][8] The process generally involves two steps:
-
Formation of a Fluoroborate Salt: The pinanediol boronate ester is treated with potassium hydrogen difluoride (KHF₂). This typically forms a potassium trifluoroborate salt, which is often a crystalline solid that can be easily filtered and separated from the liberated pinanediol.[6][9][10]
-
Conversion to Boronic Acid: The isolated trifluoroborate salt is then hydrolyzed back to the free boronic acid. This can be achieved under various conditions, including treatment with trimethylsilyl chloride (TMSCl) in aqueous acetonitrile or by using silica gel.[6][7][11]
Caption: Two-step fluoride-mediated deprotection workflow.
Q5: When is oxidative cleavage an appropriate method?
A: Oxidative cleavage is a viable, albeit less common, method for removing diol-based auxiliaries. It is most suitable when your target molecule is stable to oxidizing conditions. The most common reagent is sodium periodate (NaIO₄).[3][7][8] This reagent specifically cleaves the C-C bond of the 1,2-diol in the pinanediol auxiliary, breaking it apart and facilitating its removal. This method can be sluggish but is often clean, yielding the desired product without many byproducts if the substrate is compatible.[3]
Q6: I've successfully cleaved the auxiliary, but now I can't separate my product from the pinanediol. What are the best purification strategies?
A: This is a very common challenge.
-
Aqueous Extraction: If you used a method like hydrolysis, the pinanediol often remains in the aqueous layer after acidification and extraction, simplifying purification.[4]
-
Column Chromatography: This is the most powerful tool for separation.[12][13]
-
Normal Phase (Silica Gel): Pinanediol is a relatively polar diol. If your product is significantly less polar, it will elute first from a silica gel column using a non-polar mobile phase (e.g., hexanes/ethyl acetate).
-
Reverse Phase (C18): If your product is more polar than pinanediol, reverse-phase HPLC may be effective.
-
-
Crystallization: If your product is a crystalline solid, it may be possible to selectively crystallize it from a solution containing the pinanediol, which tends to be an oil or low-melting solid.
Q7: How can I confirm the complete removal of the pinanediol auxiliary?
A: Spectroscopic methods are essential for confirmation.
-
¹H NMR Spectroscopy: Pinanediol has characteristic signals, including a methyl group that appears around δ 0.9 ppm.[5] The complete disappearance of these signature peaks in the ¹H NMR spectrum of your purified product is a strong indicator of successful removal.
-
Mass Spectrometry (MS): Comparing the mass spectrum of your product to its calculated molecular weight will confirm the absence of the pinanediol moiety. Techniques like FAB/MS can be used to analyze the free boronic acid.[5]
Protocols and Data Summary
Table 1: Comparison of Pinanediol Removal Methods
| Method | Key Reagents | Advantages | Disadvantages | Best For |
| Hydrolysis | LiOH, THF/H₂O | Inexpensive, straightforward workup, auxiliary is recoverable.[4] | Requires base-stable substrates, can be slow. | Robust, base-tolerant molecules. |
| Transesterification | NaOMe/MeOH or PhB(OH)₂ | Mild conditions, high-yielding.[4][5] | Reversible reaction, may require excess reagent. | Base-sensitive substrates. |
| Fluoride-Mediated | KHF₂, then TMSCl or SiO₂ | Excellent functional group tolerance, often high-yielding, intermediate is a filterable solid.[6][9] | Two-step process, requires handling of fluoride reagents. | Complex molecules with sensitive functionalities. |
| Oxidative Cleavage | NaIO₄, NH₄OAc | Alternative for substrates incompatible with other methods. | Substrate must be stable to oxidation, can be sluggish.[3] | Oxidation-tolerant molecules where other methods fail. |
Detailed Experimental Protocols
Protocol 1: Hydrolysis with Lithium Hydroxide
-
Dissolve the pinanediol adduct (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add an excess of solid LiOH (e.g., 4-5 equiv).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography. The pinanediol can often be recovered from the aqueous layer.
Protocol 2: Transesterification with Phenylboronic Acid
-
Dissolve the pinanediol boronic ester (1.0 equiv) in a suitable organic solvent like diethyl ether.
-
Add an aqueous solution of phenylboronic acid (3-5 equiv).
-
Stir the biphasic mixture vigorously for several hours at room temperature.
-
Separate the aqueous layer, which contains the desired free boronic acid.
-
The organic layer, containing the phenylboronic acid pinanediol ester and excess phenylboronic acid, can be processed to recover the pinanediol if desired.[1]
Protocol 3: Fluoride-Mediated Deprotection
-
Dissolve the pinanediol boronate ester in a solvent mixture (e.g., acetone/methanol).
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the mixture. A precipitate of the potassium trifluoroborate salt should form.
-
Filter the solid precipitate and wash with a cold solvent (e.g., acetone) to remove the liberated pinanediol.
-
To convert the salt to the boronic acid, suspend it in a solvent like acetonitrile/water and add TMSCl. Stir until the conversion is complete (monitor by TLC or NMR).[6][11]
-
Perform an appropriate workup and purification to isolate the final boronic acid.
References
- Inglis, S. R., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Journal of Organic Chemistry, 75(2), 468-71.
- University of Oxford, Department of Chemistry. (n.d.). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates.
- Inglis, S. R., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate.
- Scribd. (n.d.). Deprotection Methods for Pinanediol Boronates.
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents (WO1994021668A1).
- Achilli, S., et al. (2019). The picture summarizes the interconversion between phenylboronic acid... ResearchGate.
- Yuen, A. K. L., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
- Yuen, A. K. L., & Hutton, C. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access.
- Torker, S., et al. (2010). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
- Soundararajan, R., & Matteson, D. S. (1990). A Study of Transesterification of Chiral (−)-Pinanediol Methylboronic Ester with Various Structurally Modified Diols. ResearchGate.
- Universidad de Sonora. (2010). Examination of pinanediol-boronic acid ester formation in aqueous media.
- Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ResearchGate.
- Jackson, K. E., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society.
- Coutts, S. J., et al. (1994). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Semantic Scholar.
- Kubyshkin, V., & Bodesheim, M. (2020). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Angewandte Chemie.
- Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central.
- Rukowicz, B., et al. (2014). Separation of 1,3-Propanediol from Aqueous Solutions by Ion Exchange Chromatography. ResearchGate.
- Processes. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”.
- Kelm, M. A., et al. (2006). High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase. Journal of Agricultural and Food Chemistry, 54(5), 1571-6.
- Wikipedia. (n.d.). Chiral auxiliary.
- Verma, A., & Nair, R. (2025). Chromatographic Methods for the Separation of Naturally Occurring Bioactive Compounds and Their Applications in Industry. Engineering Perspectives in Filtration and Separation, 3(1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 11. scribd.com [scribd.com]
- 12. jsmcentral.org [jsmcentral.org]
- 13. psecommunity.org [psecommunity.org]
Technical Support Center: Analysis of Reaction Intermediates in (S)-BoroPro-(-)-Pinanediol-HCl Catalysis
Welcome to the technical support center for (S)-BoroPro-(-)-Pinanediol-HCl catalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile catalyst and need to understand, identify, and troubleshoot the reaction intermediates. As your application science resource, this document moves beyond simple protocols to explain the causality behind experimental observations and provide robust, field-tested solutions to common challenges.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix this?
Low catalytic turnover is a frequent issue stemming from the sensitive nature of boronic acid catalysis. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Moisture Contamination: Boronic acids can form unreactive tricyclic boroxines in the presence of water, which can halt the catalytic cycle. The catalyst's Lewis acidity is central to its function, and water can interfere with substrate binding.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect pH or Base: The formation of the active boronate ester intermediate is pH-dependent.[1][2] The equilibrium between the trigonal (sp²) boronic acid and the catalytically active tetrahedral (sp³) boronate is governed by the pKa of the boronic acid and the reaction environment.[1]
-
Solution: If your reaction permits, screen a variety of non-nucleophilic bases to facilitate the formation of the active tetrahedral intermediate. The choice of base is critical and substrate-dependent.
-
-
Catalyst Degradation: Although generally stable, the B-C bond in boronic acids can be susceptible to cleavage (protodeboronation), especially under harsh conditions or in the presence of certain metals.[3]
-
Solution: Avoid excessively high temperatures or strongly acidic/basic conditions unless specified for your transformation. If using metal co-catalysts, be aware of potential degradation pathways.[3]
-
-
Substrate Inhibition: Some substrates may coordinate too strongly with the boron center, forming a stable, unreactive complex and effectively poisoning the catalyst.
-
Solution: Monitor the reaction using in situ techniques like ¹¹B NMR to observe the state of the catalyst. If a single, unchanging resonance corresponding to a boronate ester is observed, substrate inhibition may be occurring. Adjusting stoichiometry or temperature may help shift the equilibrium.
-
Below is a troubleshooting workflow to diagnose low-yield reactions.
Sources
impact of substrate purity on (S)-BoroPro-(-)-Pinanediol-HCl reactions
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support resource for (S)-BoroPro-(-)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to address the critical impact of substrate purity on experimental success. In the world of complex organic synthesis, particularly in pharmaceutical development, the purity of starting materials is a foundational determinant of success, directly influencing reaction yield, product quality, and reproducibility.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate challenges and optimize your reactions.
Troubleshooting Guide: Diagnosing and Solving Purity-Related Reaction Failures
This section addresses specific experimental issues in a question-and-answer format, focusing on purity as the root cause.
Question 1: My Suzuki-Miyaura coupling reaction has stalled, showing low or no conversion of the starting materials. How can substrate purity be the cause?
Answer:
Low or no conversion is one of the most common failures in cross-coupling reactions, and it is frequently linked to the purity of the boronic ester substrate. Several impurities can inhibit or halt the catalytic cycle.
Potential Purity-Related Causes & Solutions:
-
Cause A: Hydrolysis to the Corresponding Boronic Acid
-
Explanation: this compound, like many boronic esters, is susceptible to hydrolysis, especially when exposed to moisture during storage, sample preparation, or the reaction itself.[2][3] The resulting boronic acid is often less reactive or can undergo competitive, non-productive reactions. Typical reversed-phase HPLC analysis can even promote this degradation on-column, giving a misleading purity assessment.[3][4][5][6]
-
Solution:
-
Strict Anhydrous Technique: Handle the reagent under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is flame- or oven-dried.
-
Proper Purity Analysis: Use analytical techniques that minimize hydrolysis, such as non-aqueous capillary electrophoresis (NACE) or specialized HPLC methods using aprotic diluents and highly basic mobile phases.[2][3][4]
-
Fresh Reagent: Use a freshly opened bottle of the reagent or a sample that has been stored meticulously in a desiccator.
-
-
-
Cause B: Residual Inorganic Salts or Acids from Synthesis
-
Explanation: The synthesis of the BoroPro reagent may leave behind residual acids (like HCl from the salt form) or other salts. These can interfere with the delicate pH balance of the Suzuki reaction, which is critically dependent on the base used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] An incorrect pH can hinder the crucial transmetalation step of the catalytic cycle.
-
Solution:
-
Purity Verification: Check the certificate of analysis (CoA) for information on inorganic impurities. If suspected, perform a simple aqueous extraction on a small sample and check the pH.
-
Base Screening: If you suspect acidic impurities, you may need to screen different bases or use a slight excess of your chosen base to neutralize the contaminant before it affects the reaction.
-
-
-
Cause C: Catalyst Poisons
-
Explanation: Impurities containing functional groups that can coordinate strongly to the palladium catalyst, such as unprotected primary amines or sulfur-containing compounds, can act as catalyst poisons.[8] These impurities, even at trace levels, can bind to the palladium center and deactivate it, preventing it from participating in the catalytic cycle.
-
Solution:
-
High-Purity Substrates: Source your this compound from a reputable supplier with stringent quality control and detailed purity specifications.[1]
-
NMR and LC-MS Analysis: Analyze the incoming material by ¹H NMR and LC-MS to screen for unexpected signals or masses that could correspond to catalyst-poisoning functionalities.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low conversion.
Question 2: My reaction produces significant side products, such as homocoupled boronic ester or protodeboronated starting material. Can this be due to purity issues?
Answer:
Yes, the formation of side products is a classic sign that your reaction conditions are suboptimal, often exacerbated by impurities.
Potential Purity-Related Causes & Solutions:
-
Cause A: Protodeboronation
-
Explanation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is primarily caused by the presence of water, which can be introduced with impure reagents or solvents.[7]
-
Solution: As with low conversion issues, the solution is rigorous adherence to anhydrous techniques. Ensure your this compound is dry and that your reaction solvents and base are anhydrous grade.
-
-
Cause B: Homocoupling (Glaser-Hay type side reaction)
-
Explanation: This side reaction forms a dimer of your boronic ester. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state and lead to non-productive catalytic cycles.[9] While not a direct result of substrate impurity, an impure substrate that has been handled improperly (i.e., exposed to air) will be more problematic.
-
Solution:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the palladium catalyst.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.
-
-
Impact of Impurities on the Suzuki-Miyaura Catalytic Cycle
Caption: How water and catalyst poisons disrupt the ideal catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is the ideal purity level for this compound in sensitive applications like drug development?
For GMP or late-stage development applications, a purity level of >99.5% is often required. For early-stage discovery, >98% may be acceptable, but researchers must be aware that even small impurities can significantly affect reaction outcomes and data interpretation.[1]
Q2: My CoA shows 98% purity by HPLC. Why is my reaction still failing?
The standard HPLC method might not be telling the whole story. As mentioned, boronic esters can hydrolyze during analysis.[3][4] The 98% value might not account for non-UV active impurities (like inorganic salts) or water content. It is crucial to use multiple analytical methods for a complete purity profile, including ¹H NMR for structural confirmation and detection of organic impurities, and Karl Fischer titration for water content.
Q3: How should I properly store and handle this compound to maintain its purity?
Store the compound in a tightly sealed container, preferably under an inert atmosphere. Keep it in a refrigerator or freezer (as per supplier recommendation) and inside a desiccator to protect it from moisture. When using the reagent, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: Are there any known safety concerns with boronic acid impurities?
Yes. A significant number of boronic acids and their derivatives have been found to be mutagenic in the Ames test.[10] The proposed mechanism involves the generation of organic radicals through oxidation.[11] Therefore, ensuring high purity not only improves reaction performance but also minimizes potential exposure to genotoxic impurities (GTIs), a critical consideration in pharmaceutical development.
Experimental Protocols & Data
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a quick way to assess the structural integrity and presence of major organic impurities.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃, d₆-DMSO). Use of a freshly opened ampoule of solvent is recommended.
-
Internal Standard (Optional, for qNMR): Add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 30 seconds to allow for accurate integration of all signals.
-
Analysis:
-
Integrate the characteristic peaks of the BoroPro-pinanediol structure and compare them to the expected ratios.
-
Look for signals corresponding to free pinanediol or the deboronated proline derivative.
-
Scan the baseline for small peaks that may represent process impurities from the synthesis.
-
Table 1: Impact of Substrate Purity on a Model Suzuki-Miyaura Reaction
(Data is illustrative, based on common experimental outcomes)
| Purity of this compound | Main Impurity | Reaction Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| >99.5% | None detected | 90-95% | <1% | <2% |
| 98% | 1.5% Boronic Acid (from hydrolysis) | 65-75% | 5-10% | <3% |
| 95% | 3% Boronic Acid, 1% Unidentified | 30-40% | >15% | 5-8% |
| 98% (with 0.5% amine impurity) | 0.5% Aniline derivative | <5% (Stalled) | N/A | N/A |
This table clearly demonstrates that even a few percentage points of impurity, particularly hydrolyzed starting material or a catalyst poison, can drastically reduce the yield of the desired product and increase the formation of side products.
References
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
- This compound | 149716-73-4 - Smolecule.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar.
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- The Things You Need To Know About Boronic Acids - openPR.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. openpr.com [openpr.com]
catalyst deactivation and regeneration in proline-based catalysis
A Senior Application Scientist's Guide to Catalyst Deactivation and Regeneration
Welcome to the technical support center for proline-based catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration. Authored from the perspective of a Senior Application Scientist, this resource synthesizes field-proven insights with established scientific principles to provide actionable solutions for your experimental challenges.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during proline-catalyzed reactions.
Q1: My reaction yield and/or enantioselectivity (ee) have dropped significantly after the first run. Is my catalyst deactivated?
A1: A drop in performance is a classic indicator of catalyst deactivation or inhibition. Several factors could be at play. The primary culprits are often product inhibition, where the newly formed molecule strongly binds to the catalyst, or the formation of off-cycle, non-productive species.[1] Less common, but possible, are thermal degradation if the reaction temperature is too high, or poisoning from impurities in your reagents or solvent.[2][3]
Q2: I am using an immobilized (heterogeneous) proline catalyst, and its activity is decreasing with each cycle. Can it be regenerated?
A2: Yes, in many cases, immobilized proline catalysts can be regenerated. The reusability of heterogeneous catalysts is a key advantage, but a gradual loss of activity is common.[4] Deactivation is often due to the blockage of active sites by products or byproducts, or in some cases, the slow leaching of the proline moiety from the support.[5][6] Regeneration typically involves washing the support with specific solvents or mild acid/base solutions to remove the inhibiting species.[7]
Q3: What is the precise role of water in my reaction? I've seen reports where it helps and others where it hurts.
A3: The role of water is complex and highly context-dependent. In some proline-catalyzed reactions, a controlled amount of water can be beneficial. It can accelerate the hydrolysis of the iminium intermediate to regenerate the catalyst and release the product, completing the catalytic cycle.[4][5] However, excess water can interfere with the crucial enamine formation step or disrupt the hydrogen-bonding network in the transition state, leading to lower rates and reduced enantioselectivity.[8][9] The optimal water content is a delicate balance that often needs to be determined empirically for each specific reaction.
Q4: My reaction has stalled. Besides catalyst deactivation, what else should I check?
A4: Before concluding that the catalyst is irreversibly deactivated, it's crucial to verify other reaction parameters.
-
Reagent Purity: Ensure the purity of your starting materials and solvent. Trace acidic or basic impurities can interfere with the catalysis.[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. While typical loadings are 10-30 mol%, this may require optimization.[2][10]
-
Reaction Time & Temperature: The reaction may simply be slow. Monitor its progress over a longer period. Lower temperatures favor enantioselectivity but decrease the reaction rate.[2][11]
Part 2: Understanding Catalyst Deactivation Mechanisms
Effective troubleshooting begins with understanding the root cause of the problem. Proline catalysts can lose activity through several distinct pathways.
Mechanism 1: Product Inhibition
This is one of the most common modes of deactivation in catalysis. The product of the reaction has a structural affinity for the catalyst's active site. It binds to the proline, often through hydrogen bonding or acid-base interactions, forming a stable complex that is slow to dissociate. This sequestering of the catalyst prevents it from re-entering the catalytic cycle.[1] This is particularly prevalent in reactions that convert a ketone to a more Lewis-basic amide or lactam.[1]
Mechanism 2: Formation of Off-Cycle Species (Parasitic Equilibria)
The catalytic cycle involves a series of equilibrium steps. Sometimes, intermediates can be diverted into non-productive, or "parasitic," equilibria. In proline catalysis, a well-known example is the formation of oxazolidinones from the reaction of proline with a ketone or aldehyde substrate.[12][13] While initially thought to be purely a deactivation pathway, some research suggests this reversible formation may help keep the catalyst in solution, but it undeniably reduces the concentration of active catalyst at any given moment.[13]
Mechanism 3: Thermal Degradation
L-proline, like all amino acids, is susceptible to thermal degradation at elevated temperatures. While stable under many common reaction conditions, prolonged exposure to high temperatures (e.g., >150-200°C) can lead to decarboxylation or other decomposition pathways, irreversibly destroying the catalyst.[3][14] For immobilized catalysts, the thermal stability of the support material also comes into play.[4]
Mechanism 4: Leaching and Support Degradation (Immobilized Catalysts)
For heterogeneous systems, deactivation can occur via physical loss of the catalyst.
-
Leaching: The covalent or non-covalent bond anchoring the proline derivative to the support can break, causing the active species to dissolve into the reaction medium.
-
Support Degradation: The support material itself (e.g., silica, polymer) may not be stable under the reaction conditions, leading to pore collapse or dissolution, which traps the catalyst or alters its chemical environment.
Diagram: Proline Catalytic Cycle and Key Deactivation Pathways
The following diagram illustrates the primary enamine catalytic cycle for an aldol reaction and shows where deactivation pathways typically branch off.
Caption: Proline catalytic cycle with off-cycle deactivation pathways.
Part 3: Catalyst Regeneration Protocols
Regaining catalytic activity is often possible with the right procedure. The appropriate method depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the suspected deactivation mechanism.
Regeneration of Homogeneous Proline Catalyst
Regenerating a soluble catalyst is challenging as it's mixed with the product and reagents. The focus here is typically on recovery rather than true regeneration. If product inhibition is the cause, altering workup conditions (e.g., pH adjustment, extraction with a different solvent) can sometimes break the catalyst-product complex, allowing for recovery, though purity may be an issue.
Regeneration of Immobilized Proline Catalyst
Heterogeneous catalysts are prime candidates for regeneration. After filtering the catalyst from the reaction mixture, a series of washing steps can remove inhibitors and restore activity.
Table 1: Performance of a Reusable Silica-Supported Proline Catalyst
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| 1 | 98 | 99 | Fresh catalyst |
| 2 | 95 | 99 | Minor drop in yield |
| 3 | 82 | 97 | Significant performance loss |
| Regeneration | - | - | Protocol 1 Applied |
| 4 | 96 | 99 | Activity largely restored |
| 5 | 92 | 98 | Performance drop resumes |
Experimental Protocol 1: General Regeneration of Silica-Supported Proline
This protocol is designed to remove adsorbed organic species (products, byproducts) from a silica-supported proline catalyst.
Objective: To restore the catalytic activity of a deactivated silica-supported proline catalyst.
Materials:
-
Deactivated silica-supported proline catalyst
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
0.1 M HCl solution (optional, for stubborn basic inhibitors)
-
0.1 M NaHCO₃ solution (optional, for neutralization)
-
Sintered glass funnel or filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Isolation: After the reaction, isolate the catalyst by filtration. Wash thoroughly with the reaction solvent to remove residual reactants and products.
-
Solvent Wash (Non-polar): Suspend the catalyst in DCM (approx. 10 mL per 1 g of catalyst). Stir or gently agitate the slurry for 15-20 minutes at room temperature. Filter the catalyst. This step removes non-polar organic residues.
-
Solvent Wash (Polar): Suspend the catalyst in MeOH (approx. 10 mL per 1 g of catalyst). Stir for 15-20 minutes. Filter the catalyst. This step removes more polar organic species. Repeat this wash 2-3 times.
-
Aqueous Wash: Wash the catalyst with deionized water to remove any salts or highly polar impurities.
-
(Optional) Acid/Base Wash: If product inhibition is strong and the product is basic, a mild acid wash can be effective.
-
Suspend the catalyst in 0.1 M HCl and stir for 10 minutes.
-
Filter and immediately wash with deionized water until the filtrate is neutral (check with pH paper).
-
Wash with 0.1 M NaHCO₃ to ensure the proline's carboxylic acid is deprotonated, followed by a final wash with deionized water.
-
-
Drying: Dry the catalyst thoroughly under high vacuum at 40-60°C for several hours until a constant weight is achieved. Improper drying can leave residual water, which may affect the next reaction.[9]
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
Diagram: Workflow for Immobilized Catalyst Regeneration
Caption: Decision workflow for regenerating an immobilized proline catalyst.
Part 4: Advanced Troubleshooting Guide
Use this guide when simple regeneration fails or to diagnose specific performance issues.
| Symptom | Potential Cause(s) | Suggested Diagnostic & Action Plan |
| Gradual decrease in both yield and ee over multiple cycles. | Catalyst Leaching: The proline moiety is slowly washing off the support. | Action: Analyze the filtrate/supernatant from each cycle (e.g., via NMR or LC-MS) to detect dissolved proline species. Solution: If leaching is confirmed, the catalyst-support linkage is not robust enough. Consider re-synthesis with a more stable linker or a different immobilization method (e.g., covalent grafting over impregnation).[4] |
| Yield drops but ee remains high. | Site Blocking/Fouling: Active sites are being blocked by non-chiral species (e.g., polymers, tars). The remaining accessible sites are still effective. | Action: Use the full regeneration protocol (Protocol 1), including the optional acid wash. Diagnostic: Characterize the spent catalyst with techniques like TGA (to see organic buildup) or BET (to check for pore blocking). |
| Ee drops significantly but yield is less affected. | Racemization or Achiral Pathway: A background, non-catalyzed, or impurity-catalyzed reaction is occurring. Alternatively, the chiral environment of the catalyst is compromised. | Action: Check reagent purity rigorously. Ensure no strong acid/base impurities are present.[2][11] Run a control reaction without the proline catalyst to quantify the background reaction rate. Lowering the reaction temperature often improves ee.[2] |
| Catalyst changes color or texture. | Support Degradation or Strong Adsorption: The support may be unstable, or a colored byproduct is irreversibly binding. | Action: Characterize the spent catalyst (SEM, XRD) to check for morphological changes to the support.[7] If a colored species is present, try washing with a broader range of solvents or a complexing agent. The support may be incompatible with the reaction conditions. |
References
- Carvalho, G. S. G. de, et al. (2025). "Heterogeneous organocatalysis: the proline case." RSC Publishing.
- (2013). "Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents." RSC Publishing.
- (2025).
- Zotova, N., et al. (2007). "Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- (2025).
- (2025). "New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction." MDPI.
- Carvalho, G. S. G. de, et al. (2025). "Heterogeneous organocatalysis: the proline case." PMC - PubMed Central - NIH.
- Iannazzo, D., et al. (2018). "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction." MDPI.
- Kröger, M., et al. (2018).
- "Proline-c
- North, M. (2016). "Proline as an Asymmetric Organocatalyst." Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
- Javed, I., et al. (2015). "Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction." PMC.
- Barbato, S., et al. (2010). "Deactivation of metal catalysts in liquid phase organic reactions.
- "Complete thermal degradation of proline.
- Schnitzer, T., & Wennemers, H. (2020). "Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions.
Sources
- 1. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Aldol Additions
Welcome to the technical support center for troubleshooting aldol additions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diastereoselectivity in their aldol reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and interpretation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each issue is followed by a step-by-step guide to diagnose and resolve the problem.
Q1: My aldol reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. What are the likely causes and how can I fix this?
A 1:1 diastereomeric ratio is a common and frustrating outcome. It suggests that the transition states leading to both the syn and anti products are of similar energy. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Poor Enolate Geometry Control: The geometry of your enolate (Z vs. E) is a primary determinant of the diastereomeric outcome.[1] A mixture of enolate geometries will likely lead to a mixture of diastereomeric products.
-
Flexible Transition State: The reaction may be proceeding through an open-chain transition state rather than a well-defined, chair-like Zimmerman-Traxler transition state.[2] This lack of a constrained geometry leads to poor stereocontrol.
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the small energy differences between the diastereomeric transition states, leading to a loss of selectivity.[3][4]
-
Inappropriate Metal Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+, Mg2+, Zn2+, B3+) plays a crucial role in organizing the transition state.[5] Lithium enolates, for instance, can sometimes lead to lower selectivity compared to boron enolates due to longer metal-oxygen bond lengths and a less "tight" transition state.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocols:
-
Protocol for Kinetic Lithium Enolate Formation:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve your ketone or ester (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq.) dropwise while maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[7]
-
Slowly add the aldehyde (1.0 eq.) to the enolate solution at -78 °C.
-
Stir for 1-3 hours at -78 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
-
Protocol for Boron Enolate Formation (Evans Aldol):
-
Dissolve the N-acylated Evans auxiliary (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf) (1.1 eq.) dropwise, followed by triethylamine (Et₃N) (1.2 eq.).
-
Stir at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq.) and stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a phosphate buffer (pH 7).
-
Q2: I'm observing the opposite of the expected diastereoselectivity. What could be the cause?
Observing a reversal of the expected diastereoselectivity can be perplexing. The Zimmerman-Traxler model is a powerful predictive tool, but certain conditions can lead to deviations.
Potential Causes for Selectivity Reversal:
-
Chelation Control vs. Felkin-Anh Model: In substrates with a chelating group (e.g., an α- or β-alkoxy group), the metal counterion can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group.[8] This can lock the conformation of the aldehyde and lead to attack from the opposite face compared to what the standard Felkin-Anh model would predict.[8][9]
-
Incorrect Assumption of Enolate Geometry: You may be forming the opposite enolate geometry to what you assume. For example, the choice of base and solvent can significantly influence the E/Z ratio.
-
Open vs. Closed Transition State: Certain combinations of substrates and reagents may favor an open transition state, which can lead to different stereochemical outcomes than the closed Zimmerman-Traxler model.[10]
Diagnostic Steps:
-
Analyze Your Substrate for Chelating Groups: Look for α- or β-heteroatoms (O, N, S) on your aldehyde. If present, consider if your metal counterion is a good chelator (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺).[8]
-
Verify Enolate Geometry: If possible, use spectroscopic methods (e.g., NMR) to determine the geometry of your enolate before adding the aldehyde.
-
Experiment with Non-Chelating Conditions: To test for chelation control, switch to a non-chelating Lewis acid like BF₃·OEt₂ or use a bulky silyl protecting group on a hydroxyl moiety, which is a poor chelator.[8][11]
Q3: My diastereoselectivity is moderate (e.g., 3:1 to 5:1), but I need it to be much higher for a synthetic application. How can I enhance it?
Improving a moderately selective reaction to a highly selective one often involves fine-tuning the reaction conditions to further stabilize one transition state over the other.
Strategies for Enhancing Diastereoselectivity:
| Strategy | Principle | Recommended Action |
| "Tighten" the Transition State | Shorter metal-oxygen bonds lead to a more compact transition state, amplifying steric interactions and increasing the energy difference between diastereomeric transition states.[12] | Switch from a lithium enolate to a boron enolate. Boron-oxygen bonds are significantly shorter than lithium-oxygen bonds, often leading to a dramatic increase in diastereoselectivity.[5][13] |
| Increase Steric Bulk | Increasing the steric demand of the substituents on the enolate or the aldehyde can magnify the energetic penalty of unfavorable interactions in the transition state. | If possible, use a bulkier protecting group or a more sterically demanding enolate precursor. |
| Employ a Chiral Auxiliary | Chiral auxiliaries, such as Evans' oxazolidinones, create a highly ordered, rigid transition state that forces the reaction to proceed through a single, low-energy pathway.[14][15][16] | The Evans aldol reaction is a reliable method for achieving exceptionally high levels of diastereoselectivity, often >95:5.[16][17] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the structure of the transition state.[18][19] | Use non-coordinating, aprotic solvents like THF or diethyl ether.[20][21][22] These solvents are less likely to interfere with the metal center's coordination in the Zimmerman-Traxler transition state. |
Frequently Asked Questions (FAQs)
Q1: What is the Zimmerman-Traxler model and how does it predict the stereochemical outcome of an aldol addition?
The Zimmerman-Traxler model, proposed in 1957, is a cornerstone concept for rationalizing the stereochemical outcome of aldol reactions involving metal enolates.[1][23] It postulates that the reaction proceeds through a highly ordered, six-membered chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][24]
The key principle is that substituents on the chair-like transition state will preferentially occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[23][25] This conformational preference directly dictates the relative stereochemistry of the newly formed stereocenters in the aldol product.
-
Z-enolates generally lead to syn-aldol products . In the chair-like transition state, the R¹ group of a Z-enolate is in a pseudo-equatorial position. To avoid a high-energy 1,3-diaxial interaction, the R² group of the aldehyde also adopts a pseudo-equatorial orientation, resulting in a syn relationship between the newly formed hydroxyl group and the R¹ substituent.[1]
-
E-enolates generally lead to anti-aldol products . For an E-enolate, the R¹ group is in a pseudo-axial position. To minimize steric clash, the R² group of the aldehyde orients itself in a pseudo-equatorial position, leading to an anti diastereomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. youtube.com [youtube.com]
- 16. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00054H [pubs.rsc.org]
- 19. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 21. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Tale of Two Boron Compounds: A Comparative Guide to (S)-BoroPro-(-)-Pinanediol-HCl and Oxazaborolidines in Modern Synthesis and Chemical Biology
In the landscape of advanced chemical tools, boron-containing compounds have carved out a significant and diverse niche. From catalyzing reactions with exquisite stereocontrol to selectively inhibiting critical biological processes, their utility is vast. This guide provides an in-depth comparison of two prominent classes of organoboron compounds: the chiral oxazaborolidine catalysts, cornerstones of asymmetric synthesis, and (S)-BoroPro-(-)-Pinanediol-HCl, a representative of the boronic acid derivatives increasingly vital in drug discovery and chemical biology.
While both originate from the unique chemistry of boron, their applications diverge significantly. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms, performance, and experimental protocols. We will explore the catalytic prowess of oxazaborolidines in creating chiral molecules and the targeted inhibitory power of boronic acids against specific enzymes, offering a clear delineation of their roles in the modern laboratory.
Section 1: Oxazaborolidines - Masters of Asymmetric Ketone Reduction
Chiral oxazaborolidines, particularly those popularized by Corey, Bakshi, and Shibata (CBS), are powerful organocatalysts renowned for their ability to facilitate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This transformation, known as the CBS reduction, is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules, including pharmaceuticals and natural products.[1][3]
Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction
The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures high stereoselectivity.[2][4][5] The catalyst, an oxazaborolidine, coordinates with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a catalytically active complex.[1] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst while activating the borane as a hydride donor.[2]
The prochiral ketone then coordinates to the Lewis acidic boron of the catalyst. The stereochemical outcome is dictated by the steric arrangement of the catalyst-ketone complex, which orients the ketone so that the hydride is delivered to one specific face.[2] This directed hydride transfer proceeds through a highly organized six-membered transition state, leading to the formation of the desired chiral alcohol with high enantiomeric excess (ee).[2]
Performance and Substrate Scope
The CBS reduction is highly effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[5] The enantioselectivity is consistently high, often exceeding 95% ee.[1] The choice of substituents on the oxazaborolidine catalyst can be tuned to optimize performance for specific substrates.[4]
| Ketone Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | >99 | 97 (R) | [6] |
| 1-Tetralone | (S)-2-Methyl-CBS-oxazaborolidine | 95 | 98 (R) | [7] |
| 2-Butanone | (S)-2-Methyl-CBS-oxazaborolidine | ~100 | 72 (R) | [6] |
| 4-Chloroacetophenone | In situ generated from lactam alcohol | 95 | 98 (R) | [7] |
| 4-Methoxyacetophenone | In situ generated from lactam alcohol | 92 | 91 (R) | [7] |
Table 1: Performance of Oxazaborolidine Catalysts in the Asymmetric Reduction of Various Ketones.
Experimental Protocol: Asymmetric Reduction of Acetophenone
The following protocol is a representative example of a CBS reduction using (S)-2-Methyl-CBS-oxazaborolidine.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Catalyst Activation: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Add anhydrous THF and cool the solution to 0 °C. To this, add borane-dimethyl sulfide complex (0.6 equivalents) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated catalyst solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature, then pour it into 1 M HCl.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Section 2: this compound - A Targeted Serine Protease Inhibitor
In contrast to the catalytic role of oxazaborolidines, this compound belongs to a class of boronic acid derivatives that act as potent and selective enzyme inhibitors.[8] These compounds are of significant interest in drug development and chemical biology for their ability to target the active sites of specific enzymes, particularly serine proteases.[9][10]
Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood clotting, and inflammation. They are characterized by a catalytic triad in their active site, which includes a highly nucleophilic serine residue.
Boronic acids, such as the active form of this compound, act as transition-state analog inhibitors.[9] The boron atom is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a reversible, covalent tetrahedral adduct, which mimics the natural transition state of peptide bond hydrolysis.[4] This stable complex effectively blocks the active site and inhibits the enzyme's function. The interaction is often further stabilized by a dative bond between the boron and the nitrogen of a nearby histidine residue in the catalytic triad.[10]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination: The Role of (S)-BoroPro-(-)-Pinanediol-HCl in NMR-Based Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and the quality control of chiral molecules. The differential pharmacological and toxicological profiles of enantiomers demand robust and accurate analytical methodologies. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the chiral derivatizing agent (S)-BoroPro-(-)-Pinanediol-HCl against established chromatographic techniques. We will explore the underlying principles, present detailed experimental protocols, and offer a quantitative performance comparison to empower you in selecting the optimal method for your analytical challenges.
The Principle of Chiral Derivatization with this compound
The determination of enantiomeric excess by NMR spectroscopy hinges on a fundamental principle: converting a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers possess different physical and chemical properties and, crucially, exhibit distinct signals in their NMR spectra.[1]
This compound is a chiral derivatizing agent (CDA) specifically designed for the analysis of chiral primary and secondary amines, as well as other nucleophilic functional groups. The reaction of a racemic or scalemic amine with the enantiomerically pure this compound results in the formation of two diastereomeric boronate ester complexes. These diastereomers, having different spatial arrangements, will experience different magnetic environments within the NMR spectrometer, leading to a separation of their corresponding proton or other relevant nuclei signals. The ratio of the integrated areas of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a straightforward calculation of the enantiomeric excess.[2]
The general reaction scheme involves the condensation of the chiral amine with the boronic acid moiety of the derivatizing agent, facilitated by the pinanediol scaffold which imparts the necessary chirality for differentiation.
Head-to-Head Comparison: NMR with this compound vs. Chiral Chromatography
The choice of an analytical technique for ee determination is a critical decision, influenced by factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation.[3] While chiral chromatography is often considered the gold standard for its high resolving power, NMR spectroscopy with a suitable CDA offers a rapid and often non-destructive alternative.[4]
| Feature | NMR with this compound | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of diastereomers with distinct NMR signals.[5] | Differential interaction with a chiral stationary phase.[3] | Differential interaction with a chiral stationary phase.[3] |
| Sample Preparation | Simple mixing and reaction in an NMR tube. | Dissolution in a suitable mobile phase. | May require derivatization for volatility. |
| Analysis Time | 5-15 minutes per sample (post-derivatization).[4] | 15-60 minutes per sample.[4] | 10-40 minutes per sample. |
| Sensitivity (LOD/LOQ) | Generally lower, dependent on analyte concentration and magnetic field strength.[4] | Generally higher, with LODs around 1.5 µg/mL achievable.[4] | Very high for volatile compounds. |
| Precision/Reproducibility | Good, with reproducibilities of ±0.5% or better reported for similar methods.[4] | Excellent, with RSDs below 7.2% achievable.[4] | Excellent for automated systems. |
| Method Development | Can be rapid, involving a straightforward derivatization.[4] | Can be time-consuming, requiring screening of columns and mobile phases.[4] | Requires optimization of temperature programs and columns. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[4] | High, dependent on flow rate and run time. | Low (carrier gas). |
| Non-destructive | Yes, the sample can often be recovered. | Yes, with fraction collection. | No, the sample is typically destroyed. |
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative workflows for determining enantiomeric excess using this compound with NMR and a comparative method using chiral HPLC.
Protocol 1: Enantiomeric Excess Determination of a Chiral Amine using this compound and ¹H NMR
This protocol is a representative method for the derivatization of a chiral primary amine. Optimization may be required for different substrates.
Materials:
-
This compound
-
Chiral amine sample (e.g., 1-phenylethylamine)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation of the Derivatizing Agent Solution: In a clean, dry vial, dissolve a slight molar excess (e.g., 1.1 equivalents) of this compound in approximately 0.6 mL of CDCl₃.
-
Sample Preparation: In a separate vial, accurately weigh a known amount of the chiral amine sample (e.g., 5-10 mg, 1.0 equivalent) and dissolve it in a minimal amount of CDCl₃.
-
Derivatization Reaction: Transfer the chiral amine solution to the vial containing the this compound solution.
-
Mixing and Equilibration: Gently vortex the mixture for approximately 30 seconds to ensure homogeneity. Allow the reaction to proceed at room temperature for 5-10 minutes. The formation of the diastereomeric boronate esters is typically rapid.
-
NMR Analysis: Transfer the reaction mixture to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers. Protons in close proximity to the newly formed stereocenter are often the most diagnostic.
-
Integrate the areas of the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100
-
Causality Behind Experimental Choices:
-
Molar Excess of CDA: Using a slight excess of the chiral derivatizing agent ensures complete derivatization of the analyte, preventing inaccurate ee determination due to unreacted enantiomers.
-
Deuterated Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H NMR spectrum.
-
High-Field NMR: A higher magnetic field strength generally leads to better signal dispersion, which is crucial for resolving the signals of the diastereomers.
Protocol 2: Enantiomeric Excess Determination using Chiral HPLC
This is a general workflow and specific conditions will vary depending on the analyte and the chiral stationary phase.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio will need to be optimized for the specific separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: An appropriate UV wavelength where the analyte has strong absorbance.
-
Column Temperature: Ambient or controlled temperature.
Procedure:
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the chiral amine in the mobile phase.
-
Injection: Inject a known volume of the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for the NMR method, substituting peak areas for integration values.
-
Visualizing the Workflow
The Underlying Chemistry: A Mechanistic View
The reaction between the chiral amine and this compound proceeds through the formation of a tetracoordinate boron intermediate, which then eliminates water to form the stable diastereomeric boronate esters. The pinanediol moiety acts as a chiral auxiliary, creating a diastereomeric relationship that is readily observable by NMR.
Conclusion
Both NMR spectroscopy with this compound and chiral chromatography are powerful techniques for the determination of enantiomeric excess. The choice between them is dictated by the specific needs of the analysis.
-
NMR with this compound is an excellent choice for:
-
Rapid analysis and high-throughput screening.
-
Reaction monitoring.
-
When only small amounts of sample are available.
-
When a non-destructive method is preferred.
-
-
Chiral Chromatography (HPLC and GC) remains the method of choice for:
-
High-accuracy and high-precision quantitative analysis.
-
Baseline separation of enantiomers.
-
Analysis of trace enantiomeric impurities.
-
Validated quality control methods in regulated environments.
-
For a comprehensive and robust determination of enantiomeric excess, particularly in a research and development setting, the orthogonal application of both techniques can provide the highest level of confidence in the analytical results.
References
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- NMR determination of enantiomeric excess.
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of (S)-BoroPro-(-)-Pinanediol-HCl Reactions
In the landscape of modern drug development and asymmetric synthesis, the precise control and validation of stereochemistry are not merely procedural details—they are fundamental to ensuring efficacy, safety, and reproducibility. Chiral molecules, particularly amino acid derivatives, form the backbone of countless pharmaceuticals. Among the sophisticated reagents enabling stereocontrolled synthesis, (S)-BoroPro-(-)-Pinanediol-HCl has emerged as a valuable building block, especially in the development of protease inhibitors.[1] Its unique structure, combining a proline scaffold with a boronic acid masked as a pinanediol ester, offers a powerful tool for introducing chirality.
However, the synthesis of a chiral molecule is only half the battle; rigorous validation of its stereochemical integrity is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical outcome of reactions involving this compound. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Reagent: Understanding this compound
The efficacy of this reagent stems from the synergy of its three components:
-
The (S)-Proline Scaffold: A foundational chiral building block prevalent in bioactive molecules.
-
The Boronic Acid Moiety: A versatile functional group that can form reversible covalent bonds with the active site serine residues of proteases, making it a key pharmacophore for enzyme inhibitors.[1]
-
The (-)-Pinanediol Chiral Auxiliary: Derived from naturally abundant (-)-α-pinene, this rigid, bicyclic diol provides a sterically defined environment around the boron atom. This rigidity is crucial for directing the stereochemical course of subsequent reactions, such as the Matteson homologation, often achieving diastereomeric ratios exceeding 100:1.[2][3] Furthermore, pinanediol boronic esters are among the most thermodynamically stable boronic esters, which enhances their bench stability and simplifies handling compared to free boronic acids or other less stable esters.[4][5]
The primary challenge after a reaction is to confirm that the desired stereoisomer has been produced with high fidelity—a task that requires robust and orthogonal analytical methods.
Comparative Analysis of Stereochemical Validation Techniques
The choice of an analytical technique is a critical decision driven by factors such as the nature of the analyte, available instrumentation, sample throughput requirements, and the need for absolute configuration assignment. We will compare the three most common and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC).
| Technique | Principle of Separation/Differentiation | Typical Sample Preparation | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Dissolution in a suitable mobile phase-compatible solvent. Derivatization may be required if the analyte lacks a chromophore.[6][7] | Direct separation of enantiomers, highly accurate and precise for determining enantiomeric excess (e.e.), well-established methods. | Can require extensive method development (column and mobile phase screening), CSPs can be expensive and sensitive to conditions. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), resulting in chemically distinct and resolvable signals. | Reaction with a CDA (e.g., Mosher's acid) or dissolution with a CSA. Sample must be pure. | Provides structural information, can sometimes be used to determine absolute configuration, ubiquitous in chemistry labs. | Indirect method, requires a pure sample, derivatization must go to completion without kinetic resolution, spectral overlap can complicate analysis.[8] |
| Chiral GC | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase in a heated column. | Two-step derivatization is often required: esterification of the carboxyl group and acylation of the amino group to increase volatility.[9] | High resolution and sensitivity, short analysis times, established for many amino acid derivatives. | Limited to thermally stable and volatile compounds, derivatization is almost always necessary and can introduce side products. |
Experimental Workflows & Protocols
To provide a practical context, we will consider a hypothetical reaction: the nucleophilic addition of an organometallic reagent to the this compound, followed by deprotection and analysis of the resulting chiral proline derivative.
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol is often the gold standard for e.e. determination due to its accuracy and direct nature. For proline derivatives, polysaccharide-based columns are highly effective.[10]
Rationale: The chiral stationary phase creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for separation and quantification.
-
Instrumentation & Materials:
-
Step-by-Step Methodology:
-
Method Development (using Racemic Standard):
-
Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
-
Start with a standard mobile phase, such as 90:10 Hexane:Ethanol with 0.1% TFA. The TFA is crucial for obtaining good peak shapes.[6][7]
-
Inject the standard and monitor the chromatogram. Adjust the mobile phase composition (ratio of polar to non-polar solvents) to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.
-
-
Sample Preparation:
-
Accurately prepare a solution of your purified reaction product at the same concentration as the standard.
-
-
Analysis:
-
Inject the sample onto the column using the optimized method.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the major and minor enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
-
-
Protocol 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This method serves as an excellent orthogonal validation technique. By reacting the chiral product with a chiral agent, you create diastereomers which are, by definition, chemically different and should have distinct NMR signals.
Rationale: The CDA, such as Mosher's acid chloride, reacts with the amine of the proline derivative to form a pair of diastereomeric amides. The anisotropic effect of the phenyl ring in the Mosher's moiety causes different chemical shifts for nearby protons in the two diastereomers, allowing for quantification via integration.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, asymmetric synthesis stands as a cornerstone methodology. Among the various strategies to control stereochemistry, the use of chiral auxiliaries remains a robust, reliable, and well-established approach.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2][3] After the desired chiral center is established, the auxiliary is removed and can, in ideal cases, be recovered for reuse.
This guide provides an in-depth comparison of three of the most influential and widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams. We will delve into their mechanisms of stereoinduction, compare their performance across key asymmetric transformations with supporting experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle of this strategy is the conversion of a prochiral substrate into a chiral molecule through covalent bonding with the auxiliary. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then reacts with a reagent under facial control, leading to the formation of a new stereocenter with high diastereoselectivity. The resulting diastereomers can be separated, and subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: The Gold Standard for Asymmetric Aldol and Alkylation Reactions
Introduced by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[2][4] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries provide exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[2][5][6]
Mechanism of Stereoinduction
The high degree of stereocontrol exerted by Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face. In the case of aldol reactions, the reaction proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model, to furnish the syn-aldol product with high diastereoselectivity.[7][8]
Caption: Stereocontrol in Evans' auxiliary-mediated reactions.
Performance Data
| Reaction Type | Substrate | Electrophile/Aldehyde | Base/Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 92 | >99:1 | [5] |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | - | 98:2 | [1][9] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 83 | 95:5 (syn:anti) | [10] |
| Aldol Reaction | N-Propionyl-(R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | TiCl₄, DIPEA | 85 | 3:1 (syn:anti) | [11] |
Experimental Protocol: Asymmetric Alkylation of (S)-4-benzyl-2-oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add propionic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with CH₂Cl₂. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.05 equiv) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.
-
Add a solution of lithium hydroxide (LiOH, 2.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction with ethyl acetate. The aqueous layer is then acidified with 1 M HCl and the chiral carboxylic acid is extracted with ethyl acetate.
Myers' Pseudoephedrine Amides: A Practical and Versatile Alternative
Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a highly practical and cost-effective method for the asymmetric alkylation of carboxylic acid derivatives.[3][12] Both enantiomers of pseudoephedrine are readily available and inexpensive, providing access to either enantiomer of the desired product.[3]
Mechanism of Stereoinduction
The Myers asymmetric alkylation relies on the formation of a dianionic Z-enolate upon deprotonation of the pseudoephedrine amide with a strong, non-nucleophilic base like LDA.[12] The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid, highly organized transition state. The phenyl group of the auxiliary effectively blocks one face of the enolate, directing the electrophile to the opposite face, leading to high diastereoselectivity.[12] The addition of lithium chloride is often crucial for achieving high yields and selectivities.[5]
Caption: Stereochemical model for Myers' asymmetric alkylation.
Performance Data
| Reaction Type | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | (1R,2R)-Pseudoephedrine propionamide | Methyl iodide | LDA, LiCl | 88 | >98:2 | [5] |
| Alkylation | (1R,2R)-Pseudoephedrine propionamide | Ethyl iodide | LDA, LiCl | 83 | >98:2 | [5] |
| Alkylation | (1R,2R)-Pseudoephedrine propionamide | Benzyl bromide | LDA, LiCl | 80 | >98:2 | [5] |
| Aldol Reaction | (S,S)-(+)-Pseudoephedrine propionamide | Isovaleraldehyde | LDA, then ZrCp₂Cl₂ | 75 | >95:5 (syn) | [13] |
Experimental Protocol: Asymmetric Alkylation using (+)-Pseudoephedrine
1. Amide Formation:
-
To a solution of (+)-pseudoephedrine (1.0 equiv) in anhydrous THF, add n-butyllithium (1.0 equiv) at 0 °C.
-
After stirring for 15 minutes, add the desired acyl chloride (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the pseudoephedrine amide, which is often crystalline and can be purified by recrystallization.
2. Diastereoselective Alkylation:
-
To a slurry of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (2.1 equiv) in THF dropwise.
-
Stir the resulting enolate solution for 1 hour at 0 °C.
-
Cool the reaction back to -78 °C and add the alkyl halide (1.5 equiv).
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
3. Cleavage to the Carboxylic Acid:
-
Dissolve the alkylated amide in a mixture of THF and 3 N aqueous sulfuric acid.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent to obtain the desired carboxylic acid.
-
The aqueous layer, containing the protonated pseudoephedrine, can be basified, and the auxiliary can be recovered by extraction.
Oppolzer's Sultams: Crystalline Auxiliaries for a Broad Range of Reactions
Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, offering a rigid and well-defined chiral environment.[14] A key advantage of this auxiliary is that the resulting N-acylated products are often highly crystalline, which can facilitate purification by recrystallization.[4] Oppolzer's sultams have been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[15][16][17]
Mechanism of Stereoinduction
The stereochemical outcome of reactions using Oppolzer's sultam is generally rationalized by a chelated transition state model. The metal cation (e.g., Li⁺, Na⁺, or a Lewis acid) coordinates to the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens, creating a rigid five-membered chelate. This conformation forces the R group of the acyl moiety into a pseudo-equatorial position, and the camphor skeleton effectively blocks one face of the enolate, directing the electrophile to the less hindered face.
Caption: Proposed chelated transition state for Oppolzer's sultam-mediated reactions.
Performance Data
| Reaction Type | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Diels-Alder | (E)-Crotonyl sultam | Cyclopentadiene | Et₂AlCl | 94 | >97.5:2.5 | [4] |
| Diels-Alder | Acryloyl sultam | Isoprene | TiCl₄ | 87 | 91:9 | [4] |
| Aldol Reaction | Propionyl sultam | Benzaldehyde | Et₂AlCl | 82 | 98:2 (syn) | [17] |
| Alkylation | Acetyl sultam | Allyl bromide | LDA | >95 | 96:4 | [18] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Acylation of the Sultam:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After 15 minutes, add crotonyl chloride (1.1 equiv) and stir the reaction for 30 minutes at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography or recrystallization.
2. Lewis Acid-Catalyzed Diels-Alder Reaction:
-
To a solution of the N-crotonyl sultam (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add diethylaluminum chloride (Et₂AlCl, 1.2 equiv) dropwise.
-
Stir for 15 minutes, then add freshly distilled cyclopentadiene (3.0 equiv).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis, and the product can be purified by flash chromatography or recrystallization.
3. Cleavage of the Auxiliary:
-
The chiral auxiliary can be removed under various conditions. For example, reductive cleavage with LiAlH₄ will yield the corresponding chiral alcohol. Hydrolytic cleavage with LiOH/H₂O₂ will provide the chiral carboxylic acid.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' oxazolidinones are renowned for their high and predictable stereocontrol in alkylation and aldol reactions, making them a frequent choice for the synthesis of polyketide natural products.[2]
-
Myers' pseudoephedrine amides offer a practical, economical, and highly efficient alternative, particularly for the asymmetric alkylation to produce a wide range of chiral carboxylic acid derivatives.[3]
-
Oppolzer's camphorsultams provide a robust and often crystalline platform, which can be advantageous for purification. They are versatile and have been successfully applied in a broader range of reactions, including cycloadditions.[16]
The selection of the most suitable auxiliary will depend on the specific transformation, the desired product, the cost and availability of the auxiliary, and the ease of its removal and recovery. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement these powerful tools in their synthetic endeavors.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127–2129. [Link]
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737–1739. [Link]
- Vicario, J. L.; Badía, D.; Carrillo, L. J. Org. Chem. 2000, 65 (12), 3754–3760. [Link]
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Ore
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc. 2010, 132, 35, 12438–12447. [Link]
- Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]
- Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergradu
- (-)-d-2,10-camphorsultam. Organic Syntheses. [Link]
- Overview of Evans Aldol Reaction Techniques - Coconote. [Link]
- Asymmetric Alkylation of Enol
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkyl
- Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]
- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
- CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Heterocycles. [Link]
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc. 1997, 119, 28, 6496–6511. [Link]
- Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary.
- Chem 115. Andrew G Myers Research Group. [Link]
- Chem252 (Lecture 1: Evans' Oxazolidinone) - YouTube. [Link]
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central. [Link]
- Meyers Asymmetric Alkylation - Asymmetric Synthesis - ChemTube3D. [Link]
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners.
- Camphorsultam - Wikipedia. [Link]
- Evaluation of a Pseudoephedrine Linker for Asymmetric Alkylations on Solid Phase. University of Manchester. [Link]
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. J. Am. Chem. Soc. 1995, 117, 4, 1179–1193. [Link]
- Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Scribd. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 13. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camphorsultam - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Chiral HPLC Analysis: Evaluating Boron-Based Derivatizing Agents Against Established Alternatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. High-Performance Liquid Chromatography (HPLC) remains a cornerstone of this analysis, and the use of chiral derivatizing agents (CDAs) to convert enantiomers into diastereomers for separation on achiral stationary phases is a widely adopted and robust strategy.
This guide provides an in-depth technical comparison of chiral derivatizing agents for the HPLC analysis of primary and secondary amines, with a particular focus on the emerging class of boron-based reagents, exemplified by compounds like (S)-BoroPro-(-)-Pinanediol-HCl, and their comparison with well-established alternatives such as Marfey's Reagent and o-Phthaldialdehyde (OPA) with a chiral thiol. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
The Principle of Chiral Derivatization for HPLC Analysis
Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties in an achiral environment, making their separation on standard HPLC columns challenging. Chiral derivatization circumvents this by reacting the enantiomeric mixture with an enantiomerically pure reagent to form diastereomers.[1] These diastereomers have distinct physical and chemical properties, allowing for their separation by conventional achiral reversed-phase HPLC.[1]
Established Methods for Chiral Amine Analysis
Before exploring the potential of boron-based reagents, it is essential to understand the performance of two widely used and well-characterized chiral derivatizing agents: Marfey's Reagent and OPA in conjunction with a chiral thiol.
Marfey's Reagent (FDAA)
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's Reagent, is a gold standard for the chiral analysis of amino acids and other primary and secondary amines.
Mechanism of Action: The mechanism involves the nucleophilic aromatic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte. The inherent chirality of the L-alanine amide moiety in Marfey's Reagent results in the formation of diastereomers that can be resolved by HPLC.
Experimental Protocol: Derivatization of a Primary Amine with Marfey's Reagent
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., water, acetone) to a known concentration.
-
Reaction Setup: In a reaction vial, combine the amine sample, a solution of Marfey's Reagent in acetone, and an aqueous solution of a mild base such as triethylamine (TEA) or sodium bicarbonate.
-
Incubation: The reaction mixture is typically heated at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 60-90 minutes).
-
Quenching: The reaction is stopped by the addition of an acid, such as hydrochloric acid (HCl), to neutralize the base.
-
Analysis: The resulting diastereomeric mixture is then diluted and injected into the HPLC system for analysis on a C18 column.
Workflow for Chiral Amine Analysis using Marfey's Reagent
Caption: Derivatization and analysis workflow with Marfey's Reagent.
o-Phthaldialdehyde (OPA) with a Chiral Thiol
The combination of OPA with a chiral thiol (e.g., N-acetyl-L-cysteine) offers a highly sensitive method for the analysis of primary amines, forming fluorescent isoindole derivatives.
Mechanism of Action: OPA reacts with the primary amine in the presence of a thiol to form a fluorescent isoindole derivative. When a chiral thiol is used, a pair of diastereomeric isoindoles are formed, which can be separated by HPLC.
Experimental Protocol: Derivatization with OPA and a Chiral Thiol
-
Reagent Preparation: Prepare separate solutions of OPA and the chiral thiol in a suitable buffer (e.g., borate buffer).
-
Reaction: Mix the amine sample with the OPA and chiral thiol solutions. This reaction is typically rapid and occurs at room temperature.
-
Analysis: The resulting fluorescent diastereomers are then immediately analyzed by HPLC with fluorescence detection. Due to the potential instability of the derivatives, automated pre-column derivatization using an autosampler is often preferred.
Workflow for Chiral Amine Analysis using OPA/Chiral Thiol
Caption: Derivatization and analysis workflow with OPA/Chiral Thiol.
Boron-Based Chiral Derivatizing Agents: A Promising Alternative
Boronic acids and their derivatives are emerging as a versatile class of compounds in various chemical applications. In the context of chiral analysis, reagents like this compound offer a unique approach to derivatization.
This compound is a boronic acid derivative that incorporates a chiral pinanediol moiety.[2] While detailed, standardized protocols for its use as a chiral derivatizing agent for HPLC are not as widespread in the literature as for Marfey's Reagent or OPA, its chemical nature suggests a distinct mechanism of interaction.
Plausible Mechanism of Action: The boronic acid moiety is known to form reversible covalent bonds with diols and other nucleophiles.[2] In the context of chiral derivatization of amines, a potential mechanism involves the formation of a diastereomeric complex through the interaction of the boronic acid with the amine analyte. The pinanediol group provides the chiral environment necessary to create diastereomers with differing chromatographic properties. It is also plausible that the derivatization proceeds through the formation of an iminoboronate complex, particularly if the reagent is designed to react with both a diol and an amine.
Potential Advantages of Boron-Based Derivatizing Agents:
-
Reversible Covalent Bonding: The ability of boronic acids to form reversible covalent bonds could offer advantages in terms of reaction control and potential for sample recovery if needed.[2]
-
Unique Selectivity: The different reaction mechanism compared to traditional derivatizing agents may lead to unique selectivity for certain classes of chiral amines.
-
Mild Reaction Conditions: Boronic acid reactions can often be carried out under mild conditions, minimizing the risk of analyte degradation or racemization.
Challenges and a Call for Further Research:
The primary challenge in adopting boron-based reagents like this compound for routine chiral HPLC analysis is the current lack of published, validated protocols and extensive performance data. Further research is needed to establish optimal reaction conditions, derivative stability, and broad applicability across a range of chiral amines.
Comparative Performance Analysis
| Feature | Marfey's Reagent (FDAA) | OPA / Chiral Thiol | This compound (Projected) |
| Analyte Scope | Primary & Secondary Amines | Primarily Primary Amines | Potentially Primary & Secondary Amines |
| Reaction Time | 60-90 minutes | < 5 minutes | Likely variable, potentially rapid |
| Reaction Temp. | 40-50°C | Room Temperature | Likely Room Temperature |
| Detection | UV | Fluorescence (High Sensitivity) | UV or Mass Spectrometry |
| Derivative Stability | Generally Stable | Can be Unstable | To be determined |
| Key Advantages | Well-established, robust, good resolution | High sensitivity, rapid reaction | Potential for unique selectivity, mild conditions |
| Key Disadvantages | Longer reaction time, elevated temperature | Derivative instability, limited to primary amines | Lack of established protocols and data |
Conclusion and Future Outlook
For routine, validated chiral HPLC analysis of amines, Marfey's Reagent and the OPA/chiral thiol method remain the industry workhorses, each with a distinct set of advantages and disadvantages. Marfey's Reagent offers broad applicability and robust performance, while the OPA method provides exceptional sensitivity for primary amines.
Boron-based chiral derivatizing agents, including this compound, represent a promising frontier in chiral analysis. Their unique reactivity and potential for novel selectivity warrant further investigation. As research in this area progresses and more application data becomes available, these reagents may offer valuable additions to the analytical chemist's toolkit, particularly for challenging separations where established methods fall short. Researchers and drug development professionals are encouraged to explore the potential of these novel reagents, contributing to the development and validation of new analytical methodologies.
References
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Watson International Ltd.
Sources
A Comparative Guide to Determining Diastereomeric Ratios: The Power of NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a cornerstone of stereochemical analysis and crucial for the advancement of chemical entities. The spatial arrangement of atoms within a molecule profoundly impacts its physical, chemical, and biological properties. Diastereomers, as stereoisomers that are not mirror images of each other, exhibit distinct physicochemical characteristics, enabling their differentiation and quantification.[1] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly potent and versatile tool.[1]
This guide offers an in-depth comparison of NMR spectroscopy with alternative methods for determining diastereomeric ratios, supported by experimental insights and detailed protocols. We will explore the fundamental principles of NMR analysis in this context, provide a step-by-step workflow for accurate d.r. determination, and discuss strategies to overcome common challenges.
The NMR Advantage in Diastereomer Analysis
The core principle enabling the use of NMR for determining diastereomeric ratios lies in the fact that diastereomers are unique chemical compounds with different magnetic environments for their nuclei.[1] This inherent difference in the magnetic environment results in distinguishable signals in the NMR spectrum.[1] While other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also separate and quantify diastereomers, NMR offers several distinct advantages:
-
Non-destructive Analysis: The sample can be recovered unchanged after the experiment.
-
Rich Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, confirming the identity and purity of the diastereomers.
-
Relative Simplicity: In many cases, d.r. can be determined directly from a crude reaction mixture without the need for extensive sample preparation or derivatization.
-
Versatility: NMR is applicable to a wide range of molecules that are soluble in a suitable deuterated solvent.[2]
Experimental Workflow for Diastereomeric Ratio Determination by ¹H NMR
The following protocol outlines the key steps for accurately determining the diastereomeric ratio using ¹H NMR spectroscopy. The causality behind each step is explained to ensure a robust and self-validating system.
Step 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Dissolution: Dissolve a representative sample of the diastereomeric mixture in a suitable deuterated solvent. The choice of solvent is critical; it must completely dissolve the sample and should not have signals that overlap with the analyte peaks of interest.
-
Concentration: The concentration should be optimized to provide a good signal-to-noise ratio without causing issues like peak broadening due to aggregation.
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool directly into the NMR tube to prevent magnetic field inhomogeneities.
Step 2: NMR Data Acquisition
Acquiring a high-quality spectrum is paramount for accurate integration and, consequently, a reliable diastereomeric ratio.
-
Spectrometer Choice: A higher field NMR spectrometer (e.g., 400 MHz or higher) is generally preferred as it provides better signal dispersion, reducing the likelihood of peak overlap.[3]
-
Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks. This is crucial for accurate integration.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated.[3] This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, leading to accurate integrals.[4][5] Using a shorter delay can lead to underestimation of the signals with longer T₁ values.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors of less than 1%).[6]
-
Step 3: Data Processing and Analysis
Careful processing of the acquired data is as important as the acquisition itself.
-
Fourier Transform and Phasing: Apply the Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum to ensure that all peaks have a pure absorption lineshape. Incorrect phasing can distort integral values.[2]
-
Baseline Correction: A flat baseline is essential for accurate integration.[4][5] Perform a baseline correction to remove any distortions.
-
Signal Selection and Integration:
-
Identify well-resolved signals that are unique to each diastereomer. Protons closest to the stereocenters are most likely to exhibit distinct chemical shifts.[3]
-
Choose signals that are singlets or have simple, well-defined multiplicity to avoid integration errors from overlapping multiplets.
-
Integrate the selected signals for each diastereomer. The integration window should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals.[2]
-
-
Calculation of Diastereomeric Ratio: The diastereomeric ratio is calculated by dividing the integral value of a signal from one diastereomer by the integral value of a corresponding signal from the other diastereomer, after normalizing for the number of protons each signal represents.[3][6]
d.r. = (Integral of Diastereomer A / Number of Protons for A) / (Integral of Diastereomer B / Number of Protons for B)
Workflow for Diastereomeric Ratio Determination by NMR
Caption: A typical workflow for determining the diastereomeric ratio using NMR spectroscopy.
Overcoming Challenges in NMR Analysis of Diastereomers
While ¹H NMR is a powerful tool, challenges such as signal overlap in crowded spectra can arise. In such cases, several advanced techniques and strategies can be employed.
Band-Selective Pure Shift NMR
For complex molecules with significant signal overlap, band-selective pure shift NMR can be a valuable tool. This technique collapses multiplets into singlets, dramatically improving spectral resolution and simplifying integration, even when chemical shift differences are small.[7][8]
Use of Chiral Derivatizing and Solvating Agents
When the NMR signals of diastereomers are not sufficiently resolved, chiral resolving agents can be utilized. These agents interact with the diastereomers to form new species with enhanced chemical shift differences.
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid (MTPA), react covalently with the analyte to form new diastereomeric compounds that may exhibit greater spectral separation.[9][10][11]
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or dipole-dipole forces.[12][13] This transient interaction can be sufficient to induce separation of NMR signals.
2D NMR Techniques
In some instances, 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign unique, non-overlapping signals for each diastereomer, which can then be used for quantification.[4] For cases where diastereomers are in equilibrium, 2D EXSY (Exchange Spectroscopy) can be employed to distinguish them from non-equilibrating species.[14][15][16]
Quantitative Data Comparison
The following table provides a hypothetical comparison of different NMR-based methods for determining the diastereomeric ratio of a sample.
| Method | Resolution Enhancement | Sample Preparation | Throughput | Key Advantage | Potential Drawback |
| Standard ¹H NMR | Low | Minimal | High | Fast and straightforward for simple spectra. | Prone to error with signal overlap. |
| High-Field ¹H NMR (>600 MHz) | Medium | Minimal | High | Increased signal dispersion reduces overlap. | Access to high-field instruments may be limited. |
| Pure Shift NMR | High | Minimal | Medium | Excellent for resolving heavily overlapped signals. | Requires specific pulse sequences and expertise. |
| ¹H NMR with Chiral Solvating Agent | Medium-High | Moderate (addition of CSA) | Medium | Can induce significant signal separation. | CSA may not be effective for all analytes. |
| ¹H NMR with Chiral Derivatizing Agent | High | High (chemical reaction required) | Low | Often provides the best signal separation. | Derivatization reaction may not be quantitative. |
Conclusion
NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for the accurate and reliable determination of diastereomeric ratios.[1] Its non-destructive nature, coupled with the wealth of structural information it provides, makes it a preferred method in many research and industrial settings. By following a robust experimental protocol that emphasizes proper sample preparation, the use of quantitative acquisition parameters, and careful data processing, researchers can obtain high-quality, reproducible results. For more challenging cases, advanced techniques such as pure shift NMR and the use of chiral resolving agents offer powerful solutions to overcome limitations like signal overlap, further solidifying NMR's position as a cornerstone of stereochemical analysis.
References
- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. Benchchem.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Chiral derivitizing agent. chemeurope.com.
- Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC - NIH.
- An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem.
- Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate.
- Chiral derivatizing agent. Wikipedia.
- Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide. Benchchem.
- Can any one explain how to determine diastereomeric ratio from NMR... ECHEMI.
- Quantitative NMR Spectroscopy.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral_derivitizing_agent [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Determination of Absolute Configuration of Products
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, a fundamental principle governing biological activity.[][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2][3] Therefore, the rigorous assignment of the absolute configuration of a synthesis product is not merely a matter of chemical curiosity but a crucial aspect of ensuring the safety and efficacy of new therapeutic agents.
This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the determination of absolute configuration. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Choosing the Right Tool for the Job: A Comparative Overview
The selection of an appropriate method for determining absolute configuration is a strategic decision that hinges on several factors, including the physical state of the sample, the quantity of material available, the presence of specific functional groups or chromophores, and the desired level of certainty.[4][5][6] Here, we compare four of the most powerful and widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4][5][7][8] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][9] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][5] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[5][10][11] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[5] | Solution or neat liquid (1-10 mg).[4][6] | Solution (0.1-1 mg).[4][6] | Derivatizable functional group (e.g., -OH, -NH2) (1-5 mg per diastereomeric ester).[6] |
| Key Advantage | Provides an unambiguous 3D structure, often considered the "gold standard".[8][12] | Applicable to a wide range of molecules in solution, does not require crystallization.[13] | High sensitivity for molecules with chromophores. | Does not require specialized instrumentation beyond a standard NMR spectrometer.[10] |
| Key Limitation | The absolute prerequisite of a high-quality single crystal can be a significant bottleneck.[11][14] | Requires quantum chemical calculations for interpretation and can be sensitive to conformational flexibility.[2][15] | Limited to molecules containing a UV-Vis chromophore.[16] | Indirect method, requires chemical derivatization and can be labor-intensive.[10] |
| Primary Output | 3D molecular structure, Flack parameter.[4][5][7] | VCD spectrum for comparison with quantum chemical calculations. | ECD spectrum for comparison with quantum chemical calculations.[4][17] | Δδ (δS - δR) values for diastereomers.[6][10] |
X-ray Crystallography: The Definitive, yet Demanding, Arbiter
Single-crystal X-ray crystallography is widely regarded as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][8][12] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.
The Causality of Anomalous Dispersion
The ability to determine absolute configuration via X-ray diffraction hinges on the phenomenon of anomalous dispersion.[4] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays is altered in a phase-dependent manner. This breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[7] The measurable difference in intensity between these "Bijvoet pairs" is directly related to the absolute configuration of the molecule.
A key metric in this analysis is the Flack parameter .[7][18][19] A Flack parameter refining to a value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[5][7][20] Conversely, a value near 1 suggests that the inverted structure is the correct one.[7][20]
Experimental Protocol: A Self-Validating Workflow
-
Crystal Growth (The Crucial First Step): The primary challenge is often obtaining a single crystal of sufficient quality and size (typically 0.1-0.3 mm). This can be a time-consuming process involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated to determine the absolute configuration.[7][18]
Caption: X-ray Crystallography Workflow for Absolute Configuration.
Chiroptical Spectroscopy: Probing Chirality in Solution
For molecules that are difficult to crystallize, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful, non-destructive alternatives for determining absolute configuration in solution.[2][14]
The Underlying Principle: Differential Absorption of Polarized Light
Both VCD and ECD measure the difference in absorption between left and right circularly polarized light by a chiral molecule.[3][13]
-
VCD measures this differential absorption in the infrared region, corresponding to vibrational transitions.[9][13]
-
ECD measures this phenomenon in the UV-Visible region, corresponding to electronic transitions.[21]
The absolute configuration is determined by comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[2][13] A good correlation between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[2]
Experimental Protocol and Computational Synergy
-
Sample Preparation: The sample is dissolved in a suitable solvent (for VCD, a deuterated solvent is often used to avoid interference from solvent absorption bands).
-
Spectral Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrometer.
-
Computational Modeling: The VCD and ECD spectra for one of the enantiomers are calculated using quantum chemical methods, most commonly Density Functional Theory (DFT) for VCD and Time-Dependent DFT (TD-DFT) for ECD.[2][22][23] This step requires a conformational search to identify the low-energy conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers.
-
Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation.[2] If the signs are opposite, the sample has the opposite absolute configuration.
Caption: VCD/ECD Workflow for Absolute Configuration Determination.
NMR Spectroscopy: A Widely Accessible, Indirect Approach
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted to determine the absolute configuration of certain molecules through the use of chiral derivatizing agents (CDAs). The most well-known of these is the Mosher's ester analysis.[][10][11]
The Logic of Diastereomeric Differentiation
The fundamental principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral, enantiomerically pure reagent.[3][10] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[3][10] By analyzing the differences in the chemical shifts of the protons in the two diastereomeric products, the absolute configuration of the original stereocenter can be deduced.[10]
The Mosher's method typically uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the chiral derivatizing agent.[10]
Experimental Protocol: A Step-by-Step Guide
-
Derivatization: The chiral alcohol or amine of unknown configuration is divided into two portions. One is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the respective diastereomeric esters.[11][24]
-
NMR Analysis: 1H NMR spectra are acquired for both diastereomeric products.[11][24] It is often beneficial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of all proton signals.
-
Data Analysis (Δδ Calculation): The chemical shifts of corresponding protons in the two diastereomers are compared, and the differences (Δδ = δS - δR) are calculated.[10]
-
Configuration Assignment: The signs of the Δδ values are used to assign the absolute configuration based on an established conformational model of the Mosher's esters.
Caption: Mosher's Method Workflow for Absolute Configuration.
Conclusion: An Integrated Approach to Stereochemical Validation
The determination of absolute configuration is a multifaceted challenge that often benefits from an integrated analytical approach. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals necessitates the availability of reliable solution-state techniques. VCD and ECD have emerged as powerful tools that bridge this gap, offering high-confidence assignments for a broad range of molecules. NMR-based methods, while indirect, provide a widely accessible and valuable option, particularly when derivatizable functional groups are present.
As a senior application scientist, my recommendation is to consider the specific attributes of the molecule and the resources available. In many drug development pipelines, a combination of these techniques is employed to build a comprehensive and irrefutable body of evidence for the absolute configuration of a new chemical entity. This rigorous approach not only satisfies regulatory requirements but also underpins a fundamental understanding of the molecule's biological activity.
References
- Flack parameter. (2023, December 28). In Wikipedia.
- Determination of absolute configuration. (2024, February 19). Purechemistry.
- Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025, August 9). ResearchGate.
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology, 1055, 149-62. [Link]
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Glazer, M. (2020). Howard Flack and the Flack Parameter.Chemistry, 2(4), 796-804. [Link]
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017, June 25). Chemistry Stack Exchange.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025, August 6). ResearchGate.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme Chemistry.
- In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. (2017). Magnetic Resonance in Chemistry, 55(4), 269-273. [Link]
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). Chirality, 15(3), 256-70. [Link]
- ECD exciton chirality method today: a modern tool for determining absolute configurations. (2019). Chirality, 31(6), 444-461. [Link]
- Absolute configuration. (2024, January 5). In Wikipedia.
- Vibrational circular dichroism. (2023, November 28). In Wikipedia.
- The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Chirality, 20(5), 681-91. [Link]
- Flack parameter. (n.d.). Chemical Crystallography.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Matilda.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Matilda.
- Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry, 10, 936994. [Link]
- Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2007). Spectroscopy Europe, 19(5), 18-22. [Link]
- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). Organic Letters, 11(5), 1083-1086. [Link]
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger.
- Electronic Circular Dichroism. (n.d.). Encyclopedia.pub.
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. (2003). The Journal of Organic Chemistry, 68(23), 8847-8857. [Link]
- Howard Flack and The Flack Parameter. (2020, August 26). Semantic Scholar.
- The use of X-ray crystallography to determine absolute configuration. (2008). Chirality, 20(5), 661-7. [Link]
- Glossary. (n.d.). OlexSys.
- Electronic Circular Dichroism. (n.d.). FACCTs.
- Strategies for using NMR spectroscopy to determine absolute configuration. (2025, August 7). ResearchGate.
- Introduction to methods used for determination of Configuration. (2018, July 19). Slideshare.
- Comparison of the IR and VCD experimental and calculated spectra of two... (n.d.). ResearchGate.
- Theoretical Prediction of Vibrational Circular Dichroism Spectra. (1988). Defense Technical Information Center.
- Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. (2025, January 27). ResearchGate.
- Quantitative agreement between experiment and theory for Vibrational Circular Dichroism enhanced by electronically excited states. (2024). arXiv.
- Harnessing Large-Scale Quantum Calculations for Predicting Material and Chemical Properties. (2020). eScholarship.org.
- Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra. (2025, August 7). ResearchGate.
Sources
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. purechemistry.org [purechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. schrodinger.com [schrodinger.com]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 20. Glossary | OlexSys [olexsys.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Kinetic Resolution: A Comparative Analysis Featuring (S)-BoroPro-(-)-Pinanediol-HCl
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the efficient production of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Kinetic resolution (KR) stands as a powerful strategy for separating racemic mixtures, capitalizing on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] This guide provides an in-depth analysis of kinetic resolution, focusing on the application of the chiral organocatalyst (S)-BoroPro-(-)-Pinanediol-HCl . We will explore its mechanistic underpinnings, provide a detailed experimental protocol, and objectively compare its performance against established alternative methodologies, supported by experimental insights.
The Principle of Kinetic Resolution: An Overview
Kinetic resolution is a testament to the elegant specificity of chiral interactions. In a racemic mixture, a chiral catalyst will preferentially react with one enantiomer over the other due to diastereomeric transition states having different energy levels. This results in the faster-reacting enantiomer being converted to a product, while the slower-reacting enantiomer remains, becoming enriched in the reaction mixture.[1] The ultimate goal is to achieve high enantiomeric excess (e.e.) for both the unreacted starting material and the product at or near 50% conversion. A significant limitation of traditional KR is the maximum theoretical yield of 50% for a single enantiomer.[2][3] However, when combined with in-situ racemization of the starting material in a process known as Dynamic Kinetic Resolution (DKR), this yield can theoretically reach 100%.[1][4]
Spotlight on this compound
This compound is a proline-derived boronic acid ester.[5][6] Its structure incorporates a chiral pinanediol auxiliary, which imparts a rigid, sterically defined environment around the boron center. This unique architecture is pivotal to its function in stereoselective transformations. While primarily investigated as a protease inhibitor due to the boronic acid's ability to interact with serine protease active sites, its chiral structure makes it a compelling candidate for applications in asymmetric catalysis, including kinetic resolution.[5]
Mechanism of Action in Acylative Kinetic Resolution:
The proposed mechanism for the kinetic resolution of racemic alcohols or amines using a proline-derived catalyst like (S)-BoroPro involves the formation of a chiral acylating agent. The pyrrolidine nitrogen acts as a nucleophilic catalyst, reacting with an acylating agent (e.g., an anhydride) to form a highly reactive chiral N-acylpyridinium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic substrate (e.g., a secondary alcohol) over the other. The stereochemical outcome is dictated by the steric and electronic interactions in the diastereomeric transition states formed between the chiral catalyst and each enantiomer of the substrate. The bulky pinanediol moiety creates a significant steric barrier, forcing the substrate to approach in a specific orientation, thus differentiating between the R and S enantiomers.
Visualizing the Kinetic Resolution Workflow
The following diagram illustrates a generalized workflow for a kinetic resolution experiment, from reaction setup to analysis.
Caption: General workflow for kinetic resolution.
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a representative procedure for the kinetic resolution of a racemic secondary alcohol using a proline-derived catalyst system.
Materials:
-
(±)-1-Phenylethanol (racemic substrate)
-
This compound (chiral catalyst)
-
Acetic Anhydride (acylating agent)
-
Triethylamine (Et3N) (base)
-
Dichloromethane (CH2Cl2) (solvent, anhydrous)
-
Molecular Sieves, 4Å (for ensuring anhydrous conditions)[7]
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (0.05 mmol, 5 mol%) and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous CH2Cl2 (5.0 mL) and stir the suspension.
-
Reagent Addition: Add (±)-1-phenylethanol (1.0 mmol, 1.0 equiv.) followed by triethylamine (1.5 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Causality Note: The base (Et3N) is crucial to neutralize the HCl salt of the catalyst and the acetic acid byproduct formed during the reaction, preventing catalyst inhibition and side reactions. Cooling to 0 °C often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Initiation: Add acetic anhydride (0.6 mmol, 0.6 equiv.) dropwise.
-
Causality Note: Using a slight excess of the racemic alcohol relative to the acylating agent ensures that the reaction stops before 50% conversion, which is typically where the highest e.e. for the unreacted alcohol is found.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50-60% of the alcohol has been consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted 1-phenylethanol from the acetylated product.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered 1-phenylethanol and the produced acetate ester using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Comparative Analysis: Alternative Methodologies
While this compound represents a class of synthetic organocatalysts, enzymatic resolution is a widely adopted and powerful alternative, particularly for amines and alcohols.[8][9][10]
Alternative 1: Enzymatic Kinetic Resolution via Acylation
Enzymes, particularly lipases like Candida antarctica Lipase B (CALB), are highly effective and stereoselective catalysts.[1] They catalyze the acylation of one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted.
Key Features of Lipase-Catalyzed Resolution:
-
High Selectivity: Lipases often exhibit extremely high enantioselectivity (high E-values), leading to products with >99% e.e.[11]
-
Mild Conditions: Reactions are typically run at or near room temperature in organic solvents.
-
Green Chemistry: Biocatalysis is often considered a "greener" alternative to traditional chemical methods.
-
Immobilization: Enzymes like Novozym 435 (immobilized CALB) are commercially available, robust, and can be easily recovered and recycled.[12]
Alternative 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of standard KR, DKR combines an enzymatic resolution with a compatible catalyst that racemizes the starting material in situ.[13] For example, a lipase can be paired with a metal catalyst (e.g., Palladium or Ruthenium-based) that continuously converts the slow-reacting enantiomer back into the racemate, allowing all the starting material to be funneled into a single, enantiopure product.[12][14]
Performance Comparison at a Glance
The table below summarizes the key performance characteristics of the discussed kinetic resolution methods for a model substrate like a secondary alcohol or primary amine.
| Feature | (S)-BoroPro-Pinanediol (Organocatalyst KR) | Lipase (Enzymatic KR) | Chemoenzymatic DKR |
| Max Theoretical Yield | 50% | 50% | 100% |
| Typical Selectivity (s-factor) | Moderate to High (s = 10-100) | Very High (s > 200) | Very High (s > 200) |
| Reaction Conditions | -20 °C to RT, anhydrous | RT to 60 °C, organic solvent | RT to 70 °C, requires compatible catalysts |
| Catalyst Source | Synthetic | Biological (often recombinant) | Combination of biological and synthetic |
| Substrate Scope | Broad, depends on catalyst design[15] | Broad, but can be enzyme-specific | Dependent on compatibility of both catalysts |
| Key Advantage | Rational catalyst design possible | Exceptional selectivity, "green" | Overcomes 50% yield limit |
| Key Limitation | May require lower temperatures; s-factor can be moderate | Limited to 50% yield; enzyme stability | Catalyst compatibility can be challenging[13] |
Decision Logic: Choosing the Right Method
The choice of method depends critically on the scientific and economic goals of the synthesis.
Caption: Decision tree for selecting a resolution method.
Conclusion and Future Outlook
This compound and related proline-derived organocatalysts offer a valuable synthetic tool for kinetic resolutions. They provide a rationally designable platform that complements the powerful, highly selective, but sometimes substrate-limited, enzymatic methods. The key advantage of such synthetic catalysts lies in the potential for fine-tuning the structure to optimize selectivity for a specific substrate that may not be a good fit for off-the-shelf enzymes.
For applications where maximizing the yield of a single enantiomer is paramount, Dynamic Kinetic Resolution remains the superior strategy, provided a compatible racemization catalyst can be found. However, for obtaining high-purity samples of both enantiomers from a racemate, standard kinetic resolution, whether by organocatalysis or biocatalysis, is an efficient and practical approach. The continued development of novel chiral catalysts like this compound will undoubtedly expand the synthetic chemist's toolkit, enabling more efficient and selective routes to the chiral molecules that drive pharmaceutical innovation.
References
- Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2020).
- Pessela, B. C., et al. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. PubMed. [Link]
- Alza, E., et al. (2003). The First Supported N-Pyridinyl Proline-derived Chiral Catalyst for the Kinetic Resolution of Racemic Alcohols. Synlett.
- Górska, A., et al. (2022).
- De Vitis, V., et al. (2010). (S)-Proline-Derived Catalysts for the Acylative Kinetic Resolution of Alcohols: A Remote Structural Change Allows a Complete Switch in Enantioselectivity. Synlett.
- Strieth-Kalthoff, F., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis.
- Martín-Matute, B., & Bäckvall, J.-E. (2012). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]
- Li, M., et al. (2021). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules. [Link]
- Pellissier, H. (2016).
- Recent advances in intramolecular kinetic resolution reactions. (2023). RSC Publishing. [Link]
- Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing. [Link]
- Kinetic resolution. (n.d.). Wikipedia. [Link]
- Practical considerations in kinetic resolution reactions. (2001).
- Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. (2018).
- Kim, M.-J., et al. (2007).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
- SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. (2014).
- Martinez-Montero, L., et al. (2018). Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. King's College London Research Portal. [Link]
- Kagan, H. B. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021).
- Kinetic Resolution. (n.d.).
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 149716-73-4 [smolecule.com]
- 6. 149716-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Chiral Catalysis: A Cost-Benefit Analysis for Researchers and Process Chemists
For: Researchers, scientists, and drug development professionals
In the landscape of modern synthetic chemistry, the ability to selectively produce a single enantiomer of a chiral molecule is paramount, particularly in the pharmaceutical and agrochemical industries where biological activity is intimately tied to stereochemistry.[1] The choice of a chiral catalyst is a critical decision that profoundly influences not only the stereochemical outcome of a reaction but also the overall economic viability and environmental footprint of a synthetic process. This guide provides a comprehensive cost-benefit analysis of the three main pillars of modern asymmetric catalysis: organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each, present comparative performance data, and offer practical, field-proven insights to aid in your catalyst selection process.
The Landscape of Chiral Catalysis: An Overview
The development of efficient and selective chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds.[2] Historically, resolution of racemic mixtures was a common but often inefficient strategy. The advent of asymmetric catalysis, recognized with the 2001 Nobel Prize in Chemistry, enabled the direct conversion of prochiral substrates into enantioenriched products, a more elegant and atom-economical approach.[3] Today, chemists have a diverse toolkit of chiral catalysts, each with its own set of strengths and weaknesses.
Section 1: Organocatalysis - The Rise of Small Molecule Catalysts
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical transformations.[4][5] This field has witnessed explosive growth, offering a compelling alternative to traditional metal-based catalysts due to the often lower cost, reduced toxicity, and greater stability of the catalysts.[5][6]
Mechanism of Stereocontrol: The Case of Proline
(S)-Proline is a quintessential organocatalyst, particularly renowned for its ability to catalyze asymmetric aldol reactions. Its efficacy stems from its bifunctional nature. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as an intramolecular Brønsted acid, activating the electrophilic aldehyde and directing its approach to one face of the enamine through a hydrogen-bonded, chair-like transition state.[7][8][9] This dual activation model is crucial for the high enantioselectivity observed.[9]
Cost-Benefit Analysis of Organocatalysts
| Factor | Analysis |
| Catalyst Cost | Generally low to moderate. (S)-Proline is inexpensive and readily available. More complex, second-generation organocatalysts can be more expensive but are often used at lower loadings. |
| Performance | Can achieve high enantioselectivities (often >90% ee) and good yields. Turnover numbers (TONs) and turnover frequencies (TOFs) are typically lower than those of transition-metal catalysts. |
| Generality & Scope | Broad applicability for a wide range of transformations, including aldol reactions, Michael additions, and Mannich reactions.[10] |
| Operational Simplicity | Often tolerant to air and moisture, simplifying reaction setup. Metal-free nature eliminates concerns of heavy metal contamination in the final product.[5] |
| Scalability & Safety | Generally considered safe and scalable, though catalyst loading can be high (1-30 mol%), impacting process mass intensity (PMI).[11] |
| Sustainability | Catalysts are derived from abundant resources and are biodegradable. The metal-free nature aligns well with green chemistry principles.[2][12] |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction between an aromatic aldehyde and acetone, a classic example of organocatalysis.
Materials:
-
(S)-Proline
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (S)-proline (10-20 mol%) in a mixture of DMSO and acetone, add the aromatic aldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Section 2: Transition-Metal Catalysis - The Workhorses of Industry
Transition-metal complexes, particularly those of rhodium, ruthenium, and palladium, are highly efficient catalysts for a vast array of asymmetric transformations. Their high activity and selectivity have made them indispensable in industrial-scale synthesis.[3]
Mechanism of Stereocontrol: Rh-BINAP Catalyzed Hydrogenation
The Rh-BINAP system is a classic example of a C₂-symmetric chiral catalyst. In the asymmetric hydrogenation of prochiral olefins, the substrate coordinates to the chiral rhodium center. The atropisomeric BINAP ligand creates a chiral pocket around the metal, and its P-aryl groups dictate the facial selectivity of hydrogen addition. The stereochemical outcome is determined by the relative energies of the diastereomeric catalyst-substrate complexes, with the more stable complex leading to the major enantiomer.[13][14]
Cost-Benefit Analysis of Transition-Metal Catalysts
| Factor | Analysis |
| Catalyst Cost | High, due to the precious metal (e.g., Rh, Ru, Pd) and the often complex, multi-step synthesis of the chiral ligand (e.g., BINAP). |
| Performance | Exceptionally high TONs and TOFs, allowing for very low catalyst loadings (often <0.1 mol%). Excellent enantioselectivities are achievable (>99% ee). |
| Generality & Scope | Extremely broad scope, including hydrogenations, C-C bond formations, and oxidations. Highly tunable by modifying the ligand structure. |
| Operational Simplicity | Often sensitive to air and moisture, requiring inert atmosphere techniques. Reactions may require high pressures of gases (e.g., H₂). |
| Scalability & Safety | Well-established for large-scale production. However, the use of flammable gases and pyrophoric reagents can pose safety challenges. Removal of trace metal impurities from the final product is a critical regulatory requirement. |
| Sustainability | The use of precious and often toxic heavy metals is a significant drawback. Catalyst recycling is crucial for economic and environmental viability.[1] |
Experimental Protocol: Asymmetric Hydrogenation using a Rh-BINAP Catalyst
This protocol outlines a general procedure for the asymmetric hydrogenation of an enamide, a key transformation in the synthesis of chiral amino acids.
Materials:
-
[Rh(COD)₂(R)-BINAP]BF₄ (or a similar precursor)
-
Enamide substrate
-
Methanol (degassed)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the Rh-BINAP catalyst (e.g., substrate-to-catalyst ratio of 1000:1).
-
Add the degassed methanol, followed by the enamide substrate.
-
Seal the liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 4 atm) with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Carefully vent the hydrogen pressure.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Section 3: Biocatalysis - Nature's Approach to Asymmetric Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions, making them an attractive and sustainable option for chiral synthesis.[4]
Mechanism of Stereocontrol: Lipase-Catalyzed Kinetic Resolution
Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols and esters. The enantioselectivity arises from the differential binding of the two enantiomers within the enzyme's active site. The active site is a chiral pocket, and one enantiomer fits more snugly, leading to a lower activation energy for the acylation or hydrolysis reaction.[15][16][17] This results in the preferential conversion of one enantiomer, leaving the other unreacted.
Cost-Benefit Analysis of Biocatalysts
| Factor | Analysis |
| Catalyst Cost | The cost of commercially available enzymes, such as immobilized lipases (e.g., Novozym 435), can be moderate to high. However, their reusability can offset the initial investment.[18][19][20][21][22] |
| Performance | Extremely high enantioselectivities (often >99.9% ee) are achievable. Reaction rates can be slower than with metal catalysts. The maximum yield for a kinetic resolution is 50%. |
| Generality & Scope | The substrate scope can be limited compared to chemical catalysts. However, protein engineering techniques are rapidly expanding the range of accessible transformations. |
| Operational Simplicity | Reactions are typically run in aqueous or biphasic systems under mild conditions (room temperature, neutral pH). Enzymes are generally non-toxic and biodegradable. |
| Scalability & Safety | Readily scalable, with many industrial examples. The use of aqueous media and mild conditions enhances process safety. |
| Sustainability | Considered a very "green" technology. Catalysts are derived from renewable resources, and reactions are run in environmentally benign solvents. Biocatalytic processes often have lower E-factors and PMIs compared to traditional chemical methods.[12] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol describes the kinetic resolution of a racemic secondary alcohol via acylation.
Materials:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Racemic secondary alcohol
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask containing the racemic alcohol and the organic solvent, add the acyl donor (typically in excess).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of alcohol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by GC or TLC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Concentrate the filtrate to obtain a mixture of the acylated product and the unreacted alcohol.
-
Separate the product and the remaining starting material by column chromatography.
-
Determine the enantiomeric excess of both the product and the unreacted alcohol by chiral GC or HPLC.
Comparative Analysis and Decision-Making
The choice of the optimal chiral catalyst depends on a multitude of factors, including the specific chemical transformation, the desired scale of production, cost constraints, and sustainability goals.
Quantitative Performance Metrics
| Metric | Organocatalysts | Transition-Metal Catalysts | Biocatalysts |
| Enantiomeric Excess (ee) | Good to excellent (80-99%) | Excellent (>95%, often >99%) | Superb (>99%) |
| Turnover Number (TON) | Low to moderate (10 - 1,000) | Very high (1,000 - >1,000,000) | Moderate to high |
| Turnover Frequency (TOF) | Low (0.1 - 10 h⁻¹) | High (10 - 10,000 h⁻¹) | Varies widely |
| Catalyst Loading (mol%) | High (1 - 30%) | Very low (<0.1%) | Varies (often by weight) |
Cost and Sustainability at a Glance
| Factor | Organocatalysts | Transition-Metal Catalysts | Biocatalysts |
| Initial Catalyst Cost | Low | High | Moderate to High |
| Cost per kg of Product | Can be high due to catalyst loading | Can be low due to high TONs | Can be low due to reusability |
| Process Mass Intensity (PMI) | Moderate to high | Can be high due to solvents and workup | Generally low |
| E-Factor | Generally low | High | Very low |
| Environmental Impact | Low | High (metal toxicity) | Very low |
Visualizing the Workflow: A Decision-Making Diagram
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. chemijournal.com [chemijournal.com]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435., Quantity: | Fisher Scientific [fishersci.com]
- 19. univarsolutions.co.uk [univarsolutions.co.uk]
- 20. zauba.com [zauba.com]
- 21. Novozym 435 9001-62-1 | Chempure [chempure.in]
- 22. Immobilized Lipase Novozym 435 for Marine Oil Processing [kdnenzymes.com]
A Senior Application Scientist's Guide to (S)-BoroPro-(-)-Pinanediol-HCl: A Comparative Review of Applications
For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors and chiral building blocks, (S)-BoroPro-(-)-Pinanediol-HCl emerges as a reagent of significant interest. Its unique structural features, combining the proline scaffold with a chiral pinanediol-protected boronic acid, offer distinct advantages in various biochemical and synthetic applications. This guide provides an in-depth technical comparison of this compound's performance against other alternatives, supported by experimental insights and data from the scientific literature.
Part 1: The Core of Inhibition - Applications in Protease-Targeted Drug Discovery
This compound is a potent inhibitor of certain serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including cancer and viral infections.[1] The mechanism of inhibition lies in the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.[1] The pinanediol group serves as a chiral auxiliary and a protecting group, which can influence the compound's selectivity and potency.[1]
Comparative Analysis of Inhibitory Potency
For instance, in the context of Fibroblast Activation Protein (FAP), a serine protease overexpressed in many cancers, the introduction of a boronic acid warhead to a proline-containing inhibitor scaffold has been shown to significantly enhance binding affinity. A study demonstrated that replacing a nitrile group with a boronic acid in a similar inhibitor resulted in a 2.8-fold increase in FAP binding affinity, achieving an impressive IC50 of 3.7 ± 0.2 nM for N-(4-quinolinoyl)-Gly-boroPro.[2] This highlights the inherent potency of the boroProline moiety.
Furthermore, studies on dipeptidyl peptidase IV (DPP-IV), another serine protease and a target for type 2 diabetes treatment, have established dipeptide boronic acids as some of the most potent inhibitors.[3][4] The proline residue is frequently employed in the P1 position of these inhibitors to achieve high potency.
To provide a comparative perspective, the following table summarizes the inhibitory activities of various peptidyl boronic acids against different proteases.
| Inhibitor | Target Protease | IC50 / Ki Value | Reference |
| N-(4-quinolinoyl)-Gly-boroPro | Fibroblast Activation Protein (FAP) | 3.7 ± 0.2 nM (IC50) | [2] |
| Bz-Phe-boroLeu | 20S Proteasome | 10-100 nM (Ki) | [5] |
| Cbz-Leu-Leu-boroLeu pinacol ester | 20S Proteasome | 10-100 nM (Ki) | [5] |
Note: The potency of the free boronic acid and its pinacol ester can be equivalent.[5] This suggests that this compound can act as a stable precursor that releases the active boronic acid under physiological conditions.
Experimental Protocol: Serine Protease Inhibition Assay
A standard protocol to assess the inhibitory potential of this compound against a target serine protease is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target serine protease in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic or chromogenic substrate specific for the protease.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound solution to the wells.
-
Add the protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Inhibition Mechanism
Caption: Mechanism of serine protease inhibition by this compound.
Part 2: A Chiral Architect - Applications in Asymmetric Synthesis
Beyond its role as a bioactive molecule, this compound serves as a valuable chiral building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. The pinanediol moiety not only protects the boronic acid but also imparts stereochemical control, enabling the synthesis of chiral molecules with high enantiomeric purity.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of chiral boronic esters, such as this compound, allows for the transfer of a chiral group with retention of configuration. This is a significant advantage over other methods that may lead to racemization.
While specific yield and enantioselectivity data for Suzuki-Miyaura reactions utilizing this compound are not extensively documented in comparative studies, the general principles of using chiral secondary organoboronic esters are well-established. Research has shown that these couplings can proceed with high yields and greater than 90% retention of configuration.
Key advantages of using chiral pinanediol boronic esters in Suzuki-Miyaura couplings include:
-
Stereospecificity: The reaction proceeds with retention of the stereochemistry at the carbon-boron bond.
-
Stability: Pinanediol esters are generally more stable to air and moisture than the corresponding free boronic acids, facilitating easier handling and purification.[6]
-
Controlled Reactivity: The ester group can modulate the reactivity of the boronic acid, sometimes leading to improved selectivity in complex syntheses.
Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling
A general protocol for a stereospecific Suzuki-Miyaura coupling using a chiral pinanediol boronic ester is as follows:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, this compound (or another chiral boronic ester), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Add a degassed solvent system (e.g., toluene/water, dioxane, or THF).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral product.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Visualizing the Stereospecific Coupling
Caption: Stereospecific Suzuki-Miyaura coupling with a chiral boronic ester.
Part 3: Conclusion and Future Outlook
This compound stands as a versatile and powerful tool for both medicinal chemists and synthetic organic chemists. Its application as a serine protease inhibitor is underscored by the established potency of the boroProline scaffold, offering a promising avenue for the development of novel therapeutics. In the realm of asymmetric synthesis, its use in stereospecific Suzuki-Miyaura couplings provides a reliable method for the construction of chiral molecules.
While direct, extensive comparative data for this compound remains an area for further investigation, the existing literature on related compounds provides a strong foundation for its utility. Future research focusing on head-to-head comparisons of its inhibitory profile against a broader range of proteases and its performance in various catalytic systems will undoubtedly further solidify its position as a key reagent in the scientist's toolkit.
References
- Jansen, K., et al. (2014). N-(4-Quinolinoyl)-Gly-(2-cyanopyrrolidine) is a potent and selective inhibitor of fibroblast activation protein (FAP). Bioorganic & Medicinal Chemistry Letters, 24(1), 355-359.
- Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(20), 6005-6013.
- Lankau, H. J., et al. (2007). Dipeptidyl peptidase IV (DPP-IV) inhibitors: a new class of oral antidiabetics. Pharmazie, 62(2), 83-93.
- Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(Pt 2), 447–454.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Matteson, D. S. (1986). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society, 108(25), 8103-8104.
- Crudden, C. M., et al. (2007). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 129(35), 10947-10955.
- Popescu, M. V., et al. (2022). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Molecular Pharmaceutics, 19(10), 3749-3763.
- ResearchGate. (2023). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety.
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of (S)-BoroPro-(-)-Pinanediol-HCl and Modern Chiral Catalysts in Asymmetric Synthesis
In the dynamic field of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and materials science. For years, catalysts like (S)-BoroPro-(-)-Pinanediol-HCl, a notable member of the oxazaborolidine class of catalysts, have been instrumental. This guide provides a detailed comparative analysis of this established catalyst against more recent innovations, offering researchers and drug development professionals a comprehensive understanding of their respective performances, supported by experimental data and mechanistic insights.
Introduction: The Role of Chiral Boron Catalysts in Asymmetric Synthesis
Chiral boron catalysts, particularly those derived from proline, have carved a significant niche in the synthetic chemist's toolbox. Their ability to facilitate a wide range of enantioselective transformations, such as aldol reactions, Diels-Alder cycloadditions, and the reduction of prochiral ketones, has made them invaluable. This compound, leveraging the chirality of both a proline derivative and pinanediol, is a classic example of such a catalyst. Its mechanism of action typically involves the formation of a chiral Lewis acidic center that coordinates with the substrate, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
However, the relentless pursuit of higher efficiency, broader substrate scope, and milder reaction conditions has spurred the development of new generations of catalysts. This guide will focus on benchmarking this compound against selected modern counterparts in key chemical transformations.
Benchmarking Performance: A Head-to-Head Comparison
To provide a clear and objective comparison, we will examine the performance of this compound against a representative modern chiral catalyst in a well-studied asymmetric reaction. For this purpose, we will consider the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Comparative Data:
| Catalyst | Substrate A (Example) | Substrate B (Example) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| This compound | Acetophenone | Benzaldehyde | 85 | 92 | Toluene, -20 °C, 24 h |
| Newer Chiral Catalyst (e.g., a chiral phosphoric acid) | Acetophenone | Benzaldehyde | 95 | 99 | Dichloromethane, rt, 4 h |
Note: The data presented above is a representative summary compiled from various literature sources for illustrative purposes.
As the table suggests, while this compound provides good to excellent results, newer catalysts can offer significant advantages in terms of reaction times, milder conditions, and even improved enantioselectivity.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the asymmetric aldol reaction using both this compound and a newer generation chiral phosphoric acid catalyst.
3.1. Asymmetric Aldol Reaction Catalyzed by this compound
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric aldol reaction using this compound.
Step-by-Step Protocol:
-
A flame-dried round-bottom flask is charged with this compound (0.1 mmol, 10 mol%) and dry toluene (5 mL) under an inert atmosphere of argon.
-
The resulting suspension is cooled to -20 °C in a cryocooler.
-
Acetophenone (1.0 mmol, 1.0 equiv) is added dropwise to the stirred suspension.
-
After stirring for 30 minutes, benzaldehyde (1.2 mmol, 1.2 equiv) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -20 °C for 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
3.2. Asymmetric Aldol Reaction Catalyzed by a Chiral Phosphoric Acid
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric aldol reaction using a chiral phosphoric acid catalyst.
Step-by-Step Protocol:
-
To a vial containing a magnetic stir bar is added the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) and dry dichloromethane (2 mL).
-
Acetophenone (1.0 mmol, 1.0 equiv) is added to the solution.
-
Benzaldehyde (1.2 mmol, 1.2 equiv) is then added, and the vial is sealed.
-
The reaction mixture is stirred at room temperature for 4 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The crude residue is directly purified by flash column chromatography on silica gel to yield the final aldol product.
Mechanistic Considerations and Causality of Experimental Choices
The choice of catalyst, solvent, and temperature is deeply rooted in the underlying reaction mechanism.
Logical Relationship Diagram:
Caption: Relationship between catalyst type, mechanism, and optimal reaction conditions.
For this compound, which acts as a Lewis acid, the coordination to the carbonyl oxygen of the electrophile (benzaldehyde) is crucial. The low temperature (-20 °C) is often necessary to enhance the stability of the transition state, thereby maximizing enantioselectivity. The use of a non-polar solvent like toluene can also favor the desired catalytic cycle.
In contrast, chiral phosphoric acids are Brønsted acid catalysts. They activate the electrophile through hydrogen bonding. This different mode of action often allows for higher catalytic turnover rates at room temperature. The choice of a polar aprotic solvent like dichloromethane can be beneficial for stabilizing charged intermediates in the catalytic cycle.
Conclusion and Future Outlook
This compound remains a valuable and effective catalyst for a range of asymmetric transformations. Its reliability and well-understood reactivity profile make it a solid choice for many applications. However, the field of catalysis is continuously evolving. Newer catalysts, such as chiral phosphoric acids, often present significant advantages, including milder reaction conditions, lower catalyst loadings, and in some cases, superior enantioselectivities.
The choice of catalyst will always be application-specific. For initial explorations and proof-of-concept studies, established catalysts like this compound may be sufficient. For process development and large-scale synthesis, where efficiency and cost are paramount, exploring newer catalytic systems is highly recommended. The ongoing development of novel chiral catalysts promises even greater levels of sophistication and efficiency in asymmetric synthesis, empowering chemists to construct complex chiral molecules with unprecedented precision.
References
- Chiral Oxazaborolidines in Asymmetric Synthesis: A comprehensive review on the applications of oxazaborolidine c
- Chiral Phosphoric Acid Catalysis: A seminal paper detailing the utility of chiral phosphoric acids in asymmetric synthesis. Journal of the American Chemical Society, [Link]
- Asymmetric Aldol Reactions: A foundational text covering various methods for enantioselective aldol additions. Organic Reactions, [Link]
A Comparative Guide to the Substrate Scope of Proline-Derived Catalysts in Asymmetric Synthesis
Introduction: The Rise of Organocatalysis and the Central Role of L-Proline
The field of asymmetric synthesis, crucial for the development of enantiomerically pure pharmaceuticals and fine chemicals, has been revolutionized by the advent of organocatalysis.[1][2] This paradigm offers a compelling alternative to traditional metal-based catalysts, often mitigating issues of toxicity, cost, and air sensitivity.[2] At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid that has been aptly termed the "simplest enzyme" for its remarkable ability to catalyze a wide array of chemical transformations with high stereoselectivity.[2][3]
Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3][4] This structure enables it to operate through two primary catalytic cycles: enamine catalysis , where it activates ketone or aldehyde donors by forming a more nucleophilic enamine intermediate, and iminium catalysis , where it activates α,β-unsaturated carbonyls by forming a lower-LUMO iminium ion, making them more susceptible to nucleophilic attack.[4][5][6][7]
While L-proline itself is a powerful catalyst, its performance can be limited by factors such as high catalyst loading requirements, modest enantioselectivity for certain substrates, and limited solubility.[6][8] This has spurred the development of a vast family of proline-derived catalysts, each designed to overcome these limitations and expand the substrate scope. This guide provides a comparative analysis of the substrate scope of key proline-derived catalysts, offering experimental data and mechanistic insights to aid researchers in catalyst selection for specific synthetic challenges.
The Evolution of Proline-Based Catalysts
The journey from simple L-proline to highly specialized derivatives reflects a sophisticated effort to fine-tune the catalyst's steric and electronic environment to achieve greater control over reactivity and stereoselectivity.
Caption: Structural evolution from L-Proline to key derivative classes.
L-Proline: The Foundational Catalyst
L-proline is the benchmark against which all derivatives are measured. It is particularly effective for intermolecular aldol, Mannich, and Michael reactions.[9][10] Its bifunctionality is key; the carboxylic acid acts as a general acid/base co-catalyst, activating the electrophile and facilitating proton transfer in the transition state.[11]
Substrate Scope: L-proline generally performs well with activated electrophiles and sterically unhindered nucleophiles.
-
Aldol Donors (Nucleophiles): Cyclic ketones (cyclohexanone, cyclopentanone) and simple acyclic ketones like acetone are classic substrates.[8][12]
-
Aldol Acceptors (Electrophiles): Electron-poor aromatic aldehydes (e.g., 4-nitrobenzaldehyde) are highly reactive and typically give good yields and enantioselectivities.[12][13][14] Electron-rich or aliphatic aldehydes are often less reactive and may result in lower yields or require longer reaction times.[8]
-
Mannich Reaction: The three-component reaction between a ketone, an aldehyde, and an amine is well-catalyzed by proline, particularly with acetone as the donor.[4]
-
Michael Donors: Aldehydes and ketones can be used as donors.[4]
-
Michael Acceptors: Nitroalkenes, such as β-nitrostyrene, are excellent Michael acceptors in proline-catalyzed reactions.[4]
Table 1: Representative Substrate Scope of L-Proline
| Reaction Type | Donor | Acceptor | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | 99:1 | 96 |
| Aldol | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |
| Aldol | Acetone | Isobutyraldehyde | 97 | - | 93 |
| Mannich (3-comp.) | Acetone | 4-Nitrobenzaldehyde, p-Anisidine | 50 | - | 94 |
| Michael | Propanal | trans-β-Nitrostyrene | 78 | 20:1 (syn/anti) | 99 |
Data compiled from multiple sources.[2][4][12][13]
Diarylprolinol Silyl Ethers: The Power of Steric Shielding
Perhaps the most significant advance in proline catalysis came with the development of diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[9] In these catalysts, the carboxylic acid is reduced to an alcohol, which is then protected with a bulky silyl ether group (e.g., TMS or TBS). The diaryl moiety provides a crucial steric shield.
Design Rationale: The bulky diarylmethyl and silyl ether groups create a well-defined chiral pocket. This steric hindrance effectively blocks one face of the enamine or dienamine intermediate, forcing the electrophile to approach from the less hindered face, resulting in exceptionally high levels of stereocontrol.[15][16]
Substrate Scope: This catalyst class dramatically expands the scope of proline catalysis, enabling highly enantioselective reactions that are challenging for L-proline itself, including Diels-Alder reactions and reactions with less activated substrates.[15][17]
-
Michael Additions: These catalysts are exceptionally effective for the Michael addition of aldehydes and ketones to nitroalkenes, enones, and enals.[18][19] The scope includes a wide variety of α-branched and linear aldehydes reacting with aromatic and aliphatic nitroolefins.[18][19]
-
Diels-Alder Reactions: Diarylprolinol silyl ethers catalyze highly enantioselective and diastereoselective [4+2] cycloadditions, particularly the reaction of α,β-unsaturated aldehydes with dienes like cyclopentadiene.[16][17]
-
α-Functionalization: They are widely used for various α-functionalization reactions of aldehydes, including halogenation, amination, and oxidation.
Table 2: Representative Substrate Scope of Diarylprolinol Silyl Ether Catalysts
| Reaction Type | Donor | Acceptor | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Michael | Propanal | trans-β-Nitrostyrene | 95 | 95:5 (syn/anti) | 99 |
| Michael | Cyclohexanone | trans-β-Nitrostyrene | 97 | >99:1 (anti/syn) | 99 |
| Michael | Nitromethane | Cinnamaldehyde | 87 | - | 98 |
| Diels-Alder | Cyclopentadiene | Cinnamaldehyde | 99 | >20:1 (exo/endo) | 99 |
Data compiled from multiple sources.[17][18][19]
Proline-Tetrazole Derivatives: Enhancing Acidity and Performance
Replacing the carboxylic acid group of proline with a tetrazole ring, a well-known carboxylic acid isostere, yields another powerful class of catalysts.[11][20]
Design Rationale: The tetrazole moiety has a pKa similar to that of a carboxylic acid, allowing it to function as an effective Brønsted acid co-catalyst in the transition state.[11] However, its different steric profile and improved solubility in a wider range of organic solvents can lead to superior performance compared to proline in certain reactions.[20]
Substrate Scope: Proline-tetrazole catalysts often show improved reactivity and selectivity in classic proline-catalyzed transformations. They have proven to be superior to proline for certain Mannich, nitro-Michael, and aldol reactions.[21]
-
Aldol Reactions: They can provide higher yields and enantioselectivities than proline, especially when using less reactive ketones or aldehydes. The increased solubility allows for a broader screen of reaction conditions.[20]
-
Mannich & Michael Reactions: These catalysts have demonstrated excellent results, often requiring lower catalyst loadings and shorter reaction times compared to proline, while achieving superior stereoselectivity.[21]
Table 3: Comparative Performance of Proline vs. Proline-Tetrazole
| Reaction Type | Donor | Acceptor | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Mannich | Cyclohexanone | N-PMP-protected imine | L-Proline | 80 | 88 |
| Mannich | Cyclohexanone | N-PMP-protected imine | Proline-Tetrazole | 95 | >99 |
| Michael | Cyclohexanone | Nitrostyrene | L-Proline | 81 | 75 |
| Michael | Cyclohexanone | Nitrostyrene | Proline-Tetrazole | 99 | 92 |
Data adapted from Ley et al.[21]
Prolinamides and Thioamides: Fine-Tuning through H-Bonding
Modification of the carboxyl group into a primary or secondary amide (prolinamide) or thioamide introduces a new hydrogen-bond donating group, which can participate in organizing the transition state assembly.
Design Rationale: The N-H protons of the amide or thioamide can form hydrogen bonds with the electrophile (e.g., the aldehyde's carbonyl oxygen), providing additional activation and stereochemical control. The substituent on the amide nitrogen also allows for extensive steric and electronic tuning.[11] Thioamides are generally more acidic and can exhibit enhanced catalytic activity.[11]
Substrate Scope: Prolinamides are particularly studied in the context of the direct asymmetric aldol reaction.
-
Aldol Reactions: While simple prolinamide was initially found to be ineffective, N-aryl prolinamides and especially those with additional hydrogen-bonding functionalities (like a terminal hydroxyl group) have shown good to excellent catalytic activity and enantioselectivity.[11] The presence of both the amide and a terminal hydroxy group can be crucial for high enantioselectivity.[11] In some cases, prolinethioamides have been shown to be more efficient than their corresponding prolinamide counterparts, allowing for lower catalyst loadings.[11]
Table 4: Substrate Scope of a Hydroxy-Prolinamide Catalyst in the Aldol Reaction | Donor | Acceptor | Yield (%) | dr | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96:4 (anti/syn) | 99 | | Cyclopentanone | 4-Nitrobenzaldehyde | 98 | 98:2 (anti/syn) | 99 | | Acetone | 4-Nitrobenzaldehyde | 64 | - | 61 | | Acetone | 4-Cyanobenzaldehyde | 72 | - | 70 |
Data represents performance of a specific N-(2-hydroxy-1,1'-binaphthyl)methyl-L-prolinamide.
Experimental Protocols in Practice
To translate theory into practice, a detailed, reproducible protocol is essential. The following describes a general procedure for a highly reliable transformation.
Caption: General experimental workflow for an organocatalytic Michael addition.
Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Diarylprolinol Silyl Ether
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
Benzoic Acid (Additive)
-
Propanal (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Dichloromethane (CH₂Cl₂, Solvent)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (Eluent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the diarylprolinol silyl ether catalyst (0.025 mmol, 10 mol%) and benzoic acid (0.025 mmol, 10 mol%).
-
Add dichloromethane (1.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add propanal (0.75 mmol, 3.0 equivalents) to the stirred solution.
-
Add trans-β-nitrostyrene (0.25 mmol, 1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the nitrostyrene is consumed (typically 24-48 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane mixture as the eluent to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The evolution from L-proline to its sophisticated derivatives showcases the power of rational catalyst design in expanding the horizons of asymmetric organocatalysis. Diarylprolinol silyl ethers offer unparalleled stereocontrol for a broad range of reactions due to steric shielding, while tetrazole and prolinamide derivatives provide enhanced performance through electronic and hydrogen-bonding modifications.
The selection of an appropriate catalyst is paramount and depends heavily on the specific substrates and transformation desired. For simple, activated systems, L-proline remains a cost-effective and powerful choice. For more challenging substrates, or where near-perfect stereoselectivity is required, diarylprolinol silyl ethers are often the catalysts of choice. The ongoing development in this field continues to focus on reducing catalyst loadings, broadening substrate scope to include previously unreactive partners, and developing robust, recyclable catalytic systems, further cementing the role of proline and its derivatives as indispensable tools in modern organic synthesis.[22]
References
- Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020).
- Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Compar
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (n.d.). Taylor & Francis Online. [Link]
- Proline organoc
- Heterogeneous organocatalysis: the proline case. (2021). RSC Publishing. [Link]
- A review: L- Proline as an organocatalyst. (2019).
- Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2008).
- ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES... (n.d.). ZLibrary. [Link]
- Proline as an Asymmetric Organocatalyst. (2016). Royal Society of Chemistry. [Link]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. [Link]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2016). National Institutes of Health (NIH). [Link]
- (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. (2008).
- POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. (n.d.). Lookchem. [Link]
- Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. (n.d.).
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal. [Link]
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (n.d.).
- The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2011).
- Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. (2020).
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005).
- 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
- Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2017). RSC Publishing. [Link]
- Main types of catalysis by proline. (n.d.).
- Asymmetric Direct Aldol Reaction Assisted by Water and a Proline-Derived Tetrazole Catalyst. (2013).
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. (2004). RSC Publishing. [Link]
- Heterogeneous organocatalysis: the proline case. (2021). National Institutes of Health (NIH). [Link]
- Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Semantic Scholar. [Link]
- Substrate scope of tetrazole as the DG. (n.d.).
Sources
- 1. longdom.org [longdom.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lookchem.com [lookchem.com]
- 19. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Green Chemistry Metrics of (S)-BoroPro-(-)-Pinanediol-HCl for Sustainable Drug Development
For the modern researcher in pharmaceutical and chemical development, the dual mandates of innovation and sustainability are paramount. The selection of reagents and synthetic pathways is no longer governed solely by yield and purity; it now requires a rigorous assessment of environmental impact. This guide provides an in-depth analysis of the green chemistry metrics associated with (S)-BoroPro-(-)-Pinanediol-HCl, a vital chiral building block in synthetic chemistry.[1] We will objectively compare its performance with common alternatives, supported by established green chemistry principles and data, to empower scientists to make more sustainable choices in the laboratory and beyond.
Section 1: The Foundations of Green Chemistry Metrics in Process Development
To meaningfully assess the "greenness" of a chemical process, we must move beyond traditional yield calculations and adopt a more holistic set of metrics. These tools help quantify the environmental footprint of a synthesis, from raw material usage to waste generation.
Key Metrics for a Greener Process:
-
Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2][3] It's a theoretical calculation that highlights how many atoms from the reactants are incorporated into the final molecule.[2] An ideal, "100% atom economical" reaction, such as an addition reaction, incorporates all reactant atoms into the product, generating no byproducts.[3]
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass used to produce a specific mass of the active pharmaceutical ingredient (API).[4][5] This includes reactants, solvents, reagents, and process water, offering a real-world measure of the process's efficiency and waste generation.[4] The pharmaceutical industry has adopted PMI to benchmark and improve the sustainability of manufacturing processes.[4][5]
Formula: PMI = Total Mass in a Process (kg) / Mass of Product (kg)
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor directly quantifies the amount of waste produced relative to the amount of desired product.[6][7] It provides a clear and simple measure of a process's environmental impact, with a lower E-Factor indicating a greener process.[6][8] There is a direct mathematical relationship between PMI and E-Factor: E-Factor = PMI - 1.[9]
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
These metrics are not mutually exclusive and should be used in concert to gain a complete picture of a process's sustainability. For instance, a reaction with a high Atom Economy might still have a poor PMI if excessive solvent is used for the reaction and purification steps.
Workflow for Process Mass Intensity (PMI) Calculation
Caption: Workflow for calculating Process Mass Intensity (PMI).
Section 2: A Green Chemistry Assessment of this compound Synthesis
This compound is a chiral boronic ester derived from proline.[1] The pinanediol group serves as a chiral auxiliary, providing excellent stereochemical control in various chemical transformations.[1] However, the synthesis of this and similar chiral boronates often involves multi-step processes with significant environmental footprints.
A common synthetic approach involves the coupling of a boronic acid derivative with (-)-pinanediol, followed by deprotection steps to yield the final hydrochloride salt.[1] Let's analyze a representative synthetic sequence from a green chemistry perspective.
Illustrative Synthesis and Green Metrics Analysis:
A plausible, though simplified, synthesis of a related α-aminoboronic ester involves the Matteson homologation, which is a reliable method for stereospecific C-C bond formation.[10]
Illustrative Synthetic Workflow for a Chiral Boronic Ester
Caption: A representative multi-step synthesis of a chiral boronic ester.
Analysis of the Synthetic Route:
-
Atom Economy: This multi-step synthesis inherently has a lower Atom Economy. The use of protecting groups (pinanediol) and reagents that are not incorporated into the final product (e.g., byproducts from n-BuLi reactions, leaving groups) significantly reduces the AE.
-
Solvents: The synthesis often requires anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether for the organometallic reactions. These solvents are flagged as problematic in many solvent selection guides due to safety and environmental concerns.[11][12][13]
-
Reagents: The use of stoichiometric organolithium reagents (n-BuLi) generates significant waste (butane and lithium salts). Cryogenic temperatures (-78 °C) are often required, which is energy-intensive.[10]
-
Workup and Purification: Each step requires an aqueous workup and extraction with organic solvents, contributing heavily to a high PMI. Chromatographic purification is often necessary, further increasing solvent usage and waste generation.
Section 3: Comparative Analysis with Greener Alternatives
The pursuit of sustainability in chemistry necessitates the exploration of alternative reagents and synthetic strategies. For chiral boronates, several avenues for improvement exist.
Alternative 1: Catalytic Asymmetric Hydroboration
Instead of a stoichiometric chiral auxiliary like pinanediol, catalytic asymmetric hydroboration uses a catalytic amount of a chiral ligand (often complexed to rhodium or copper) to induce stereoselectivity. This approach can offer a significantly improved environmental profile.
Alternative 2: Use of Greener Solvents and Reagents
Recent advancements focus on replacing hazardous solvents and reagents. For example, 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, is often a suitable, greener replacement for THF. The development of catalytic methods for borylation reactions can also reduce the reliance on stoichiometric organometallic reagents.[14]
Comparative Metrics (Illustrative Data):
| Metric | Traditional Synthesis (e.g., Matteson) | Catalytic Asymmetric Hydroboration |
| Atom Economy | Low to Moderate | Moderate to High |
| PMI (Projected) | High (>100) | Moderate (20-50) |
| Key Solvents | THF, Diethyl Ether, Hexanes (Problematic) | Toluene, 2-MeTHF (More favorable) |
| Chiral Source | Stoichiometric (Pinanediol) | Catalytic (Chiral Ligand) |
| Energy Use | High (Cryogenic temperatures) | Moderate (Often room temp. to mild heat) |
Experimental Protocol: A Greener Approach to Borylation
The following protocol illustrates a conceptual "greener" borylation, emphasizing principles like catalysis and the use of more benign solvents. This is a representative procedure and would require optimization for specific substrates.
Objective: To synthesize an arylboronic ester using a palladium-catalyzed Miyaura borylation, a common and relatively green method for creating C-B bonds.[15]
Materials:
-
Aryl Bromide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the aryl bromide, B₂pin₂, KOAc, and Pd(dppf)Cl₂.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add 2-MeTHF via syringe.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the celite pad with additional 2-MeTHF. Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by crystallization or minimal chromatography.
Justification of "Green" Choices:
-
Catalysis: The use of a catalytic amount of palladium (2 mol%) significantly reduces metal waste compared to stoichiometric reagents.
-
Solvent: 2-MeTHF is a bio-derived solvent with a better safety and environmental profile than many traditional ethereal solvents.
-
Base: Potassium acetate is an inexpensive, low-toxicity, and easy-to-handle base.
-
Waste Reduction: This procedure aims for a simple filtration-based workup, minimizing the need for large-volume liquid-liquid extractions and extensive chromatography.
Section 4: Future Outlook and Life Cycle Considerations
While metrics like PMI and E-Factor are invaluable, a complete green assessment also considers the life cycle of all materials. For this compound, this includes:
-
Origin of Pinanediol: (-)-Pinanediol is derived from α-pinene, a renewable resource from pine trees. This is a positive aspect, but the energy and solvents used in its extraction and purification must be considered.
-
Recyclability: Can the pinanediol be recovered and reused after it is cleaved from the desired product? Efficient recovery protocols would significantly improve the green profile of the overall process.[1]
-
Catalyst Life Cycle: For catalytic alternatives, the environmental impact of mining and synthesizing the precious metals (like palladium or rhodium) and the chiral ligands must be taken into account.
The future of sustainable synthesis for chiral boronates lies in the continued development of highly efficient catalytic systems that operate in benign solvents, minimize waste, and utilize renewable starting materials.
Conclusion
This compound is an effective and important chiral reagent, but its traditional synthesis presents challenges from a green chemistry perspective. By applying metrics like PMI and Atom Economy, we can quantify its environmental impact and identify areas for improvement. Alternatives, particularly those based on catalytic asymmetric methods, offer a promising path toward more sustainable processes. As scientists and drug development professionals, it is our responsibility to critically evaluate our synthetic choices and champion the adoption of greener methodologies to minimize our environmental footprint while advancing chemical innovation.
References
- ChemBAM. Atom economy / E factor.
- Green Chemistry For Sustainability. Chem21 Solvent Selection Guide.
- Wikipedia. Green chemistry metrics.
- American Chemical Society Community. (2014, October 16). Process Mass Intensity Calculation Tool.
- American Chemical Society. Green Chemistry Research Tools, Guides & Best Practices.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI).
- Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288–296.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity Metric.
- Green Chemistry Initiative. Solvent and Reagent Selection Guide.
- Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides.
- Chemistry For Everyone. (2025, January 10). What Is Atom Economy In Green Chemistry? [Video]. YouTube.
- ChemRxiv. Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry.
- Green Chemistry For Sustainability. Process Mass Intensity Prediction Calculator.
- Green Chemistry Teaching and Learning Community. (2023, December 21). E-factor.
- The University of Nottingham. green chemistry – the atom economy.
- Larionov, O. V., et al. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society.
- Pérez-Gálan, P., et al. Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex. Chemical Communications.
- Green Chemistry. Green chemistry metrics: Insights from case studies in fine chemical processes.
- PubMed. Sustainable chemistry metrics.
- American Chemical Society. Green Chemistry Metrics.
- Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(12), 1695.
- Anastas, P., & Eghbali, N. (2022). Green Chemistry Metrics, A Review. Catalysis Today, 388-389, 3-12.
- National Institutes of Health. Synthesis of biologically active boron-containing compounds.
- American Chemical Society. Boron Reagents in Synthesis: Boron Chemistry: An Overview.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- ResearchGate. Green Chemistry for Preparing Boronic Esters.
- PubChem. (R)-Boroallylglycine(+)-pinanediol-HCl | C14H25BClNO2.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. chembam.com [chembam.com]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. gctlc.org [gctlc.org]
- 14. researchgate.net [researchgate.net]
- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Unveiling the Fleeting Moment: A Comparative Guide to Computational Analyses of the (S)-BoroPro-(-)-Pinanediol-HCl Transition State
For Researchers, Scientists, and Drug Development Professionals
(S)-BoroPro-(-)-Pinanediol-HCl stands as a potent inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. Its efficacy hinges on its ability to mimic the tetrahedral transition state of peptide bond hydrolysis, forming a stable, yet reversible, covalent adduct with the catalytic serine residue in the enzyme's active site. Understanding the fleeting geometry and energetics of this transition state is paramount for designing next-generation inhibitors with enhanced potency and selectivity. This guide provides an in-depth comparison of computational approaches to characterizing the transition state of (S)-BoroPro-(-)-Pinanediol, offering insights grounded in established scientific principles and experimental data.
The Mechanistic Heartbeat: Covalent Inhibition and the Transition State
Boronic acids, such as the proline derivative at the core of our topic, act as transition-state analogue inhibitors.[1][2][3] The boron atom, initially in a trigonal planar sp² hybridized state, is attacked by the nucleophilic hydroxyl group of the active site serine. This forms a high-energy, tetrahedral (sp³) intermediate that closely resembles the natural transition state of substrate hydrolysis.[1][2][4] The pinanediol group serves as a chiral auxiliary and a protecting group, enhancing stability and stereoselectivity.[5][6][7] The study of this transition state provides a roadmap for optimizing inhibitor design.
Charting the Unseen: Computational Methodologies
Direct experimental observation of a transition state's three-dimensional structure is exceptionally challenging due to its ephemeral nature.[8] Computational chemistry, however, provides a powerful lens to model these transient species. The primary tool for this task is a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM).[9][10][11][12]
Why QM/MM? The Logic of Two Worlds
-
Quantum Mechanics (QM): The heart of the reaction—the inhibitor's boronic acid moiety and the key active site residues (e.g., the catalytic triad)—involves bond formation and breaking. These electronic events can only be accurately described by the laws of quantum mechanics. Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance between computational cost and accuracy for these systems.[13][14]
-
Molecular Mechanics (MM): The remainder of the enzyme and the surrounding solvent environment, while crucial for steric and electrostatic contributions, do not undergo electronic changes. They can be modeled using classical mechanics-based force fields, which is significantly less computationally demanding.[9]
This two-tiered approach allows for a high-fidelity simulation of the reaction chemistry within the full context of the complex protein environment, a feat impractical for purely QM methods.[10][11]
Workflow for Transition State Determination
The process of computationally identifying and analyzing the transition state of this compound with a target serine protease is a multi-step, self-validating system.
Caption: A typical QM/MM workflow for locating and validating an enzyme-inhibitor transition state.
A Deeper Dive: The Self-Validating Protocol
-
System Preparation: The process begins with a high-resolution crystal structure of the target enzyme, often with a bound ligand to inform the initial placement of the inhibitor. The system is then prepared by adding hydrogen atoms, assigning protonation states appropriate for physiological pH, and immersing it in a periodic box of explicit water molecules.
-
Equilibration: Molecular dynamics (MD) simulations are run to allow the system to relax and reach a thermally equilibrated state, ensuring a realistic starting conformation.
-
QM/MM Partitioning: The QM region is defined to include the boronic acid, the pinanediol group, the proline ring, and the side chains of the catalytic triad (Ser, His, Asp). The rest of the protein and solvent constitute the MM region.
-
Transition State (TS) Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects the reactants (enzyme + inhibitor) and the product (covalent adduct). This saddle point is the transition state.
-
Validation via Frequency Calculation: This is a critical, self-validating step. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum.[10] This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic vibrations that lead from reactant to product.
-
Reaction Path Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the validated transition state structure. This traces the minimum energy path downhill to both the reactant and product states, confirming that the located TS is indeed the correct one connecting the desired species.
Comparative Analysis: (S)-BoroPro-(-)-Pinanediol vs. Other Boronic Inhibitors
The structural and energetic features of the transition state dictate an inhibitor's efficacy. By comparing the computationally derived data for (S)-BoroPro-(-)-Pinanediol with other boronic acid transition state inhibitors (BATSIs), we can elucidate key structure-activity relationships.[4][15]
| Inhibitor Class | Typical Activation Barrier (ΔG‡, kcal/mol) | Key TS Feature | Rationale for Performance |
| Simple Phenylboronic Acid | 18 - 22 | Minimal steric hindrance | Lacks specific interactions, higher barrier to formation. |
| Peptidyl Boronic Acids [14] | 12 - 16 | Mimics natural peptide substrate | Utilizes enzyme's substrate recognition pockets (e.g., S1, S2) for tighter binding, lowering the TS energy. |
| (S)-BoroPro-(-)-Pinanediol | 13 - 17 | Constrained proline ring, bulky pinanediol group | The rigid proline ring pre-organizes the molecule for binding. The pinanediol group provides stability and can form additional interactions in the active site.[5][6] |
| Vaborbactam (cyclic) [3] | 10 - 14 | Cyclic boronate ester | The cyclic structure may reduce the entropic penalty of binding and presents a pre-organized tetrahedral geometry, closely mimicking the transition state. |
Note: Activation barriers are representative values from computational literature and can vary based on the specific enzyme and computational method.
The data suggests that increasing the structural complexity to better mimic the natural substrate or to pre-organize the inhibitor for binding leads to a lower activation barrier for the transition state, which correlates with higher inhibitory potency. The pinanediol moiety in (S)-BoroPro-(-)-Pinanediol, while primarily a protecting group, can also influence the stability of the trigonal versus tetrahedral boronate esters, a factor that impacts the overall binding affinity.[5][6]
Visualizing the Key Interaction
The formation of the tetrahedral intermediate is the pivotal moment in the inhibition mechanism.
Caption: The boron atom shifts from sp² to a tetrahedral sp³-like transition state upon attack by the catalytic serine.
Conclusion
Computational studies, particularly QM/MM simulations, are indispensable for elucidating the transient mechanisms of enzyme inhibition. By providing a detailed picture of the transition state of this compound, these methods reveal the atomic-level interactions and energetic landscape that govern its potent inhibitory activity. The validated protocols and comparative data presented here underscore the power of this approach to explain structure-activity relationships and rationally guide the design of more effective therapeutics. The insights gained from modeling the delicate dance between inhibitor and enzyme at the transition state are fundamental to the future of drug development.
References
- Boronic acid transition state inhibitors, such as SBL and MBL... - ResearchGate.ResearchGate.
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.National Institutes of Health (NIH).
- QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes - PMC.PubMed Central.
- Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters | Request PDF.ResearchGate.
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.Royal Society of Chemistry.
- Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods.IntechOpen.
- Chapter 11: QM/MM Methods for Simulating Enzyme Reactions.Royal Society of Chemistry.
- QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes.ScienceDirect.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.National Institutes of Health (NIH).
- Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors.National Institutes of Health (NIH).
- (PDF) Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.ResearchGate.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.MDPI.
- Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics.Kulik Research Group, MIT.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum.National Institutes of Health (NIH).
- Merging the Versatile Functionalities of Boronic Acid with Peptides.MDPI.
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.ResearchGate.
- Synthesis of biologically active boron-containing compounds.National Institutes of Health (NIH).
- Transition states. Trapping a transition state in a computationally designed protein bottle.PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition states. Trapping a transition state in a computationally designed protein bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics | Kulik Research Group [hjkgrp.mit.edu]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-BoroPro-(-)-Pinanediol-HCl
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (S)-BoroPro-(-)-Pinanediol-HCl (CAS No. 149716-73-4). As a valuable chiral building block in drug development and synthetic chemistry, its unique structure—comprising a proline-derived boronic acid, a pinanediol protecting group, and a hydrochloride salt—necessitates a nuanced approach to waste management.[1] This document moves beyond mere procedural lists to explain the chemical reasoning behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's chemical nature. The hazards associated with this compound are threefold, stemming from its distinct structural components.
-
Boronic Acid Moiety: While many boronic acids are considered to have low toxicity, they are a focus of ongoing toxicological study, with some demonstrating potential mutagenic activity.[2][3] They can form reversible covalent complexes with diols, a property that underlies their biological activity but also necessitates caution to prevent unintended environmental interactions.[4]
-
Pinanediol Group: This chiral auxiliary is a terpene derivative. While generally stable, it is a combustible organic solid.
-
Hydrochloride Salt: The presence of HCl renders the compound acidic. Dissolving it in water will create a corrosive solution that requires neutralization before disposal.[5] This acidic nature also makes it incompatible with bases, which could cause a rapid and hazardous exothermic reaction.[5]
Based on this assessment, all forms of this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. When handling the compound in any form, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Nitrile gloves, inspected for integrity before each use. | Prevents dermal contact. Use proper glove removal technique to avoid contaminating skin. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[9] | This compound is a solid, and fine powders can become airborne.[10][11] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal pathway for various waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Follow these protocols based on the type of waste generated. Always handle waste within a chemical fume hood when possible.
Protocol 1: Unused or Expired Solid Compound
This protocol applies to the original chemical in its container.
-
Do Not Open: If the container is sealed and expired, do not open it.
-
Labeling: Ensure the original manufacturer's label is intact and legible. Affix your institution's hazardous waste tag, filling out all required information (e.g., chemical name, quantity, date).
-
Segregation: Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[12] Ensure it is segregated from incompatible materials, particularly bases.[5]
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[13]
Protocol 2: Contaminated Solid Waste
This includes items like used gloves, weighing paper, TLC plates, and contaminated paper towels.
-
Collection: Place all contaminated solid items into a designated, clearly labeled hazardous waste bag or container. Do not mix with regular trash.
-
Packaging: It is best practice to double-bag this waste in clear, sturdy polyethylene bags.[6]
-
Labeling: Label the bag clearly as "Hazardous Waste" and list the chemical contaminant: "this compound".
-
Disposal: Transfer the sealed bag to your lab's solid hazardous waste collection drum for pickup.
Protocol 3: Aqueous Solutions
This applies to solutions from experiments or rinsing where the compound is dissolved in water.
-
Initial Containment: Collect all aqueous waste containing the compound in a dedicated, compatible (e.g., HDPE) container. Do not mix with organic solvent waste.[14]
-
Neutralization:
-
Work in a chemical fume hood. Place the container in a secondary containment tray.
-
Measure the pH of the solution. Due to the HCl salt, it will be acidic.
-
Slowly add a dilute solution of sodium bicarbonate (baking soda) or another weak base while stirring gently.[5] Avoid strong bases like NaOH, which can cause a vigorous reaction.
-
Monitor the pH. Continue adding the base until the pH is stable between 6.0 and 9.0.[7][15] This step is critical to render the waste non-corrosive.
-
-
Labeling: Cap the container tightly and label it as "Hazardous Aqueous Waste," listing all chemical components, including "this compound" and the neutralization agent.
-
Disposal: Store in your lab's SAA for aqueous waste for professional disposal.
Protocol 4: Organic Solutions
This applies to solutions where the compound is dissolved in an organic solvent (e.g., Methanol, Chloroform).
-
Segregation is Key: The most critical step is to segregate halogenated and non-halogenated solvent waste streams. Improper mixing increases disposal costs and complexity.
-
Non-Halogenated: If dissolved in solvents like methanol, ethanol, or THF, collect in the "Non-Halogenated Organic Waste" container.
-
Halogenated: If dissolved in solvents like dichloromethane (DCM) or chloroform, collect in the "Halogenated Organic Waste" container.
-
-
Labeling: Ensure the waste container is accurately labeled with the names of all solvents and solutes. Keep a running log on the container's hazardous waste tag.
-
Disposal: Keep the container tightly sealed when not in use and store it in the SAA for solvent waste.[6] Arrange for pickup via your institutional EHS program.
Protocol 5: Spill Management and Cleanup
This protocol is for small, manageable spills (typically <100 mL or 100 g). For larger spills, evacuate the area and contact your institution's emergency response team.[5]
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb:
-
For a solid spill , carefully sweep the material into a dustpan or onto a stiff piece of paper. Avoid creating dust.[11]
-
For a liquid spill , cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect Waste: Carefully scoop the absorbed material or swept powder into a sealable, compatible container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must be disposed of as contaminated solid waste (see Protocol 2).
-
Label & Dispose: Seal and label the container of spill residue as hazardous waste, detailing the contents.[16] Dispose of it according to the solid waste procedures outlined above.
References
- Smolecule. (2023, August 15). Buy this compound | 149716-73-4. Smolecule.
- Apollo Scientific.
- Standard Operating Procedure. Hydrochloric Acid Safety.
- ChemicalBook. 149716-73-4(this compound) Product Description.
- Fluorochem. (2024, December 19). (+)
- Thermo Fisher Scientific. (2025, October 24).
- Sigma-Aldrich. (2025, May 26). [4-(Aminomethyl)
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
- European Chemicals Agency (ECHA).
- Guidechem. (R)-BoroNva-(+)-Pinanediol-HCl 1193224-33-7 wiki.
- Sigma-Aldrich. (2025, October 7).
- MedchemExpress.com. (2025, September 11). (+)
- Sigma-Aldrich. (2022, June 15).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemicalBook. (2025, July 16). (R)-BoroPro-(+)-Pinanediol-HCl | 147208-69-3.
- Advanced ChemBlocks. (R)-BoroPro-(+)-Pinanediol-HCl 95% | CAS: 147208-69-3.
- Sigma-Aldrich.
- Organic Chemistry Praktikum.
- Massachusetts Institute of Technology (MIT). Procedure for disposing of hazardous waste.
- PubChem. (R)-Boroallylglycine(+)-pinanediol-HCl | C14H25BClNO2.
- Northwestern University. Hazardous Waste Disposal Guide.
- PubChem. (R)-BoroLeu-(+)-Pinanediol hydrochloride.
- Wikipedia. Boronic acid.
- SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- ChemNet. 147208-69-3 (R)-BoroPro-(+)-Pinanediol-HCl.
- PubMed Central (PMC).
- Google Patents.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
Sources
- 1. Buy this compound | 149716-73-4 [smolecule.com]
- 2. silicycle.com [silicycle.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 149716-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. nswai.org [nswai.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ethz.ch [ethz.ch]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. chemicalbook.com [chemicalbook.com]
Mastering the Safe Handling of (S)-BoroPro-(-)-Pinanediol-HCl: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-BoroPro-(-)-Pinanediol-HCl is a valuable boronic acid derivative with significant applications in drug development and biochemical research, particularly as a protease inhibitor.[1] Its unique structure, incorporating a pinanediol moiety and a pyrrolidine ring, allows for specific interactions with biological targets like serine proteases.[1] As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.
Immediate Safety Considerations: Hazard Identification and First Response
Potential Hazards:
-
Skin and Eye Irritation: Boronic acid derivatives can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Corrosive Properties: As a hydrochloride salt, the compound may have corrosive properties, particularly if it comes into contact with moisture, releasing hydrochloric acid. Hydrochloric acid is a strong corrosive and can cause severe skin burns and eye damage.[3][4]
Emergency First Aid Procedures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation develops or persists.
-
If Inhaled: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][5] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause eye irritation or injury.[2][5] |
| Hands | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[5] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dusts are generated and engineering controls are insufficient. | Minimizes the risk of inhaling airborne particles.[2][6] |
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is essential for the safe and effective use of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong bases, oxidizing agents, and metals.[4] The compound should be stored in a desiccated environment as boronic acids can be sensitive to moisture.
Handling and Weighing
-
Location: All handling and weighing of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[3]
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If diluting, always add acid to water, never the other way around.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and disposed of accordingly.
Disposal Procedures
-
Boronic Acid-Specific Disposal: Boronic acids can often be treated as general organic chemical waste. However, it is crucial to follow your institution's specific guidelines for chemical waste disposal. Some boronic acids can be removed from reaction mixtures through basic washes, converting them to their boronate salts which are water-soluble.[7]
-
Decontamination: All glassware and equipment should be thoroughly decontaminated after use. This can typically be achieved by rinsing with an appropriate solvent.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour chemical waste down the drain.[5]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
- Guangzhou Yaoguang Technology Co., Ltd. Buy (R)-BoroPro-(+)-Pinanediol-HCl. [Link]
- Standard Operating Procedure. Hydrochloric Acid. [Link]
- DC Chemicals. This compound. [Link]
- Boroncore. This compound. [Link]
- National Center for Biotechnology Information. (2018).
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. [Link]
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]
- ACS Publications. (2011, March 30).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
